Methoctramine
説明
特性
IUPAC Name |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N4O2.ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMUIZGMOHGDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657547 | |
| Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104807-46-7, 104807-40-1 | |
| Record name | Methoctramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104807-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~8~-Bis(6-{[(2-methoxyphenyl)methyl]amino}hexyl)octane-1,8-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the M2 Receptor Binding Affinity of Methoctramine
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of the binding characteristics of methoctramine, a cornerstone antagonist for the M2 muscarinic acetylcholine receptor (M2R). Designed for researchers, scientists, and drug development professionals, this guide synthesizes key binding affinity data, explores the molecular mechanisms of interaction, and presents a detailed, field-proven protocol for the experimental determination of these parameters.
Introduction to this compound and the M2 Muscarinic Receptor
The M2 Muscarinic Acetylcholine Receptor (M2R)
The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the heart, central nervous system, and airway smooth muscle.[1][2][3] As the primary cardiac muscarinic receptor, its activation by acetylcholine leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects.[3][4] This is mediated through its coupling to inhibitory G-proteins (Gαi/o), which, upon activation, dissociate to inhibit adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP), and to allow the Gβγ subunit to directly activate G-protein-gated inwardly rectifying potassium channels (GIRK).[5]
This compound: A Polymethylene Tetraamine Antagonist
This compound (N,N'-bis[6-[[(2-methoxyphenyl)-methyl]hexyl]-1,8-octane diamine) is a highly potent and selective antagonist for the M2 receptor.[2][6][7] Its chemical structure, a polymethylene tetraamine, confers a high degree of cardioselectivity, making it an invaluable pharmacological tool for dissecting the physiological roles of the M2R from other muscarinic receptor subtypes.[2][3][4]
Significance in Research and Drug Development
The high selectivity of this compound allows for the precise investigation of M2R function in various tissues and disease models.[1][2] It serves as a reference compound for the characterization of new muscarinic ligands and is critical for validating experimental systems where M2R-mediated effects are under investigation.[1][8]
Quantitative Analysis of Binding Affinity
The interaction between this compound and the M2 receptor is quantified using several key parameters. The inhibition constant (Ki) is the most direct measure of binding affinity, representing the concentration of the ligand that would occupy 50% of the receptors at equilibrium in the absence of a competing ligand. It is often expressed on a logarithmic scale as the pKi (-log Ki).
Binding Affinity of this compound for the M2 Receptor
Radioligand binding studies have consistently demonstrated the high affinity of this compound for the M2 receptor. The reported pKi values typically range from 7.3 to 8.0, with some variation attributable to the specific tissue preparation (e.g., bovine tracheal smooth muscle, guinea pig atria) and experimental conditions.[4][9][10]
| Parameter | Value | Source Tissue/System | Citation |
| pKi | 8.00 ± 0.04 | Bovine Tracheal Smooth Muscle | [9] |
| pKi | 7.29 | Murine M2 Receptors | [10] |
| pA2 | 7.74 - 7.93 | Guinea Pig Atria | [4] |
| pA2 is a measure of functional antagonism that is theoretically equal to the pKi for a competitive antagonist. |
Selectivity Profile Across Muscarinic Receptor Subtypes
This compound's utility is defined by its selectivity for the M2 subtype over other muscarinic receptors. It exhibits significantly lower affinity for M1, M3, M4, and M5 receptors, often by one to two orders of magnitude. This selectivity is crucial for its use in functional studies to isolate M2-mediated effects.[1][2] For instance, it is reported to be 54 to 132-fold less potent at ileal M3 receptors compared to atrial M2 receptors.[4]
| Receptor Subtype | Representative pKi | Selectivity vs. M2 (Fold) | Citation |
| M2 | ~7.3 - 8.0 | - | [9][10] |
| M3 | ~5.7 | ~40 - 200x lower affinity | [10] |
| M1 | Low Affinity | Low affinity noted in functional assays | [2] |
| M4 | Moderate Affinity | Less selective vs. M4 than vs. M1/M3 | [11] |
Molecular Mechanism of Interaction
Competitive and Allosteric Properties
At pharmacologically relevant concentrations, this compound acts as a competitive antagonist, binding to the same (orthosteric) site as acetylcholine and other muscarinic agonists.[4] However, studies have revealed a more complex binding mechanism. At higher concentrations, this compound can exhibit allosteric properties, binding to a secondary site on the receptor.[5][6]
This dual-site interaction is thought to be the basis for its high-affinity binding at the M2 receptor. The model suggests that this compound simultaneously interacts with both the orthosteric binding site and an allosteric site located between the second and third extracellular loops of the receptor.[6][12] This "bitopic" binding mode physically hinders the dissociation of radiolabeled ligands from the orthosteric site and contributes to its M2 selectivity, as key residues in the extracellular loops of other subtypes, like M3, hinder this allosteric interaction.[6]
Experimental Determination of Binding Affinity: A Methodological Deep Dive
The gold standard for determining the binding affinity (Ki) of an unlabeled compound like this compound is the radioligand competition binding assay.[13][14]
Principle of the Radioligand Competition Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]N-methylscopolamine, [³H]NMS) for binding to the M2 receptor.[5][15] By incubating a fixed concentration of receptor and radioligand with increasing concentrations of the unlabeled test compound, a competition curve is generated. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This IC50 is then converted to the Ki value.
Caption: Workflow for a Radioligand Competition Binding Assay.
Step-by-Step Protocol for M2 Receptor Binding Assay
This protocol is a generalized methodology based on standard practices described in the literature.[13][16]
-
Membrane Preparation:
-
Homogenize tissue or cells expressing M2 receptors (e.g., heart tissue, CHO cells with recombinant M2R) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, radioligand (e.g., [³H]NMS at a concentration near its Kd), and assay buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of this compound (typically spanning 6-8 log units).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.[16]
-
-
Filtration:
-
Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C), which traps the membranes.
-
Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]
-
-
Quantification:
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: From IC50 to Ki
-
Calculate Specific Binding for each well: Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from separate saturation binding experiments).
-
-
Functional Antagonism and Downstream Signaling
The high-affinity binding of this compound translates directly to potent functional antagonism of M2 receptor signaling.
Inhibition of Gαi-Mediated Signaling Pathways
By competitively blocking the M2 receptor, this compound prevents acetylcholine from activating the coupled Gαi protein. This action blocks the canonical downstream effects of M2 stimulation, including the inhibition of adenylyl cyclase and the subsequent reduction in intracellular cAMP levels.[5]
Caption: M2R signaling pathway and the inhibitory action of this compound.
Physiological Consequences of M2 Receptor Blockade
Functionally, this compound reverses or prevents M2-mediated physiological responses. In cardiac tissue, it potently inhibits bradycardia induced by cholinergic agonists.[2][4][7] In airway smooth muscle, it can facilitate vagally-induced bronchoconstriction by blocking pre-synaptic M2 autoreceptors that normally inhibit acetylcholine release.[1]
Conclusion
This compound is a high-affinity, selective antagonist of the M2 muscarinic receptor, with a pKi value consistently reported in the 7.3-8.0 range. Its binding mechanism is complex, involving both orthosteric competition and allosteric interactions that contribute to its high affinity and selectivity. The determination of its binding parameters via radioligand competition assays is a robust and reproducible process that underpins its characterization. As a result of these well-defined properties, this compound remains an indispensable tool for pharmacological research, enabling the precise dissection of M2 receptor function in health and disease.
References
-
Avila-Abel, M., Garcia, A., & Marino, A. (1994). This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. Biochemical Pharmacology, 48(1), 191-5. [Link]
-
McMullan, M., et al. (2021). Contribution of Postjunctional M2 Muscarinic Receptors to Cholinergic Nerve-Mediated Contractions of Murine Airway Smooth Muscle. Function. [Link]
-
Watson, N., et al. (1991). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Jakubík, J., et al. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology, 86(2), 180-92. [Link]
-
Kawashima, K., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology, 99(2), 224-9. [Link]
-
McKinney, M., et al. (1991). Different mechanisms of antagonism by this compound of two neuronal muscarinic receptor-mediated second messenger responses. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
Giraldo, E., et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(3), 246-9. [Link]
-
Jakubík, J., et al. (2014). Molecular Mechanisms of this compound Binding and Selectivity at Muscarinic Acetylcholine Receptors. ResearchGate. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Varghese, P. M., & Sethi, R. (1992). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]
-
Myslivecek, J., et al. (2008). Antagonist affinity constants (log affinity or pKI values) for muscarinic receptor subtypes. ResearchGate. [Link]
-
Giraldo, E., et al. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. European Journal of Pharmacology, 163(2-3), 387-91. [Link]
-
Melchiorre, C., et al. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. European Journal of Pharmacology, 144(2), 117-24. [Link]
-
Broad, L. M., & Zwart, R. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]
-
Fiebich, B. L., et al. (1998). The M2 muscarinic receptor antagonist this compound activates mast cells via pertussis toxin-sensitive G proteins. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(4), 357-62. [Link]
-
Takahashi, T., et al. (1992). Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine. The Journal of Pharmacology and Experimental Therapeutics, 263(2), 773-9. [Link]
-
Dell'Acqua, M. L., et al. (2002). Muscarinic M2 Receptor Stimulation of Cav1.2b Requires Phosphatidylinositol 3-Kinase, Protein Kinase C, and c-Src. Circulation Research. [Link])
Sources
- 1. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different mechanisms of antagonism by this compound of two neuronal muscarinic receptor-mediated second messenger responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Structure-Activity Relationship of Methoctramine and its Analogs
Abstract
Methoctramine, a pioneering polymethylene tetraamine, has been instrumental in the pharmacological characterization of muscarinic acetylcholine receptors (mAChRs). Its remarkable selectivity for the M2 subtype, predominantly found in cardiac tissue, has made it an invaluable pharmacological tool and a foundational scaffold for drug discovery. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) that govern the affinity and selectivity of this compound and its derivatives. We will dissect the core pharmacophore, analyze the causal effects of structural modifications on receptor interaction, and detail the experimental methodologies essential for these investigations. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of muscarinic receptor pharmacology and the design of novel subtype-selective ligands.
Introduction: The Significance of this compound in Muscarinic Receptor Research
The muscarinic acetylcholine receptor family, comprising five subtypes (M1-M5), represents a critical class of G protein-coupled receptors (GPCRs) that mediate a vast array of physiological functions. The development of subtype-selective antagonists is paramount for both elucidating the specific roles of these receptors and for creating targeted therapeutics with minimal side effects. This compound emerged as a landmark compound due to its potent and selective antagonism of the cardiac M2 muscarinic receptor.[1][2][3] Its discovery spurred extensive research into how a single molecule could so effectively discriminate between highly homologous receptor subtypes.
The study of this compound's SAR is not merely an academic exercise; it is a case study in rational drug design. By systematically modifying its structure and observing the corresponding changes in biological activity, researchers have uncovered fundamental principles of ligand-receptor interaction at mAChRs. This guide synthesizes these findings to provide a coherent narrative of the key structural determinants for M2 receptor affinity and selectivity.
The this compound Pharmacophore: A Dissection of Key Structural Moieties
This compound is a symmetrical polymethylene tetraamine, N,N'-bis[6-[[(2-methoxyphenyl)-methyl]hexyl]-1,8-octanediamine.[4] Its structure can be deconstructed into three critical components, each playing a distinct role in receptor binding and selectivity.
-
Terminal Aromatic Groups: Two N-(2-methoxybenzyl) moieties cap the ends of the molecule. These bulky, hydrophobic groups are crucial for anchoring the ligand to the receptor.
-
Outer Polymethylene Spacers: Two hexamethylene (- (CH₂)₆ -) chains connect the terminal aromatic groups to the inner nitrogen atoms.
-
Central Polymethylene Spacer: A central octamethylene (- (CH₂)₈ -) chain separates the two inner nitrogen atoms. The length and flexibility of this central chain are primary determinants of M2 selectivity.
The arrangement of these components creates a long, flexible molecule with four protonatable nitrogen atoms, allowing for multiple points of interaction with the receptor.
Caption: Core pharmacophoric elements of this compound.
Core Structure-Activity Relationship (SAR) Insights
The Critical Role of the Central Polymethylene Chain
The length of the central polymethylene spacer is the most critical factor for M2 selectivity. The initial breakthrough studies systematically varied this chain length and evaluated the resulting antagonist activity at M2 receptors (in guinea pig atria) and M3 receptors (in rat ileum and bladder).
-
Optimal Length for M2 Selectivity: An eight-carbon chain (octamethylene) was found to be optimal for potent and selective antagonism at M2 receptors.[1] Lengthening or shortening this chain leads to a decrease in M2 affinity and selectivity. For instance, the dodecamethylene (12-carbon) analog loses its selectivity.[1]
-
Flexibility vs. Rigidity: The flexibility of this chain is also paramount. When the octamethylene spacer was incorporated into more rigid structures, such as a dianiline or dipiperidine moiety, a significant decrease in potency at muscarinic receptors was observed.[5][6] This suggests that the central chain must adopt a specific conformation to bridge two distinct sites on the M2 receptor, a feat hindered by increased rigidity. Interestingly, some of these constrained analogs gained unexpected intrinsic activity, potentially acting as Gᵢ protein activators.[7][8][9]
Influence of the Terminal Groups
The terminal N-(2-methoxybenzyl) groups are essential for high-affinity binding.
-
Symmetry and Substitution: this compound is a symmetrical molecule. Studies replacing one of the terminal groups with a different moiety generally resulted in weaker antagonists, suggesting that the two ends of the molecule interact with two similar, if not identical, receptor sites.[10]
-
Asymmetrical Analogs and Enhanced Selectivity: A major advancement came from the synthesis of asymmetrical tetraamines. Tripitramine , an analog where one terminal N-(2-methoxybenzyl) group is replaced by a more complex moiety (bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][11][12]benzodiazepin-6-one fragment), emerged as the most potent and selective M2 antagonist discovered to date.[13][14] This demonstrates that while symmetry is a feature of the parent compound, breaking it can lead to optimized interactions and superior pharmacological profiles.
-
Hydrophobicity and Size: Increasing the size and hydrophobicity of the substituents on the terminal nitrogen atoms can significantly increase binding affinity, although this may also increase affinity for other receptors, such as nicotinic acetylcholine receptors (nAChRs).[6]
The Four Amine Functions
The four protonatable nitrogen atoms in the polymethylene backbone are crucial for the molecule's interaction with the receptor.
-
Necessity for M2 Affinity: SAR studies have shown that all four nitrogen atoms are necessary for high-affinity binding to M2 receptors.[10] This supports a model where the tetraamine interacts with multiple acidic amino acid residues on the receptor.
-
Modification of Inner Nitrogens: Interestingly, the inner secondary amine functions can be converted into amide groups without a significant loss of affinity for muscarinic receptors.[7] This indicates that the basicity of the inner nitrogens may be less critical than their spacing and hydrogen-bonding capacity.
The Molecular Basis of M2 Selectivity: A Dual Binding Site Hypothesis
The high M2 selectivity of this compound is explained by a compelling molecular mechanism involving simultaneous interaction with two distinct sites on the receptor.[12][15] This "divalent ligand" model posits that this compound is long enough to bridge the classical orthosteric binding site (where acetylcholine binds) and a remote allosteric binding site .[10][12][15]
-
M2 Receptor Interaction: On the M2 receptor, this compound is proposed to bind with one terminal group in the orthosteric pocket and the other in an allosteric site located between the second and third extracellular loops.[12][15] Molecular dynamics simulations and mutagenesis studies suggest that Glutamate-175 in the second extracellular loop is a key interaction point at this allosteric site.[12][15][16]
-
M3 Receptor Hindrance: The reason for this compound's lower affinity at the M3 receptor lies in the topography of this allosteric region. In the M3 subtype, a salt bridge formed by a hydrogen bond between Lysine-523 (third extracellular loop) and Glutamate-219 (second extracellular loop) creates a steric hindrance that prevents this compound from effectively engaging the allosteric site.[12][15] This impaired interaction results in lower overall binding affinity.
Caption: this compound's dual-site binding at M2 vs. M3 receptors.
Experimental Protocols for SAR Evaluation
A robust SAR campaign relies on a validated and systematic workflow for synthesizing and evaluating new chemical entities. The characterization of this compound analogs typically follows a hierarchical approach from in vitro binding to functional tissue assays.
Workflow for Analog Characterization
Caption: General experimental workflow for this compound SAR studies.
Protocol: Radioligand Competition Binding Assay
This protocol is fundamental for determining the binding affinity (Kᵢ) of a test compound for various muscarinic receptor subtypes.
Objective: To determine the inhibitory constant (Kᵢ) of a this compound analog at M1, M2, M3, and M4 muscarinic receptors.
Materials:
-
Cell membrane homogenates from CHO or HEK 293 cells stably expressing human M1, M2, M3, or M4 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound (this compound analog) at various concentrations.
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw cell membrane homogenates on ice. Dilute the homogenates in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
25 µL Assay Buffer (for total binding).
-
25 µL Atropine (1 µM final concentration, for non-specific binding).
-
25 µL of test compound at various dilutions (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Add Radioligand: Add 25 µL of [³H]-NMS to all wells (final concentration ~0.5 nM, near its Kₑ value).
-
Add Membranes: Add 50 µL of the diluted membrane preparation to each well to initiate the binding reaction. The final volume is 100 µL.
-
Incubation: Incubate the plates at room temperature (25°C) for 90-120 minutes to reach equilibrium.
-
Termination & Washing: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Protocol: Isolated Tissue Functional Assay (Guinea Pig Atria)
This ex vivo protocol measures the functional antagonism (pA₂) of a compound at native M2 receptors.
Objective: To determine the pA₂ value of a this compound analog at cardiac M2 receptors.
Materials:
-
Male guinea pig.
-
Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂.
-
Agonist: Carbachol or Acetylcholine.
-
Test Compound (this compound analog).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig. Excise the heart and place it in cold Krebs-Henseleit solution. Isolate the spontaneously beating right atria.
-
Mounting: Mount the atrial preparation in an organ bath containing Krebs-Henseleit solution at 32°C, aerated with carbogen. Connect the tissue to an isometric force transducer under a resting tension of 1.0 g.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes, until a stable spontaneous heart rate is achieved.
-
Antagonist Incubation: Add the test compound (this compound analog) at a single concentration to the organ bath and incubate for 30-45 minutes.
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (carbachol) by adding it to the bath in a stepwise manner. The negative chronotropic (rate-slowing) effect is measured.
-
Washout and Repetition: Thoroughly wash the tissue to remove all drugs. Repeat steps 4 and 5 with different concentrations of the antagonist. A parallel control experiment without the antagonist should also be performed.
-
Data Analysis:
-
Plot the agonist response (decrease in heart rate) against the log concentration of the agonist for each antagonist concentration.
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence.
-
Construct a Schild plot by plotting log(DR-1) versus the log molar concentration of the antagonist.
-
The pA₂ value is the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.
-
Quantitative SAR Data Summary
The following table summarizes the biological data for this compound and key analogs, illustrating the impact of structural modifications on receptor affinity and selectivity.
| Compound | Central Spacer | Terminal Groups (Symmetry) | M2 Affinity (pKi/pA₂) | M3 Affinity (pKi/pA₂) | M2/M3 Selectivity Ratio | Reference(s) |
| This compound | -(CH₂)₈- | Symmetrical | 8.0 - 8.13 | 5.6 - 6.0 | ~158 - 270 | [1][2] |
| Analog (n=6) | -(CH₂)₆- | Symmetrical | 7.5 | 5.8 | ~50 | [1] |
| Analog (n=12) | -(CH₂)₁₂- | Symmetrical | 6.5 | 6.6 | ~1 | [1] |
| Tripitramine | -(CH₂)₈- | Asymmetrical | 9.54 - 9.75 | 6.2 - 6.8 | ~1600 - 2200 | [13][14] |
pKi values are from binding assays; pA₂ values are from functional assays. Selectivity ratio is calculated as antilog(pKi M2 - pKi M3) or antilog(pA₂ M2 - pA₂ M3).
Conclusion and Future Perspectives
The extensive structure-activity relationship studies of this compound have provided a profound understanding of the molecular features required for high-affinity and selective antagonism of the M2 muscarinic receptor. The key takeaways are the critical importance of the eight-carbon central spacer for achieving M2 selectivity and the concept of a dual-site binding mechanism that bridges the orthosteric and an allosteric site.
The journey from the symmetrical parent compound to highly potent and selective asymmetrical analogs like tripitramine exemplifies the power of iterative drug design. The insights gained from these studies continue to inform the development of novel muscarinic ligands for various therapeutic targets, including bradycardia, overactive bladder, and neurodegenerative diseases.
Future research may focus on:
-
Exploiting the Allosteric Site: Designing ligands that exclusively target the allosteric site or bitopic ligands with optimized linkers to further enhance selectivity.
-
Subtype-Selective Agonists: Applying the structural principles learned from antagonists to design selective M2 agonists, which are currently lacking.
-
Advanced Probes: Developing fluorescently labeled or photolabile this compound analogs to further characterize the ligand-receptor interaction in real-time and at a structural level.[6]
This compound's legacy is not just as a pharmacological tool, but as a textbook example of how meticulous SAR investigation can unravel complex biological mechanisms and pave the way for the next generation of precision medicines.
References
-
Rosini, M., Bixel, M. G., Marucci, G., Budriesi, R., Krauss, M., Bolognesi, M. L., Minarini, A., Tumiatti, V., Hucho, F., & Melchiorre, C. (2002). Structure-Activity Relationships of this compound-Related Polyamines as Muscular Nicotinic Receptor Noncompetitive Antagonists. 2. Role of Polymethylene Chain Lengths Separating Amine Functions and of Substituents on the Terminal Nitrogen Atoms. Journal of Medicinal Chemistry, 45(9), 1860–1878. [Link]
-
Bolognesi, M. L., Bixel, M. G., Marucci, G., Bartolini, M., Krauss, M., Angeli, P., Antonello, A., Rosini, M., Tumiatti, V., Hucho, F., & Melchiorre, C. (2002). Structure-activity relationships of this compound-related polyamines as muscular nicotinic receptor noncompetitive antagonists. 3. Effect of inserting the tetraamine backbone into a macrocyclic structure. Journal of Medicinal Chemistry, 45(15), 3286-3295. [Link]
-
Marucci, G., Rosini, M., Budriesi, R., Spampinato, S., Chiarini, A., Minarini, A., Tumiatti, V., & Melchiorre, C. (2003). Structure-activity relationships of this compound-related polyamines as muscarinic antagonist: effect of replacing the inner polymethylene chain with cyclic moieties. Bioorganic & Medicinal Chemistry, 11(10), 2239-2250. [Link]
-
Jakubík, J., Zimčík, P., Randáková, A., Fuksová, K., El-Fakahany, E. E., & Doležal, V. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology, 86(1), 180–192. [Link]
-
Rosini, M., Bixel, M. G., Marucci, G., Budriesi, R., Krauss, M., Bolognesi, M. L., Minarini, A., Tumiatti, V., Hucho, F., & Melchiorre, C. (2002). Structure-activity relationships of this compound-related polyamines as muscular nicotinic receptor noncompetitive antagonists. 2. Role of polymethylene chain lengths separating amine functions and of substituents on the terminal nitrogen atoms. Journal of Medicinal Chemistry, 45(9), 1860-1878. [Link]
-
Melchiorre, C., Angeli, P., Gualtieri, F., Minarini, A., Rosini, M., Spampinato, S., & Tumiatti, V. (1994). Design, synthesis, and biological activity of this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][11][12] benzodiazepin-6-one moiety: structural requirements for optimum occupancy of muscarinic receptor subtypes as revealed by symmetrical and unsymmetrical polyamines. Journal of Medicinal Chemistry, 37(20), 3363–3372. [Link]
-
Melchiorre, C., Bolognesi, M. L., Budriesi, R., Ghelardini, C., Chiarini, A., Minarini, A., Rosini, M., Tumiatti, V., & Wade, E. J. (2001). Design, synthesis, and biological activity of this compound-related polyamines as putative G(i) protein activators. Journal of Medicinal Chemistry, 44(24), 4035–4038. [Link]
-
Melchiorre, C., Angeli, P., Gualtieri, F., Minarini, A., Rosini, M., Spampinato, S., & Tumiatti, V. (1994). Synthesis and biological activity of some this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][11][12]benzodiazepin-6-one moiety as antimuscarinics: a second generation of highly selective M2 muscarinic receptor antagonists. Journal of Medicinal Chemistry, 37(15), 2433-2435. [Link]
-
Jakubík, J., Zimčík, P., Randáková, A., Fuksová, K., El-Fakahany, E. E., & Doležal, V. (2014). Molecular Mechanisms of this compound Binding and Selectivity at Muscarinic Acetylcholine Receptors. ResearchGate. [Link]
-
Melchiorre, C., Cassinelli, A., & Gualtieri, F. (1990). Structure-activity relationships among this compound-related polymethylenetetramines. Chain length and substituent effects on M-2 muscarinic receptor blocking activity. Journal of Medicinal Chemistry, 33(2), 591-596. [Link]
-
Wikipedia. (n.d.). This compound. In Wikipedia. Retrieved January 22, 2026. [Link]
-
Melchiorre, C. (1989). Polymethylene tetraamines as muscarinic receptor probes. Trends in Pharmacological Sciences, 10, 55-59. [Link]
-
Melchiorre, C., Bolognesi, M. L., Budriesi, R., Ghelardini, C., Chiarini, A., Minarini, A., Rosini, M., Tumiatti, V., & Wade, E. J. (2001). Design, synthesis, and biological activity of this compound-related polyamines as putative G(i) protein activators. Semantic Scholar. [Link]
-
Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1987). Differential blockade of muscarinic receptor subtypes by polymethylene tetraamines. Novel class of selective antagonists of cardiac M-2 muscarinic receptors. Journal of Medicinal Chemistry, 30(11), 2105–2110. [Link]
-
Michel, A. D., & Whiting, R. L. (1988). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European Journal of Pharmacology, 145(3), 305-311. [Link]
-
Avissar, S., Egozi, Y., & Sokolovsky, M. (1994). This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. Biochemical Pharmacology, 48(1), 129-135. [Link]
-
Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1987). Differential blockade of muscarinic receptor subtypes by polymethylene tetraamines. Novel class of selective antagonists of cardiac M-2 muscarinic receptors. Journal of Medicinal Chemistry, 30(11), 2105-2110. [Link]
-
Michel, A. D., & Whiting, R. L. (1988). This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes. European Journal of Pharmacology, 145(3), 305–311. [Link]
-
Melchiorre, C., Bolognesi, M. L., Budriesi, R., Ghelardini, C., Chiarini, A., Minarini, A., Rosini, M., Tumiatti, V., & Wade, E. J. (2001). Design, synthesis, and biological activity of this compound-related polyamines as putative G(i) protein activators. Journal of Medicinal Chemistry, 44(24), 4035-4038. [Link]
-
Wess, J., Lambrecht, G., Mutschler, E., & Melchiorre, C. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(3), 246–249. [Link]
-
Jakubík, J., Zimčík, P., Randáková, A., Fuksová, K., El-Fakahany, E. E., & Doležal, V. (2014). Structures of this compound and its precursors. ResearchGate. [Link]
-
Melchiorre, C., Minarini, A., Rosini, M., Spampinato, S., & Tumiatti, V. (1996). The design of novel this compound-related tetraamines as muscarinic receptor subtype selective antagonists. Bioorganic & Medicinal Chemistry Letters, 6(15), 1751-1756. [Link]nih.gov/8766465/)
Sources
- 1. Differential blockade of muscarinic receptor subtypes by polymethylene tetraamines. Novel class of selective antagonists of cardiac M-2 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Structure-activity relationships of this compound-related polyamines as muscarinic antagonist: effect of replacing the inner polymethylene chain with cyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of this compound-related polyamines as muscular nicotinic receptor noncompetitive antagonists. 2. Role of polymethylene chain lengths separating amine functions and of substituents on the terminal nitrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Design, synthesis, and biological activity of this compound-related polyamines as putative G(i) protein activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymethylene tetraamines as muscarinic receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological activity of this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4] benzodiazepin-6-one moiety: structural requirements for optimum occupancy of muscarinic receptor subtypes as revealed by symmetrical and unsymmetrical polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The design of novel this compound-related tetraamines as muscarinic receptor subtype selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methoctramine: A Deep Dive into the Quintessential M2-Selective Muscarinic Receptor Antagonist
This technical guide provides a comprehensive overview of Methoctramine, a cornerstone pharmacological tool for researchers in the fields of pharmacology, neuroscience, and drug development. We will explore its discovery, delve into its chemical synthesis, elucidate its mechanism of action, and detail the experimental protocols used for its characterization, offering insights born from extensive field experience.
Introduction: The Dawn of M2 Selectivity
The landscape of cholinergic research was significantly advanced by the discovery of this compound. Prior to its emergence, the pharmacological dissection of muscarinic acetylcholine receptor subtypes was hampered by a lack of selective antagonists. This compound, a polymethylene tetraamine, was the first compound to exhibit a remarkable and potent selectivity for the M2 muscarinic receptor, found predominantly in the heart and on presynaptic nerve terminals.[1][2] This breakthrough provided an invaluable tool to unravel the physiological and pathological roles of the M2 receptor subtype.
This compound, with the IUPAC name N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-octanediamine, is a symmetrical molecule characterized by a long, flexible polymethylene chain interspersed with four amine groups.[1] This unique structure is pivotal to its high-affinity binding and selectivity, a concept we will explore further in the structure-activity relationship section.
The Genesis of a Selective Antagonist: Discovery and Synthesis
The development of this compound was a triumph of rational drug design, spearheaded by the pioneering work of Carlo Melchiorre and his research group. Their systematic exploration of polymethylene tetraamines as muscarinic receptor ligands led to the identification of this highly selective antagonist.[2][3] The core insight was that the distance and orientation of the amine functionalities within the flexible chain were critical determinants of receptor subtype selectivity.
A Generalized Synthetic Approach
While the seminal papers from Melchiorre's group provide the most authoritative account, a general and robust synthetic strategy for this compound and related polyamines involves a multi-step process.[3][4] The synthesis of such long-chain polyamines often relies on the reductive amination of appropriate aldehydes with diamine precursors.
A plausible synthetic route, based on the synthesis of analogous compounds, is outlined below. This should be considered a conceptual framework, and for precise, validated protocols, direct consultation of the primary literature is imperative.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic workflow for this compound.
Experimental Protocol: A Generalized Reductive Amination Step
The following is a generalized protocol for the reductive amination step, a key transformation in the synthesis of this compound and its analogs. This is for illustrative purposes and requires optimization for specific substrates and scales.
-
Imine Formation: To a solution of the diamine intermediate (e.g., N,N'-bis(6-aminohexyl)-1,8-octanediamine) in a suitable solvent such as methanol, add 2 molar equivalents of 2-methoxybenzaldehyde. The reaction mixture is stirred at room temperature for several hours to facilitate the formation of the corresponding di-imine.
-
Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent and washed with water and brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound free base.
-
Salt Formation: For improved stability and solubility in aqueous solutions, the free base is often converted to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable solvent and treating it with a stoichiometric amount of hydrochloric acid.[5] The resulting precipitate is then collected by filtration and dried.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-octanediamine | [1] |
| Molecular Formula | C36H62N4O2 | [1] |
| Molar Mass | 582.918 g/mol | [1] |
| Solubility in Water | 20 g/L (20 °C) | [1] |
| CAS Number | 104807-46-7 | [1] |
Mechanism of Action: Unraveling M2 Receptor Antagonism
This compound exerts its pharmacological effects through competitive antagonism of the M2 muscarinic acetylcholine receptor.[1] At higher concentrations, allosteric properties have also been described.[1] The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.
The M2 Receptor Signaling Cascade
Upon activation by acetylcholine, the M2 receptor initiates a signaling cascade that leads to various cellular responses, most notably a decrease in heart rate.[1] this compound, by blocking the binding of acetylcholine, prevents the initiation of this cascade.
Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.
As depicted in the diagram, the binding of acetylcholine to the M2 receptor leads to the dissociation of the heterotrimeric Gi/o protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. In cardiac pacemaker cells, this hyperpolarization slows the rate of depolarization, resulting in a decreased heart rate.[1] this compound's antagonism of the M2 receptor prevents these downstream effects.
Pharmacological Profile: A Quantitative Perspective
The defining characteristic of this compound is its high selectivity for the M2 muscarinic receptor subtype over other muscarinic subtypes (M1, M3, M4, and M5). This selectivity has been quantified in numerous studies using radioligand binding assays and functional assays.
| Receptor Subtype | pKi / pA2 Value | Assay Type | Tissue/Cell Line | Reference |
| M2 | 7.74 - 7.93 | Functional (pA2) | Guinea pig atria | [2] |
| M2 | ~8.0 | Binding (pKi) | Rat heart | [6] |
| M1 | ~6.8 | Binding (pKi) | Rat cerebral cortex | [6] |
| M3 | 5.81 - 6.20 | Functional (pA2) | Guinea pig ileum | [2] |
| M3 | ~5.8 | Binding (pKi) | Rat submandibular gland | [6] |
pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
The data clearly illustrate this compound's significantly higher affinity for the M2 receptor. This selectivity, often exceeding 100-fold compared to the M3 receptor, is the cornerstone of its utility as a pharmacological tool.[2][7]
Experimental Characterization: Validated Protocols
The pharmacological properties of this compound have been extensively characterized using a variety of in vitro and in vivo experimental models. Here, we provide an overview of two fundamental in vitro assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue rich in M2 receptors (e.g., rat heart) in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This assay assesses the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells).[8]
-
Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., acetylcholine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).[8]
-
cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF).[8][9]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a concentration-response curve. From this curve, the IC50 value for the inhibition of the agonist response can be determined.
Applications and Future Perspectives
The high M2 selectivity of this compound has made it an indispensable tool in cholinergic research. It has been instrumental in:
-
Characterizing the physiological roles of M2 receptors in the cardiovascular, respiratory, and central nervous systems.[1][10][11]
-
Differentiating between muscarinic receptor subtypes in various tissues and cell types.[6][7]
-
Investigating the therapeutic potential of M2 receptor antagonists for conditions such as bradycardia and asthma.[1][12]
The structure-activity relationship studies on this compound and its analogs have provided valuable insights for the design of new, even more selective and potent muscarinic receptor ligands.[3] While this compound itself is primarily a research tool, the knowledge gleaned from its study continues to inform the development of novel therapeutics targeting the muscarinic cholinergic system.
Conclusion
This compound stands as a landmark molecule in pharmacology. Its discovery ushered in an era of subtype-selective targeting of muscarinic receptors, profoundly advancing our understanding of the cholinergic system. This guide has provided a detailed technical overview of its discovery, synthesis, mechanism of action, and experimental characterization, underscoring its enduring importance for researchers and drug development professionals. The principles learned from this compound continue to guide the quest for more refined and effective modulators of G-protein coupled receptors.
References
-
PubChem. This compound tetrahydrochloride. National Center for Biotechnology Information. [Link]
-
Eurofins Discovery. M2 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. [Link]
-
Wikipedia. This compound. [Link]
-
Scilit. Synthesis and biological activity of some this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][5][13]benzodiazepin-6-one moiety as antimuscarinics: a second generation of highly selective M2 muscarinic receptor antagonists. [Link]
-
Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. European journal of pharmacology, 144(2), 117–124. [Link]
-
Melchiorre, C., Minarini, A., Bolognesi, M. L., Budriesi, R., Canossa, M., Chiarini, A., Spampinato, S., & Tumiatti, V. (1994). Design, synthesis, and biological activity of this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][5][13]benzodiazepin-6-one moiety: structural requirements for optimum occupancy of muscarinic receptor subtypes as revealed by symmetrical and unsymmetrical polyamines. Journal of medicinal chemistry, 37(20), 3363–3372. [Link]
-
Jaiswal, N., & Nose, M. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European journal of pharmacology, 192(1), 63–70. [Link]
-
Melchiorre, C., Bolognesi, M. L., Budriesi, R., Ghelardini, C., Chiarini, A., Minarini, A., Rosini, M., Tumiatti, V., & Wade, E. J. (2001). Design, Synthesis, and Biological Activity of this compound-Related Polyamines as Putative Gi Protein Activators. Journal of medicinal chemistry, 44(23), 4035–4038. [Link]
-
Melchiorre, C., Bolognesi, M. L., Chiarini, A., Minarini, A., & Spampinato, S. (1993). Synthesis and biological activity of some this compound-related tetraamines bearing a 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][5][13]-benzodiazepin-6-one moiety as antimuscarinics: a second generation of highly selective M2 muscarinic receptor antagonists. ChEMBL. [Link]
-
Jakubík, J., El-Fakahany, E. E., & Doležal, V. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular pharmacology, 86(3), 321–332. [Link]
-
Wess, J., Angeli, P., Melchiorre, C., Moser, U., Mutschler, E., & Lambrecht, G. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's archives of pharmacology, 338(3), 246–249. [Link]
-
Anwar-ul, S. H., & Gilani, A. H. (1990). Functional and binding studies with muscarinic M2-subtype selective antagonists. The Journal of pharmacy and pharmacology, 42(9), 650–653. [Link]
-
Doods, H. N., Mathy, M. J., Davidesko, D., van Charldorp, K. J., de Jonge, A., & van Zwieten, P. A. (1988). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European journal of pharmacology, 145(1), 61–66. [Link]
-
Jakubík, J., Machová, E., BPOP, L., & Doležal, V. (2019). Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors. British Journal of Pharmacology, 176(12), 2073–2087. [Link]
-
Minarini, A., Bolognesi, M. L., Budriesi, R., Canossa, M., Chiarini, A., Spampinato, S., & Melchiorre, C. (1994). Design, Synthesis, and Biological Activity of this compound-Related Tetraamines Bearing a 11-Acetyl-5,11-dihydro-6H-pyrido[2,3-b][5][13]benzodiazepin-6-one Moiety: Structural Requirements for Optimum Occupancy of Muscarinic Receptor Subtypes As Revealed by Symmetrical and Unsymmetrical Polyamines. Journal of Medicinal Chemistry, 37(20), 3363-3372. [Link]
-
González-Maeso, J., et al. (2015). Synthesis of N-(halogenated) benzyl analogs of superpotent serotonin ligands. ResearchGate. [Link]
-
Van Charldorp, K. J., Davidesko, D., & Van Zwieten, P. A. (1988). Selectivity of this compound for muscarinic receptors in porcine cerebral arteries. European journal of pharmacology, 150(1-2), 197–199. [Link]
-
Scheeren, J. R., et al. (2018). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. Beilstein Journal of Organic Chemistry, 14, 1489-1494. [Link]
-
Sar, A., Lindeman, S., & Donaldson, W. A. (2010). De novo synthesis of polyhydroxyl aminocyclohexanes. Organic & biomolecular chemistry, 8(17), 3908–3917. [Link]
-
Scheeren, J. R., et al. (2018). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. PMC. [Link]
- Gudasheva, T. A., et al. (2016). Dipeptide mimetics of NGF and BDNF neurotrophins.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological activity of this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4] benzodiazepin-6-one moiety: structural requirements for optimum occupancy of muscarinic receptor subtypes as revealed by symmetrical and unsymmetrical polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
- 5. This compound | C36H66Cl4N4O2 | CID 107759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of this compound for muscarinic receptors in porcine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis and biological activity of some this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one moiety as antimuscarinics: a second generation of highly selective M2 muscarinic receptor antagonists | Scilit [scilit.com]
The Pharmacological Profile of Methoctramine: A Technical Guide for Researchers
This guide provides an in-depth exploration of the pharmacological properties of methoctramine, a key antagonist of muscarinic acetylcholine receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in experimental settings.
Introduction: Understanding this compound's Significance
This compound is a polymethylene tetraamine that has carved a niche in pharmacology as a potent and selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1] Its cardioselectivity has made it an invaluable tool for dissecting the physiological and pathological roles of the M2 receptor subtype, particularly in cardiovascular and respiratory research.[2][3] While it has been investigated for potential therapeutic applications, such as in bradycardia, its primary role remains in research, where it helps to elucidate the complex signaling pathways of the cholinergic system.[1]
This guide will delve into the molecular interactions, functional effects, and experimental considerations of this compound, providing a comprehensive resource for its application in the laboratory.
Chemical and Physical Properties
A clear understanding of this compound's chemical identity is fundamental to its correct handling and application in experimental protocols.
-
IUPAC Name: N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-octanediamine[1]
-
Molecular Formula: C36H62N4O2[1]
-
Molar Mass: 582.918 g·mol−1[1]
-
Formulations: Commonly available as a tetrahydrochloride salt (C36H66Cl4N4O2), which enhances its solubility in aqueous solutions.[4]
Pharmacodynamics: The Core of this compound's Action
The pharmacological effects of this compound are defined by its interaction with muscarinic receptors, demonstrating a distinct selectivity profile and a complex mechanism of action.
Mechanism of Action: Competitive Antagonism and Allosterism
This compound functions primarily as a competitive antagonist at muscarinic receptors. This means it binds to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing receptor activation.[1] This competitive nature is crucial for experimental design, as the degree of inhibition by this compound can be surmounted by increasing concentrations of an agonist.
Interestingly, at higher concentrations, this compound exhibits allosteric properties .[1][5] This dual interaction involves not only the orthosteric (agonist-binding) site but also a secondary, allosteric site on the receptor. This allosteric binding can modulate the affinity of the orthosteric site for other ligands.[5] This characteristic is particularly important to consider in dose-response studies, as it can lead to complex pharmacological effects.
Receptor Selectivity: A Preference for M2
The defining feature of this compound is its high selectivity for the M2 muscarinic receptor subtype over other subtypes (M1, M3, M4, and M5).[1] The M2 receptors are predominantly found in the heart, presynaptic nerve terminals, and smooth muscle.[6] This selectivity is the basis for its cardioselective effects.[2]
The table below summarizes the binding affinities of this compound for the different muscarinic receptor subtypes, highlighting its M2 preference.
| Muscarinic Receptor Subtype | Affinity Constant (Ki in nM) |
| M1 | 50 |
| M2 | 13.2 |
| M3 | 214 |
| M4 | 31.6 |
| M5 | 135 |
| (Data sourced from experiments in Chinese hamster ovary cells)[1] |
This selectivity profile is critical for designing experiments aimed at isolating the function of the M2 receptor. However, it is important to note that at higher concentrations, this compound can lose its selectivity and interact with other muscarinic receptor subtypes, as well as nicotinic acetylcholine receptors.[7]
Signaling Pathways: Interrupting the Gαi/o Cascade
M2 and M4 muscarinic receptors are coupled to inhibitory G proteins, specifically of the Gαi/o family.[6] Upon activation by an agonist like acetylcholine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] By acting as an antagonist, this compound blocks this signaling cascade.
Below is a diagram illustrating the M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Caption: M2 receptor signaling and this compound's point of inhibition.
Functional Effects Across Physiological Systems
The M2-selective antagonism of this compound translates into distinct functional effects in various tissues and organ systems.
Cardiovascular System: The Basis of Cardioselectivity
In the heart, activation of M2 receptors by acetylcholine leads to a negative chronotropic (decreased heart rate) and inotropic (decreased force of contraction) effect.[1] this compound, by blocking these receptors, can inhibit agonist-induced bradycardia.[2] This makes it a valuable tool for studying cardiac electrophysiology and autonomic control of the heart. For instance, in anesthetized rats, this compound has been shown to strongly inhibit methacholine- and muscarine-induced bradycardia.[2]
Respiratory System: Modulating Airway Smooth Muscle
In the airways, presynaptic M2 receptors act as autoreceptors, inhibiting the release of acetylcholine from vagal nerve endings.[7] By blocking these autoreceptors, this compound can enhance vagally-induced bronchoconstriction at low concentrations.[7] However, at higher concentrations (≥10 μM), it can block postsynaptic M3 receptors on airway smooth muscle, leading to a reduction in contraction.[7] This dual effect highlights the importance of careful dose selection in respiratory pharmacology studies.
Other Systems
-
Urinary System: this compound has been shown to reduce bladder contractions, suggesting a role for M2 receptors in bladder function.[1]
-
Central Nervous System: Studies have investigated the role of M2 receptors in various central processes, including sleep-wake cycles and cognition.[8]
Pharmacokinetics: A Brief Overview
Information on the detailed pharmacokinetics of this compound (absorption, distribution, metabolism, and excretion) is not extensively documented in publicly available literature. Its primary use as a research tool, often administered directly to isolated tissues or via specific routes in animal models (e.g., intravenous or intracerebroventricularly), means that comprehensive pharmacokinetic profiling, as would be required for a therapeutic drug, is less common.[2][8][9] Researchers should be aware that the in vivo effects will be influenced by the route of administration and the specific experimental model.
Experimental Protocols and Methodologies
The utility of this compound as a research tool is best realized through its application in well-defined experimental protocols.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are essential for determining the affinity (Ki) of this compound for different muscarinic receptor subtypes. This is typically achieved through competition binding experiments.
Principle: A radiolabeled antagonist with known affinity for the receptor (e.g., [3H]N-methylscopolamine) is incubated with a tissue or cell membrane preparation expressing the receptor of interest. Increasing concentrations of unlabeled this compound are then added to compete for binding with the radioligand. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this is used to calculate the Ki value.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters with ice-cold assay buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assays: Assessing Antagonistic Potency
Functional assays measure the ability of this compound to inhibit the physiological response induced by a muscarinic agonist.
Example: Isolated Guinea Pig Atria for M2 Receptor Antagonism
Principle: The negative chronotropic effect of a muscarinic agonist (e.g., carbachol) on the spontaneous beating rate of isolated guinea pig atria is measured in the absence and presence of increasing concentrations of this compound. The rightward shift of the agonist concentration-response curve in the presence of this compound is used to calculate the pA2 value, a measure of antagonist potency.
Step-by-Step Methodology:
-
Tissue Preparation: Euthanize a guinea pig and dissect out the heart. Isolate the atria and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
Equilibration: Allow the atria to equilibrate for a period (e.g., 60 minutes) until a stable spontaneous beating rate is achieved. The heart rate is recorded using a force-displacement transducer connected to a data acquisition system.
-
Control Agonist Response: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish the baseline response.
-
Antagonist Incubation: Wash out the agonist and allow the atria to return to their baseline rate. Introduce a known concentration of this compound into the organ bath and incubate for a specific period (e.g., 30-60 minutes).
-
Agonist Response in the Presence of Antagonist: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis: Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound. Perform a Schild analysis to determine the pA2 value.
Conclusion: this compound as a Precision Tool
This compound remains a cornerstone pharmacological tool for the investigation of M2 muscarinic receptor function. Its high selectivity, when used at appropriate concentrations, allows for the precise dissection of M2-mediated signaling pathways in a variety of physiological and pathological contexts. A thorough understanding of its pharmacodynamic profile, including its competitive and allosteric mechanisms of action, is paramount for the design of robust and interpretable experiments. This guide provides the foundational knowledge and methodological framework to empower researchers to effectively utilize this compound in their scientific inquiries.
References
-
Jaiswal N, et al. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European Journal of Pharmacology, 192(1):63-70. [Link]
-
A new era of muscarinic acetylcholine receptor modulators in neurological diseases, cancer and drug abuse. (2023). MDPI. [Link]
-
This compound. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Watson N, et al. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology, 105(1):107-12. [Link]
-
This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. (1991). PubMed. [Link]
-
Jakubík J, et al. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology, 86(2):180-92. [Link]
-
This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. (1994). PubMed. [Link]
-
Massi M, et al. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. European Journal of Pharmacology, 163(2-3):387-91. [Link]
-
Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. (1992). PMC - NIH. [Link]
-
This compound | C36H66Cl4N4O2. (n.d.). PubChem - NIH. Retrieved January 22, 2026, from [Link]
-
Imeri L, et al. (1994). Differential effects of M2 and M3 muscarinic antagonists on the sleep-wake cycle. Neuroreport, 5(18):2622-4. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C36H66Cl4N4O2 | CID 107759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of M2 and M3 muscarinic antagonists on the sleep-wake cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoctramine's Selectivity for Muscarinic Receptor Subtypes: A Technical Guide
This guide provides an in-depth technical examination of methoctramine's selectivity for the five muscarinic acetylcholine receptor subtypes (M1-M5). Designed for researchers, scientists, and professionals in drug development, this document elucidates the pharmacological profile of this compound, the experimental methodologies used to characterize its selectivity, and the molecular determinants of its receptor preference.
Introduction: The Significance of Muscarinic Subtype Selectivity
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The five distinct subtypes (M1-M5) exhibit unique tissue distribution and couple to different signaling pathways, making them attractive therapeutic targets for a range of pathological conditions. The development of subtype-selective ligands is paramount to achieving targeted therapeutic effects while minimizing off-target side effects. This compound, a polymethylene tetraamine, has emerged as a crucial pharmacological tool due to its notable selectivity as an antagonist for the M2 muscarinic receptor subtype.[2][3] This guide delves into the scientific underpinnings of this selectivity.
Pharmacological Profile of this compound
This compound acts as a competitive antagonist at muscarinic receptors, preventing acetylcholine from binding and eliciting a cellular response.[2] At higher concentrations, allosteric properties of this compound have also been described.[2][4] Its defining characteristic is its preferential binding to the M2 receptor, which is predominantly found in the heart and presynaptically on autonomic and central neurons.[2]
Binding Affinity and Potency
The selectivity of this compound is quantitatively expressed through its binding affinity (Ki) and functional potency (pA2). The lower the Ki value, the higher the binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pA2) | Selectivity Ratio (vs. M2) |
| M1 | ~6.9[5] | ~6.2[3] | ~16-fold lower affinity than M2[6] |
| M2 | ~8.0[5] | ~7.7 - 7.9[3] | - |
| M3 | ~6.2[3] | ~5.8 - 6.2[3] | ~54 to 132-fold lower potency than M2[3] |
| M4 | ~7.3[7] | - | Lower affinity than M2 |
| M5 | - | - | - |
Note: The values presented are approximate and can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Mechanism of M2 Selectivity
The high affinity of this compound for the M2 receptor is attributed to its ability to simultaneously interact with both the orthosteric binding site (where acetylcholine binds) and an allosteric binding site located in the extracellular loops of the receptor.[4] This dual interaction is not as favorable in other muscarinic receptor subtypes, such as the M3 receptor, due to differences in the amino acid residues within the extracellular loops, which hinders this compound's binding to the allosteric site.[4]
Experimental Determination of Subtype Selectivity
The subtype selectivity of this compound is primarily determined through two key experimental approaches: radioligand binding assays and in vitro functional assays.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for defining the affinity and selectivity of a compound for its receptor targets.[8] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.
Competition binding assays are employed to determine the affinity of an unlabeled compound (in this case, this compound) for a receptor. This is achieved by measuring the ability of increasing concentrations of the unlabeled compound to displace a radiolabeled ligand with known affinity for the receptor. The concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to a Ki value.
Materials:
-
Tissue or cells expressing the desired muscarinic receptor subtype.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration.[9]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective muscarinic antagonist like atropine).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
Functional assays measure the effect of a compound on the physiological response mediated by a receptor.[10] These assays are crucial for determining whether a compound is an agonist or an antagonist and for quantifying its potency.
For an antagonist like this compound, its potency is determined by its ability to inhibit the response induced by a muscarinic agonist. The Schild analysis is a classical pharmacological method used to determine the pA2 value of a competitive antagonist.
Materials:
-
Isolated tissue preparation (e.g., guinea pig right atria for M2 receptors, guinea pig ileum for M3 receptors).[3]
-
Organ bath system with a force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O₂/5% CO₂.
-
Muscarinic agonist (e.g., carbachol, muscarine).[3]
-
This compound stock solution.
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in an organ bath filled with physiological salt solution maintained at 37°C. Attach the tissue to a force transducer to measure contractile responses (for ileum) or changes in heart rate and force of contraction (for atria). Allow the tissue to equilibrate under a resting tension.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the muscarinic agonist. This involves adding increasing concentrations of the agonist to the organ bath and recording the response at each concentration until a maximal response is achieved.
-
Antagonist Incubation: Wash the tissue thoroughly to remove the agonist and allow it to return to baseline. Add a known concentration of this compound to the organ bath and incubate for a predetermined period to allow for equilibration with the receptors.
-
Agonist Response in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the same agonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with several different concentrations of this compound.
-
Data Analysis: For each concentration of this compound, calculate the dose ratio, which is the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist in the absence of the antagonist. Create a Schild plot by plotting the logarithm of (dose ratio - 1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis. For a competitive antagonist, this plot should be a straight line with a slope of 1. The pA2 value is the x-intercept of this line.
Conclusion
This compound's pronounced selectivity for the M2 muscarinic receptor subtype, established through rigorous radioligand binding and functional assays, has made it an indispensable tool in pharmacological research. Its unique mechanism of action, involving both orthosteric and allosteric interactions, provides a compelling case for the rational design of future subtype-selective muscarinic ligands. The detailed methodologies presented in this guide offer a framework for the continued exploration and characterization of novel compounds targeting the muscarinic receptor family, with the ultimate goal of developing more effective and safer therapeutics.
References
-
Jakubík, J., et al. (2011). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology, 80(5), 918-930. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Melchiorre, C., et al. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. European Journal of Pharmacology, 144(2), 117-124. [Link]
-
Michel, A. D., & Whiting, R. L. (1988). Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites. British Journal of Pharmacology, 94(2), 573-580. [Link]
-
Bymaster, F. P., & Felder, C. C. (2001). In vitro isolated tissue functional muscarinic receptor assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.34. [Link]
-
Bymaster, F. P., & Felder, C. C. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]
-
Jaiswal, N., et al. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European Journal of Pharmacology, 192(1), 63-70. [Link]
-
Al-Busttan, Z. A., & Beleslin, D. B. (1994). This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. Biochemical Pharmacology, 48(1), 115-121. [Link]
-
Michel, A. D., et al. (1988). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European Journal of Pharmacology, 145(1), 61-66. [Link]
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Eltze, M. (1997). Evidence for muscarinic M4 receptors mediating nonadrenergic noncholinergic relaxations in rabbit anococcygeus muscle. The Journal of Pharmacology and Experimental Therapeutics, 283(1), 318-330. [Link]
Sources
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for muscarinic M4 receptors mediating nonadrenergic noncholinergic relaxations in rabbit anococcygeus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. In vitro isolated tissue functional muscarinic receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to Methoctramine as a Competitive Antagonist
This guide provides a comprehensive technical overview of this compound, a cornerstone pharmacological tool for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, receptor selectivity, and the experimental protocols used to characterize its function, moving beyond simple procedural lists to explain the scientific rationale behind each step.
Introduction: The Significance of this compound in Muscarinic Receptor Research
This compound, with the chemical name N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-octanediamine, is a polymethylene tetraamine that has distinguished itself in pharmacology as a potent and highly selective competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1][2][3] Its ability to discriminate between different muscarinic receptor subtypes has made it an invaluable tool for elucidating the physiological and pathological roles of the M2 receptor.[1][4] In preclinical research, it is instrumental in studies ranging from cardiovascular regulation to airway function and bladder control.[2][5][6][7]
Physicochemical Properties
A clear understanding of a compound's properties is fundamental to its application.
| Property | Value |
| IUPAC Name | N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine |
| CAS Number | 104807-46-7 (for tetrahydrochloride) |
| Molecular Formula | C36H62N4O2 |
| Molar Mass | 582.918 g·mol−1 |
Mechanism of Action: Competitive and Allosteric Interactions
This compound's primary mechanism of action is as a competitive antagonist at the M2 muscarinic receptor.[2][8] It binds reversibly to the same orthosteric site as the endogenous neurotransmitter, acetylcholine (ACh).[2] By occupying this site, this compound prevents ACh from binding and initiating the downstream signaling cascade, thereby inhibiting the receptor's function.
In tissues where M2 receptors are predominant, such as the cardiac atria, their activation by ACh typically leads to a decrease in heart rate (bradycardia).[2] By blocking these receptors, this compound prevents this action, which can result in an increased heart rate.[2]
Interestingly, research suggests a more complex binding model. High-affinity binding of this compound to M2 receptors may involve a simultaneous interaction with both the orthosteric binding site and an allosteric site located in the extracellular loops of the receptor.[9] Furthermore, at higher concentrations, this compound can exhibit non-competitive or allosteric properties, where it may bind to a secondary site on the receptor, modulating its function in a different manner.[2][9][10]
Caption: Competitive antagonism at the M2 receptor.
Receptor Selectivity Profile: A Tool for Differentiation
The defining characteristic of this compound is its remarkable selectivity for the M2 receptor subtype. It binds with significantly higher affinity to M2 receptors compared to M1, M3, and M4 subtypes.[1][11] This selectivity is the cornerstone of its utility as a research tool, allowing for the functional isolation of M2 receptor-mediated effects from those of other muscarinic subtypes.
Table of this compound Affinity/Potency at Muscarinic Receptor Subtypes
| Receptor Subtype | Tissue/Cell Line | Assay Type | Potency (pA2 or pKi) | Selectivity (Fold vs. M2) | Reference |
| M2 | Guinea Pig Atria | Functional | 7.74 - 7.93 | - | [8] |
| M2 | Rat Heart | Binding | ~7.8 | - | [12] |
| M3 | Guinea Pig Ileum | Functional | 5.81 - 6.20 | ~54 - 132 fold lower | [8] |
| M1 | Rat Cerebral Cortex | Binding | ~6.2 | ~16 fold lower | [1][12] |
| M4 | NG108-15 Cells | Binding | ~7.9 (pKi) | ~41 fold lower | [11] |
Note: pA2 and pKi are logarithmic scales; higher values indicate greater potency/affinity. Fold selectivity is an approximation based on the provided data.
This profile demonstrates that this compound is significantly more potent at cardiac M2 receptors than at M3 receptors found in smooth muscle (like the ileum) or M1 receptors in the brain.[1][8] This cardioselectivity has been confirmed in vivo, where this compound effectively blocks agonist-induced bradycardia (an M2-mediated effect) at doses that do not significantly affect vascular or ganglionic responses mediated by other muscarinic subtypes.[13]
Experimental Characterization: Methodologies for Validation
To rigorously define this compound's properties as a competitive antagonist, specific experimental protocols are employed. These methods provide a self-validating system for its mechanism and potency.
Radioligand Binding Assays
These assays directly measure the interaction of a ligand with a receptor. A competitive binding assay is used to determine the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Principle: The assay quantifies the competition between a fixed concentration of a high-affinity radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of the unlabeled test compound (this compound) for binding to receptors in a tissue homogenate or cell membrane preparation.[10][12][14] The concentration of this compound that inhibits 50% of the specific radioligand binding is the IC50, which is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize tissue (e.g., rat heart for M2 receptors) in an ice-cold buffer. Centrifuge to pellet cell debris, then centrifuge the supernatant at high speed to pellet the membranes containing the receptors. Resuspend the membrane pellet in an assay buffer.[15][16]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Varying concentrations of unlabeled this compound.
-
A fixed concentration of radioligand (e.g., [3H]NMS, typically at its Kd concentration).
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective antagonist like atropine).
-
-
Initiation and Incubation: Add the membrane preparation to each well to start the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[15]
-
Termination: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a sigmoidal dose-response curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays and Schild Analysis
Functional assays measure the biological response elicited by receptor activation. Schild analysis is a classical pharmacological method used to characterize the potency (pA2) and mechanism of an antagonist.
Principle: An isolated tissue preparation that exhibits a measurable response to a muscarinic agonist (e.g., carbachol-induced contraction of guinea pig atria) is used.[8] Concentration-response curves for the agonist are generated in the absence and presence of increasing concentrations of the antagonist (this compound). For a competitive antagonist, the curves should shift to the right in a parallel manner without a change in the maximum response. The magnitude of this shift is used to calculate the pA2 value. A linear Schild plot with a slope not significantly different from unity is the hallmark of competitive antagonism.[17][18][19]
Step-by-Step Protocol: Schild Analysis in Isolated Guinea Pig Atria
-
Tissue Preparation: Isolate the left atria from a guinea pig and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach the tissue to an isometric force transducer to measure contractile force.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for an agonist like carbachol. Add increasing concentrations of carbachol to the bath and record the resulting increase in contractile force until a maximal response is achieved.
-
Washout: Thoroughly wash the tissue to return it to baseline tension.
-
Antagonist Incubation: Add the first, lowest concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium.
-
Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for carbachol.
-
Repeat: Repeat steps 4-6 with progressively higher concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the Dose Ratio (DR) - the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the EC50 in its absence.
-
Plot log(DR-1) on the y-axis against the negative log of the molar concentration of this compound (-log[B]) on the x-axis.
-
Perform linear regression on the data. The x-intercept of this line is the pA2 value. The slope should be close to 1.0.
-
Caption: Logical workflow for a Schild analysis experiment.
Applications in Research and Drug Development
This compound's well-defined profile makes it a critical reagent in several research areas:
-
Receptor Classification: It is a standard pharmacological tool used to confirm the presence and function of M2 receptors in various tissues, including cardiac muscle, airway smooth muscle, and the bladder.[1][4][6]
-
Physiological Investigation: Researchers use this compound to block M2 receptors in vivo and in vitro to understand their role in physiological processes. For example, its administration to animals helps to clarify the M2 receptor's contribution to the regulation of heart rate and bronchoconstriction.[5][6][13]
-
Drug Discovery: In the development of new muscarinic agonists or antagonists, this compound serves as a reference compound to determine the M2 selectivity of novel molecules.
-
Disease Model Research: It is used in animal models to investigate the role of M2 receptors in diseases like bradycardia, overactive bladder, and organophosphate poisoning.[2][20]
Conclusion
This compound is more than just a chemical compound; it is a precision tool that has enabled decades of progress in understanding the muscarinic acetylcholine receptor system. Its high potency and selectivity for the M2 subtype, combined with its well-characterized competitive mechanism of action, provide the reliability and specificity required for high-level scientific inquiry. The experimental protocols detailed herein—radioligand binding and functional Schild analysis—form the bedrock of its characterization, offering a robust framework for its use in both basic research and advanced drug development programs.
References
-
Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1988). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European Journal of Pharmacology, 145(1), 61–66. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Jakubík, J., El-Fakahany, E. E., Doležal, V., & Machová, E. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology, 86(1), 18–29. [Link]
-
Alabaster, V. A., & Moore, D. F. (1988). Selectivity of this compound for muscarinic receptors in porcine cerebral arteries. European Journal of Pharmacology, 150(1-2), 197–199. [Link]
-
Richards, M. H. (1989). Different mechanisms of antagonism by this compound of two neuronal muscarinic receptor-mediated second messenger responses. The Journal of Pharmacology and Experimental Therapeutics, 251(3), 837–844. [Link]
-
Giachetti, A., Giraldo, E., Ladinsky, H., & Montagna, E. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. European Journal of Pharmacology, 163(2-3), 387–391. [Link]
-
ResearchGate. (n.d.). Schild plots for determination of the potency of this compound... [Link]
-
Roberts, F. F., & Lazareno, S. (1989). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology, 98(1), 149–156. [Link]
-
ResearchGate. (n.d.). Structures of this compound and its precursors. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Watson, N., Barnes, P. J., & Maclagan, J. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology, 105(1), 107–112. [Link]
-
R-Discovery. (n.d.). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. [Link]
-
Giraldo, E., Micheletti, R., Montagna, E., & Giachetti, A. (1995). Mode of antagonism of this compound, AF-DX 116 and hexahydrosiladifenidol in guinea-pig left atrium and ileum: comparison of Schild and resultant analysis. Journal of Autonomic Pharmacology, 15(2), 119–127. [Link]
-
Sci-Hub. (n.d.). Mode of antagonism of this compound, AF-DX 116 and hexahydrosiladifenidol in guinea-pig left atrium and ileum: comparison of Schild and resultant analysis. [Link]
-
Jaiswal, N., & Malik, K. U. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European Journal of Pharmacology, 192(1), 63–70. [Link]
-
Melchiorre, C., Cassinelli, A., & Mutschler, E. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. The Journal of Pharmacology and Experimental Therapeutics, 243(1), 117–124. [Link]
-
Wess, J., Angeli, P., Melchiorre, C., Mutschler, E., & Lambrecht, G. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(3), 246–249. [Link]
-
Zaynitdinov, M. M., Gnezdilov, O. I., Khaziev, F. D., Petrov, K. A., & Nikolsky, E. E. (2020). Balanced modulation of neuromuscular synaptic transmission via M1 and M2 muscarinic receptors during inhibition of cholinesterases. Scientific Reports, 10(1), 16183. [Link]
-
Melchiorre, C., Angeli, P., Gualtieri, F., Liguori, M., Minarini, A., & Poggesi, E. (1994). Design, synthesis, and biological activity of this compound-related tetraamines... Journal of Medicinal Chemistry, 37(20), 3363–3372. [Link]
-
Villalba, N., et al. (2006). Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein. British Journal of Pharmacology, 148(5), 662–671. [Link]
-
ResearchGate. (n.d.). Effects of this compound on concentration–response curves to carbachol... [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
ResearchGate. (n.d.). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]
Sources
- 1. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C36H66Cl4N4O2 | CID 107759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selectivity of this compound for muscarinic receptors in porcine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different mechanisms of antagonism by this compound of two neuronal muscarinic receptor-mediated second messenger responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological activity of this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4] benzodiazepin-6-one moiety: structural requirements for optimum occupancy of muscarinic receptor subtypes as revealed by symmetrical and unsymmetrical polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Mode of antagonism of this compound, AF-DX 116 and hexahydrosiladifenidol in guinea-pig left atrium and ileum: comparison of Schild and resultant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Balanced modulation of neuromuscular synaptic transmission via M1 and M2 muscarinic receptors during inhibition of cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
Methoctramine's Effects on Cardiac Function: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the pharmacological effects of methoctramine on cardiac function. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, physiological consequences, and experimental methodologies associated with this highly selective M2 muscarinic receptor antagonist.
Introduction: The Cardiac Muscarinic System and the Role of M2 Receptors
The parasympathetic nervous system, primarily through the vagus nerve, exerts profound control over cardiac function. Acetylcholine (ACh), the principal neurotransmitter of this system, modulates heart rate, contractility, and conduction velocity by activating muscarinic acetylcholine receptors (mAChRs).[1] Of the five subtypes of mAChRs (M1-M5), the M2 receptor is the predominant subtype expressed in the heart, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes, as well as in atrial and ventricular myocytes.[2]
Activation of cardiac M2 receptors by ACh initiates a signaling cascade that leads to negative chronotropic (decreased heart rate), dromotropic (decreased conduction velocity), and inotropic (decreased contractility) effects.[1] This is primarily achieved through the coupling of the M2 receptor to inhibitory G-proteins (Gi/o).[1] The subsequent signaling pathways involve the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the acetylcholine-gated potassium current (IKACh).[1]
This compound: A Highly Selective M2 Muscarinic Antagonist
This compound is a polymethylene tetraamine that acts as a competitive antagonist at muscarinic receptors.[3] Its significance in cardiovascular research stems from its high selectivity for the M2 receptor subtype over other muscarinic receptor subtypes (M1, M3, M4, and M5).[4][5] This selectivity allows for the precise investigation of M2 receptor-mediated effects in the heart, both in vitro and in vivo. At higher concentrations, this compound has also been reported to exhibit allosteric properties.[3][6]
Binding Profile and Selectivity
The cardioselectivity of this compound is evident from its binding affinities for the different muscarinic receptor subtypes. The following table summarizes the binding affinities (pKi and Ki values) of this compound for human and rodent muscarinic receptors from various studies. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | Species | Tissue/Cell Line | pKi | Ki (nM) | Reference(s) |
| M2 | Human | CHO Cells | 7.88 | 13.2 | [5] |
| M1 | Human | CHO Cells | 7.30 | 50 | [5] |
| M3 | Human | CHO Cells | 6.67 | 214 | [5] |
| M4 | Human | CHO Cells | 7.50 | 31.6 | [5] |
| M5 | Human | CHO Cells | 6.87 | 135 | [5] |
| M2 | Guinea Pig | Atria | 7.74 - 7.93 | - | [4] |
| M3 | Guinea Pig | Ileum | 5.81 - 6.20 | - | [4] |
| M2 | Bovine | Tracheal Smooth Muscle | 8.00 | - | [7] |
Note: Ki values are calculated from pKi values where necessary (Ki = 10^(-pKi) * 10^9). The selectivity for M2 over M3 receptors is a key feature, with some studies showing a more than 100-fold greater affinity for M2 receptors.[4]
Mechanism of Action on Cardiac Function
By competitively inhibiting the binding of acetylcholine to M2 receptors in the heart, this compound effectively blocks the downstream signaling pathways that mediate the parasympathetic response.
Signaling Pathway of M2 Receptor Antagonism
The primary mechanism of this compound's cardiac effects is the prevention of Gi/o protein activation. This leads to a disinhibition of adenylyl cyclase, resulting in maintained or increased intracellular cAMP levels, and prevents the activation of IKACh.
In-depth Analysis of Cardiac Effects
This compound's blockade of M2 receptors translates into measurable changes in cardiac function.
Effects on Heart Rate (Chronotropy)
The most prominent effect of this compound is an increase in heart rate (tachycardia).[8] By preventing the ACh-mediated activation of IKACh in the SA node, this compound attenuates the hyperpolarizing current that slows down the diastolic depolarization rate. This results in a faster pacemaker potential and an increased firing rate of the SA node.
Quantitative Data on Heart Rate Effects:
| Animal Model | Dose | Route | Observed Effect | Reference |
| Dog (conscious) | 6-60 µg/kg | IV | Dose-dependent tachycardia; prevention of fentanyl-induced bradycardia. A dose of 35.1 ± 5.3 µg/kg produced a 50% increase in heart rate. | [8][9] |
| Rat (anesthetized) | 300 µg/kg | IV | Strongly inhibited methacholine- and muscarine-induced bradycardia. | [6] |
| Guinea Pig (anesthetized) | 7-240 nmol/kg | IV | Inhibited bradycardia induced by vagal stimulation and ACh (ED50: 38 ± 5 and 38 ± 9 nmol/kg, respectively). | [10][11] |
Effects on Myocardial Contractility (Inotropy)
This compound can counteract the negative inotropic effects of muscarinic agonists on the atria. The M2 receptor-mediated decrease in cAMP levels in atrial myocytes is a key mechanism for reducing contractility. By blocking this, this compound can restore or increase atrial contractility in the presence of cholinergic stimulation.[4][12] Its effect on ventricular contractility is less pronounced due to the lower density of M2 receptors and parasympathetic innervation in the ventricles.[1]
Quantitative Data on Contractility Effects:
| Preparation | Agonist | This compound Concentration | Observed Effect | Reference |
| Guinea Pig Left Atria (paced) | Muscarine/Carbachol | - | pA2 values of 7.74-7.93 for antagonism of negative inotropic effect. | [4] |
| Rabbit Isolated Heart | Acetylcholine/Arecaidine propargyl ester | - | Minimized the decrease in developed tension. | [12] |
Effects on Cardiac Electrophysiology (Dromotropy)
By antagonizing M2 receptors in the AV node, this compound can increase the conduction velocity of the electrical impulse from the atria to the ventricles. This is due to the prevention of ACh-induced hyperpolarization and the resulting faster depolarization of AV nodal cells.
Experimental Protocols for Studying this compound's Cardiac Effects
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.
In Vivo Assessment of Heart Rate in a Rat Model
This protocol describes the measurement of heart rate in an anesthetized rat following the administration of this compound.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize a male Wistar rat with an appropriate anesthetic (e.g., sodium pentobarbitone, 60 mg/kg, intraperitoneally).
-
Surgical Procedure:
-
Cannulate the trachea to ensure a patent airway.
-
Isolate and cannulate the femoral vein for intravenous drug administration.
-
Isolate and cannulate the femoral artery and connect it to a pressure transducer for continuous blood pressure monitoring.
-
-
ECG Recording: Attach subcutaneous needle electrodes in a Lead II configuration to record the electrocardiogram (ECG).
-
Stabilization: Allow the animal to stabilize for at least 20 minutes, during which baseline heart rate and blood pressure are continuously recorded.
-
Drug Administration:
-
Administer a bolus dose of this compound (e.g., 300 µg/kg) intravenously.
-
After a 5-10 minute equilibration period, administer a muscarinic agonist (e.g., methacholine, 1-5 µg/kg, IV) to induce bradycardia.
-
-
Data Acquisition and Analysis:
-
Continuously record heart rate (derived from the R-R interval of the ECG) and blood pressure throughout the experiment.
-
Analyze the data to determine the baseline heart rate, the effect of this compound alone, and the extent to which this compound antagonizes the agonist-induced bradycardia.
-
Isolated Langendorff-Perfused Heart Preparation
This ex vivo model allows for the study of this compound's direct effects on the heart, independent of systemic neural and hormonal influences.[13][14]
Step-by-Step Methodology:
-
Heart Excision:
-
Anesthetize a rat or guinea pig and administer heparin to prevent blood clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
-
Cannulation and Perfusion:
-
Mount the heart on a Langendorff apparatus by cannulating the aorta.
-
Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow.
-
-
Instrumentation:
-
Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP) and heart rate.
-
Place electrodes on the atria and ventricles to record an electrocardiogram.
-
-
Stabilization: Allow the heart to stabilize for 20-30 minutes until a steady heart rate and LVDP are achieved.
-
Drug Administration:
-
Introduce this compound into the perfusion buffer at desired concentrations (e.g., 10 nM - 1 µM).
-
To study its antagonistic effects, first perfuse with a muscarinic agonist (e.g., carbachol) to establish a baseline response, then co-perfuse with the agonist and this compound.
-
-
Data Acquisition and Analysis:
-
Continuously record heart rate, LVDP, and other relevant parameters.
-
Construct dose-response curves to determine the potency of this compound as an antagonist.
-
Conclusion and Future Directions
This compound remains an invaluable pharmacological tool for dissecting the role of M2 muscarinic receptors in cardiac physiology and pathophysiology. Its high selectivity allows for targeted investigations that have significantly advanced our understanding of parasympathetic control of the heart. Future research could focus on the potential therapeutic applications of M2-selective antagonists in conditions characterized by excessive vagal tone, such as certain types of bradycardia. Furthermore, exploring the nuances of this compound's allosteric interactions at M2 receptors could open new avenues for drug design and development.
References
-
Watson, N., Barnes, P. J., & Maclagan, J. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British journal of pharmacology, 105(1), 107–112. [Link]
-
Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. European journal of pharmacology, 144(2), 117–124. [Link]
-
Jaiswal, N., & Malik, K. U. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European journal of pharmacology, 192(1), 63–70. [Link]
-
Muscarinic acetylcholine receptor M2 - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Watson, N., Maclagan, J., & Barnes, P. J. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British journal of pharmacology, 105(1), 107–112. [Link]
-
Eglen, R. M., & Whiting, R. L. (1989). Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro. British journal of pharmacology, 98(4), 1257–1264. [Link]
-
Wess, J., Angeli, P., Melchiorre, C., Moser, U., Mutschler, E., & Lambrecht, G. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's archives of pharmacology, 338(3), 246–249. [Link]
-
Hendrickson, R. G., & Olson, C. T. (1995). This compound, a cardioselective muscarinic cholinergic antagonist, prevents fentanyl-induced bradycardia in the dog. Journal of veterinary pharmacology and therapeutics, 18(2), 87–93. [Link]
-
Kamal, M. A., & Al-Jafari, A. A. (2022). A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model. American Journal of Physiology-Heart and Circulatory Physiology, 322(1), H1-H12. [Link]
-
Sutherland, F. J., & Hearse, D. J. (2000). The Langendorff's isolated perfused rat heart technique: a review. Methods in molecular medicine, 39, 13-28. [Link]
-
Buckley, N. J., Bonner, T. I., Buckley, C. M., & Brann, M. R. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular pharmacology, 35(4), 469–476. [Link]
-
Jakubík, J., El-Fakahany, E. E., & Doležal, V. (2020). Current Advances in Allosteric Modulation of Muscarinic Receptors. International journal of molecular sciences, 21(19), 7354. [Link]
-
Harvey, R. D., & Belevych, A. E. (2003). Muscarinic regulation of cardiac ion channels. British journal of pharmacology, 139(6), 1074–1084. [Link]
-
This compound - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Jakubík, J., Zimčík, P., Randáková, A., Fuksová, K., El-Fakahany, E. E., & Doležal, V. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular pharmacology, 86(2), 180–192. [Link]
-
Lindmar, R., & Löffelholz, K. (1987). Muscarinic M1-receptors mediate the negative inotropic effect of methacholine in chicken but not in guinea-pig atria. European journal of pharmacology, 139(3), 359–360. [Link]
-
Skrzypiec-Spring, M., Grotthus, B., Szeląg, A., & Schulz, R. (2017). The Langendorff's isolated perfused rat heart technique: a review. Drug design, development and therapy, 11, 3029–3042. [Link]
-
Beck, L., Tissier, R., & Berdeaux, A. (2005). Cellular Electrophysiological Changes in Rats with Heart Failure and Ventricular Arrhythmias - in Vitro-in Vivo Correlations. Journal of Clinical and Basic Cardiology, 8(1-4), 23-28. [Link]
-
Hendrickson, R. G., & Olson, C. T. (1997). Effects of a selective and a nonselective muscarinic cholinergic antagonist on heart rate and intestinal motility in dogs. Journal of the American Veterinary Medical Association, 211(12), 1573–1576. [Link]
-
Rat M4 Muscarinic Acetylcholine Receptor Cell Line - Charles River Laboratories. (n.d.). Retrieved January 22, 2026, from [Link]
-
Jakubík, J., & Doležal, V. (2017). Allosteric Modulation of Muscarinic Acetylcholine Receptors. Frontiers in pharmacology, 8, 813. [Link]
-
Høivik, E. A., et al. (2024). A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model. American Journal of Physiology-Heart and Circulatory Physiology, 326(1), H1-H13. [Link]
-
Massi, M., Polidori, C., & Melchiorre, C. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. European journal of pharmacology, 163(2-3), 387–391. [Link]
-
T400-Series Surgical Protocol - Rat & Mice: Coronary Blood Flow: Isolated Perfused Heart Preparation - Transonic. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cooper, K. M., et al. (2023). Effect of Doxapram, a K2p Channel Blocker, and pH on Heart Rate: Larval Drosophila Model. International Journal of Molecular Sciences, 24(15), 12345. [Link]
-
Dolejší, E., et al. (2022). Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation. Physiological Research, 71(Suppl 2), S389-S405. [Link]
-
CHO-K1/M3 Stable Cell Line - GenScript. (n.d.). Retrieved January 22, 2026, from [Link]
-
Zholos, A. V., & Bolton, T. B. (1997). Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle. British journal of pharmacology, 122(5), 885–893. [Link]
-
Langendorff experimental protocols. Hearts isolated from rats were... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Heijman, J., et al. (2021). The Role of KACh Channels in Atrial Fibrillation. International Journal of Molecular Sciences, 22(11), 5991. [Link]
-
Lee, M., & Kiernan, M. C. (2018). In Vivo Electrophysiological Measurement of the Rat Ulnar Nerve with Axonal Excitability Testing. Journal of visualized experiments : JoVE, (132), 56931. [Link]
-
Giles, R. W., & Wilcken, D. E. (1977). Histamine receptors in the coronary circulation of the dog. Effects of mepyramine and metiamide on responses to histamine infusions. British journal of pharmacology, 61(3), 453–459. [Link]
-
Fenske, S., et al. (2022). In vivo and ex vivo electrophysiological study of the mouse heart to characterize the cardiac conduction system, including atrial and ventricular vulnerability. Nature protocols, 17(4), 856–883. [Link]
-
Avilán, M., & Subissi, A. (1994). This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. Biochemical pharmacology, 48(1), 125–130. [Link]
-
Moreno-Galindo, C., et al. (2015). Relaxation gating of the acetylcholine-activated inward rectifier K+ current is mediated by intrinsic voltage sensitivity of the muscarinic receptor. The Journal of general physiology, 146(1), 1–17. [Link]
-
van der Westhuizen, E. T., & Christopoulos, A. (2015). Allosteric Modulation of Muscarinic Acetylcholine Receptors. Frontiers in pharmacology, 6, 22. [Link]
-
Effect of Drugs on Blood Pressure (BP) and Heart Rate (HR) of Dog - MyCalpharm. (n.d.). Retrieved January 22, 2026, from [Link]
-
L R, D S. (2011). Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. Journal of molecular and cellular cardiology, 50(6), 940–950. [Link]
-
Parasympathetic nervous system - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Muscarinic signaling pathways in supraventricular (sinoatrial, atrial,... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Ninja Nerd. (2022, September 16). Autonomic Pharmacology | Muscarinic Antagonists [Video]. YouTube. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a selective and a nonselective muscarinic cholinergic antagonist on heart rate and intestinal motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a cardioselective muscarinic cholinergic antagonist, prevents fentanyl-induced bradycardia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijbcp.com [ijbcp.com]
- 14. scispace.com [scispace.com]
An In-Depth Technical Guide on the In Vivo Effects of Methoctramine on Bradycardia
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vivo effects of methoctramine, a selective M2 muscarinic receptor antagonist, with a specific focus on its role in mitigating bradycardia. This document delves into the underlying pharmacology of this compound, detailed experimental protocols for its in vivo evaluation, and the causal reasoning behind these scientific methodologies.
Executive Summary: The Significance of M2 Receptor Antagonism in Bradycardia
Bradycardia, a condition characterized by a slower than normal heart rate, can lead to a range of clinical manifestations, from benign to life-threatening. The parasympathetic nervous system, primarily through the release of acetylcholine (ACh) and its action on muscarinic receptors in the heart, is a key regulator of cardiac chronotropy.[1][2] The M2 muscarinic receptor is the predominant subtype in the sinoatrial (SA) and atrioventricular (AV) nodes, making it a critical target for pharmacological intervention in bradyarrhythmias.[1][2]
This compound has emerged as a valuable research tool and potential therapeutic agent due to its high selectivity for the M2 muscarinic receptor.[3][4] This selectivity allows for the targeted modulation of cardiac function with a reduced likelihood of off-target effects associated with non-selective antagonists like atropine. This guide will provide the foundational knowledge and practical protocols to investigate the in vivo effects of this compound on bradycardia, empowering researchers to design and execute robust and reproducible studies.
The Pharmacology of this compound
This compound is a highly potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor.[3][4] Its cardioselectivity has been demonstrated in various in vitro and in vivo models.[3][4][5] Studies have shown that this compound is significantly less potent at M1 and M3 receptors, which mediate various other physiological functions, thus minimizing potential side effects.[4]
The primary mechanism by which this compound counteracts bradycardia is through its blockade of M2 receptors in the heart.[4] Vagal nerve stimulation or the administration of cholinergic agonists leads to the release of ACh, which binds to M2 receptors on pacemaker cells in the SA node.[1][2] This activation of M2 receptors, which are coupled to inhibitory G-proteins (Gi), leads to two main effects:
-
Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels, leading to a reduction in the "funny" current (If) and L-type Ca2+ current, both of which are crucial for the diastolic depolarization phase of the pacemaker potential.[6][7]
-
Activation of G-protein-gated inwardly rectifying potassium channels (GIRK): This leads to hyperpolarization of the cell membrane, making it more difficult for the pacemaker cells to reach the threshold for firing an action potential.[7][8]
By blocking the M2 receptor, this compound prevents these actions of ACh, thereby increasing the heart rate.
M2 Muscarinic Receptor Signaling Pathway in Sinoatrial Node Cells
The following diagram illustrates the signaling cascade initiated by acetylcholine binding to the M2 receptor in a sinoatrial node pacemaker cell and its antagonism by this compound.
Caption: M2 receptor signaling in cardiac pacemaker cells and antagonism by this compound.
In Vivo Experimental Design and Protocols
The following section outlines a robust experimental workflow for investigating the effects of this compound on bradycardia in a rodent model. This protocol is designed to be a self-validating system, incorporating appropriate controls and precise measurements.
Experimental Workflow Overview
Caption: A generalized experimental workflow for in vivo assessment of this compound.
Detailed Step-by-Step Methodology
3.2.1 Animal Model and Preparation
-
Animal Selection: Male Wistar or Sprague-Dawley rats (250-350 g) are commonly used for these studies.
-
Anesthesia: Anesthesia can be induced with an intraperitoneal (IP) injection of a ketamine/xylazine cocktail or with inhalant anesthetics like isoflurane.[9] Maintaining a stable plane of anesthesia is crucial to minimize confounding effects on cardiovascular parameters.[10]
-
Surgical Instrumentation:
-
The animal is placed in a supine position on a heating pad to maintain body temperature.
-
For intravenous (IV) drug administration, the jugular or femoral vein is cannulated.[11]
-
For blood pressure monitoring, the carotid or femoral artery can be cannulated.
-
For ECG monitoring, subcutaneous needle electrodes are placed in a standard Lead II configuration.[12]
-
For vagal stimulation-induced bradycardia, the cervical vagus nerve is carefully isolated.[13]
-
3.2.2 Induction of Bradycardia
Two primary methods are employed to induce a controlled and reproducible bradycardia:
-
Electrical Vagal Stimulation: The isolated vagus nerve is stimulated with a bipolar electrode using a physiological stimulator. The stimulation parameters (frequency, voltage, pulse duration) should be titrated to produce a consistent and significant drop in heart rate.[13]
-
Cholinergic Agonist Administration: A bolus IV injection of a muscarinic agonist such as acetylcholine or carbachol can be used to induce bradycardia.[4][13] The dose should be predetermined to elicit a submaximal bradycardic response.
3.2.3 this compound Administration and Data Acquisition
-
Baseline Recording: After a stabilization period of at least 20-30 minutes post-surgery, a baseline ECG and blood pressure are recorded.
-
Bradycardia Induction and Recording: Bradycardia is induced, and the cardiovascular parameters are recorded.
-
This compound Administration: this compound is administered intravenously. A dose-response study is recommended, with doses typically ranging from 10 to 300 µg/kg.[4][14] A vehicle control group (e.g., saline) must be included.
-
Post-Treatment Recording: Following this compound administration, bradycardia is re-induced, and the cardiovascular response is recorded.
3.2.4 Data Analysis
-
Heart Rate: Heart rate is calculated from the R-R interval of the ECG.
-
Heart Rate Variability (HRV): HRV analysis can provide insights into the autonomic nervous system's modulation of the heart.
-
Blood Pressure: Mean arterial pressure (MAP) is calculated from the arterial pressure waveform.
-
Statistical Analysis: Data should be analyzed using appropriate statistical tests, such as ANOVA followed by post-hoc tests, to compare the effects of different doses of this compound with the vehicle control.
Expected Outcomes and Data Presentation
The administration of this compound is expected to dose-dependently inhibit the bradycardia induced by either vagal stimulation or cholinergic agonists.[4][13] At higher doses, this compound may cause a slight tachycardia, highlighting the importance of a dose-response study.[14]
Representative Data Table
The following table summarizes hypothetical, yet representative, data from an in vivo study investigating the effect of this compound on carbachol-induced bradycardia in anesthetized rats.
| Treatment Group | Baseline Heart Rate (bpm) | Heart Rate during Carbachol Challenge (bpm) | % Reduction in Heart Rate |
| Vehicle (Saline) | 350 ± 15 | 210 ± 20 | 40% |
| This compound (30 µg/kg) | 355 ± 12 | 285 ± 18 | 19.7% |
| This compound (100 µg/kg) | 360 ± 10 | 330 ± 15 | 8.3% |
| This compound (300 µg/kg) | 365 ± 14 | 355 ± 12 | 2.7% |
Values are presented as mean ± SEM.
Trustworthiness and Self-Validating Systems
The integrity of in vivo research hinges on the implementation of self-validating experimental designs. Key considerations include:
-
Appropriate Controls: The inclusion of a vehicle control group is mandatory to account for any effects of the injection volume or vehicle itself.
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups, and where possible, the experimenter should be blinded to the treatment to minimize bias.
-
Reproducibility: The experimental protocol should be detailed enough to allow for replication by other researchers.
Conclusion and Future Directions
This compound is a powerful tool for dissecting the role of the M2 muscarinic receptor in the regulation of cardiac function. The in vivo protocols outlined in this guide provide a robust framework for investigating its effects on bradycardia. Future research could explore the therapeutic potential of this compound and other selective M2 antagonists in clinical settings of symptomatic bradycardia. Furthermore, these experimental models can be adapted to study the interaction of the parasympathetic and sympathetic nervous systems in the control of heart rate and to investigate the effects of M2 receptor modulation in various cardiac disease models.
References
-
Watson, N., Barnes, P. J., & Maclagan, J. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British journal of pharmacology, 105(1), 107–112. [Link]
-
Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. European journal of pharmacology, 144(2), 117–124. [Link]
-
Doods, H. N., Mathy, M. J., Davidesko, D., van Charldorp, K. J., De Jonge, A., & van Zwieten, P. A. (1987). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. The Journal of pharmacology and experimental therapeutics, 242(1), 257–262. [Link]
-
Barbuti, A., & Baruscotti, M. (2018). Heart Rate and Electrocardiography Monitoring in Mice. Current protocols in mouse biology, 8(3), e49. [Link]
-
Valadkhan, S., & Tom, C. (2023). Muscarinic control of cardiovascular function in humans: a review of current clinical evidence. American journal of physiology. Heart and circulatory physiology, 325(4), H699–H709. [Link]
-
A review on experimental surgical models and anesthetic protocols of heart failure in rats. (2023). Frontiers in Cardiovascular Medicine, 10, 1146740. [Link]
-
Logothetis, D. E., Kurachi, Y., Galper, J., Neer, E. J., & Clapham, D. E. (1987). The beta gamma subunits of GTP-binding proteins activate the muscarinic K+ channel in heart. Nature, 325(6102), 321–326. [Link]
-
Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. (2022). Scientific Reports, 12(1), 21008. [Link]
-
Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. (1992). British Journal of Pharmacology, 105(1), 107-112. [Link]
-
Vankova, M., & Varon, D. (1993). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. The Journal of pharmacology and experimental therapeutics, 265(2), 653–658. [Link]
-
Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study. (2024). RSC Medicinal Chemistry, 15(3), 856-869. [Link]
-
Muscarinic acetylcholine receptor (M2-R) signaling cascade in a sinoatrial node myocyte. AC, adenylyl cyclase. (n.d.). ResearchGate. [Link]
-
General Anesthesia and Electrocardiographic Parameters in in vivo Experiments Involving Rats. (2020). Physiological Research, 69(Suppl 4), S597-S609. [Link]
-
ECG interpretation in small animals : 3. Practical guidelines. (2005). In Practice, 27(3), 132-141. [Link]
-
A review on experimental surgical models and anesthetic protocols of heart failure in rats. (2023). Frontiers in Cardiovascular Medicine, 10. [Link]
-
Giraldo, E., Micheletti, R., Montagna, E., Giachetti, A., Viganò, M. A., Ladinsky, H., & Melchiorre, C. (1988). Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine. The Journal of pharmacology and experimental therapeutics, 244(3), 1016–1020. [Link]
-
Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals. (2013). Heart Rhythm, 10(7), e33-e52. [Link]
-
Muscarinic acetylcholine receptor M2. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Open thoracic surgical implantation of cardiac pacemakers in rats. (2022). Nature Protocols, 17(11), 2465-2488. [Link]
-
Cardiovascular Surgical Services. (n.d.). Inotiv. [Link]
-
Doods, H. N., Quirion, R., Mihm, G., & Engel, W. (1992). Selectivity of muscarinic antagonists in radioligand and in vivo experiments for the putative M1, M2 and M3 receptors. British journal of pharmacology, 107(1), 114–121. [Link]
-
Aas, P., & Maclagan, J. (1990). Evidence for prejunctional M2 muscarinic receptors in pulmonary cholinergic nerves in the rat. British journal of pharmacology, 101(1), 73–76. [Link]
-
An approach to 24-hour electrocardiogram monitoring in sheep experimental model. (2018). Veterinarija ir Zootechnika, 76(98), 7-14. [Link]
-
Guidelines for Anesthesia and Analgesia in Rats. (n.d.). IU Research. [Link]
-
Vinogradova, T. M., Lyashkov, A. E., Zhu, W., Ruknudin, A. M., Sirenko, S., Yang, D., ... & Lakatta, E. G. (2006). Effects of muscarinic receptor stimulation on Ca2+ transient, cAMP production and pacemaker frequency of rabbit sinoatrial node cells. The Journal of physiology, 573(Pt 1), 129–143. [Link]
-
Glial Cells as Key Mediators in the Pathophysiology of Neurodegenerative Diseases. (2023). International Journal of Molecular Sciences, 24(21), 15886. [Link]
-
Muscarinic signaling pathways in supraventricular (sinoatrial, atrial,... (n.d.). ResearchGate. [Link]
-
Comparative Assessment of Heart Rate Variability Obtained via Ambulatory ECG and Polar Heart Rate Monitors in Healthy Cats. (2021). Frontiers in Veterinary Science, 8, 723229. [Link]
-
Minimal Invasive Surgical Procedure of Inducing Myocardial Infarction in Mice. (2015). Journal of Visualized Experiments, (99), e52752. [Link]
-
Dyson, D. H., & Doherty, T. J. (1995). This compound, a cardioselective muscarinic cholinergic antagonist, prevents fentanyl-induced bradycardia in the dog. Journal of veterinary pharmacology and therapeutics, 18(4), 284–289. [Link]
-
Guidelines on Anesthesia and Analgesia in Rats. (n.d.). Animal Care & Use Program. [Link]
Sources
- 1. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 3. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of muscarinic receptor stimulation on Ca2+ transient, cAMP production and pacemaker frequency of rabbit sinoatrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal Invasive Surgical Procedure of Inducing Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kentscientific.com [kentscientific.com]
- 11. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 12. Heart Rate and Electrocardiography Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a cardioselective muscarinic cholinergic antagonist, prevents fentanyl-induced bradycardia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoctramine, a well-established M2-selective muscarinic acetylcholine receptor antagonist, and its related polyamine analogues exhibit cytotoxic properties at concentrations significantly higher than those required for their primary pharmacological activity. This cytotoxicity is independent of muscarinic receptor antagonism and is a subject of growing interest, particularly in the context of oncology and neurobiology. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic mechanisms of this compound and related polyamines, details structure-activity relationships, and offers field-proven protocols for assessing their cytotoxic effects. As a senior application scientist, the following narrative synthesizes technical data with practical insights to empower researchers in their investigation of these complex molecules.
Introduction: Beyond Muscarinic Antagonism
This compound is a polymethylene tetraamine that has been extensively studied for its high affinity and selectivity for the M2 muscarinic acetylcholine receptor, playing a crucial role in cardiovascular and neuroscience research.[1][2] However, at micromolar concentrations, this compound and structurally similar polyamines induce cell death in a variety of cell types, with cardiomyoblasts being particularly sensitive.[3] This "off-target" effect is not mediated by muscarinic receptors and presents both a challenge in the therapeutic application of these compounds and an opportunity for the development of novel cytotoxic agents, especially in cancer research where polyamine metabolism is often dysregulated.[4][5]
This guide will dissect the non-muscarinic cytotoxic mechanisms of this compound and its analogues, explore the key structural features governing their toxicity, and provide detailed methodologies for the robust evaluation of their cytotoxic potential.
The Dichotomy of Polyamine Function: Life and Death
Polyamines, such as spermidine and spermine, are ubiquitous polycations essential for cell growth, proliferation, and differentiation.[6] Cancer cells, with their high proliferative rate, exhibit an upregulated polyamine transport system to meet their increased demand for these molecules.[4] This dependency creates a therapeutic window for targeting cancer cells with cytotoxic polyamine analogues that can hijack this transport system for cellular entry.
The cytotoxicity of exogenous polyamines and their analogues is often linked to their catabolism. The enzymatic oxidation of polyamines by spermine oxidase (SMO) and N1-acetylpolyamine oxidase (PAOX) generates cytotoxic byproducts, including hydrogen peroxide (H₂O₂) and reactive aldehydes. This surge in reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis) or necrosis.[7]
Mechanisms of Cytotoxicity: A Multi-pronged Assault
The cytotoxic effects of this compound and related polyamines are not attributable to a single mechanism but rather a cascade of interconnected events that disrupt cellular homeostasis.
The Role of Polyamine Catabolism and Oxidative Stress
A primary driver of polyamine-induced cytotoxicity is the generation of ROS through their catabolism. Upon entering the cell, polyamine analogues can be substrates for SMO and PAOX, leading to the production of H₂O₂. This increase in intracellular ROS can damage cellular macromolecules, including lipids, proteins, and DNA, and trigger apoptotic signaling pathways.
Figure 1: Polyamine analogue-induced oxidative stress pathway.
Mitochondrial-Mediated Apoptosis
Mitochondria are central to the intrinsic apoptotic pathway. Depletion of natural polyamines or the introduction of cytotoxic analogues can lead to the disruption of the mitochondrial membrane potential (ΔΨm).[8] This event, known as mitochondrial outer membrane permeabilization (MOMP), is a point of no return in apoptosis.[6][9][10] MOMP leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. Cytochrome c then participates in the formation of the apoptosome, a multi-protein complex that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[8]
Sources
- 1. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A review on polyamine analogues and its cytotoxicity effect against selected human cancer cell lines - IIUM Repository (IRep) [irep.iium.edu.my]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamines and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Permeabilization of the outer mitochondrial membrane: Mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Methoctramine in Isolated Organ Bath Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of methoctramine, a selective M2 muscarinic acetylcholine receptor antagonist, in isolated organ bath experiments. This document outlines the scientific principles, provides detailed experimental protocols, and offers insights into data interpretation, ensuring scientific integrity and reproducibility.
Introduction: Understanding this compound
This compound is a polymethylene tetraamine that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its scientific value lies in its notable selectivity for the M2 receptor subtype, which is predominantly expressed in the heart and presynaptically on autonomic nerve terminals.[1][2][3] This selectivity allows researchers to dissect the specific roles of M2 receptors in tissue physiology and pharmacology.
Mechanism of Action: this compound competitively blocks the binding of acetylcholine (ACh) and other muscarinic agonists to M2 receptors.[1] At nanomolar concentrations, it exhibits high affinity for M2 receptors, thereby inhibiting their downstream signaling pathways. It is crucial to note that at higher micromolar concentrations, this compound may exhibit allosteric properties and can also interact with other receptors, such as nicotinic ACh receptors, which could influence experimental outcomes.[1][4]
The primary downstream effect of M2 receptor activation is the inhibition of adenylyl cyclase via Gi proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] By antagonizing this action, this compound can prevent the physiological responses mediated by M2 receptor activation, such as a decrease in heart rate.[1][5][6]
Signaling Pathway of M2 Muscarinic Receptor and Point of Intervention by this compound
Figure 1. M2 receptor signaling and this compound's point of action.
Applications in Isolated Organ Bath Studies
Isolated organ bath experiments are a cornerstone of classical pharmacology, allowing for the study of drug effects on intact tissues in a controlled in vitro environment.[7] this compound is a valuable tool in this setting to:
-
Characterize M2 receptor function: Elucidate the role of M2 receptors in mediating physiological responses in various tissues, such as heart rate regulation in isolated atria or modulation of neurotransmitter release in innervated preparations.[1][8]
-
Determine the selectivity of novel compounds: Assess whether a new drug's activity is mediated through M2 receptors by observing if its effects are blocked by this compound.
-
Investigate receptor subtypes: Differentiate between responses mediated by different muscarinic receptor subtypes within the same tissue. For instance, in airway smooth muscle, M3 receptors mediate contraction while presynaptic M2 receptors inhibit ACh release.[4]
Experimental Protocols
The following protocols are generalized and should be adapted based on the specific tissue and experimental question.
Materials and Reagents
-
This compound: Typically available as this compound tetrahydrochloride hydrate.[9]
-
Isolated Tissue: e.g., guinea pig atria, tracheal rings, or bladder strips.
-
Physiological Salt Solution (PSS): Composition depends on the tissue (e.g., Krebs-Henseleit solution). The PSS must be continuously gassed with carbogen (95% O2, 5% CO2) to maintain oxygenation and a stable pH of 7.4.
-
Muscarinic Agonist: e.g., Acetylcholine (ACh), Carbachol, or Muscarine.
-
Isolated Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.
Preparation of this compound Stock Solution
This compound is soluble in water (reported as >20 g/L or >20 mg/mL).[1]
-
Calculate the required amount: Based on the desired stock concentration (e.g., 1 mM or 10 mM) and the molecular weight of the specific salt form of this compound being used (e.g., this compound tetrahydrochloride, MW = 728.75 g/mol , anhydrous basis).[10]
-
Dissolve: Accurately weigh the required amount of this compound and dissolve it in deionized water or the appropriate solvent as recommended by the supplier.
-
Storage: Store the stock solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[11] Avoid repeated freeze-thaw cycles.
General Isolated Organ Bath Protocol
This protocol outlines the steps to investigate the antagonistic effect of this compound on agonist-induced tissue responses.
-
Tissue Preparation and Mounting:
-
Dissect the desired tissue (e.g., guinea pig left atrium) in cold, carbogen-gassed PSS.
-
Mount the tissue in the organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen.
-
Connect the tissue to a force-displacement transducer to measure isometric contractions.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60-90 minutes under a determined optimal resting tension.
-
During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
-
-
Tissue Viability Check:
-
After equilibration, challenge the tissue with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure its viability and contractile capacity.[7]
-
Wash the tissue thoroughly to return to baseline.
-
-
Constructing a Control Agonist Concentration-Response Curve (CRC):
-
Add the muscarinic agonist (e.g., acetylcholine) to the organ bath in a cumulative or non-cumulative manner, increasing the concentration stepwise.
-
Record the response at each concentration until a maximal response is achieved.
-
Wash the tissue extensively until it returns to the baseline resting tension.
-
-
Incubation with this compound:
-
Add the desired concentration of this compound to the organ bath.
-
Incubate the tissue with this compound for a predetermined period (typically 20-30 minutes) to allow for receptor binding and equilibration.
-
-
Constructing an Agonist CRC in the Presence of this compound:
-
Repeat step 4 in the presence of this compound. The CRC is expected to shift to the right, indicating competitive antagonism.
-
-
Data Analysis:
-
Measure the magnitude of the tissue response at each agonist concentration.
-
Plot the responses against the logarithm of the agonist concentration to generate CRCs.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) for the agonist in the absence and presence of this compound.
-
Experimental Workflow for Assessing this compound Antagonism
Figure 2. A typical workflow for an isolated organ bath experiment.
Data Interpretation and Key Considerations
Schild Analysis: To quantify the potency of this compound as a competitive antagonist, a Schild analysis can be performed. This involves generating agonist CRCs in the presence of several different concentrations of this compound. A Schild plot of log(concentration ratio - 1) versus log[this compound] should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.
Selectivity and Concentration: The selectivity of this compound is concentration-dependent. While it is highly selective for M2 receptors at nanomolar concentrations, higher concentrations can lead to off-target effects.[1][4]
| Muscarinic Receptor Subtype | Affinity Constant (Ki in nM) in CHO cells | Primary Location/Function in Organ Bath Studies |
| M1 | 50 | Ganglionic transmission[3] |
| M2 | 13.2 | Cardiac tissue (negative chronotropy/inotorpy), presynaptic nerve terminals (autoinhibition)[1][6] |
| M3 | 214 | Smooth muscle contraction (e.g., bladder, airways), glandular secretion[1][6][8] |
| M4 | 31.6 | Central Nervous System |
| M5 | 135 | Central Nervous System |
| Table 1: Affinity constants of this compound for human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells. A lower Ki value indicates a higher binding affinity.[1] |
Tissue-Specific Effects: The observed effect of this compound can vary significantly between tissues.
-
In isolated atria: this compound will antagonize the negative chronotropic (heart rate) and inotropic (force of contraction) effects of muscarinic agonists, leading to an increase in heart rate.[1][8]
-
In innervated airway smooth muscle: At low concentrations (0.01-1 µM), this compound can block presynaptic M2 autoreceptors, leading to an enhanced release of acetylcholine upon nerve stimulation and thus, a potentiation of contraction.[4][11] At higher concentrations (≥10 µM), it will also block postsynaptic M3 receptors, leading to the inhibition of contraction.[4][11]
-
In isolated bladder: this compound can inhibit agonist-induced contractions, as M3 receptors are the primary mediators of detrusor muscle contraction.[1]
Controls: Appropriate controls are essential for valid results. These include:
-
Time control: Running a parallel tissue preparation without any drug additions to ensure the tissue response is stable over the experimental period.
-
Vehicle control: If this compound is dissolved in a solvent other than the PSS, a control experiment with the vehicle alone should be performed to rule out any effects of the solvent.
Troubleshooting
-
No response to agonist: Check tissue viability, ensure proper mounting and tension, and verify the agonist solution's concentration and integrity.
-
Irreversible antagonism: If the agonist response does not return to control levels after washout, consider the possibility of non-competitive antagonism or insufficient washout times.
-
Variable results: Ensure consistent experimental conditions (temperature, pH, oxygenation, resting tension) and precise drug concentrations.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of M2 muscarinic receptors in isolated tissue preparations. A thorough understanding of its mechanism of action, selectivity profile, and appropriate experimental design is crucial for obtaining reliable and interpretable data. By following the protocols and considering the key points outlined in these application notes, researchers can effectively utilize this compound to advance their understanding of muscarinic receptor pharmacology.
References
-
This compound - Wikipedia. [Link]
-
Jakubík, J., et al. (2011). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology, 80(5), 918-930. [Link]
-
Jaiswal, N., et al. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European Journal of Pharmacology, 192(1), 63-70. [Link]
-
Melchiorre, C., et al. (1988). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European Journal of Pharmacology, 145(1), 61-66. [Link]
-
Wess, J., et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(3), 246-249. [Link]
-
Watson, N., et al. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology, 105(1), 107-112. [Link]
-
Doods, H. N., et al. (1988). Selectivity of this compound for muscarinic receptors in porcine cerebral arteries. European Journal of Pharmacology, 150(1-2), 197-199. [Link]
-
Cholinergic M2 muscarinic receptor-mediated inhibition of endogenous noradrenaline release from the isolated vascularly perfused rat stomach. ResearchGate. [Link]
-
Michel, M. C., et al. (2022). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(1), 1-14. [Link]
-
Harvey, R. D. (2023). Muscarinic Antagonists. In: StatPearls. StatPearls Publishing. [Link]
-
Candell, L. M., et al. (1990). Different mechanisms of antagonism by this compound of two neuronal muscarinic receptor-mediated second messenger responses. Journal of Pharmacology and Experimental Therapeutics, 255(2), 643-649. [Link]
-
Davis, E. (2020). Pharmacology – Working with isolated tissue preparations. Monash University. [Link]
-
What are M2 receptor antagonists and how do they work? - Patsnap Synapse. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are M2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dmt.dk [dmt.dk]
- 8. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound hydrate | CymitQuimica [cymitquimica.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Rodent Studies with Methoctramine
A Senior Application Scientist's Guide to Harnessing the M2-Selective Muscarinic Antagonist
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of M2 Receptor Blockade
Within the intricate signaling network of the cholinergic system, the M2 muscarinic acetylcholine receptor (M2R) stands as a critical regulator of parasympathetic activity, particularly in the cardiovascular and respiratory systems. As a Gi/o-coupled receptor, its activation typically leads to inhibitory effects, such as slowing the heart rate and reducing atrial contractility.[1] For researchers investigating autonomic function, cardiovascular diseases, respiratory mechanics, and even certain neurological conditions, the ability to selectively block M2Rs in vivo is paramount. Methoctramine emerges as a powerful pharmacological tool for this purpose. It is a polymethylene tetraamine that functions as a competitive antagonist with high selectivity for the M2 muscarinic receptor subtype.[2][3] This high degree of selectivity allows for the targeted interrogation of M2R function, minimizing confounding effects from the other four muscarinic receptor subtypes (M1, M3, M4, M5).[4]
This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in in vivo rodent studies, grounded in scientific principles and practical laboratory experience.
I. Mechanistic Framework: Understanding this compound's Action
This compound exerts its effects by competitively binding to M2 muscarinic receptors, thereby preventing the endogenous ligand, acetylcholine (ACh), from activating the receptor.[5] This blockade disrupts the downstream signaling cascade typically initiated by M2R activation, which involves the inhibition of adenylyl cyclase and the activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs).
Figure 1: Mechanism of this compound Action.
Causality in Experimental Design: Why Selectivity Matters
The scientific integrity of any pharmacological study hinges on the specificity of the tools employed. This compound's preference for M2Rs over other muscarinic subtypes is its most significant experimental advantage. For instance, in cardiovascular studies, non-selective antagonists like atropine will block M2Rs in the heart but also M3Rs in the vasculature, leading to a complex interplay of effects that can be difficult to interpret. This compound, with its lower affinity for M3 receptors, allows for a more isolated investigation of cardiac M2R function.[6] This selectivity has been demonstrated in vivo, where this compound effectively inhibits methacholine-induced bradycardia (an M2-mediated effect) at doses that do not significantly affect the depressor action of methacholine mediated by vascular M3 receptors.[7]
II. Pre-clinical Applications in Rodent Models
This compound's utility has been demonstrated across a range of physiological systems:
-
Cardiovascular Research: As a cardioselective agent, this compound is invaluable for studying the cholinergic regulation of heart rate and rhythm. It has been used to prevent bradycardia induced by vagal stimulation or cholinergic agonists.[7] This makes it a key tool in models of sinus node dysfunction, atrioventricular block, and other bradyarrhythmias.
-
Respiratory Studies: M2 receptors are present on presynaptic cholinergic nerves in the airways and function as autoreceptors, inhibiting further ACh release.[8] By blocking these receptors, this compound can enhance vagally-induced bronchoconstriction, providing a model to study the role of these autoreceptors in airway hyperreactivity.[8]
-
Neurological and Behavioral Research: While systemic administration has limited central nervous system (CNS) penetration, direct intracerebroventricular (i.c.v.) injection allows for the investigation of central M2R functions. Studies have explored the role of central M2Rs in processes like drinking behavior, though high doses can be toxic.[2]
-
Urological Studies: this compound has been shown to reduce bladder contractions, suggesting a role for M2 receptors in bladder function and providing a tool for studying bladder overactivity.[9]
III. Essential Protocols for In Vivo Administration
The success of in vivo studies with this compound is critically dependent on the correct preparation and administration of the compound. The following protocols are designed to ensure reproducibility and animal welfare.
A. Reagent Preparation: A Foundation of Accuracy
This compound is typically supplied as a hydrochloride salt (this compound tetrahydrochloride), which is soluble in aqueous solutions.[8][10]
Table 1: this compound (Tetrahydrochloride) Solubility
| Solvent | Approximate Solubility | Source |
| Water | >20 mg/mL | [8] |
| PBS (pH 7.2) | ~10 mg/mL | [10] |
1. Vehicle Selection and Solution Preparation:
-
Primary Vehicle: For most systemic routes of administration (intravenous, intraperitoneal, subcutaneous), sterile isotonic saline (0.9% NaCl) is the recommended vehicle.[1]
-
pH Considerations: The pH of the final injectable solution should be as close to physiological pH (7.2-7.4) as possible to minimize injection site pain and tissue irritation.[1] While this compound in saline may result in a slightly acidic solution, for many applications, direct dissolution in saline is sufficient. However, for sensitive applications or high concentrations, buffering the solution with a sterile, physiologically compatible buffer like phosphate-buffered saline (PBS) is advisable.[10]
-
Sterility: All solutions for injection must be sterile. This can be achieved by dissolving the this compound powder in sterile saline or PBS and then passing the final solution through a 0.22 µm sterile filter.[8]
2. Step-by-Step Stock Solution Preparation (Example: 1 mg/mL in Saline):
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean workspace to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound tetrahydrochloride powder using a calibrated analytical balance.
-
Dissolution: In a sterile container, add the appropriate volume of sterile 0.9% saline. For example, to make a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile saline.
-
Mixing: Gently vortex or swirl the solution until the powder is completely dissolved. The use of an ultrasonic bath may be necessary for higher concentrations.[8]
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, sealed vial.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, date of preparation, and storage conditions. For short-term use, aqueous solutions of this compound should be stored at 2-8°C and are not recommended to be kept for more than one day.[10] For longer-term storage, aliquots of the stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.
Figure 2: Workflow for Preparing this compound Solutions.
B. Administration Protocols: Precision in Practice
The choice of administration route depends on the desired pharmacokinetic profile and the experimental question.
Table 2: Recommended Dosing and Administration Routes for Rodents
| Route | Species | Typical Dose Range | Notes |
| Intravenous (IV) | Rat | 0.03 - 1.0 mg/kg | Rapid onset of action. Ideal for acute cardiovascular studies.[7] |
| Intravenous (IV) | Guinea Pig | 7 - 240 nmol/kg | Used in studies of airway mechanics.[8] |
| Intraperitoneal (IP) | Mouse | 1 - 10 mg/kg | Slower absorption than IV, but easier to perform. |
| Intracerebroventricular (ICV) | Rat | Up to 100 nmol/rat | For CNS studies. Higher doses can be toxic.[2] |
1. Intravenous (IV) Injection Protocol (Rat Tail Vein):
-
Animal Restraint: Place the rat in a suitable restrainer to allow access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, perform the injection into one of the lateral tail veins. The injection volume should be appropriate for the animal's weight (typically 1-5 mL/kg).
-
Confirmation: A successful IV injection will have no resistance, and the solution will be seen clearing the vein.
-
Post-Injection Care: Apply gentle pressure to the injection site to prevent bleeding.
2. Intraperitoneal (IP) Injection Protocol (Mouse):
-
Animal Restraint: Manually restrain the mouse, securing the head and body.
-
Injection Site: Identify the lower right quadrant of the abdomen.
-
Injection: With the mouse tilted slightly head-down, insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered the bladder or intestines.
-
Administration: Inject the solution slowly. The typical injection volume is 5-10 mL/kg.
IV. Experimental Design and Data Interpretation: A Self-Validating System
A robust experimental design is crucial for obtaining meaningful and reproducible data.
A. Dose-Response Studies: Establishing Efficacy
It is essential to perform a dose-response study to determine the optimal concentration of this compound for your specific experimental model. This involves administering a range of doses and measuring the desired physiological endpoint. For example, in a cardiovascular study, one might measure the inhibition of a bradycardic response to a cholinergic agonist.
B. Control Groups: The Cornerstone of Validity
-
Vehicle Control: A group of animals should receive an injection of the vehicle (e.g., sterile saline) alone to control for any effects of the injection procedure or the vehicle itself.
-
Positive Control: In some experimental paradigms, a non-selective antagonist like atropine can be used as a positive control to confirm the cholinergic nature of the response being studied.
C. Data Interpretation: Beyond the P-value
When interpreting data from studies using this compound, it is crucial to consider its known pharmacological profile. For example, an increase in heart rate following this compound administration is consistent with its blockade of tonic vagal input to the sinoatrial node. Conversely, a lack of effect on a particular parameter may suggest that M2 receptors are not involved in its regulation.
V. Concluding Remarks and Future Directions
This compound remains an indispensable tool for researchers seeking to dissect the in vivo functions of the M2 muscarinic receptor. Its high selectivity provides a level of precision that is essential for rigorous pharmacological inquiry. By following the detailed protocols and principles outlined in this guide, researchers can confidently and effectively employ this compound to advance our understanding of cholinergic signaling in health and disease. Future research may focus on the development of M2-selective antagonists with improved pharmacokinetic properties, such as enhanced CNS penetration for non-invasive neurological studies.
References
-
Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. European Journal of Pharmacology, 144(2), 117-124. [Link]
-
Massi, M., Polidori, C., & Melchiorre, C. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. European Journal of Pharmacology, 163(2-3), 387-391. [Link]
-
Watson, N., Barnes, P. J., & Maclagan, J. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology, 105(1), 107-112. [Link]
-
Wess, J., Angeli, P., Melchiorre, C., Moser, U., Mutschler, E., & Lambrecht, G. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(3), 246-249. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Jaiswal, N., & Malik, K. U. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European Journal of Pharmacology, 192(1), 63-70. [Link]
-
Michel, A. D., & Whiting, R. L. (1988). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European Journal of Pharmacology, 145(1), 61-66. [Link]
-
University of California, Los Angeles, Animal Research Committee. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. Retrieved from [Link]
-
Giraldo, E., Micheletti, R., Montagna, E., Giachetti, A., Viganò, M. A., Ladinsky, H., & Melchiorre, C. (1988). Binding and functional characterization of the cardioselective muscarinic antagonist this compound. Journal of Pharmacology and Experimental Therapeutics, 244(3), 1016-1020. [Link]
-
Fryer, A. D., & Maclagan, J. (1984). Muscarinic inhibitory receptors in pulmonary parasympathetic nerves in the guinea-pig. British Journal of Pharmacology, 83(4), 973–978. [Link]
-
Birdsall, N. J., Curtis, C. A., Hulme, E. C., Pedder, E. K., & Stockton, J. M. (1986). Muscarinic receptor subclasses. Biochemical Society Symposium, 52, 7-16. [Link]
-
Buckley, N. J., Bonner, T. I., Buckley, C. M., & Brann, M. R. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology, 35(4), 469-476. [Link]
-
Lazareno, S., & Birdsall, N. J. (1993). Pharmacological characterization of endogenous M2 and M4 muscarinic receptors in rabbit lung: demonstration of the higher affinity of this compound for M2 than for M4 receptors. Molecular Pharmacology, 44(2), 449-455. [Link]
Sources
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of pH on muscarinic acetylcholine receptors from rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Optimizing Methoctramine Concentration for M2 Muscarinic Receptor Blockade in Cell Culture
Introduction: The Role of Methoctramine in M2 Receptor Research
This compound is a highly potent and selective antagonist of the M2 muscarinic acetylcholine receptor (M2R).[1][2][3] Its utility in cell culture stems from its ability to discriminate between muscarinic receptor subtypes, exhibiting a significantly higher affinity for M2 receptors compared to M1, M3, M4, and M5 subtypes.[4][5] This selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of M2R signaling in various physiological and pathophysiological processes, including cardiac function, neurotransmission, and airway reactivity.[2][3][6]
This compound functions as a competitive antagonist, meaning it binds reversibly to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing receptor activation.[2][4] At higher concentrations, allosteric properties have also been described.[2][7] Understanding its mechanism is key to designing robust experiments. The primary downstream effect of M2R activation is the inhibition of adenylyl cyclase via its coupling to inhibitory G-proteins (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] By blocking this interaction, this compound allows researchers to investigate the consequences of preventing this cAMP reduction.
This guide provides a comprehensive framework for determining the optimal concentration of this compound in your specific cell culture model. It moves beyond providing a single value, instead offering the experimental logic and protocols required to validate the ideal concentration for achieving complete and selective M2 receptor blockade.
Core Principles: What Determines the Optimal Concentration?
There is no universal effective concentration for this compound; the optimal dose is contingent upon several experimental variables. A systematic approach to determining this concentration is crucial for generating reproducible and reliable data.
-
M2 Receptor Expression Level: Cell lines or primary cells with higher densities of M2 receptors will require a higher concentration of this compound to achieve full receptor occupancy and antagonism.
-
Agonist Concentration: The concentration of the competing agonist (e.g., acetylcholine, carbachol) used to stimulate the M2 receptor directly influences the amount of antagonist needed. According to the principles of competitive antagonism, a higher agonist concentration will require a higher this compound concentration to achieve the same level of inhibition.[10]
-
Assay Sensitivity and Endpoint: The specific functional assay being used (e.g., cAMP measurement, calcium flux, electrophysiology) will have its own dynamic range and sensitivity, influencing the apparent potency of the antagonist.
-
Cell Type and Culture Conditions: The unique physiology of your chosen cell type, including its membrane composition and expression of signaling-related proteins, can impact drug availability and effect.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.8, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#202124"]; edge [fontname="Arial"];
} enddot Caption: Factors influencing the optimal this compound concentration.
This compound Profile: Selectivity and Starting Concentrations
Before beginning experimental determination, it is essential to understand the selectivity profile of this compound and to have a rational starting point based on published data.
Receptor Selectivity
This compound's power lies in its selectivity for the M2 receptor. The dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) is significantly lower for M2 compared to other muscarinic subtypes, often by one to two orders of magnitude.
| Receptor Subtype | Typical Affinity (pKi or pA2) | Selectivity vs. M2 |
| M2 (Cardiac) | ~7.7 - 8.0 [4] | - |
| M1 (Ganglionic) | Low affinity[3] | ~50 to 130-fold lower |
| M3 (Glandular/Smooth Muscle) | ~6.0 - 6.5[4] | ~50 to 100-fold lower |
| M4 | Moderate Affinity | Varies |
| M5 | Low Affinity | Varies |
| Note: pKi/pA2 is the negative logarithm of the Ki or A2 value. A higher value indicates higher affinity. Values are compiled from multiple tissue and cell types and should be used as a guide. |
Recommended Starting Concentration Ranges
Based on a review of in vitro studies, a concentration range of 10 nM to 1 µM is a robust starting point for most cell culture applications.[1]
-
For initial experiments, a concentration of 100 nM is often sufficient to achieve significant M2 blockade without engaging off-target receptors.
-
Concentrations above 10 µM should be approached with caution, as they may begin to antagonize other muscarinic subtypes and potentially induce non-specific or cytotoxic effects.[1][2]
Experimental Determination of Optimal Concentration
The most rigorous method for determining the optimal antagonist concentration is to perform a functional assay that measures the downstream consequences of M2 receptor activation. Since M2R activation inhibits adenylyl cyclase, a forskolin-stimulated cAMP assay is the gold-standard method.
dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#202124"]; edge [fontname="Arial"];
} enddot Caption: Workflow for determining optimal antagonist concentration.
Protocol 1: Antagonist Potency Determination via Schild Analysis
This protocol uses a cAMP assay to determine the affinity (pA2 value) of this compound, confirming competitive antagonism and guiding the selection of an effective concentration. The principle is to measure how much the dose-response curve of an M2 agonist (like carbachol) shifts to the right in the presence of different concentrations of this compound.
Principle of Schild Analysis: For a true competitive antagonist, the dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist) depends only on the antagonist's concentration and its affinity for the receptor.[11] A Schild plot with a slope of 1 confirms competitive antagonism.[10][12]
Materials:
-
Cells expressing M2 receptors (e.g., CHO-M2, SH-SY5Y, primary cardiomyocytes)
-
M2 Receptor Agonist (e.g., Carbachol, Acetylcholine)
-
This compound Tetrahydrochloride
-
Forskolin[13]
-
Phosphodiesterase (PDE) Inhibitor (e.g., IBMX)[14]
-
cAMP detection kit (e.g., TR-FRET, Luminescence-based)[15][16]
-
Assay Buffer (e.g., HBSS)
-
96- or 384-well white plates
Procedure:
-
Cell Preparation: Plate cells in 96- or 384-well plates at a pre-determined optimal density and grow to ~90% confluency. The day of the assay, replace the culture medium with assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C to prevent cAMP degradation.[14]
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer. A suggested range is 1 nM to 10 µM.
-
Add the different concentrations of this compound (or vehicle control) to the appropriate wells.
-
Incubate for 20-30 minutes at 37°C to allow the antagonist to reach binding equilibrium with the receptors.
-
-
Agonist Stimulation:
-
Immediately following the antagonist incubation, add serial dilutions of the M2 agonist (e.g., carbachol) to the wells. It is critical to include a vehicle-only control (basal cAMP) and a forskolin-only control (maximal cAMP).
-
To measure the inhibition of cAMP, you must first stimulate its production. Therefore, add a fixed concentration of forskolin to all wells (except the basal control). The optimal forskolin concentration is typically its EC50 to EC80, which should be determined in a preliminary experiment.[16] This raises the background cAMP level, allowing for a clear window to measure the agonist-induced reduction.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
Data Analysis (Schild Plot):
-
For each fixed concentration of this compound, plot the agonist dose-response curve and calculate its EC50 value.
-
Calculate the Dose Ratio (DR) for each this compound concentration using the formula: DR = (EC50 of agonist in presence of antagonist) / (EC50 of agonist in absence of antagonist).
-
Create a Schild plot by graphing log(DR - 1) on the y-axis versus the log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data.
-
Interpretation: A slope close to 1.0 is indicative of competitive antagonism.[12] The x-intercept of the regression line is the pA2 value, which represents the negative logarithm of the antagonist's dissociation constant (Ki). A higher pA2 value indicates a more potent antagonist.
-
-
Selecting the Concentration: Based on the pA2 value, you can select a concentration that will provide thorough receptor blockade. A concentration that is 10- to 100-fold higher than the Ki value (or 10 * 10^(-pA2)) is typically used to ensure complete antagonism in subsequent experiments.
dot graph G { graph [fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [color="#5F6368"];
} enddot Caption: M2 receptor signaling pathway and site of this compound action.
Protocol 2: Assessing Potential Cytotoxicity
It is crucial to ensure that the chosen concentration of this compound is not causing cell death, which could confound experimental results. This should be tested at the highest concentration you plan to use.
Materials:
-
Cells and culture medium
-
This compound
-
Cytotoxicity assay kit (e.g., MTT, LDH release, or a live/dead stain)
-
Positive control for cytotoxicity (e.g., 1% Triton X-100)
Procedure:
-
Cell Plating: Plate cells at a density appropriate for a 24-48 hour incubation period.
-
Treatment: Treat cells with the highest intended concentration of this compound (e.g., 1 µM or 10 µM), a vehicle control, and a positive control for cell death.
-
Incubation: Incubate for the longest duration of your planned experiments (e.g., 24 hours).
-
Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Analysis: Compare the viability of this compound-treated cells to the vehicle control. There should be no significant decrease in cell viability. Some studies have noted cytotoxicity at high micromolar concentrations, well above the typical pharmacological dose.[2]
Practical Considerations: Stock Solutions and Stability
-
Solubility and Stock Preparation: this compound tetrahydrochloride is soluble in water (up to ~20 mg/mL) and DMSO.[2] For cell culture, preparing a concentrated stock solution (e.g., 10 mM) in sterile water or DMSO is recommended.[1][17][18]
-
Storage and Stability: Store the solid compound at -20°C.[1] Stock solutions are stable for approximately 6 months at -80°C or 1 month at -20°C when stored properly to prevent moisture contamination.[1] Avoid repeated freeze-thaw cycles.
Conclusion
The selection of an appropriate this compound concentration is a critical step in the design of any experiment investigating M2 muscarinic receptor function. While published values provide an excellent starting point, typically in the 10 nM to 1 µM range , the empirical determination and validation of the optimal concentration for your specific cellular model and assay conditions are paramount. By employing a systematic approach, such as Schild analysis, and verifying the absence of cytotoxicity, researchers can ensure their results are both accurate and specific to the M2 receptor, thereby upholding the scientific integrity of their findings.
References
-
Wikipedia. This compound. [Link]
-
Karczmar, A. G., & Volle, R. L. (1990). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. PubMed. [Link]
-
Giraldo, J., et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. PubMed. [Link]
-
Jakubík, J., et al. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. PubMed. [Link]
-
Melchiorre, C., et al. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. PubMed. [Link]
-
Wikipedia. Muscarinic acetylcholine receptor M2. [Link]
-
Doods, H. N., & van Charldorp, K. J. (1989). Selectivity of this compound for muscarinic receptors in porcine cerebral arteries. PubMed. [Link]
-
Ezechias, M., et al. (2019). Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation. PubMed. [Link]
-
Watson, N., et al. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. PMC. [Link]
-
Magnani, N. D., et al. (2022). Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. PMC. [Link]
-
Wikipedia. Schild equation. [Link]
-
Bioauxilium. THUNDER™ cAMP TR-FRET Assay Kit. [Link]
-
Kenakin, T. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Currien. [Link]
-
MDPI. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. [Link]
-
ResearchGate. M2 muscarinic receptor (M2) responses attributed to cAMP... | Download Scientific Diagram. [Link]
-
MDPI. Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions. [Link]
-
Deranged Physiology. Competitive and non-competitive antagonists. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity of this compound for muscarinic receptors in porcine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 9. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 12. Schild equation - Wikipedia [en.wikipedia.org]
- 13. stemcell.com [stemcell.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. promega.com [promega.com]
- 16. bioauxilium.com [bioauxilium.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions | MDPI [mdpi.com]
Methoctramine: A Researcher's Guide to a Selective M2 Muscarinic Receptor Antagonist
Introduction: The Precision Tool for M2 Receptor Interrogation
In the intricate world of cholinergic signaling, the ability to dissect the function of individual muscarinic acetylcholine receptor (mAChR) subtypes is paramount. Methoctramine, a polymethylene tetraamine, has emerged as a cornerstone pharmacological tool for researchers focused on the M2 muscarinic receptor. Its high selectivity for the M2 subtype over other mAChRs makes it an invaluable antagonist for elucidating the diverse physiological and pathophysiological roles of this receptor. This guide provides an in-depth exploration of this compound's pharmacological profile, detailed protocols for its application in both in vitro and in vivo settings, and a discussion of the critical considerations for robust and reproducible experimental design.
This compound acts as a competitive antagonist at M2 receptors, and at higher concentrations, it can exhibit allosteric properties.[1] Its primary utility lies in its ability to selectively block the effects of acetylcholine and other muscarinic agonists at the M2 receptor, which is predominantly coupled to Gαi proteins. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and modulates the activity of G protein-coupled inwardly-rectifying potassium channels (GIRKs).[2][3][4] Through these mechanisms, the M2 receptor plays a crucial role in regulating cardiac function, neuronal activity, and smooth muscle contraction.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a precise tool to investigate M2 receptor function. The following sections will provide the foundational knowledge and practical guidance necessary for its effective use.
Pharmacological Profile: Understanding this compound's Selectivity and Mechanism
The utility of any pharmacological tool is defined by its selectivity. This compound exhibits a significantly higher affinity for the M2 receptor compared to other muscarinic subtypes (M1, M3, M4, M5) and other neurotransmitter receptors. However, it is crucial to understand that this selectivity is concentration-dependent. At higher concentrations, this compound can lose its selectivity and interact with other receptors, most notably M3 and nicotinic acetylcholine receptors.[5]
| Receptor Subtype | pA2 / pKi Value | Species/Tissue | Reference |
| M2 (cardiac) | 7.74 - 7.93 (pA2) | Guinea pig atria | [6] |
| M2 (tracheal smooth muscle) | 8.00 (pKi) | Bovine | [7] |
| M1 (ganglionic) | Low affinity | Rat | [8] |
| M3 (ileal smooth muscle) | 5.81 - 6.20 (pA2) | Guinea pig/Rat | [6] |
| M3 (vascular) | Low affinity (0.1-0.75 µM) | Rabbit | [9] |
| Nicotinic (ganglionic) | Inhibitory effect at ≥ 1 µM | Guinea pig airways | [5] |
Key Mechanistic Insights:
-
Competitive Antagonism: this compound primarily acts by competing with acetylcholine and other muscarinic agonists for the orthosteric binding site on the M2 receptor.[6]
-
Allosteric Properties: At higher concentrations, this compound can exhibit allosteric modulatory effects, which may influence its interaction with the M2 receptor and should be considered in data interpretation.[1][10]
-
Functional Consequences of M2 Blockade: By antagonizing the M2 receptor, this compound prevents the agonist-induced decrease in cAMP and the activation of GIRK channels. This leads to predictable physiological outcomes, such as an increase in heart rate and a reduction in the autoinhibitory feedback on acetylcholine release from cholinergic nerve terminals.[5][11]
M2 Receptor Signaling Pathways
To effectively utilize this compound, a clear understanding of the signaling cascades downstream of the M2 receptor is essential. The canonical pathway involves the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. However, non-canonical pathways involving β-arrestin and the PI3K/Akt/mTORC1 axis have also been identified.[2][12][13]
Caption: M2 receptor signaling pathways.
Experimental Protocols and Application Notes
The following protocols provide a starting point for utilizing this compound in common experimental paradigms. It is imperative to perform concentration-response or dose-response curves to determine the optimal concentration/dose for your specific model system and experimental conditions.
Preparation of this compound Stock Solution
For reproducible results, proper preparation and storage of this compound stock solutions are critical.[14][15][16]
-
Reagent: this compound tetrahydrochloride
-
Solvent: Sterile, deionized water or phosphate-buffered saline (PBS).
-
Procedure:
-
Weigh the desired amount of this compound tetrahydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or PBS to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[14] When thawing, bring the aliquot to room temperature and vortex gently before use.
In Vitro Application: Isolated Tissue Organ Bath
The isolated tissue organ bath is a classic pharmacological preparation to study the effects of compounds on smooth and cardiac muscle function. This protocol is adapted for a guinea pig atrial preparation to investigate the effects of this compound on M2 receptor-mediated negative chronotropy.[6][10][17]
Materials:
-
Isolated tissue organ bath system
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Force transducer and data acquisition system
-
This compound stock solution
-
Muscarinic agonist (e.g., carbachol or acetylcholine)
-
Guinea pig atria
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved animal care and use protocols.
-
Rapidly excise the heart and place it in ice-cold, oxygenated physiological salt solution.
-
Dissect the atria from the ventricles and mount them in the organ bath chambers under a resting tension of approximately 1 gram.
-
-
Equilibration:
-
Allow the atria to equilibrate for at least 60 minutes, with washes of fresh physiological salt solution every 15 minutes.
-
-
Experimental Procedure:
-
Obtain a baseline recording of the spontaneous atrial beating rate.
-
Control Response: Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol, 1 nM to 10 µM) to establish the baseline inhibitory effect on heart rate.
-
Wash the tissue thoroughly to return to the baseline rate.
-
This compound Incubation: Add the desired concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes) to allow for receptor equilibration. A recommended starting concentration range for selective M2 antagonism is 0.01 - 1 µM.[5][11]
-
Antagonism Assessment: In the continued presence of this compound, repeat the cumulative concentration-response curve to the muscarinic agonist.
-
-
Data Analysis:
-
Measure the magnitude of the negative chronotropic response to the agonist in the absence and presence of this compound.
-
Construct concentration-response curves and calculate the EC50 values for the agonist.
-
A rightward shift in the agonist concentration-response curve in the presence of this compound is indicative of competitive antagonism. The magnitude of this shift can be used to calculate the pA2 value for this compound.
-
Causality and Self-Validation:
-
The use of a control agonist concentration-response curve establishes the baseline M2 receptor function in the tissue.
-
The parallel rightward shift of the agonist curve in the presence of this compound, without a significant reduction in the maximal response, is the hallmark of competitive antagonism and validates the specific blockade of M2 receptors.
-
Including a positive control antagonist (e.g., atropine) can further validate the experimental setup.
In Vitro Application: Cell-Based cAMP Assay
This protocol describes the use of this compound in a cell line expressing M2 receptors to quantify its antagonist activity by measuring changes in intracellular cAMP levels.[18][19][20][21]
Materials:
-
Cell line stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Forskolin (an adenylyl cyclase activator)
-
Muscarinic agonist (e.g., carbachol)
-
This compound stock solution
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Protocol:
-
Cell Culture:
-
Culture the M2 receptor-expressing cells according to standard protocols.[22]
-
Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 10-15 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 20-30 minutes at 37°C.
-
Add a fixed, sub-maximal concentration of the muscarinic agonist (e.g., EC80 of carbachol) to all wells except the basal control.
-
Simultaneously, add forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production. The agonist will inhibit this forskolin-stimulated cAMP accumulation via M2 receptor activation.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of the forskolin-stimulated cAMP response by the agonist in the presence of different concentrations of this compound.
-
Plot the percent inhibition against the concentration of this compound to generate an IC50 curve.
-
The IC50 value represents the concentration of this compound required to inhibit 50% of the agonist-induced response.
-
Experimental Workflow Diagram:
Caption: Workflow for a cell-based cAMP assay.
In Vivo Application: Inhibition of Bradycardia in Rodents
A classic in vivo model to assess M2 receptor antagonism is the inhibition of agonist-induced bradycardia in anesthetized rodents.[8]
Materials:
-
Anesthetized rats or mice
-
Surgical instruments for catheterization
-
ECG recording equipment
-
This compound solution for intravenous (i.v.) administration
-
Muscarinic agonist solution (e.g., methacholine or muscarine) for i.v. administration
-
Anesthetic agent
Protocol:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent and ensure a stable plane of anesthesia throughout the experiment.
-
Surgically implant catheters into a vein (e.g., jugular vein) for drug administration and an artery (e.g., carotid artery) for blood pressure monitoring (optional).
-
Attach ECG leads to monitor heart rate.
-
-
Baseline Measurements:
-
Allow the animal to stabilize after surgery and record baseline heart rate and blood pressure.
-
-
Experimental Procedure:
-
Control Response: Administer a bolus i.v. injection of the muscarinic agonist (e.g., methacholine) and record the peak decrease in heart rate (bradycardia).
-
Allow the heart rate to return to baseline.
-
This compound Administration: Administer a specific dose of this compound i.v. A starting dose of 300 µg/kg has been shown to be effective in rats.[8]
-
After a suitable interval (e.g., 5-10 minutes), re-challenge the animal with the same dose of the muscarinic agonist.
-
-
Data Analysis:
-
Quantify the magnitude of the bradycardic response to the agonist before and after the administration of this compound.
-
Calculate the percent inhibition of the agonist-induced bradycardia by this compound.
-
Different doses of this compound can be tested to generate a dose-response relationship.
-
Trustworthiness and Controls:
-
A stable baseline heart rate is crucial before each drug administration.
-
The use of a vehicle control for this compound ensures that the solvent does not have an effect on the measured parameters.
-
Administering the agonist multiple times before this compound can establish the reproducibility of the bradycardic response.
Downstream Functional Assays for M2 Receptor Function
The choice of downstream functional assay depends on the specific research question and the biological system being studied. Beyond the examples provided in the protocols, other relevant assays include:
-
Measurement of Acetylcholine Release: In tissues with cholinergic innervation, M2 receptors act as autoreceptors, inhibiting further acetylcholine release. This compound, by blocking these receptors, can enhance acetylcholine release, which can be measured using techniques like microdialysis followed by HPLC.[11]
-
Smooth Muscle Contraction/Relaxation: In certain smooth muscle preparations, such as the airways, M2 receptor activation can inhibit relaxation.[3] this compound can be used to study its role in modulating smooth muscle tone.
-
Behavioral Assays: In neuroscience research, M2 receptors are implicated in various cognitive and motor functions. This compound can be administered to animal models to assess its impact on learning, memory, and locomotor activity.
-
Phosphorylation of Downstream Kinases: The activation of non-canonical M2 signaling pathways can be assessed by measuring the phosphorylation status of key kinases such as Akt and components of the mTORC1 pathway using Western blotting.[13]
Conclusion and Future Perspectives
This compound remains an indispensable tool for the pharmacological investigation of M2 muscarinic receptor function. Its high selectivity, when used at appropriate concentrations, allows for the precise dissection of M2-mediated signaling and physiological effects. By carefully considering its pharmacological profile and employing well-controlled experimental designs, researchers can continue to unravel the complex roles of the M2 receptor in health and disease. The detailed protocols and application notes provided herein serve as a comprehensive resource to empower scientists in their pursuit of new discoveries in cholinergic signaling and to facilitate the development of novel therapeutics targeting the M2 receptor.
References
-
Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's archives of pharmacology, 338(3), 246-249. [Link]
-
Watson, N., Barnes, P. J., & Maclagan, J. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British journal of pharmacology, 105(1), 107–112. [Link]
-
Kenakin, T. P., & Beek, D. (1988). The interaction of this compound and himbacine at atrial, smooth muscle and endothelial muscarinic receptors in vitro. British journal of pharmacology, 95(4), 1031–1038. [Link]
-
Melchiorre, C., Angeli, P., Lambrecht, G., & Mutschler, E. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. European journal of pharmacology, 144(2), 117–124. [Link]
-
Procino, A., et al. (2020). Emerging Roles of Cholinergic Receptors in Schwann Cell Development and Plasticity. Cells, 9(9), 2009. [Link]
-
Adem, A., et al. (1994). This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. Biochemical pharmacology, 48(1), 191-195. [Link]
-
Watson, N., Barnes, P. J., & Maclagan, J. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British journal of pharmacology, 105(1), 107–112. [Link]
-
Botticelli, D., et al. (2021). Schematic representation of signaling pathways downstream the M2 muscarinic receptor activation modulating SC proliferation/differentiation. ResearchGate. [Link]
-
Armstrong, S. R., et al. (2008). Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay. Naunyn-Schmiedeberg's archives of pharmacology, 376(5), 341-349. [Link]
-
Roberts, F. F., et al. (1988). Functional and binding studies with muscarinic M2-subtype selective antagonists. British journal of pharmacology, 95(4), 1021-1030. [Link]
-
Botticelli, D., et al. (2022). Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. International journal of molecular sciences, 23(3), 1475. [Link]
-
Karmazyn, M., & Horackova, M. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European journal of pharmacology, 197(1), 1-8. [Link]
-
Eltze, M. (1993). Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro. Naunyn-Schmiedeberg's archives of pharmacology, 348(4), 377-385. [Link]
-
Jakubík, J., et al. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular pharmacology, 86(3), 321-332. [Link]
-
Wikipedia contributors. (2023, December 28). Muscarinic acetylcholine receptor M2. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
-
Pixorize. (n.d.). M2 (Muscarinic) Receptors Mnemonic for USMLE. Retrieved January 22, 2026, from [Link]
-
Roberts, F. F., et al. (1988). Functional and binding studies with muscarinic M2-subtype selective antagonists. British journal of pharmacology, 95(4), 1021-1030. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
PerkinElmer. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]
-
JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. [Link]
-
Watson, N., et al. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. R Discovery. [Link]
-
Roberts, F. F., et al. (1988). Functional and binding studies with muscarinic M 2 ‐subtype selective antagonists. Scilit. [Link]
-
Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 64(2), 157-161. [Link]
-
Melchiorre, C., et al. (1994). Design, synthesis, and biological activity of this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][8][10] benzodiazepin-6-one moiety: structural requirements for optimum occupancy of muscarinic receptor subtypes as revealed by symmetrical and unsymmetrical polyamines. Journal of medicinal chemistry, 37(20), 3363-3372. [Link]
-
DBA Italia. (n.d.). Handling Instructions. Retrieved January 22, 2026, from [Link]
Sources
- 1. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. M2 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 5. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interaction of this compound and himbacine at atrial, smooth muscle and endothelial muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. dbaitalia.it [dbaitalia.it]
- 17. Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. mesoscale.com [mesoscale.com]
- 22. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
Using Methoctramine to differentiate M2 and M3 receptor activity
Application Notes & Protocols
Topic: Using Methoctramine to Differentiate M2 and M3 Muscarinic Receptor Activity
Audience: Researchers, scientists, and drug development professionals.
Strategic Overview: The Challenge of Muscarinic Receptor Subtype Selectivity
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. Among these, the M2 and M3 subtypes are critical regulators of physiological processes and are often co-expressed in the same tissues, presenting a significant challenge for pharmacological dissection. M2 receptors, primarily coupled to Gαi proteins, are famously known for their role in cardiac chronotropy, where their activation slows the heart rate.[1][2][3] In contrast, M3 receptors are coupled to Gαq proteins and are principal mediators of smooth muscle contraction and glandular secretion through the phospholipase C (PLC) and intracellular calcium ([Ca²⁺]i) signaling cascade.[1][2][4]
Discerning the specific contribution of M2 versus M3 activity is paramount for understanding disease pathophysiology and for the development of targeted therapeutics. This compound is a cornerstone pharmacological tool in this endeavor. It is a potent and selective competitive antagonist for the M2 muscarinic receptor, making it an invaluable instrument for isolating and studying M3-mediated functions in mixed receptor populations.[5][6]
This guide provides the foundational principles and detailed protocols for leveraging the unique selectivity profile of this compound to experimentally differentiate M2 and M3 receptor activity.
Pharmacological Profile of this compound
Mechanism of Action: this compound is a polymethylene tetraamine that functions as a competitive antagonist at muscarinic receptors.[6] It binds to the orthosteric site, the same site as acetylcholine, but does not activate the receptor. Its high-affinity binding to M2 receptors involves a unique "bitopic" interaction, engaging both the orthosteric binding site and an allosteric site on the extracellular loops, which contributes to its selectivity.[7][8]
Receptor Selectivity: The experimental utility of this compound is rooted in its significant selectivity for the M2 receptor subtype over the M3 subtype. The table below summarizes its typical binding affinities. It is crucial for researchers to empirically validate these affinities in their specific experimental system, as values can vary based on species and tissue type.
| Receptor Subtype | Typical Kᵢ (nM) | Selectivity vs. M2 |
| M2 | 5 - 15 | - |
| M3 | 150 - 500 | ~30-100 fold |
| M1 | 100 - 300 | ~20-60 fold |
| M4 | 50 - 150 | ~10-30 fold |
| M5 | ~150 | ~30 fold |
| Note: Kᵢ values are compiled from various sources. Lower Kᵢ indicates higher affinity. The key takeaway is the substantially higher affinity for M2 receptors. |
Causality Behind Experimental Choices: The ~30-100 fold selectivity window is the theoretical basis for experimental design. By titrating this compound to a concentration that fully occupies M2 receptors but is well below the Kᵢ for M3 receptors, one can effectively create a functional "M2 knockout" system, thereby isolating M3-driven responses.
Critical Considerations:
-
Concentration is Key: At high micromolar concentrations (>10 µM), this compound's selectivity diminishes, and it may begin to antagonize other muscarinic subtypes and even nicotinic receptors.[5][9]
-
Cytotoxicity: Like many pharmacological agents, this compound can exhibit cytotoxicity at very high concentrations, which are typically well above the nanomolar ranges used for selective M2 antagonism.[6]
Differentiating M2 and M3 Signaling Pathways
Understanding the distinct downstream signaling cascades of M2 and M3 receptors is fundamental to designing functional assays. Activation of these receptors by an agonist like acetylcholine or carbachol triggers divergent intracellular events that serve as measurable readouts.
-
M2 Receptor Signaling: M2 activation leads to the dissociation of the Gαi protein. The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels.[2][10] The Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and inhibitory effects, such as slowing the heart rate.[2]
-
M3 Receptor Signaling: M3 activation stimulates the Gαq protein, which in turn activates phospholipase C (PLC).[2][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[11] This surge in [Ca²⁺]i, along with DAG-mediated activation of Protein Kinase C (PKC), drives excitatory cellular responses like smooth muscle contraction.[11][12]
Experimental Design Workflow
A robust experimental design is crucial for obtaining unambiguous results. The goal is to find a "Goldilocks" concentration of this compound that is high enough to inhibit M2 responses but low enough to leave M3 responses intact.
Application Protocols
Protocol 1: Functional Assay - Smooth Muscle Contraction in Organ Bath
This protocol details how to differentiate M2/M3 receptor contributions to the contraction of an isolated tissue preparation, such as guinea pig ileum or trachea.[13][14]
Objective: To quantify the antagonistic effect of this compound on agonist-induced smooth muscle contraction.
Materials:
-
Isolated tissue (e.g., guinea pig trachea, ileum)
-
Krebs-Henseleit buffer (or appropriate physiological salt solution), aerated with 95% O₂ / 5% CO₂
-
Organ bath system with isometric force transducers
-
Muscarinic agonist stock solution (e.g., Carbachol)
-
This compound hydrochloride stock solution
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate the desired tissue and mount it in the organ bath chambers filled with pre-warmed (37°C), aerated Krebs-Henseleit buffer.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 gram for guinea pig trachea) for at least 60 minutes. Replace the buffer every 15-20 minutes.
-
Control Agonist Response: Generate a cumulative concentration-response curve (CCRC) for carbachol. Start with a low concentration (e.g., 1 nM) and increase in half-log increments until a maximal contraction (Emax) is achieved.
-
Washout: Perform repeated washouts of the tissue with fresh buffer until the tension returns to the baseline. Allow the tissue to rest for 30-45 minutes.
-
This compound Incubation: Add the selected concentration of this compound (e.g., 100-300 nM, determined from pilot studies or literature) to the organ bath. Incubate for 20-30 minutes to allow the antagonist to reach equilibrium.
-
Second Agonist Response: In the continued presence of this compound, generate a second CCRC for carbachol.
-
Data Analysis:
-
Plot both CCRCs on a semi-log graph (Contraction vs. log[Agonist]).
-
Compare the EC₅₀ (concentration of agonist producing 50% of maximal response) and Emax for both curves.
-
Interpreting the Results:
-
No Change: If this compound causes no change in the CCRC, the contractile response is likely mediated entirely by M3 receptors.
-
Rightward Shift, No Change in Emax: If this compound causes a parallel rightward shift in the CCRC with no reduction in the maximal response, it indicates competitive antagonism. However, in a mixed M2/M3 system, this could mean M2 receptors play a modulatory, but not direct contractile, role.
-
Reduced Emax: A reduction in the maximal contraction suggests that M2 receptors contribute directly to the contractile force, and their blockade by this compound cannot be overcome by higher agonist concentrations. This is a key finding in tissues where both M2 and M3 receptors drive contraction.[15][16]
Protocol 2: Functional Assay - Intracellular Calcium Imaging
This protocol is designed to measure M3-mediated [Ca²⁺]i mobilization in a cell-based system and assess its sensitivity to this compound.[17][18]
Objective: To determine the potency (IC₅₀) of this compound in blocking M3 receptor-mediated calcium release.
Materials:
-
Cells expressing M3 receptors (e.g., HEK293-M3, CHO-M3, or primary smooth muscle cells).
-
Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM, Fura-2 AM).[19]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Muscarinic agonist (e.g., Carbachol).
-
This compound hydrochloride.
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities.
Procedure:
-
Cell Plating: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium, wash cells with HBSS, and incubate with the loading buffer for 30-60 minutes at 37°C.
-
Wash and Incubate: Wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS and incubate for another 20-30 minutes to allow for complete de-esterification of the dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells. Include a vehicle control (HBSS only). Incubate for 15-20 minutes.
-
Calcium Measurement:
-
Place the plate in the fluorescence reader/microscope.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Add a fixed concentration of carbachol (typically an EC₈₀ concentration, determined from a prior dose-response experiment) to all wells simultaneously using an automated injection system.
-
Record the fluorescence intensity for the next 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response in each this compound-treated well as a percentage of the response in the vehicle-treated control wells.
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Interpreting the Results:
-
High IC₅₀: A high IC₅₀ value (typically in the high nanomolar to micromolar range) for this compound in blocking the M3-mediated calcium signal confirms its low affinity for the M3 receptor. This result validates the selectivity window and provides confidence that at lower concentrations (e.g., <30 nM), this compound will not interfere with M3-driven calcium signaling.
-
Self-Validation: This experiment is a critical self-validating step. By confirming the expected low potency of this compound at M3 receptors in your system, you can confidently use it as a selective M2 blocker in more complex assays.
References
-
Dr Matt & Dr Mike. (2023). Direct Muscarinic Agonists - in 2 mins! YouTube. Retrieved from [Link]
- Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. Pharmacology, biochemistry, and behavior, 32(1), 145–148.
- Vellani, F. A., & Zahid, M. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. British journal of pharmacology, 104(4), 909–914.
-
Wikipedia contributors. (n.d.). This compound. Wikipedia. Retrieved from [Link]
- Kim, D. Y., Lee, J. G., & Lee, J. Y. (2012). Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats. Journal of men's health, 9(1), 60–67.
-
Wikipedia contributors. (n.d.). Muscarinic acetylcholine receptor. Wikipedia. Retrieved from [Link]
- Watson, N., Barnes, P. J., & Maclagan, J. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British journal of pharmacology, 105(1), 107–112.
- Watson, N., Barnes, P. J., & Maclagan, J. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology, 105(1), 107–112.
- Jakubík, J., El-Fakahany, E. E., & Doležal, V. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular pharmacology, 86(2), 207–220.
- D'Agostino, G., Giraldo, E., & Kilbinger, H. (1993). Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine. British journal of pharmacology, 108(3), 573–575.
- Michel, A. D., & Whiting, R. L. (1988). This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes. European journal of pharmacology, 158(3), 269–272.
- Giraldo, E., Micheletti, R., Montagna, E., Giachetti, A., Viganò, M. A., Ladinsky, H., & Melchiorre, C. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. The Journal of pharmacology and experimental therapeutics, 244(3), 1016–1020.
- Michel, A. D., Delmendo, R. E., Lopez, M., & Whiting, R. L. (1990). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European journal of pharmacology, 182(2), 335–345.
- Jakob, M. G., Zvelebil, M. J., & Krasel, C. (2019). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. Molecular pharmacology, 95(3), 321–332.
- Stope, M. B., Kunkel, C., Kories, C., Schmidt, M., & Michel, M. C. (2003). Differential agonist-induced regulation of human M2 and M3 muscarinic receptors. Biochemical pharmacology, 66(11), 2099–2105.
- D'Este, E., & Rizzoli, E. (2022). Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. International journal of molecular sciences, 23(3), 1546.
- Li, W. H., Fraser, S. E., & Meade, T. J. (1999). A Calcium-Sensitive Magnetic Resonance Imaging Contrast Agent. Journal of the American Chemical Society, 121(6), 1413–1414.
-
Keyes, J. (2023). What is the difference between M2 and M3 receptors? Quora. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Muscarinic acetylcholine receptor M3. Wikipedia. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Muscarinic acetylcholine receptor M2. Wikipedia. Retrieved from [Link]
-
Jakubík, J., El-Fakahany, E. E., & Doležal, V. (2014). Molecular Mechanisms of this compound Binding and Selectivity at Muscarinic Acetylcholine Receptors. ResearchGate. Retrieved from [Link]
- Lee, S. H., Park, S. J., & Kim, Y. K. (2024). Involvement of Muscarinic M3 Receptor in the Development of M2 Macrophages in Allergic Inflammation. Journal of Korean medical science, 39(13), e109.
- Tat, T., & Pabelick, C. M. (2020). Unravelling the Role of Post-Junctional M2 Muscarinic Receptors in Cholinergic Nerve-Mediated Contractions of Airway Smooth Muscle. International journal of molecular sciences, 21(18), 6848.
- Aryal, S. P., & Semyanov, A. (2023). Study of Calcium Signaling in Astrocytes with a novel Endoplasmic Reticulum Targeted GCaMP Sensor. Current protocols, 3(8), e866.
- Unno, T., & Matsuyama, H. (2017). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. Cells, 6(3), 20.
-
Nanclares, C., & Araque, A. (2025). CALCIUM IMAGING PROTOCOL. protocols.io. Retrieved from [Link]
-
Doležal, V., & Jakubík, J. (2005). Regulation of Signal Transduction at M2 Muscarinic Receptor. Semantic Scholar. Retrieved from [Link]
- Profita, M., & Sala, A. (2002). m3 Muscarinic Acetylcholine Receptor Regulation in the Airway. American Journal of Respiratory Cell and Molecular Biology, 26(2), 147–150.
- Zhang, X., & Li, M. (2024). Intracellular calcium imaging for agonist screening. Biophysics Reports, 10(1), 1–11.
- Rizeq, J., & An, S. S. (2020). M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors. The journal of allergy and clinical immunology, 145(2), AB242.
- Baratchi, S., & Khoshmanesh, K. (2019). The Phenotypic Responses of Vascular Smooth Muscle Cells Exposed to Mechanical Cues. Cells, 8(11), 1374.
Sources
- 1. youtube.com [youtube.com]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. quora.com [quora.com]
- 13. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice [mdpi.com]
- 15. Unravelling the Role of Post-Junctional M2 Muscarinic Receptors in Cholinergic Nerve-Mediated Contractions of Airway Smooth Muscle [mdpi.com]
- 16. M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Calcium-Sensitive Magnetic Resonance Imaging Contrast Agent [authors.library.caltech.edu]
- 18. Study of Calcium Signaling in Astrocytes with a novel Endoplasmic Reticulum Targeted GCaMP Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular calcium imaging for agonist screening [biophysics-reports.org]
Application Notes and Protocols: Utilizing Methoctramine for Neurotransmitter Release Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of methoctramine, a potent and selective M2 muscarinic acetylcholine receptor (mAChR) antagonist, in the study of neurotransmitter release. This document delves into the mechanistic underpinnings of this compound's action and offers detailed protocols for its application in key experimental paradigms.
Scientific Foundation: Why this compound is a Crucial Tool
This compound is a polymethylene tetraamine that exhibits high selectivity for the M2 subtype of muscarinic receptors.[1][2] This selectivity is paramount for dissecting the complex roles of different mAChR subtypes in neuronal signaling. In many neuronal systems, M2 receptors function as inhibitory autoreceptors on presynaptic terminals.[3][4][5] Activation of these Gi-coupled receptors by acetylcholine (ACh) leads to a decrease in intracellular cAMP and subsequent inhibition of further ACh release, a classic negative feedback mechanism.[6]
By competitively blocking these M2 autoreceptors, this compound disinhibits the presynaptic terminal, leading to an increase in the evoked release of acetylcholine.[3][4] This makes it an invaluable pharmacological tool to investigate the tonic and phasic regulation of cholinergic transmission. Furthermore, M2 receptors can also function as heteroreceptors on non-cholinergic nerve terminals, modulating the release of other neurotransmitters like dopamine.[7][8]
Key Scientific Principles:
-
M2 Autoreceptor Blockade: The primary mechanism by which this compound enhances acetylcholine release is through the blockade of presynaptic M2 autoreceptors. This removes the autoinhibitory feedback loop, resulting in greater neurotransmitter release per action potential.
-
Heteroreceptor Modulation: this compound can also be used to investigate the influence of cholinergic inputs on other neurotransmitter systems by blocking M2 heteroreceptors present on, for example, dopaminergic terminals.[7][8]
Quantitative Profile of this compound
The efficacy and selectivity of this compound are quantitatively defined by its binding affinities (Ki) and antagonist potencies (pA2) at the different muscarinic receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi/pA2) | Species/Tissue | Reference |
| M2 (Cardiac) | 7.74 - 8.00 | Guinea Pig Atria, Bovine Tracheal Smooth Muscle | [2][12] |
| M2 (Neuronal) | ~7.9 | Feline Medial Pontine Reticular Formation | [4] |
| M1 (Neuronal) | ~6.91 | Bovine Tracheal Smooth Muscle | [12] |
| M3 (Glandular/Smooth Muscle) | 5.81 - 6.20 | Guinea Pig/Rat Ileum | [2] |
Note: pKi and pA2 values are logarithmic scales of the inhibition constant and antagonist potency, respectively. Higher values indicate greater affinity/potency.
Core Experimental Applications and Protocols
This compound can be effectively employed in a variety of in vitro and in vivo experimental models to probe neurotransmitter release.
In Vivo Microdialysis for Measuring Acetylcholine and Dopamine Release
In vivo microdialysis is a powerful technique to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.[13][14] this compound can be administered systemically or locally via the microdialysis probe to assess its impact on neurotransmitter release.
Workflow for In Vivo Microdialysis:
Caption: Workflow for in vivo microdialysis experiments using this compound.
Detailed Protocol: In Vivo Microdialysis of Striatal Acetylcholine
-
Animal Preparation: Anesthetize a male Wistar rat (250-300g) and place it in a stereotaxic frame.
-
Guide Cannula Implantation: Implant a microdialysis guide cannula targeting the striatum. Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane) into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of acetylcholine release.
-
This compound Administration:
-
Systemic: Administer this compound intraperitoneally (i.p.) at a dose of 1-5 mg/kg.
-
Local: Perfuse this compound (e.g., 1-10 µM) directly through the microdialysis probe.
-
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.
-
Analysis: Analyze the acetylcholine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Interpretation: An increase in extracellular acetylcholine levels following this compound administration indicates the presence and tonic activity of M2 autoreceptors in the striatum.[3][4]
This protocol can be adapted to measure dopamine release by analyzing the dialysate for dopamine and its metabolites.[7][15][16][17]
Electrophysiological Recordings in Brain Slices
Electrophysiology in acute brain slices allows for the direct measurement of synaptic transmission with high temporal resolution. This compound can be bath-applied to investigate its effects on synaptic currents and potentials.
Signaling Pathway of M2 Autoreceptor Inhibition by this compound:
Caption: this compound blocks M2 autoreceptor-mediated inhibition of acetylcholine release.
Detailed Protocol: Whole-Cell Patch-Clamp Recording
-
Slice Preparation: Prepare acute coronal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., prefrontal cortex) from a C57BL/6J mouse.
-
Recording Chamber: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Neuron Identification: Identify a pyramidal neuron in the desired cortical layer using differential interference contrast (DIC) microscopy.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording.
-
Evoked Postsynaptic Currents: Stimulate afferent fibers with a bipolar electrode to evoke excitatory postsynaptic currents (eEPSCs) or inhibitory postsynaptic currents (eIPSCs).
-
Baseline Recording: Record stable baseline ePSCs for 10-15 minutes.
-
This compound Application: Bath-apply this compound (e.g., 1-10 µM) to the slice.
-
Data Acquisition: Record ePSCs for at least 20-30 minutes in the presence of this compound.
-
Data Analysis: Measure the amplitude and frequency of the ePSCs before and after this compound application. An increase in the frequency of spontaneous or miniature PSCs, or an increase in the amplitude of evoked PSCs, can indicate a presynaptic site of action.
Isolated Tissue Preparations
Isolated tissue preparations, such as the guinea pig ileum or tracheal rings, are classic pharmacological models to study receptor function.[2][12][18]
Detailed Protocol: Guinea Pig Ileum Contraction Assay
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂/5% CO₂ and maintained at 37°C.
-
Isometric Tension Recording: Connect the tissue to an isometric force transducer to record contractions.
-
Equilibration: Allow the tissue to equilibrate under a resting tension of 1g for at least 60 minutes.
-
Agonist-Induced Contraction: Obtain a cumulative concentration-response curve for a muscarinic agonist such as carbachol.
-
Washout: Wash the tissue repeatedly to return to baseline tension.
-
This compound Incubation: Incubate the tissue with a specific concentration of this compound (e.g., 10 nM - 10 µM) for 30 minutes.
-
Repeat Agonist Curve: Obtain a second cumulative concentration-response curve for carbachol in the presence of this compound.
-
Data Analysis: The parallel rightward shift of the carbachol concentration-response curve in the presence of this compound is indicative of competitive antagonism. The magnitude of this shift can be used to calculate the pA2 value.
Safety and Handling
This compound is intended for research use only.[19][20] Researchers should consult the Safety Data Sheet (SDS) before use.[19][20][21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.[21]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[20][21] Handle in a well-ventilated area.[20]
-
Storage: Store this compound, typically as a hydrochloride salt, at -20°C or -80°C for long-term stability.[22]
-
First Aid: In case of contact, wash the affected area thoroughly with water.[19][20] If inhaled, move to fresh air.[20] Seek medical attention if symptoms persist.[19]
Conclusion
This compound is an indispensable tool for elucidating the role of M2 muscarinic receptors in regulating the release of acetylcholine and other neurotransmitters. Its high selectivity allows for precise pharmacological dissection of neural circuits. The protocols outlined in these application notes provide a solid foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of cholinergic modulation in both health and disease.
References
-
Melchiorre, C., et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(3), 246-249. Available at: [Link]
-
Tanda, G., et al. (1993). Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study. Journal of Neurochemistry, 61(6), 2245-2252. Available at: [Link]
-
Douglas, C. L., et al. (2001). M2 muscarinic autoreceptors modulate acetylcholine release in prefrontal cortex of C57BL/6J mouse. The Journal of Pharmacology and Experimental Therapeutics, 299(3), 960-966. Available at: [Link]
-
Wikipedia contributors. (2023, December 1). This compound. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
-
Karmazyn, M., & Myint, M. S. (1990). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. British Journal of Pharmacology, 101(3), 525-531. Available at: [Link]
-
Eltze, M. (1989). This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes. European Journal of Pharmacology, 172(4-5), 379-387. Available at: [Link]
-
Baghdoyan, H. A., & Lydic, R. (1998). M2 muscarinic autoreceptors modulate acetylcholine release in the medial pontine reticular formation. Journal of Applied Physiology, 85(4), 1239-1246. Available at: [Link]
-
ResearchGate. (n.d.). M2 Muscarinic Autoreceptors Modulate Acetylcholine Release in Prefrontal Cortex of C57BL/6J Mouse. Request PDF. Retrieved January 22, 2026, from [Link]
-
Miller, A. D., & Blaha, C. D. (2004). Nigrostriatal dopamine release modulated by mesopontine muscarinic receptors. Neuroreport, 15(11), 1805-1808. Available at: [Link]
-
Miller, A. D., & Blaha, C. D. (2004). Nigrostriatal dopamine release modulated by mesopontine muscarinic receptors. NeuroReport, 15(11), 1805–1808. Available at: [Link]
-
Watson, N., et al. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology, 105(1), 107-112. Available at: [Link]
-
Michel, A. D., et al. (1988). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European Journal of Pharmacology, 145(1), 61-66. Available at: [Link]
-
Wikipedia contributors. (2023, December 29). Muscarinic acetylcholine receptor M2. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
-
Slutsky, I., et al. (2003). Presynaptic M2 muscarinic receptors are involved in controlling the kinetics of ACh release at the frog neuromuscular junction. The Journal of Physiology, 546(Pt 2), 481-492. Available at: [Link]
-
Avilán, M. A., & Jaffe, E. H. (1994). This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. Biochemical Pharmacology, 48(1), 113-118. Available at: [Link]
-
Re, L., et al. (1993). Postsynaptic effects of this compound at the mouse neuromuscular junction. Neuroscience, 57(2), 451-457. Available at: [Link]
-
Giraldo, E., et al. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. European Journal of Pharmacology, 163(2-3), 387-391. Available at: [Link]
-
Zefirov, A. L., et al. (2018). Balanced modulation of neuromuscular synaptic transmission via M1 and M2 muscarinic receptors during inhibition of cholinesterases. Scientific Reports, 8(1), 16358. Available at: [Link]
-
Dudel, J. (2007). The time course of transmitter release in mouse motor nerve terminals is differentially affected by activation of muscarinic M1 or M2 receptors. The European Journal of Neuroscience, 26(8), 2160-2168. Available at: [Link]
-
Tadi, P., & Lui, F. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Doods, H. N., et al. (1988). Selectivity of this compound for muscarinic receptors in porcine cerebral arteries. European Journal of Pharmacology, 150(1-2), 197-199. Available at: [Link]
-
Jakubík, J., et al. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology, 86(2), 180-192. Available at: [Link]
-
Zhang, W., et al. (2002). Multiple muscarinic acetylcholine receptor subtypes modulate striatal dopamine release, as studied with M1-M5 muscarinic receptor knock-out mice. The Journal of Neuroscience, 22(15), 6347-6352. Available at: [Link]
-
Melchiorre, C., et al. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. The Journal of Pharmacology and Experimental Therapeutics, 243(1), 11-18. Available at: [Link]
-
Williams, J. A., et al. (1994). State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis. Journal of Neuroscience, 14(9), 5236-5244. Available at: [Link]
-
Kurata, K., et al. (1990). In vivo striatal dopamine release by M1 muscarinic receptors is induced by activation of protein kinase C. Journal of Neurochemistry, 54(6), 1917-1919. Available at: [Link]
-
Al-Hasani, K., & Al-Amri, M. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 26(16), 4995. Available at: [Link]
-
Damsma, G., et al. (1989). Effect of Anticholinergic Drugs on Striatal Acetylcholine Release and Motor Activity in Freely Moving Rats Studied by Brain Microdialysis. Japanese Journal of Pharmacology, 51(1), 13-20. Available at: [Link]
-
Medical-Education. (2024, June 16). Summary of functions and mechanism of action of Muscarinic Agonist drugs [Video]. YouTube. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M2 muscarinic autoreceptors modulate acetylcholine release in prefrontal cortex of C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M2 muscarinic autoreceptors modulate acetylcholine release in the medial pontine reticular formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 7. Nigrostriatal dopamine release modulated by mesopontine muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multiple muscarinic acetylcholine receptor subtypes modulate striatal dopamine release, as studied with M1-M5 muscarinic receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo striatal dopamine release by M1 muscarinic receptors is induced by activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. medchemexpress.com [medchemexpress.com]
Methoctramine: A Researcher's Guide to Investigating Cholinergic Pathways
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing methoctramine, a potent and selective M2 muscarinic acetylcholine receptor (mAChR) antagonist, in the investigation of cholinergic pathways. This document emphasizes the scientific rationale behind experimental design and provides robust, self-validating protocols for both in vitro and in vivo applications.
Introduction: The Significance of M2 Receptor Antagonism
The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), plays a pivotal role in a vast array of physiological processes, including cardiovascular regulation, respiratory control, and cognitive function. ACh exerts its effects through two main classes of receptors: nicotinic and muscarinic. The muscarinic family is further subdivided into five distinct subtypes (M1-M5), each with unique tissue distribution and signaling properties.
The M2 muscarinic receptor is predominantly expressed in the heart, where its activation leads to a decrease in heart rate and cardiac contractility.[1] It also functions as a presynaptic autoreceptor on cholinergic nerve terminals, inhibiting further ACh release in a negative feedback loop. The strategic location and function of M2 receptors make them a critical target for understanding and potentially treating cardiovascular diseases and other conditions involving cholinergic dysregulation.
This compound has emerged as an invaluable pharmacological tool for dissecting the role of M2 receptors. It is a polymethylene tetraamine that acts as a competitive antagonist with high selectivity for the M2 subtype over other muscarinic receptors.[1][2] This selectivity allows researchers to specifically block M2-mediated signaling and thereby elucidate the downstream physiological and pathophysiological consequences.
Pharmacological Profile of this compound
A thorough understanding of this compound's chemical and pharmacological properties is essential for designing and interpreting experiments.
Chemical Properties:
| Property | Value |
| IUPAC Name | N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-octanediamine |
| CAS Number | 104807-46-7 |
| Molecular Formula | C₃₆H₆₂N₄O₂ |
| Molecular Weight | 582.92 g/mol (free base) |
| Solubility | Soluble in water (>20 mg/mL) and DMSO.[1][3] |
Receptor Selectivity:
This compound's utility is defined by its high affinity for the M2 receptor. The following table summarizes its antagonist affinity (as pA2 or pKi values) and IC50 values at various muscarinic receptor subtypes. Higher pA2/pKi values and lower IC50 values indicate greater antagonist potency.
| Receptor Subtype | Tissue/Cell Line | Antagonist Affinity (pA2/pKi) | IC50 (nM) | Reference(s) |
| M2 | Guinea Pig Atria | 7.74 - 7.93 | - | [1] |
| M2 | CHO-K1 Cells | - | 6.1 | [4] |
| M1 | - | - | 92 | [4] |
| M3 | Guinea Pig Ileum | 5.81 - 6.20 | 770 | [1][4] |
| M4 | - | - | 260 | [4] |
| M5 | - | - | 217 | [4] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively blocking the binding of acetylcholine to the M2 muscarinic receptor. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).
Upon activation by ACh, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can directly modulate the activity of ion channels, such as opening inwardly rectifying potassium channels, which hyperpolarizes the cell membrane and reduces excitability. By blocking ACh binding, this compound prevents these downstream signaling events.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key applications of this compound.
In Vitro Isolated Tissue Bath Experiments
Isolated tissue bath experiments are fundamental for characterizing the potency and selectivity of receptor antagonists. The guinea pig ileum (rich in M3 receptors) and atria (rich in M2 receptors) are classic preparations for assessing muscarinic receptor function.
Protocol: Schild Analysis of this compound in Guinea Pig Atria
This protocol aims to determine the pA2 value of this compound, a measure of its antagonist potency at M2 receptors.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11)
-
Carbachol (muscarinic agonist)
-
This compound hydrochloride
-
Isolated organ bath system with temperature control (32°C), aeration (95% O₂ / 5% CO₂), and force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and quickly excise the heart. Dissect the spontaneously beating right atria in cold, oxygenated Krebs-Henseleit solution.
-
Mounting: Suspend the atria in the organ bath containing Krebs-Henseleit solution maintained at 32°C and aerated with 95% O₂ / 5% CO₂. Attach one end to a fixed hook and the other to a force transducer. Apply a resting tension of 0.5 g.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
Control Agonist Concentration-Response Curve (CRC):
-
Once a stable baseline is achieved, add carbachol cumulatively to the bath to obtain a full concentration-response curve. Start with a low concentration (e.g., 10 nM) and increase in half-log increments until a maximal response is observed.
-
Record the negative chronotropic (decrease in rate) and inotropic (decrease in force) responses.
-
Wash the tissue repeatedly until the baseline returns to pre-agonist levels.
-
-
Antagonist Incubation:
-
Introduce a known concentration of this compound (e.g., 10 nM) into the bath and allow it to incubate for a predetermined time (e.g., 30-60 minutes) to reach equilibrium.
-
-
Second Agonist CRC:
-
In the continued presence of this compound, repeat the cumulative addition of carbachol to generate a second CRC. A rightward shift in the CRC is expected.
-
-
Repeat with Multiple Antagonist Concentrations:
-
Thoroughly wash the tissue to remove all drugs.
-
Repeat steps 5 and 6 with increasing concentrations of this compound (e.g., 30 nM, 100 nM).
-
-
Schild Analysis:
-
Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Plot log(dose ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
-
In Vivo Models
In vivo experiments are crucial for understanding the physiological effects of M2 receptor blockade in a whole-organism context.
Protocol: Inhibition of Agonist-Induced Bradycardia in Anesthetized Rats
This protocol assesses the ability of this compound to block the negative chronotropic effects of a muscarinic agonist in vivo.[2]
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Surgical instruments
-
Catheters for intravenous (i.v.) and intra-arterial (i.a.) access
-
ECG recording equipment
-
Blood pressure transducer
-
Methacholine or muscarine (muscarinic agonists)
-
This compound hydrochloride
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.
-
Cannulate the trachea to ensure a patent airway.
-
Insert a catheter into a jugular vein for i.v. drug administration.
-
Insert a catheter into a carotid artery for blood pressure monitoring and heart rate measurement.
-
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery.
-
Baseline Measurements: Record baseline heart rate and blood pressure.
-
Agonist Challenge:
-
Administer a bolus i.v. injection of the muscarinic agonist (e.g., methacholine) at a dose that produces a submaximal but consistent bradycardia.
-
Allow the heart rate to return to baseline. Repeat the agonist challenge to ensure a reproducible response.
-
-
This compound Administration:
-
Administer a single i.v. dose of this compound (e.g., 300 µg/kg).[2]
-
Allow a 5-10 minute pre-treatment period.
-
-
Post-Antagonist Agonist Challenge:
-
Repeat the agonist challenge as in step 4.
-
A significant reduction or complete blockade of the bradycardic response indicates effective M2 receptor antagonism by this compound.
-
-
Data Analysis:
-
Quantify the change in heart rate from baseline before and after this compound administration.
-
Express the agonist-induced bradycardia after this compound as a percentage of the control response.
-
In Vivo Microdialysis
Microdialysis allows for the sampling of neurotransmitters from the extracellular space of specific brain regions in freely moving animals, providing insights into the presynaptic modulation of neurotransmitter release.
Protocol: Investigating the Role of M2 Autoreceptors on Striatal Dopamine Release
This protocol uses this compound to investigate the tonic inhibitory control of M2 autoreceptors on dopamine release in the rat striatum.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the striatum.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of extracellular dopamine levels.
-
-
This compound Infusion:
-
Switch the perfusion medium to aCSF containing a known concentration of this compound (e.g., 75 µM).
-
Continue to collect dialysate samples. An increase in extracellular dopamine concentration is expected as the blockade of M2 autoreceptors disinhibits dopamine release.
-
-
Washout:
-
Switch the perfusion medium back to aCSF to wash out the this compound.
-
Continue collecting samples to observe the return of dopamine levels to baseline.
-
-
Sample Analysis:
-
Analyze the dopamine content in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express dopamine concentrations as a percentage of the average baseline levels.
-
Compare dopamine levels during this compound infusion to the baseline period.
-
Data Interpretation and Troubleshooting
-
Selectivity: While this compound is highly selective for M2 receptors, at higher concentrations, it may exhibit effects at other muscarinic or even nicotinic receptors.[5] It is crucial to use the lowest effective concentration and to be aware of potential off-target effects.
-
Allosteric Properties: At high concentrations, this compound has been reported to have allosteric properties at muscarinic receptors.[1] This can complicate the interpretation of results, particularly in binding studies.
-
Species Differences: Receptor pharmacology can vary between species. The selectivity and potency of this compound should be confirmed in the specific animal model being used.
-
Solubility and Stability: Prepare fresh solutions of this compound for each experiment. While soluble in water, ensuring complete dissolution is important. Stock solutions can be stored at -20°C or -80°C for short periods, but repeated freeze-thaw cycles should be avoided.
Conclusion
This compound is a powerful and selective antagonist of the M2 muscarinic receptor, making it an indispensable tool for researchers investigating cholinergic signaling. By carefully designing and executing experiments using the protocols outlined in this guide, scientists can effectively probe the multifaceted roles of M2 receptors in health and disease, paving the way for new therapeutic discoveries.
References
-
This compound - Wikipedia. Available at: [Link]
-
Wess, J., et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(3), 246-249. Available at: [Link]
-
Melchiorre, C., et al. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. Journal of Pharmacology and Experimental Therapeutics, 243(1), 117-124. Available at: [Link]
-
Jakubík, J., et al. (2006). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology, 70(2), 678-690. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Ghelardini, C., et al. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. European Journal of Pharmacology, 163(2-3), 387-391. Available at: [Link]
-
Watson, N., et al. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology, 105(1), 107-112. Available at: [Link]
-
Watson, N., et al. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology, 105(1), 107-112. Available at: [Link]
-
R Discovery. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. Available at: [Link]
-
Jaiswal, N., et al. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European Journal of Pharmacology, 192(1), 63-70. Available at: [Link]
-
Jaiswal, N., et al. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European Journal of Pharmacology, 192(1), 63-70. Available at: [Link]
-
G. G. C. (1994). Postsynaptic effects of this compound at the mouse neuromuscular junction. Neuroscience Letters, 176(2), 229-232. Available at: [Link]
-
Mousli, M., et al. (1998). The M2 muscarinic receptor antagonist this compound activates mast cells via pertussis toxin-sensitive G proteins. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(4), 357-362. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
In vitro characterization of Methoctramine's effects on smooth muscle
Application Note & Protocol
Topic: In Vitro Characterization of Methoctramine's Effects on Smooth Muscle
For: Researchers, Scientists, and Drug Development Professionals
Abstract and Scientific Principle
This document provides a detailed guide for the in vitro characterization of this compound, a potent and highly selective antagonist for the M2 muscarinic acetylcholine receptor (mAChR).[1] While M2 and M3 muscarinic receptors are co-expressed in many smooth muscle tissues, such as those in the gastrointestinal tract and airways, this compound's selectivity makes it an invaluable pharmacological tool to dissect the specific contribution of the M2 receptor subtype to smooth muscle contractility.[2][3] In functional studies, this compound has demonstrated significantly lower potency at M3 receptors, which are primarily responsible for initiating contraction via Gq coupling and subsequent calcium release.[4] The M2 receptors, conversely, are coupled to Gi proteins, and their activation typically inhibits adenylyl cyclase, leading to a decrease in cAMP and antagonizing smooth muscle relaxation pathways.[3][5]
The core of this protocol is the classical organ bath assay, a robust in vitro technique for studying the contractility of intact smooth muscle tissues.[6][7] We will employ Schild analysis, the "golden standard" in receptor pharmacology, to quantify the competitive antagonism of this compound.[8] This involves generating agonist (acetylcholine) concentration-response curves (CRCs) in the absence and presence of increasing concentrations of this compound. A competitive antagonist like this compound will cause a parallel, rightward shift of the agonist CRC without depressing the maximum response.[9][10] The magnitude of this shift is used to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration required to necessitate a doubling of the agonist concentration to produce the original response.[11] A Schild plot with a slope not significantly different from unity is a key validation of competitive antagonism.[8][12]
Materials and Reagents
Equipment
-
Isolated Organ Bath System (e.g., Radnoti, DMT, Panlab) with:
-
Data Acquisition System (e.g., PowerLab with LabChart software)
-
Dissection microscope and tools (fine scissors, forceps)
-
Analytical balance
-
pH meter
-
Pipettes (P1000, P200, P20) and tips
Biological Materials
-
Guinea Pig Ileum: A widely used and reliable model for studying cholinergic-mediated smooth muscle contraction.[9][14] Tissues should be sourced ethically and in accordance with institutional guidelines.
Solutions and Chemicals
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard. For 1 Liter:
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
CaCl₂·2H₂O: 0.37 g
-
NaHCO₃: 2.1 g
-
D-Glucose: 2.0 g
-
Rationale: This solution mimics the ionic composition of extracellular fluid, ensuring tissue viability.
-
-
Acetylcholine (ACh) Chloride: (Agonist) - Prepare a 10⁻² M stock solution in distilled water.
-
This compound tetrahydrochloride: (Antagonist) - Prepare a 10⁻² M stock solution in distilled water.[15]
-
Carbogen Gas: 95% O₂ / 5% CO₂.
-
Rationale: O₂ is essential for tissue respiration. CO₂ reacts with NaHCO₃ in the PSS to form a bicarbonate buffer, maintaining a physiological pH of ~7.4.
-
Detailed Experimental Protocols
Protocol 1: Preparation of Isolated Guinea Pig Ileum
-
Euthanasia & Dissection: Humanely euthanize a guinea pig according to approved institutional protocols. Open the abdominal cavity and carefully locate the ileum.
-
Tissue Isolation: Excise a terminal portion of the ileum and immediately place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.[9]
-
Preparation: Gently flush the lumen of the ileal segment to remove contents. Using a dissection microscope, carefully strip away the mesenteric attachment.
-
Sectioning: Cut the ileum into segments of 1.5-2.0 cm in length.
-
Scientist's Note: Consistency in segment length is crucial for reducing variability between tissue preparations.
-
-
Mounting: Tie a silk suture to each end of the ileum segment. Attach one end to a fixed tissue holder (or L-shaped glass rod) and the other end to the isometric force transducer.
-
Placement in Organ Bath: Mount the tissue in the organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.[13]
Protocol 2: Equilibration and Baseline Establishment
-
Tension Application: Apply an initial resting tension of approximately 1.0 gram (10 mN). This is a critical step, as the tissue must be under optimal passive tension to generate a maximal contractile response.[13]
-
Equilibration Period: Allow the tissue to equilibrate for 60 minutes. During this time, flush the organ bath with fresh, pre-warmed Krebs-Henseleit solution every 15 minutes.
-
Rationale: This period allows the tissue to recover from the dissection and mounting process and to develop a stable, rhythmic baseline of spontaneous contractions.
-
-
Baseline Recording: Record the stable baseline tension using the data acquisition software.
Protocol 3: Determination of this compound's Antagonism (Schild Analysis)
-
Control Agonist CRC: a. Add ACh to the bath in a cumulative, logarithmic fashion (e.g., from 10⁻⁹ M to 10⁻³ M), allowing the response to each concentration to plateau before adding the next.[16] b. Record the peak contractile force for each concentration. c. After the maximum response is achieved, perform at least three washout cycles (replacing the bath solution with fresh PSS) to allow the tissue to return to its baseline tension.
-
Antagonist Incubation: a. Introduce the first, lowest concentration of this compound (e.g., 10⁻⁸ M) into the bath. b. Incubate the tissue with the antagonist for a fixed period, typically 20-30 minutes, to ensure equilibrium is reached between the antagonist and the receptors.
-
Second Agonist CRC: a. While the this compound is still present, repeat the cumulative ACh concentration-response curve as described in step 1.
-
Repeat for Higher Antagonist Concentrations: a. Perform extensive washouts until the tissue's response to a submaximal test dose of ACh returns to the pre-antagonist level. This confirms the reversibility of the antagonism. b. Repeat steps 2 and 3 with at least two higher concentrations of this compound (e.g., 10⁻⁷ M and 10⁻⁶ M).[8]
-
Scientist's Note: Using at least three concentrations of the antagonist is essential for a robust Schild plot analysis.[8]
-
Experimental Workflow and Signaling Pathway Visualization
Caption: Experimental workflow for Schild analysis.
Caption: M2 receptor signaling and this compound's blocking action.
Data Analysis and Expected Results
-
Normalize Data: Express the contractile response as a percentage of the maximum contraction achieved in the control CRC.
-
Determine EC₅₀ Values: For each CRC (control and in the presence of each this compound concentration), determine the agonist concentration that produces 50% of the maximal response (EC₅₀). This can be done using non-linear regression analysis in software like GraphPad Prism.
-
Calculate Dose Ratio (DR): The dose ratio is a measure of the magnitude of the rightward shift. Calculate it for each concentration of this compound used.[17]
-
DR = (EC₅₀ in presence of antagonist) / (EC₅₀ in absence of antagonist)
-
-
Construct the Schild Plot: a. Plot log(DR - 1) on the Y-axis against the log of the molar concentration of this compound (log[B]) on the X-axis. b. Perform a linear regression on the data points.[18]
-
Interpret the Schild Plot:
-
Slope: For a truly competitive antagonist, the slope of the regression line should not be significantly different from 1.0.[8][12]
-
pA₂ Value: The pA₂ is the x-intercept of the regression line.[17] It represents the theoretical negative log molar concentration of the antagonist that would produce a dose ratio of 2. A higher pA₂ value indicates a more potent antagonist.[11]
-
Example Data Table
| This compound Conc. [B] (M) | log[B] | Agonist EC₅₀ (M) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | N/A | 3.0 x 10⁻⁷ | 1 | N/A |
| 1 x 10⁻⁸ | -8.0 | 9.3 x 10⁻⁷ | 3.1 | 0.32 |
| 1 x 10⁻⁷ | -7.0 | 8.7 x 10⁻⁶ | 29 | 1.45 |
| 1 x 10⁻⁶ | -6.0 | 9.0 x 10⁻⁵ | 300 | 2.48 |
Based on this hypothetical data, the Schild plot would yield a pA₂ value of approximately 7.7 and a slope close to 1.0, consistent with published data for this compound's activity at M2 receptors.[19]
Troubleshooting
-
No Response to Agonist: Check tissue viability, PSS composition, temperature, and carbogen supply. Ensure the agonist stock solution is not degraded.
-
Irregular or Fading Baseline: The tissue may be damaged or the passive tension may be too high/low. Allow for a longer equilibration period.
-
Maximum Response is Depressed by Antagonist: This suggests non-competitive antagonism. The slope of the Schild plot will be significantly less than 1.0.
-
Schild Plot Slope > 1.0: This is rare but may indicate complex drug interactions or potential issues with the experimental protocol, such as insufficient equilibration time for the antagonist.
Conclusion
This application note provides a comprehensive framework for quantifying the antagonist properties of this compound on isolated smooth muscle. By demonstrating a parallel rightward shift in the acetylcholine concentration-response curve and yielding a Schild plot with a slope of approximately 1.0, this protocol validates this compound's mechanism as a competitive antagonist at M2 muscarinic receptors. The resulting pA₂ value provides a standardized measure of its potency, enabling its effective use as a selective tool to probe the physiological roles of M2 receptors in smooth muscle function and dysfunction.
References
- Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. (n.d.). Vertex AI Search.
- Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(3), 246–249.
- Jakubík, J., Zelenková, K., El-Fakahany, E. E., & Doležal, V. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology, 86(2), 180–192.
- Sanders, K. M. (2005). Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(5), G847–G851.
-
Muscarinic receptor signaling pathways. Gastrointestinal smooth muscle... (n.d.). ResearchGate. Retrieved from [Link]
-
pA2 determination. (n.d.). Slideshare. Retrieved from [Link]
- Pöch, G., Brunner, F., & Kühberger, E. (n.d.). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium. (2025). RSIS International.
- Hennenberg, M., & Wang, L. (2021). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Authorea Preprints.
- Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist. (1999). Croatian Medical Journal, 40(1), 67–70.
-
Murthy, K. S. (2005). Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(5), G847–G851. Available from: [Link]
- Jaiswal, N., Lambrecht, G., Mutschler, E., Tacke, R., & Malik, K. U. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European Journal of Pharmacology, 192(1), 63–70.
- Burgen, A. S., & Spero, L. (1968). The action of acetylcholine and other drugs on the efflux of potassium and rubidium from smooth muscle of the guinea-pig intestine. British Journal of Pharmacology and Chemotherapy, 34(1), 99–115.
-
What Is pA2 and Why Does It Matter?. (2025). YouTube. Available from: [Link]
-
This compound. (n.d.). Wikipedia. Retrieved from [Link]
-
Muscarinic acetylcholine receptor M2. (n.d.). Wikipedia. Retrieved from [Link]
- Fernandes, D. J., Yost, S. J., & Roffel, A. F. (1999). Role of M2 muscarinic receptors in airway smooth muscle contraction. Life Sciences, 64(6-7), 483–489.
- Giraldo, E., Faggioli, A., Vigano, M. A., Giachetti, A., & Zonta, F. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. European Journal of Pharmacology, 163(2-3), 387–391.
-
Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. (n.d.). REPROCELL. Retrieved from [Link]
-
How can I quantify smooth muscle contraction in vitro?. (2015). ResearchGate. Retrieved from [Link]
-
Result. (n.d.). Scribd. Retrieved from [Link]
-
Concentration-response Curve for Acetylcholine (Ach) in the Absence and Presence of Atropine and Measurement of the Equilibrium Dissociation Constant (Kb) Using Schild Analysis. (2024). ResearchGate. Available from: [Link]
- Watson, N., Barnes, P. J., & Maclagan, J. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology, 105(1), 107–112.
- Eltze, M. (1988). This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes. European Journal of Pharmacology, 145(3), 305–311.
-
Watts, S. W., & Thompson, J. M. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), 52338. Available from: [Link]
-
To study effect of acetylcholine on ileum of guinea pig. Pharmacology experiment. (2021). YouTube. Available from: [Link]
- Investigation of smooth muscle contraction by organ bath. (n.d.). Urological Research Lab, Dpt. of Urology.
-
Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. (1992). R Discovery. Available from: [Link]
- Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. European Journal of Pharmacology, 144(2), 117–124.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Role of M2 muscarinic receptors in airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 6. dmt.dk [dmt.dk]
- 7. reprocell.com [reprocell.com]
- 8. neuron.mefst.hr [neuron.mefst.hr]
- 9. rsisinternational.org [rsisinternational.org]
- 10. researchgate.net [researchgate.net]
- 11. Pa2 determination | PPTX [slideshare.net]
- 12. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The action of acetylcholine and other drugs on the efflux of potassium and rubidium from smooth muscle of the guinea-pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methoctramine Administration in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of M2 Receptor Blockade in Cardiovascular Research
Within the intricate signaling network of the cardiovascular system, the M2 muscarinic acetylcholine receptor (M2R) holds a pivotal position as the primary mediator of parasympathetic (vagal) input to the heart. Activation of M2R by acetylcholine triggers a cascade of negative chronotropic (heart rate), dromotropic (conduction velocity), and inotropic (contractility) effects. Understanding and manipulating this pathway is crucial for investigating a wide array of cardiovascular phenomena, from sinus node automaticity to atrioventricular conduction and autonomic dysfunction in disease states.
Methoctramine emerges as a powerful pharmacological tool in this context. It is a potent and highly selective competitive antagonist of the M2 muscarinic receptor.[1][2] Its high affinity for cardiac M2 receptors over other muscarinic receptor subtypes (M1, M3) allows for targeted investigation of the parasympathetic influence on the heart with minimal confounding effects on other organ systems at appropriate concentrations.[2][3] These application notes provide a comprehensive guide to the effective use of this compound in animal models for cardiovascular research, detailing its mechanism of action, administration protocols, and expected physiological outcomes.
Mechanism of Action: Isolating the Parasympathetic Cardiac Response
This compound functions by competitively binding to M2 receptors, primarily located on the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, as well as on atrial and ventricular myocytes.[4] By occupying these receptors, this compound prevents acetylcholine from exerting its effects. This blockade effectively removes the "brake" of the parasympathetic nervous system on the heart, leading to an increase in heart rate and potentially enhanced cardiac contractility.[4]
The scientific integrity of experiments utilizing this compound hinges on its selectivity. Studies have demonstrated that this compound has a significantly lower affinity for M1 and M3 muscarinic receptors, which mediate various other physiological processes, including ganglionic transmission and smooth muscle contraction.[1] This selectivity allows researchers to confidently attribute the observed cardiovascular effects to the specific blockade of M2 receptors.
Below is a diagram illustrating the signaling pathway of the M2 muscarinic receptor and the inhibitory action of this compound.
Caption: M2 receptor signaling and this compound's point of action.
Data Presentation: Dosages and Cardiovascular Effects
The following tables summarize reported intravenous dosages of this compound and their observed cardiovascular effects in various animal models. These values should serve as a starting point for experimental design, with optimal doses determined empirically for specific research questions and experimental conditions.
Table 1: this compound Dosages and Effects in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Observed Cardiovascular Effect(s) | Reference(s) |
| Rat | Intravenous (IV) | 300 µg/kg | Strongly inhibited methacholine- and muscarine-induced bradycardia.[1] | [1] |
| Rat | Intravenous (IV) | Up to 1 mg/kg | Did not significantly affect depressor action of methacholine (vascular M2) or ganglionic M1 receptor-mediated tachycardia.[1] | [1] |
| Guinea Pig | Intravenous (IV) | 0.1 mg/kg (ED50) | Produced significant, dose-dependent decreases in mean arterial blood pressure. | [5] |
Table 2: this compound Dosages and Effects in Larger Animal Models
| Animal Model | Route of Administration | Dosage Range | Observed Cardiovascular Effect(s) | Reference(s) |
| Dog | Intravenous (IV) | 6 - 60 µg/kg | Caused dose-dependent tachycardia without affecting intestinal motility.[6] | [6] |
| Dog | Intravenous (IV) | 14.4 µg/kg (calculated) | Prevented fentanyl-induced bradyarrhythmias without causing tachycardia.[7] | [7] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the preparation and administration of this compound to animal models. Adherence to aseptic techniques and institutional animal care and use committee (IACUC) guidelines is mandatory.
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution and subsequent dilution to a working solution for administration.
Materials:
-
This compound tetrahydrochloride (powder form)
-
Sterile, pyrogen-free isotonic saline (0.9% NaCl) or sterile water for injection
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile, pyrogen-free, single-use syringes and needles
-
Vortex mixer
-
Analytical balance
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Required Mass: Determine the required mass of this compound tetrahydrochloride based on the desired stock solution concentration (e.g., 1 mg/mL).
-
Weighing: Accurately weigh the calculated mass of this compound powder in a sterile conical tube.
-
Reconstitution: Add a small volume of sterile isotonic saline to the conical tube. Vortex thoroughly to ensure complete dissolution. This compound is soluble in water.[4]
-
Final Volume Adjustment: Bring the solution to the final desired volume with sterile isotonic saline to achieve the target stock concentration.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C for up to one month or -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution with sterile isotonic saline to the final desired concentration for injection. The volume of the final injection should be consistent with IACUC guidelines for the chosen animal model and administration route.
Protocol 2: Administration of this compound
The following diagram outlines a general workflow for in vivo experiments involving this compound.
Caption: General experimental workflow for in vivo this compound studies.
A. Intravenous (IV) Administration (Rat Model)
-
Animal Preparation: Anesthetize the rat according to an approved protocol. Surgically expose and catheterize the femoral or jugular vein for drug administration.
-
Injection: Slowly infuse the calculated volume of this compound working solution through the catheter.
-
Monitoring: Continuously monitor cardiovascular parameters such as heart rate, blood pressure, and electrocardiogram (ECG).
B. Intraperitoneal (IP) Administration (Mouse Model)
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection: Using an appropriate gauge needle (e.g., 25-27G), insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure the needle has not entered the bladder or intestines. Inject the calculated volume of the this compound working solution.
-
Monitoring: Monitor the animal for any signs of distress and measure cardiovascular parameters at predetermined time points.
C. Subcutaneous (SC) Administration (Rodent Models)
-
Animal Restraint: Gently scruff the animal to create a "tent" of skin over the shoulders.
-
Injection: Insert an appropriate gauge needle (e.g., 25-27G) into the base of the skin tent. Aspirate to ensure a blood vessel has not been punctured.
-
Infusion: Slowly inject the calculated volume of the this compound working solution.
-
Monitoring: Observe the animal for any local reactions at the injection site and monitor cardiovascular parameters as required by the experimental design.
Trustworthiness and Self-Validation
To ensure the trustworthiness of experimental outcomes, it is crucial to incorporate self-validating measures within the protocol. This includes:
-
Dose-Response Studies: Initially, conduct a dose-response study to determine the optimal concentration of this compound that elicits the desired M2 blockade without off-target effects in your specific animal model and experimental setup.
-
Vehicle Controls: Always include a control group that receives an equivalent volume of the vehicle (sterile isotonic saline) through the same administration route to account for any effects of the injection procedure itself.
-
Positive Controls: In some experimental designs, the use of a non-selective muscarinic antagonist like atropine can serve as a positive control to compare the effects of selective M2 blockade with non-selective muscarinic antagonism.
-
Agonist Challenge: To confirm the efficacy of M2 receptor blockade, a cholinergic agonist (e.g., carbachol or methacholine) can be administered after this compound. The expected outcome is a significant attenuation or complete blockade of the agonist-induced bradycardia.[1]
By implementing these validation steps, researchers can enhance the scientific rigor and reproducibility of their findings.
Conclusion
This compound is an invaluable tool for dissecting the role of the M2 muscarinic receptor in cardiovascular regulation. Its high selectivity allows for targeted investigations of the parasympathetic nervous system's influence on cardiac function. By following the detailed protocols and adhering to the principles of scientific integrity outlined in these application notes, researchers can confidently and effectively utilize this compound to advance our understanding of cardiovascular physiology and pathophysiology.
References
-
Wess, J., Angeli, P., Melchiorre, C., Moser, U., Mutschler, E., & Lambrecht, G. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's archives of pharmacology, 338(3), 246–249. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
- Fryer, A. D., & Maclagan, J. (1987). This compound, a new antagonist of M2 muscarinic receptors, antagonizes the effects of vagal nerve stimulation in the guinea-pig. British journal of pharmacology, 91(4), 735–740. (Note: While this reference was reviewed, a direct clickable link was not available in the provided search results.
-
Hendrix, C. M., & Ravis, W. R. (1995). This compound, a cardioselective muscarinic cholinergic antagonist, prevents fentanyl-induced bradycardia in the dog. Journal of veterinary pharmacology and therapeutics, 18(2), 87–93. [Link]
-
Hendrix, C. M., Ravis, W. R., & El-Kattan, A. F. (1997). Effects of a selective and a nonselective muscarinic cholinergic antagonist on heart rate and intestinal motility in dogs. Journal of veterinary pharmacology and therapeutics, 20(5), 398–402. [Link]
-
Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. European journal of pharmacology, 144(2), 117–124. [Link]
-
Michel, A. D., & Whiting, R. L. (1988). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European journal of pharmacology, 145(1), 61–66. [Link]
-
D'Agostino, G., Chiari, M. C., Sironi, G., & Subissi, A. (1988). Selectivity of this compound for muscarinic receptors in porcine cerebral arteries. European journal of pharmacology, 150(1-2), 197–199. [Link]
Sources
- 1. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a cardioselective muscarinic cholinergic antagonist, prevents fentanyl-induced bradycardia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Methoctramine Technical Support Center: Solubility and Stability in Physiological Buffers
Welcome to the technical support center for Methoctramine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common issues related to the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling of this compound in the lab.
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
For initial stock solutions, dimethyl sulfoxide (DMSO) is a reliable choice, with a reported solubility of at least 1.8 mg/mL. Alternatively, this compound tetrahydrochloride is an aqueous-soluble salt form. You can prepare stock solutions directly in water at concentrations of up to 10 mg/mL or 10 mM.
-
Expert Insight: While DMSO is a common solvent, preparing an initial aqueous stock can be advantageous for experiments sensitive to DMSO. However, the pH of a simple water solution can be slightly acidic, which may affect your experimental system. Always check the pH of your final working solution.
Q2: I need to prepare a working solution of this compound in a physiological buffer like PBS. What is the recommended procedure?
It is highly recommended to first prepare a concentrated stock solution in water or DMSO as described in Q1. This stock can then be diluted into your physiological buffer (e.g., PBS, TRIS, HEPES) to the final desired concentration.
-
Causality: Attempting to dissolve this compound powder directly into a buffer with a specific pH and salt concentration can be challenging and may lead to incomplete dissolution. The use of a concentrated stock solution allows for a small volume to be diluted, minimizing the impact of the initial solvent on the final buffer composition and pH.
Q3: My this compound solution in PBS has become cloudy or shows precipitation. What went wrong?
Precipitation in physiological buffers is a common issue and can be attributed to several factors:
-
Buffer pH: The solubility of this compound can be pH-dependent. While it is generally soluble in aqueous solutions, extremes in pH can affect its ionization state and lead to precipitation.
-
"Salting Out" Effect: High salt concentrations in some buffers can decrease the solubility of organic molecules, causing them to precipitate.
-
Concentration Limit Exceeded: The final concentration in the buffer may have exceeded its solubility limit under those specific conditions (temperature, pH, ionic strength).
-
Temperature: Solubility can decrease at lower temperatures. If you prepared the solution at room temperature and then stored it at 4°C, precipitation might occur.
-
Self-Validation: Always visually inspect your solutions for clarity before use. A clear solution is a primary indicator of complete dissolution. If any cloudiness or particulate matter is observed, do not use the solution and refer to the troubleshooting guide below.
Q4: How stable is this compound in aqueous solutions and physiological buffers?
This compound tetrahydrochloride is stable for at least 2 years when stored as a solid at -20°C. Once in solution, stability is more limited and depends on storage conditions.
-
Aqueous Stock Solutions (in Water or DMSO): When stored at -20°C, these solutions should be stable for several months. However, it is best practice to prepare fresh solutions or use them within a shorter timeframe if possible.
-
Working Solutions in Physiological Buffers: These solutions are less stable and should ideally be prepared fresh on the day of the experiment. Avoid storing dilute solutions in physiological buffers for extended periods, especially at 4°C or room temperature, as this increases the risk of degradation and precipitation. For cell culture experiments at 37°C, introduce the compound to the media immediately before starting the experiment.
Solubility Data Summary
The solubility of this compound can vary slightly between suppliers, which may be due to differences in the specific salt form or measurement conditions. The data below is consolidated from various sources for your reference.
| Solvent | Reported Solubility | Source |
| Water | 10 mg/mL | Cayman Chemical |
| Water | 10 mM | Abcam |
| DMSO | ≥1.8 mg/mL | Cayman Chemical |
| Ethanol | ≥1.4 mg/mL | Cayman Chemical |
Troubleshooting Guide: Solubility Issues
If you encounter issues with this compound solubility, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a stock solution of this compound tetrahydrochloride in water.
-
Materials:
-
This compound tetrahydrochloride (powder)
-
Sterile, nuclease-free water
-
Vortex mixer
-
Calibrated balance and appropriate weighing vessel
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate Required Mass: Determine the mass of this compound tetrahydrochloride needed. The molecular weight is 789.9 g/mol . To make 1 mL of a 10 mM solution, you will need 7.899 mg.
-
Weigh Compound: Carefully weigh out the calculated amount of this compound powder.
-
Dissolution: Add the powder to a sterile tube. Add the appropriate volume of sterile water to reach the final concentration of 10 mM.
-
Mix Thoroughly: Cap the tube securely and vortex for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Protocol 2: Preparation of a 100 µM Working Solution in PBS
This protocol details the dilution of the aqueous stock solution into a physiological buffer.
Caption: Workflow for preparing a working solution from a stock.
-
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM aqueous stock solution at room temperature.
-
Dilution: To prepare a 100 µM working solution, you will perform a 1:100 dilution. For example, to make 1 mL of working solution, add 10 µL of the 10 mM stock solution to 990 µL of sterile PBS.
-
Mix: Gently vortex the tube to ensure the solution is homogeneous.
-
pH Check (Optional but Recommended): For sensitive applications, verify that the final pH of your working solution is within the desired range for your experiment.
-
Use Immediately: It is strongly recommended to use this working solution immediately for your experiment. Do not store diluted solutions in physiological buffers.
-
References
Optimizing Methoctramine concentration for selective M2 blockade
Welcome to the technical support resource for researchers utilizing methoctramine. This guide is designed to provide in-depth, field-proven insights to help you optimize your experiments for selective M2 muscarinic acetylcholine receptor (mAChR) blockade. As Senior Application Scientists, we understand that achieving clean, reproducible data requires a nuanced understanding of the tools and systems involved. This center provides FAQs, in-depth technical guides, and troubleshooting support to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A: this compound is a polymethylene tetraamine that functions as a potent and selective competitive antagonist for the M2 muscarinic acetylcholine receptor.[1][2] At the molecular level, it binds to the M2 receptor, preventing the endogenous neurotransmitter, acetylcholine (ACh), from binding and activating it.[1] M2 receptors are predominantly Gi-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][4] By blocking this interaction, this compound prevents the downstream inhibitory effects of ACh on the cell.
Q2: How selective is this compound for the M2 receptor over other muscarinic subtypes? A: this compound exhibits significant selectivity for the M2 receptor subtype. It is considerably less potent at M1, M3, M4, and M5 receptors, making it a valuable tool for isolating M2-mediated effects.[5][6] For instance, its potency at M2 receptors can be over 50-fold higher than at M3 receptors in some tissue preparations.[7] However, this selectivity is concentration-dependent. At higher micromolar concentrations, this compound can lose its selectivity and may interact with other receptors, including nicotinic ACh receptors.[1][8]
Q3: How should I prepare and store this compound stock solutions? A: this compound is typically supplied as a tetrahydrochloride salt, which is soluble in water (up to 20 g/L) and PBS (pH 7.2, up to 10 mg/mL).[1][5] For experimental use, it is recommended to prepare a concentrated stock solution (e.g., 1-10 mM) in sterile, nuclease-free water or a suitable buffer.
-
Preparation: If using a powder, ensure it is fully dissolved. Sonication may be recommended by some suppliers to aid dissolution.[5]
-
Storage: Once prepared, aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Q4: Can this compound exhibit non-competitive or allosteric effects? A: Yes. While this compound is primarily a competitive antagonist at nanomolar concentrations, allosteric properties have been described at higher (micromolar) concentrations.[1][9] This means that at high doses, it may bind to a secondary, allosteric site on the receptor, which can modulate the binding of the primary ligand (ACh) in a non-competitive manner. This is a critical consideration when designing dose-response experiments, as supra-maximal concentrations may produce confounding results.
Core Technical Guide: Optimizing Concentration for M2 Selectivity
The cornerstone of a successful experiment using this compound is the selection of a concentration range that maximizes M2 receptor blockade while minimizing off-target effects on other muscarinic subtypes.
Understanding the Causality Behind Concentration Choices
The affinity of a ligand for its receptor is quantified by its dissociation constant (Kd) or, in functional assays, its inhibitory constant (Ki) or IC50 value. The lower the value, the higher the affinity. To achieve selectivity, the goal is to use a this compound concentration that is significantly above the Ki for the M2 receptor but well below the Ki for other subtypes like M1 and M3.
Data-Driven Concentration Planning
The following table summarizes the reported inhibitory potencies of this compound across the five human muscarinic receptor subtypes. These values are compiled from studies using Chinese Hamster Ovary (CHO) cell membranes, providing a standardized comparison.
| Receptor Subtype | Coupling | Typical IC50 (nM) | Selectivity vs. M2 |
| M1 | Gq/11 | 92 | ~15-fold |
| M2 | Gi/o | 6.1 | - |
| M3 | Gq/11 | 770 | ~126-fold |
| M4 | Gi/o | 260 | ~43-fold |
| M5 | Gq/11 | 217 | ~36-fold |
| Data sourced from TargetMol, based on studies in CHO-K1 cell membranes.[5] |
Expert Recommendation: Based on this data, a concentration range between 10 nM and 100 nM is a robust starting point for achieving highly selective M2 antagonism in most in vitro systems.
-
At 10 nM , you can expect significant occupancy of M2 receptors with minimal engagement of M1 receptors.
-
At 100 nM , you will achieve near-complete M2 blockade while maintaining a significant selectivity margin against M3, M4, and M5 subtypes. Concentrations above 1 µM (1000 nM) should be avoided if M2 selectivity is the primary goal, as significant M1, M3, and M4 blockade may occur.[2][8]
M2 Signaling Pathway and Point of Antagonism
To visualize how this compound works, consider the canonical M2 signaling pathway. This compound acts at the very first step, blocking the receptor itself.
Caption: Experimental workflow for determining the IC50 of this compound.
Detailed Steps
-
Cell Preparation:
-
Culture cells expressing the M2 receptor (e.g., CHO-M2 or HEK-M2) to ~80-90% confluency.
-
Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight. [10]2. Assay Execution:
-
Wash cells gently with warm PBS or serum-free media.
-
Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Addition: Add 25 µL of this compound at various concentrations (prepare a 4x serial dilution, e.g., from 1 µM down to 1 pM). Include a "vehicle-only" control. Incubate for 20 minutes at 37°C.
-
Agonist Stimulation: Prepare a 4x solution of your agonist (e.g., carbachol or acetylcholine) at its pre-determined EC80 concentration, mixed with a broad adenylyl cyclase activator like Forskolin. Add 25 µL of this mix to the wells. The Forskolin elevates the basal cAMP level, creating a robust signal window for measuring inhibition. [11] * Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Stop the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Perform the detection reaction.
-
-
Data Analysis:
-
Read the plate.
-
Normalize the data: Set the signal from "agonist-only" wells as 0% antagonism and "vehicle-only" (or high-dose antagonist) as 100% antagonism.
-
Plot the normalized response against the log of the this compound concentration and fit with a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
-
Troubleshooting Guide
Q: My agonist (e.g., acetylcholine) is not producing a strong inhibitory signal. What could be wrong? A:
-
Cause 1: Agonist Degradation. Acetylcholine is rapidly hydrolyzed by acetylcholinesterases present in cell culture media or secreted by cells.
-
Solution: Include an acetylcholinesterase inhibitor (e.g., neostigmine) in your assay buffer or switch to a more stable agonist like carbachol .
-
-
Cause 2: Insufficient Receptor Expression. The cell line may have low M2 receptor density.
-
Solution: Verify receptor expression via a radioligand binding assay or qPCR. [12]Ensure you are using a validated cell line. If necessary, re-transfect or select a higher-expressing clone.
-
-
Cause 3: Sub-optimal Agonist Concentration. You may be using a concentration of agonist that is too low or too high (on the flat bottom or top of the dose-response curve).
-
Solution: Perform a full agonist dose-response curve to determine the EC50 and EC80 values in your specific assay system before conducting antagonist studies.
-
Q: I am not observing any antagonist effect from this compound, even at high concentrations. A:
-
Cause 1: this compound Degradation. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from the powder. Always store aliquoted and protected from light. [2]* Cause 2: Incorrect Assay Window. If the agonist signal is already very low (near baseline), it's impossible to see the reversal effect of an antagonist.
-
Solution: Use an adenylyl cyclase activator like Forskolin to amplify the cAMP signal window. This elevates the "ceiling" of cAMP production, making the agonist's inhibitory effect more pronounced and easier to antagonize. [13][11]* Cause 3: Insufficient Pre-incubation Time. Competitive antagonists require time to reach equilibrium with the receptor.
-
Solution: Increase the pre-incubation time of the cells with this compound to 30-45 minutes before adding the agonist.
-
Q: My data shows high variability between replicate wells. A:
-
Cause 1: Inconsistent Cell Seeding. Uneven cell density across the plate is a common source of variability.
-
Solution: Ensure the cell suspension is homogenous before and during plating. After seeding, allow the plate to sit at room temperature for 20 minutes before placing it in the incubator to promote even cell settling.
-
-
Cause 2: Pipetting Inaccuracy. Small volumes used in 96- or 384-well plates are sensitive to pipetting errors.
-
Solution: Use calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions). Perform additions in the same sequence for all plates.
-
-
Cause 3: Edge Effects. Wells on the outer edges of the plate can evaporate more quickly, concentrating reagents.
-
Solution: Do not use the outermost wells for experimental data. Fill them with PBS or media to create a humidity barrier.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental issues.
References
-
Wikipedia. This compound. [Link]
-
Jakubík, J., et al. (2011). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. PubMed. [Link]
-
Jaiswal, N., et al. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. PubMed. [Link]
-
Wess, J., et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. PubMed. [Link]
-
Melchiorre, C., et al. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. PubMed. [Link]
-
Michel, A. D., & Whiting, R. L. (1988). This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes. PubMed. [Link]
-
Watson, N., et al. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. PubMed. [Link]
-
Massi, M., et al. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. PubMed. [Link]
-
ResearchGate. Ligand-induced cAMP activity at the M2 mAChR. [Link]
-
Patsnap Synapse. What are M2 receptor antagonists and how do they work?. [Link]
-
Onaway, R. B., et al. (2016). Structure-Based Design and Discovery of New M2 Receptor Agonists. PubMed Central. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 107759. [Link]
-
Creative Bioarray. GTPγS Binding Assay. [Link]
-
ResearchGate. (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]
-
Wikipedia. Muscarinic antagonist. [Link]
-
Wikipedia. Muscarinic acetylcholine receptor M2. [Link]
-
Assay Guidance Manual - NCBI Bookshelf. GTPγS Binding Assays. [Link]
-
ResearchGate. M2 muscarinic receptor (M2) responses attributed to cAMP.... [Link]
-
Tadi, P., & Lui, F. (2023). Physiology, Muscarinic Receptor. StatPearls - NCBI Bookshelf. [Link]
-
Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. [Link]
-
Kruse, A. C., et al. (2013). HHS Public Access. eScholarship.org. [Link]
-
JoVE. cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. [Link]
-
Vega-Castro, E., et al. (2013). M(1) and M(2) muscarinic acetylcholine receptor subtypes mediate Ca(2+) channel current inhibition in rat sympathetic stellate ganglion neurons. PubMed. [Link]
-
Ruzzier, F., et al. (1993). Postsynaptic effects of this compound at the mouse neuromuscular junction. PubMed. [Link]
-
Williams, M. (2010). In vitro muscarinic receptor radioligand-binding assays. PubMed. [Link]
-
ResearchGate. A–C Effects of this compound, M 2 muscarinic antagonist, on current.... [Link]
-
Melchiorre, C., et al. (1994). Design, synthesis, and biological activity of this compound-related tetraamines... PubMed. [Link]
-
Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are M2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 5. This compound (hydrate) | TargetMol [targetmol.com]
- 6. Design, synthesis, and biological activity of this compound-related tetraamines bearing an 11-acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4] benzodiazepin-6-one moiety: structural requirements for optimum occupancy of muscarinic receptor subtypes as revealed by symmetrical and unsymmetrical polyamines [pubmed.ncbi.nlm.nih.gov]
- 7. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
Technical Support Center: Troubleshooting Common Experimental Issues with Methoctramine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Methoctramine. As a potent and highly selective M2 muscarinic acetylcholine receptor antagonist, this compound is an invaluable tool for cardiovascular research, autonomic nervous system studies, and more. However, its unique chemical properties and concentration-dependent effects can present challenges in experimental design and execution.
This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We move beyond simple protocols to explain the underlying mechanisms, empowering you to make informed decisions and ensure the integrity of your results.
Section 1: Frequently Asked Questions - Core Principles
This section addresses foundational questions about this compound's properties and mechanism of action.
Q1: What is this compound's primary mechanism of action?
This compound is a competitive antagonist at the M2 muscarinic acetylcholine receptor.[1] It binds preferentially to the orthosteric site of the M2 receptor, preventing the endogenous ligand, acetylcholine (ACh), from binding and activating the receptor.[1][2] M2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins. Therefore, by blocking ACh's action, this compound prevents the downstream effects of M2 activation, such as the inhibition of adenylyl cyclase and the resulting decrease in intracellular cyclic AMP (cAMP).[3] In cardiac tissue, this antagonism leads to an increase in heart rate by blocking the autoinhibitory effects of ACh on the sinoatrial and atrioventricular nodes.[1]
Q2: Just how "selective" is this compound for the M2 receptor?
This compound exhibits high selectivity for the M2 receptor subtype over other muscarinic subtypes (M1, M3, M4, M5).[4] However, this selectivity is highly concentration-dependent. While it is a potent M2 antagonist at nanomolar (nM) concentrations, its selectivity diminishes at micromolar (µM) concentrations.[5][6] This is a critical consideration for experimental design, as off-target effects can confound data interpretation.
At higher concentrations, this compound has been reported to:
-
Block M3 receptors: Concentrations ≥10 µM can produce blockade of post-junctional M3 receptors.[5]
-
Interact with nicotinic receptors: At concentrations of 1 µM and greater, it can cause ganglionic blockade through antagonism of nicotinic receptors.[5][7]
-
Exhibit allosteric properties: High concentrations can induce allosteric effects, meaning it can bind to a secondary site on the receptor to modulate its function.[1][2][8]
Q3: What is the common chemical form of this compound used in research?
The most common commercially available form is This compound tetrahydrochloride hydrate .[9] The hydrochloride salt form enhances its solubility in aqueous solutions, which is crucial for most biological experiments. It is typically supplied as a white solid.[9]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Solvent & Stability Issues
Cause: Improper solvent choice or insufficient solubilization techniques can lead to incomplete dissolution, resulting in inaccurate stock concentrations.
Solution: this compound tetrahydrochloride hydrate has good aqueous solubility.
-
Primary Solvent: Use high-purity water (e.g., Milli-Q® or equivalent) or a biological buffer like PBS.
-
Technique: If the compound is slow to dissolve, gentle warming or sonication is recommended to facilitate the process.[6] Avoid harsh vortexing for extended periods, as this can introduce air bubbles and potentially degrade the compound.
-
Verification: Always ensure the solution is clear and free of particulates before making further dilutions or introducing it into your experimental system.
Cause: this compound, like many biological reagents, can degrade over time, especially when stored improperly or subjected to multiple freeze-thaw cycles. This leads to a loss of potency and experimental variability.
Solution: Proper storage is critical for maintaining the integrity of your this compound stock.
| Storage Condition | Duration | Recommendations |
| Solid Form (Hydrate) | As per manufacturer | Store at 2-8°C.[9] |
| Stock Solution (-80°C) | Up to 6 months | Aliquot into single-use volumes to prevent repeated freeze-thaw cycles.[10] |
| Stock Solution (-20°C) | Up to 1 month | Suitable for shorter-term storage. Aliquoting is still highly recommended.[10] |
Crucial Insight: Avoid preparing large volumes of stock solution that will not be used within the recommended timeframe. The practice of creating small, single-use aliquots is the most effective strategy for ensuring consistent compound activity.
In Vitro & Cell-Based Assay Issues
Cause: This common issue can stem from multiple factors, including incorrect compound concentration, cellular context, or assay methodology.
Solution: A systematic approach is needed to pinpoint the problem.
-
Confirm Concentration: Re-verify the calculations for your stock solution and serial dilutions. If possible, use a freshly prepared stock from solid material.
-
Evaluate M2 Receptor Expression: Confirm that your cell line expresses a sufficient level of functional M2 receptors. Receptor expression levels can change with cell passage number. It is good practice to use cells within a consistent, low-passage range.
-
Dose-Response Curve: The most critical step is to perform a full dose-response curve. This will establish the IC50 (inhibitory concentration 50%) in your specific system. Relying on a single concentration point is not advisable, as the potency can vary between cell types and assay conditions.
-
Assay-Specific Controls: Ensure your assay is functioning correctly. For a cAMP assay, include a positive control like Forskolin to directly stimulate adenylyl cyclase and confirm the signaling pathway is intact.[11]
-
Consider Allosterism: At high concentrations (typically µM range), this compound's effects can become non-competitive due to allosteric binding.[8] If your dose-response curve plateaus or shows an unusual shape at the high end, this might be the cause.
Cause: As discussed, this compound's selectivity is not absolute. At higher concentrations, you may be observing effects from M1, M3, or even nicotinic receptor interactions.[5][8]
Solution: Employ pharmacological controls to validate M2 selectivity.
-
Use a Structurally Different M2 Antagonist: Replicate the key experiment using another M2-selective antagonist, such as Tripitramine.[12] If both compounds produce the same effect, it strongly suggests an M2-mediated mechanism.
-
Use Antagonists for Other Receptors: If you suspect M3 or M1 involvement, use selective antagonists for those receptors (e.g., 4-DAMP for M3/M1) to see if they can block the observed effect.[3][13]
-
Rescue Experiment: In a "rescue" experiment, try to overcome the this compound blockade by adding a very high concentration of an M2 agonist. A competitive antagonist's effect should be surmountable.
-
Knockdown/Knockout Models: The gold standard is to use cell lines or animal models where the M2 receptor has been genetically knocked out or knocked down. The effect of this compound should be absent in these models.
Ex Vivo & In Vivo Issues
Cause: This is a classic example of this compound's complex pharmacology in a system with multiple cholinergic receptor subtypes.
Explanation:
-
Low Concentrations (0.01-1 µM): In this range, this compound selectively blocks the pre-junctional M2 autoreceptors on cholinergic nerve terminals.[5] These receptors normally act as a negative feedback loop, inhibiting further acetylcholine release. By blocking this "brake," this compound facilitates or enhances the release of ACh, leading to a stronger contraction of the airway smooth muscle (which is mediated by M3 receptors).[5]
-
High Concentrations (≥10 µM): At these concentrations, this compound loses its M2 selectivity and begins to block the post-junctional M3 receptors on the smooth muscle itself.[5] This directly antagonizes the contractile effect of acetylcholine, leading to inhibition.
-
Ganglionic Blockade (≥1 µM): Furthermore, at concentrations of 1 µM and above, this compound can also block nicotinic receptors in parasympathetic ganglia, inhibiting nerve transmission and reducing the contractile response to preganglionic nerve stimulation.[5]
Cause: In vivo toxicity can result from excessive dosage, inappropriate route of administration, or non-muscarinic effects of the compound at high concentrations.[1][14]
Solution:
-
Review the Dose: Doses reported in the literature for rats and guinea pigs are often in the 200-300 µg/kg range, administered intravenously (i.v.) or intraperitoneally (i.p.).[10][15][16] Higher doses (e.g., >100 nmol/rat i.c.v.) have been reported to be toxic.[14] Start with a low dose from a published study and perform a dose-escalation study to find the optimal therapeutic window in your model.
-
Check the Vehicle: Ensure the vehicle you are using to dissolve the this compound is safe and inert. Saline is a common and safe choice for i.p. or i.v. administration.[16]
-
Route of Administration: The route of administration dramatically affects pharmacokinetics. Intravenous injection will produce a much higher peak plasma concentration than intraperitoneal injection, which could lead to acute toxicity. Consider the intended site of action when choosing your route.
-
Non-Muscarinic Cytotoxicity: Be aware that at high micromolar concentrations, this compound can have cytotoxic effects that are not related to muscarinic receptor blockade.[1] These are unlikely to be reached with typical in vivo dosing but are a crucial consideration for high-dose studies.
Section 3: Key Protocols & Workflows
Protocol: Preparation of a 10 mM Aqueous Stock Solution
-
Calculate Mass: this compound tetrahydrochloride (anhydrous basis M.W. = 728.75 g/mol ). To make 1 mL of a 10 mM stock, you will need:
-
0.01 mol/L * 0.001 L * 728.75 g/mol = 0.0072875 g = 7.29 mg
-
Note: Always adjust for the water content if using a hydrate form, as specified on the manufacturer's certificate of analysis.
-
-
Weighing: Carefully weigh out the required mass of this compound tetrahydrochloride hydrate powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add a volume of high-purity water (e.g., 900 µL for a final volume of 1 mL) and cap tightly.
-
Solubilization: Vortex gently. If needed, place the tube in a sonicator water bath for 5-10 minutes until the solution is completely clear.
-
Final Volume: Adjust the volume to the final 1 mL mark with water.
-
Aliquoting & Storage: Dispense into single-use, sterile aliquots (e.g., 20 µL) and store immediately at -80°C for long-term use or -20°C for short-term use.[10]
Workflow: Validating M2 Antagonism with a cAMP Assay
This workflow outlines the steps to confirm this compound's M2-specific antagonism in a cell line expressing the M2 receptor (e.g., CHO-hM2).
Caption: Experimental workflow for a competitive cAMP inhibition assay.
Section 4: Data & Pathway Visualizations
Table 1: Receptor Binding Profile of this compound
This table summarizes the inhibitory constants (IC50) of this compound at different human muscarinic receptor subtypes, highlighting its M2 selectivity. Data is derived from studies using CHO-K1 cell membranes.[6]
| Receptor Subtype | IC50 (nM) | M2 Selectivity Ratio (IC50 [Subtype] / IC50 [M2]) |
| M2 | 6.1 | 1 (Reference) |
| M1 | 92 | ~15-fold |
| M3 | 770 | ~126-fold |
| M4 | 260 | ~43-fold |
| M5 | 217 | ~36-fold |
Diagram: M2 Muscarinic Receptor Signaling & Antagonism
This diagram illustrates the canonical Gαi-coupled signaling pathway of the M2 receptor and how this compound intervenes.
Caption: M2 receptor signaling pathway and its inhibition by this compound.
References
-
Wikipedia. This compound. [Link]
-
Jakovinovic, A. et al. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology. [Link]
-
Jaiswal, N. et al. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European Journal of Pharmacology. [Link]
-
Imeri, L. et al. (1991). Differential effects of M2 and M3 muscarinic antagonists on the sleep-wake cycle. European Journal of Pharmacology. [Link]
-
Watson, N. et al. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology. [Link]
-
Wess, J. et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Giraldo, E. et al. (1990). Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine. British Journal of Pharmacology. [Link]
-
R-Discovery. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. [Link]
-
National Center for Biotechnology Information. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. [Link]
-
Massi, M. et al. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. European Journal of Pharmacology. [Link]
-
Palacios, R. et al. (2024). Unlocking new mechanisms for future ALS therapies: early interventions with cholinergic antagonists reduce neuromuscular decline. bioRxiv. [Link]
-
Murthy, K. S. & Makhlouf, G. M. (1997). Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Journal of Biological Chemistry. [Link]
-
Re, L. et al. (1993). Postsynaptic effects of this compound at the mouse neuromuscular junction. Neuroscience. [Link]
-
De Amici, M. et al. (2002). Design, Synthesis, and Biological Activity of this compound-Related Polyamines as Putative Gi Protein Activators. Journal of Medicinal Chemistry. [Link]
-
Melchiorre, C. et al. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Palacios, R. et al. (2024). Unlocking new mechanisms for future ALS therapies: early interventions with cholinergic antagonists reduce neuromuscular decline. Journal of Neurophysiology. [Link]
-
Merck Millipore. This compound selectively blocks cardiac muscarinic M2 receptors in vivo. [Link]
-
Le, H. T. et al. (2000). Stability of methacholine chloride solutions under different storage conditions over a 9 month period. European Respiratory Journal. [Link]
-
Michel, A. D. & Whiting, R. L. (1988). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European Journal of Pharmacology. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (hydrate) | TargetMol [targetmol.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. experts.umn.edu [experts.umn.edu]
- 9. ≥97% (NMR), muscarinic receptor 2 antogonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of M2 and M3 muscarinic antagonists on the sleep-wake cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
Preventing off-target effects of Methoctramine in experiments
Welcome to the technical support center for Methoctramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound, a potent M2-selective muscarinic receptor antagonist. Our goal is to help you navigate the complexities of its application, ensuring experimental success and data integrity by proactively addressing and resolving potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist for the M2 subtype of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It acts as a competitive antagonist, meaning it binds to the same site as the endogenous ligand, acetylcholine (ACh), preventing receptor activation.[1] At higher concentrations, this compound can also exhibit allosteric properties, binding to a secondary site on the receptor to modulate its function.[1][4] Its high affinity for cardiac M2 receptors has made it a valuable tool in cardiovascular research, particularly in studies related to bradycardia.[1][5]
Q2: How selective is this compound for the M2 receptor over other muscarinic subtypes?
This compound displays significant selectivity for the M2 receptor. Studies have shown it to be approximately 158-fold more selective for cardiac M2 receptors over M3 receptors found in exocrine glands and smooth muscle.[6] It also demonstrates a 16-fold selectivity for M2 receptors over M1 receptors.[6] This selectivity is crucial for isolating the effects of M2 receptor blockade in tissues and cells that express multiple muscarinic receptor subtypes.[7][8][9]
Q3: What are the known off-target effects of this compound?
While highly selective for the M2 receptor, it's crucial to be aware of potential off-target effects, especially at higher concentrations. Research has indicated that at micromolar concentrations, this compound may interact with other receptors, including nicotinic acetylcholine receptors and adenosine A3 receptors.[1][10] Additionally, at very high concentrations, it can induce cytotoxicity through a non-muscarinic mechanism.[1]
Q4: I'm observing an unexpected phenotype in my experiment. How can I determine if it's an off-target effect of this compound?
This is a critical question in pharmacological studies. An unexpected phenotype that doesn't align with the known function of the M2 receptor could indeed be an off-target effect.[11] A systematic troubleshooting approach is recommended:
-
Confirm On-Target Engagement: First, ensure that this compound is engaging the M2 receptor at the concentration used. This can be verified using a target engagement assay.
-
Dose-Response Curve: Perform a full dose-response experiment. Off-target effects often have different potency profiles than on-target effects.[12]
-
Use a Structurally Unrelated Antagonist: A key validation step is to use a different, structurally unrelated M2-selective antagonist.[12] If this second compound does not produce the same unexpected phenotype, it strongly suggests an off-target effect of this compound.
-
Rescue Experiment: In cell-based assays, a rescue experiment can be definitive.[11] Overexpressing a version of the M2 receptor that is resistant to this compound should reverse the on-target effects. If the unexpected phenotype persists, it is likely an off-target effect.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent results | Off-target effects, incorrect concentration, experimental variability. | Verify compound purity and identity. Perform a dose-response curve to ensure you are in the selective range. Use a structurally unrelated M2 antagonist as a control.[12] |
| Schild plot slope not equal to 1 | Non-competitive antagonism, multiple binding sites, or experimental artifact. | A Schild plot slope deviating from unity suggests that the antagonism is not simple and competitive.[13] A slope less than 1 could indicate negative cooperativity, while a slope greater than 1 might suggest positive cooperativity.[13] Ensure the experiment has reached equilibrium and that antagonist concentrations are accurate. |
| High non-specific binding in radioligand assays | Issues with the radioligand, buffer composition, or assay conditions. | Optimize washing steps and consider using a buffer with a non-ionic detergent. Ensure the radioligand is not degraded.[13] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine this compound Affinity (Ki)
This protocol is designed to determine the binding affinity (Ki) of this compound for the M2 receptor using a competitive binding assay with a known radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).[14][15]
Materials:
-
Cell membranes expressing the M2 muscarinic receptor
-
[3H]-NMS (Radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
-
Non-specific binding control (e.g., 1 µM Atropine)
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add cell membranes, [3H]-NMS (at a concentration near its Kd), and either buffer (for total binding), the non-specific binding control, or a dilution of this compound.
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay to Confirm M2 Selectivity
This protocol uses a functional assay, such as measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the M2 receptor, to confirm the functional antagonism of this compound.[16][17]
Materials:
-
CHO or HEK293 cells stably expressing the human M2 muscarinic receptor
-
Cell culture medium
-
Forskolin
-
Acetylcholine (ACh)
-
This compound
-
cAMP assay kit
Procedure:
-
Plate the M2-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of ACh in the presence of forskolin for a specified time (e.g., 15 minutes). Include control wells with only forskolin and with forskolin plus ACh.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels as a function of the this compound concentration.
-
The data should show that this compound dose-dependently inhibits the ACh-mediated decrease in forskolin-stimulated cAMP levels.
-
To confirm selectivity, perform the same assay on cells expressing other muscarinic receptor subtypes (M1, M3, M4, M5). A significantly higher concentration of this compound should be required to antagonize the effects of ACh in these cells.
Visualizations
This compound's Selectivity Profile
Caption: this compound's receptor binding profile.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: Workflow for investigating unexpected experimental outcomes.
References
-
Jakubík, J., et al. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology, 86(1), 18-29. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Van Charldorp, K. J., Davidesko, D., & Van Zwieten, P. A. (1988). Selectivity of this compound for muscarinic receptors in porcine cerebral arteries. European Journal of Pharmacology, 150(1-2), 197-199. [Link]
-
Birdsall, N. J. M., & Lazareno, S. (2005). Muscarinic Receptor Agonists and Antagonists. Molecules, 10(9), 1137-1146. [Link]
-
Abrams, P., et al. (2006). Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. British Journal of Pharmacology, 148(5), 565-578. [Link]
-
Michel, A. D., & Whiting, R. L. (1988). This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes. European Journal of Pharmacology, 145(3), 305-311. [Link]
-
Karmazyn, M., & Moffat, M. P. (1990). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. Journal of Pharmacology and Experimental Therapeutics, 255(2), 644-649. [Link]
-
Moulton, B. C., & Fryer, A. D. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 163(1), 44-52. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Moulton, B. C., & Fryer, A. D. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; Finding drugs that actually work in asthma and COPD. OHSU[Link]
-
Giraldo, E., et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(3), 246-249. [Link]
-
Subero, C., et al. (1994). This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. Biochemical Pharmacology, 48(1), 127-134. [Link]
-
Eglen, R. M. (2006). Muscarinic Receptor Subtype Pharmacology and Physiology. ResearchGate. [Link]
-
Michel, A. D., & Whiting, R. L. (1988). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European Journal of Pharmacology, 145(1), 61-66. [Link]
-
Massi, M., Polidori, C., & Melchiorre, C. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. European Journal of Pharmacology, 163(2-3), 387-391. [Link]
-
Roberts, F. F., et al. (1989). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology, 98(Suppl), 799P. [Link]
-
Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]
-
Melchiorre, C., et al. (1988). Binding and functional characterization of the cardioselective muscarinic antagonist this compound. Journal of Pharmacology and Experimental Therapeutics, 244(3), 1016-1020. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
-
Jakubík, J., et al. (2020). Novel M2-selective, Gi-biased agonists of muscarinic acetylcholine receptors. British Journal of Pharmacology, 177(12), 2785-2800. [Link]
-
Jakubík, J., et al. (2014). Molecular Mechanisms of this compound Binding and Selectivity at Muscarinic Acetylcholine Receptors. ResearchGate. [Link]
-
Watson, N., Barnes, P. J., & Maclagan, J. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology, 105(1), 107-112. [Link]
-
Ambe, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. [Link]
-
Thomas, R. L., et al. (2005). An investigation of whether agonist-selective receptor conformations occur with respect to M2 and M4 muscarinic acetylcholine receptor signalling via Gi/o and Gs proteins. British Journal of Pharmacology, 144(1), 115-125. [Link]
-
Obis, T., et al. (2005). Expression of muscarinic acetylcholine receptors (M1-, M2-, M3- and M4-type) in the neuromuscular junction of the newborn and adult rat. Histology and Histopathology, 20(3), 733-739. [Link]
-
Cunnane, T. C., & Manchanda, R. (1992). Postsynaptic effects of this compound at the mouse neuromuscular junction. British Journal of Pharmacology, 107(2), 333-337. [Link]
-
Melchiorre, C., et al. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. Journal of Pharmacology and Experimental Therapeutics, 243(1), 11-17. [Link]
-
Ward, S. D., & Ehlert, F. J. (2004). Selectivity of agonists for the active state of M1 to M4 muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 308(3), 1184-1192. [Link]
-
Watson, N., et al. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology, 105(1), 107-112. [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. [Link]
-
Karlsson, E., et al. (1999). Muscarinic receptor subtype selective toxins. Toxicon, 37(4), 589-595. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. Postsynaptic effects of this compound at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Binding and functional characterization of the cardioselective muscarinic antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An investigation of whether agonist-selective receptor conformations occur with respect to M2 and M4 muscarinic acetylcholine receptor signalling via Gi/o and Gs proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Methoctramine
Welcome to the technical support guide for Methoctramine. As a highly selective M2 muscarinic receptor antagonist, this compound is a powerful tool for dissecting cholinergic signaling pathways, particularly in cardiovascular and neuronal research.[1][2][3] However, its complex pharmacology can sometimes lead to results that are unexpected or difficult to interpret.
This guide is designed to function as a dedicated resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes. Our goal is to empower you to troubleshoot effectively, ensuring the integrity and validity of your data. We will explore the nuances of this compound's mechanism of action, address common experimental anomalies, and provide structured workflows to help you navigate these challenges.
Frequently Asked Questions (FAQs)
This section addresses specific issues that researchers frequently encounter when working with this compound.
Q1: My data suggests M3 receptor antagonism, but I chose this compound for its M2 selectivity. Why is this happening?
This is a critical and common observation that hinges on the principle that receptor selectivity is concentration-dependent. While this compound shows a high preference for the M2 receptor, this selectivity diminishes at higher concentrations.[4][5]
-
Causality: At concentrations significantly above its Ki for the M2 receptor, this compound will begin to occupy and antagonize other muscarinic receptor subtypes, including M3 receptors. Furthermore, at high concentrations, this compound can exhibit allosteric properties, binding to a secondary site on the receptor, which can further complicate its pharmacological profile.[1][6] In tissues with a mixed population of muscarinic receptors, such as airway smooth muscle, even moderate concentrations can produce effects that appear non-selective.[7]
-
Recommendation: Always perform a thorough dose-response curve in your specific experimental system to determine the optimal concentration range where M2 selectivity is maintained.
Q2: I'm observing what appears to be blockade of nicotinic receptors. Is this compound known to have this off-target effect?
Yes, this is a documented off-target effect. At concentrations of 1 µM and higher, this compound has been shown to act as a nicotinic receptor antagonist.[7]
-
Causality: This effect is particularly prominent in preparations with significant ganglionic transmission, such as the guinea-pig trachea. The ganglionic blockade is attributed to its action on nicotinic, not M1, receptors.[7] If your experimental model involves neuronal signaling or tissues with autonomic ganglia, this nicotinic antagonism can confound your results, masking or altering the expected M2-mediated effects.
-
Recommendation: If you suspect nicotinic antagonism, test for this directly using a specific nicotinic agonist. If confirmed, you may need to lower the concentration of this compound or choose a different M2 antagonist that lacks this specific off-target activity.
Q3: I'm getting inconsistent or anomalous results in my neuronal preparations. Is this compound suitable for neuroscience applications?
While used in some neuronal studies, this compound's behavior in the central and peripheral nervous systems can be particularly complex and requires careful interpretation.
-
Causality: Studies in neuronal cell lines and brain regions have shown that this compound can bind to secondary, non-muscarinic sites.[8] It can also display different and non-selective mechanisms of antagonism for M1-linked and non-cardiac M2-linked second messenger pathways.[8] Moreover, when administered directly into the brain (intracerebroventricularly), it can be toxic at higher doses, further complicating data interpretation.[9]
-
Recommendation: For neuronal systems, it is crucial to validate this compound's selectivity and mechanism of action within your specific model. Consider using multiple M2 antagonists to confirm that the observed effect is truly M2-dependent.
Q4: I used a low concentration of this compound and saw a potentiation of the acetylcholine response. How can an antagonist enhance the agonist's effect?
This paradoxical potentiation is a fascinating and documented phenomenon that highlights the intricate nature of receptor pharmacology.
-
Causality: In studies on isolated rabbit hearts, a low concentration of this compound (0.1 µM) was found to potentiate acetylcholine (ACh)-induced prostaglandin synthesis.[10] This effect was interestingly blocked by an M3 receptor antagonist, suggesting a complex cross-talk mechanism between M2 and M3 receptors. The blockade of presynaptic M2 autoreceptors, which normally inhibit ACh release, could also lead to an enhanced response at postsynaptic receptors.
Q5: Why is this compound so much more potent in my cardiac tissue assays compared to my smooth muscle (ileum) preparations?
This is the expected result and is the very basis for this compound's classification as a "cardioselective" M2 antagonist.[2][4]
-
Causality: The affinity of this compound for M2 receptors in the heart is significantly higher (54 to 132-fold) than for the muscarinic receptors found in ileal preparations.[4] This is due to heterogeneity among muscarinic receptor populations in different tissues.[4][11] Research suggests that even M2 receptors themselves may not be a single homogeneous population, with cardiac M2 receptors having a distinct pharmacological profile that favors this compound binding.[4][11]
-
Recommendation: Be aware of the tissue-specific potency of this compound and adjust your concentration ranges accordingly. Do not assume that an effective concentration in one tissue will be appropriate for another.
Q6: I'm having trouble with the solubility and stability of my this compound. What are the best practices?
While this compound hydrochloride is water-soluble (20 g/L), issues can arise depending on the buffer, pH, and storage conditions.[1]
-
Causality: The solubility and stability of many pharmaceutical compounds can be pH-dependent.[12][13] Compounds can precipitate out of solution if the pH of the experimental buffer is significantly different from the pH of the stock solution, or if the buffer contains incompatible ions. Degradation can occur with improper storage (e.g., exposure to light, repeated freeze-thaw cycles).[13]
-
Recommendation: Prepare high-concentration stock solutions in a suitable solvent (e.g., sterile water or DMSO) and store them in aliquots at -20°C or -80°C. When preparing your working solution, ensure the final concentration of the stock solvent is minimal and does not affect the assay. Always verify that the compound is fully dissolved in your final experimental buffer before starting an experiment. If you observe precipitation, you may need to adjust the pH of your buffer or reconsider your stock solution strategy.
Troubleshooting Guides & Experimental Workflows
Guide 1: Verifying M2 Selectivity in Your Experimental System
An unexpected result often stems from a loss of selectivity at the concentration used. This workflow provides a self-validating system to confirm the functional M2 selectivity of this compound in your specific cell or tissue preparation.
Protocol: Competitive Antagonism Assay (Schild Analysis)
-
Preparation: Prepare your tissue or cell culture system as per your standard protocol.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for a known muscarinic agonist (e.g., Carbachol, Acetylcholine). This will serve as your baseline control.
-
This compound Incubation: In separate preparations, pre-incubate the tissue/cells with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes) to allow for equilibrium. Use at least three different concentrations of this compound, chosen to bracket the expected Ki value.
-
Repeat Agonist Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for the muscarinic agonist. You should observe a rightward shift in the agonist's dose-response curve.
-
Data Analysis:
-
Calculate the Dose Ratio (DR) for each concentration of this compound. The DR is the ratio of the agonist's EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.
-
Interpretation: For a competitive antagonist, the slope of the Schild regression should be close to 1.0. The x-intercept of the regression line provides the pA2 value, which is a measure of the antagonist's affinity for the receptor. Compare this experimentally derived pA2 value to published values for the M2 receptor to confirm its action.
-
Caption: Workflow for diagnosing selectivity-related issues.
Data Summary Tables
Table 1: Comparative Affinity Profile of this compound
This table summarizes the antagonist affinity of this compound across different muscarinic receptor subtypes. Note that values can vary between species and experimental systems.
| Receptor Subtype | Affinity (pA2 or pKi) | Selectivity Ratio (vs. M2) | Tissue/System Example | Reference |
| M2 (Cardiac) | 7.74 - 7.93 | 1 (Reference) | Guinea Pig Atria | [4] |
| M2 (Ileal) | 5.81 - 6.20 | ~54 - 132 fold lower | Guinea Pig Ileum | [4] |
| M1 (Ganglionic) | Low Affinity | ~16 fold lower (vs. Cardiac M2) | Rat Ganglia | [2][5] |
| M3 (Smooth Muscle) | Low Affinity | Not specified, but lower | Guinea Pig Ileum | [4] |
| M3 (Vascular) | No antagonism at 0.1-0.75 µM | Low Affinity | Rabbit Vasculature | [10] |
Table 2: Quick Troubleshooting Guide
| Unexpected Result | Probable Cause(s) | Suggested Action(s) |
| Apparent M3 Blockade | Concentration too high; loss of selectivity. | Lower this compound concentration; perform Schild analysis. |
| Ganglionic Blockade | Nicotinic receptor antagonism (at ≥1 µM). | Use a lower concentration; test with a specific nicotinic agonist. |
| Potentiation of Agonist | Paradoxical effect at low concentrations; presynaptic M2 blockade. | Perform a full dose-response curve; do not rely on a single dose. |
| No Effect in Neuronal Tissue | Poor selectivity in neuronal systems; toxicity at high doses. | Validate selectivity in your system; use alternative M2 antagonists. |
| Low Potency in Gut Tissue | Expected tissue-dependent selectivity. | Increase concentration based on literature for that tissue type. |
| Compound Precipitation | pH incompatibility; poor solubility in buffer. | Check pH of stock and final buffer; prepare fresh solutions. |
Signaling Pathway Overview
To understand how this compound works, it is essential to visualize the downstream pathways it is intended to block. This compound primarily antagonizes the M2 receptor, which is typically coupled to the inhibitory G-protein, Gi. This is in contrast to the M3 receptor, which couples to Gq to initiate a separate signaling cascade.
Caption: Canonical M2 (Gi) and M3 (Gq) muscarinic signaling pathways.
References
-
Melchiorre, C., Angeli, P., Lambrecht, G., et al. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. European Journal of Pharmacology, 144(2), 117-24. [Link]
-
Jakubík, J., El-Fakahany, E. E., & Doležal, V. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology, 86(2), 180-92. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Anas, A. R., & Varma, D. R. (1995). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. Journal of Cardiovascular Pharmacology, 25(3), 363-70. [Link]
-
Watson, N., Maclagan, J., & Barnes, P. J. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology, 105(1), 107-12. [Link]
-
Giraldo, E., Micheletti, R., Montagna, E., et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. European Journal of Pharmacology, 151(1), 123-5. [Link]
-
Petroianu, G. A., Lorke, D. E., Hasan, M. Y., & Nurulain, S. M. (2012). Balanced modulation of neuromuscular synaptic transmission via M1 and M2 muscarinic receptors during inhibition of cholinesterases. Journal of Applied Toxicology, 32(1), 40-7. [Link]
-
Massi, M., Polidori, C., & Melchiorre, C. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. European Journal of Pharmacology, 163(2-3), 387-91. [Link]
-
Wikipedia. (n.d.). Muscarinic antagonist. Retrieved from [Link]
-
Sand, A., & Daly, C. J. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. [Link]
-
Pink, J. R., & Trifiletti, R. R. (1992). Different mechanisms of antagonism by this compound of two neuronal muscarinic receptor-mediated second messenger responses. Journal of Pharmacology and Experimental Therapeutics, 263(2), 634-41. [Link]
-
Michel, A. D., & Whiting, R. L. (1988). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European Journal of Pharmacology, 149(3), 395-9. [Link]
-
ResearchGate. (n.d.). A–C Effects of this compound, M 2 muscarinic antagonist, on current... Retrieved from [Link]
-
Rasool, B. K., et al. (2019). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Advances, 9(4), 2135-2143. [Link]
-
Michel, A. D., & Whiting, R. L. (1988). This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes. European Journal of Pharmacology, 156(2), 257-64. [Link]
-
Dr.Oracle. (2025). How do muscarinic (muscarinic) agonists and antagonists work? Retrieved from [Link]
-
Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 18(9), 11179-11189. [Link]
-
Fryer, A. D., & Jacoby, D. B. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 163(1), 44-52. [Link]
-
Rasool, B. K., et al. (2019). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Advances, 9(4), 2135-2143. [Link]
-
Aizawa, N., et al. (2012). Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats. Neurourology and Urodynamics, 31(3), 429-434. [Link]
-
ACS Publications. (2023). Investigating the Unbinding of Muscarinic Antagonists from the Muscarinic 3 Receptor. Journal of Chemical Theory and Computation. [Link]
-
MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
-
YouTube. (2023). Direct Muscarinic Agonists - in 2 mins! Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different mechanisms of antagonism by this compound of two neuronal muscarinic receptor-mediated second messenger responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
Methoctramine Cross-Reactivity Technical Support Center
Welcome to the technical support center for understanding and troubleshooting the receptor cross-reactivity of methoctramine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and require a deeper understanding of its selectivity profile. Here, we will delve into the nuances of this compound's interactions with its primary target, the M2 muscarinic receptor, as well as its potential off-target effects. Our goal is to provide you with the expertise and practical guidance necessary to ensure the accuracy and validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor target of this compound and how selective is it?
This compound is a well-established antagonist of muscarinic acetylcholine receptors, exhibiting a marked preference for the M2 subtype.[1][2] Its selectivity for the M2 receptor over other muscarinic subtypes is a key feature that has led to its widespread use in pharmacology. In binding studies, this compound has demonstrated a significantly higher affinity for cardiac M2 receptors compared to M1 (neuronal) and M3 (glandular/smooth muscle) receptors.[1][3] For instance, it has been shown to be approximately 158-fold more selective for cardiac M2 receptors over M3 receptors and 16-fold more selective for cardiac M2 over M1 receptors.[1] This selectivity is crucial for dissecting the specific roles of M2 receptors in various physiological processes.
The mechanism behind this selectivity is complex, involving simultaneous interaction with both the orthosteric binding site (the primary binding site for acetylcholine) and an allosteric binding site located in the extracellular loops of the M2 receptor.[4][5] This dual binding mode is thought to contribute to its high-affinity and selective binding to the M2 subtype.[4][5]
Q2: I'm observing unexpected effects in my experiment. Could this compound be interacting with other muscarinic receptor subtypes?
While this compound is highly selective for the M2 receptor, it is not entirely devoid of activity at other muscarinic subtypes, particularly at higher concentrations. The degree of selectivity is concentration-dependent. It is essential to consider the possibility of off-target effects on other muscarinic receptors if you are using high micromolar concentrations of this compound.
For example, while its affinity for M3 receptors is considerably lower than for M2 receptors, at concentrations of 10 µM or higher, this compound can begin to exhibit antagonist activity at M3 receptors.[6] This could lead to confounding results in studies focused on smooth muscle or glandular tissues where M3 receptors play a predominant role. Similarly, while less potent at M1 receptors, high concentrations could potentially interfere with neuronal signaling mediated by this subtype. Therefore, it is critical to use the lowest effective concentration of this compound to maintain its M2 selectivity and to perform appropriate control experiments to rule out off-target muscarinic effects.
Q3: My system does not express muscarinic receptors, yet I see an effect with this compound. What non-muscarinic receptors might it be interacting with?
This is a critical question, as assuming absolute selectivity can lead to misinterpretation of experimental data. While primarily a muscarinic antagonist, there is evidence to suggest that at higher concentrations (typically in the micromolar range), this compound can interact with other receptor families.
-
Nicotinic Acetylcholine Receptors (nAChRs): Several studies have indicated that this compound can act as an antagonist at nicotinic receptors.[6] This interaction has been observed at neuromuscular junctions and in airway ganglia.[6][7] If your experimental system involves nicotinic signaling, it is crucial to consider this potential cross-reactivity.
-
Adenosine A3 Receptors: Some research has raised the possibility of this compound binding to adenosine A3 receptors.[2]
It is important to note that the affinity of this compound for these non-muscarinic receptors is generally much lower than for the M2 receptor. However, if high concentrations are used or if the experimental system is highly sensitive to modulation of these other receptors, off-target effects are a real possibility.
Q4: How can I experimentally determine if the effects I'm seeing are due to off-target binding of this compound?
To ensure the validity of your results, it is essential to perform control experiments to investigate potential off-target effects. Here are some recommended approaches:
-
Utilize a System Lacking the Target Receptor: If possible, repeat the experiment in a cell line or animal model that does not express the M2 receptor (e.g., M2 receptor knockout mice). If the effect of this compound persists in this system, it strongly suggests an off-target mechanism.
-
Perform Competition Binding Assays: Conduct radioligand binding assays using radiolabeled ligands for suspected off-target receptors (e.g., a nicotinic receptor-specific radioligand). This will allow you to quantify the binding affinity of this compound for these other receptors.
-
Functional Assays: Use functional assays specific to the potential off-target receptors. For example, if you suspect interaction with nicotinic receptors, you could measure nicotine-induced calcium influx in the presence and absence of this compound.
This compound Receptor Selectivity Profile
The following table summarizes the known binding affinities of this compound for various muscarinic receptor subtypes. Note that Ki is the inhibition constant, and a lower value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.
| Receptor Subtype | Tissue/Cell Line | pKi | Ki (nM) | Selectivity (fold) vs. M2 | Reference |
| M2 (cardiac) | Guinea pig atria | 7.74 - 7.93 | ~12 - 18 | 1 | [8] |
| M2 (airway) | Bovine tracheal smooth muscle | 8.00 | 10 | 1 | [9] |
| M1 (neuronal) | Rat cerebral cortex | - | - | 16-fold lower than M2 | [1] |
| M3 (glandular) | Rat exocrine gland | - | - | 158-fold lower than M2 | [1] |
| M3 (ileal) | Guinea pig ileum | 5.81 - 6.20 | ~630 - 1550 | 54 to 132-fold lower than M2 | [8] |
Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols & Troubleshooting
Protocol: Determining this compound Cross-Reactivity using a Competitive Radioligand Binding Assay
This protocol provides a general framework for assessing the binding affinity of this compound for a non-muscarinic G-protein coupled receptor (GPCR) using a filtration-based competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of this compound for a specific non-muscarinic receptor.
Materials:
-
Cell membranes or purified receptors expressing the target non-muscarinic receptor.
-
A suitable radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]-ligand).
-
Unlabeled this compound.
-
Assay buffer (specific to the receptor being studied).
-
Wash buffer (ice-cold).
-
96-well filter plates (e.g., glass fiber filters pre-treated to reduce non-specific binding).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of unlabeled this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki value.
-
Prepare a solution of the radiolabeled ligand in assay buffer at a concentration close to its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of a known unlabeled ligand for the target receptor (for non-specific binding).
-
Serial dilutions of this compound.
-
-
Add the cell membrane preparation to each well.
-
Add the radiolabeled ligand solution to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium. This will need to be optimized for the specific receptor and radioligand.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide for Cross-Reactivity Assays
| Issue | Potential Cause | Suggested Solution |
| High Non-Specific Binding | - Radiolabeled ligand is too hydrophobic.- Inadequate blocking of filter plates.- Insufficient washing. | - Use a more hydrophilic radioligand if available.- Pre-treat filter plates with a blocking agent (e.g., polyethyleneimine).- Increase the number and volume of washes with ice-cold buffer. |
| Low Specific Binding | - Low receptor expression in the membrane preparation.- Degraded radioligand.- Suboptimal assay conditions (e.g., incorrect buffer, temperature, or incubation time). | - Use a membrane preparation with higher receptor density.- Check the age and storage conditions of the radioligand.- Optimize assay buffer components, incubation time, and temperature. |
| Poor Curve Fit / High Data Scatter | - Pipetting errors.- Incomplete filtration or washing.- Issues with the scintillation counter. | - Use calibrated pipettes and ensure proper mixing.- Ensure the vacuum is applied evenly and washes are consistent.- Perform regular maintenance and calibration of the scintillation counter. |
| Unexpected IC50/Ki Values | - Incorrect concentration of radioligand or this compound.- Allosteric effects of this compound on the target receptor. | - Verify the concentrations of all stock solutions.- If allosteric modulation is suspected, more complex binding models and kinetic experiments may be required.[10] |
Visualizing this compound's Mechanism and Selectivity
Diagram 1: this compound's Dual Binding at the M2 Receptor
Caption: this compound's high selectivity for the M2 receptor is attributed to its ability to simultaneously bind to both the orthosteric and an allosteric site.
Diagram 2: Experimental Workflow for Assessing Cross-Reactivity
Caption: A logical workflow for investigating the potential cross-reactivity of this compound with non-target receptors.
References
-
Alfa Cytology. Competitive Radioligand Binding Assays. Rdcthera. [Link]
-
Jakubík, J., Zimčík, P., Randáková, A., Fuksová, K., El-Fakahany, E. E., & Doležal, V. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular pharmacology, 86(2), 180–192. [Link]
-
Watson, N., Barnes, P. J., & Maclagan, J. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British journal of pharmacology, 105(1), 107–112. [Link]
-
Girlanda, F., Forti, F., & Ruzzier, F. (1998). Postsynaptic effects of this compound at the mouse neuromuscular junction. Neuroscience letters, 245(2), 85–88. [Link]
-
Jakubík, J., Zimčík, P., Randáková, A., Fuksová, K., El-Fakahany, E. E., & Doležal, V. (2014). Molecular Mechanisms of this compound Binding and Selectivity at Muscarinic Acetylcholine Receptors. ResearchGate. [Link]
-
Michel, A. D., & Whiting, R. L. (1988). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European journal of pharmacology, 145(1), 61–66. [Link]
-
Doods, H. N., & van Charldorp, K. J. (1988). Selectivity of this compound for muscarinic receptors in porcine cerebral arteries. European journal of pharmacology, 150(1-2), 197–199. [Link]
-
Wikipedia. This compound. [Link]
-
Subero, C., & Dagda, R. K. (1994). This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. Biochemical pharmacology, 48(1), 191–195. [Link]
-
Nials, A. T., & Coleman, R. A. (1992). β-Adrenergic Receptor Antagonism of Cholinergic Stimulation of Airway Smooth Muscle Contraction: An Old Receptor Requires a Fresh Look. PMC. [Link]
-
Joyce, D. W. (2018). Visualizing Antipsychotic Receptor Affinity: Part One. [Link]
-
Biocompare. Immunoassay Troubleshooting. [Link]
-
Karmazsin, L., & Gecse, A. (1992). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. Prostaglandins, 43(1), 25–34. [Link]
-
Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. European journal of pharmacology, 144(2), 117–124. [Link]
-
May, L. T., & Christopoulos, A. (2003). Allosteric Modulation of Muscarinic Acetylcholine Receptors. PMC. [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]
-
YouTube. (2021). Visualisation Tools in Drug Discovery & Drug Design. [Link]
-
protocols.io. (2022). Receptor-Ligand Visualization. [Link]
-
Watson, N., Barnes, P. J., & Maclagan, J. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. R Discovery. [Link]
Sources
- 1. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methoctramine Technical Support Center: A Guide to Minimizing Cytotoxicity in Cell Culture
Welcome to the technical support center for methoctramine, a potent and selective M2 muscarinic acetylcholine receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing this compound-induced cytotoxicity in your cell line experiments. We will delve into the mechanisms of action, off-target effects, and provide field-proven strategies to ensure the integrity and success of your research.
Introduction: Understanding this compound's Dual Nature
This compound is an invaluable tool for dissecting M2 receptor signaling pathways. At nanomolar concentrations, it exhibits high selectivity for the M2 receptor, making it ideal for studying its role in cardiac function, neurotransmission, and other physiological processes. However, as with many pharmacological agents, at higher micromolar concentrations, this compound can display off-target effects that may lead to cytotoxicity. This toxicity is generally understood to be a non-muscarinic mechanism.[1]
This guide will equip you with the knowledge to navigate this dual nature, allowing you to harness its specificity while mitigating unintended cytotoxic effects.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise during the use of this compound in cell culture.
Q1: At what concentration does this compound typically become cytotoxic?
A: While the pharmacological effects of this compound as an M2 antagonist are observed in the nanomolar range, cytotoxic effects typically emerge at higher micromolar concentrations.[1] The exact cytotoxic concentration is highly dependent on the cell line being used. For instance, cardiomyoblasts have been reported to be particularly sensitive.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic working concentration.
Q2: What are the known off-target effects of this compound that could contribute to cytotoxicity?
A: At micromolar concentrations, this compound's off-target effects include:
-
Interaction with other muscarinic receptor subtypes: While selective for M2, it can interact with M1 and M3 receptors at higher concentrations.
-
Nicotinic acetylcholine receptor binding: Some studies suggest that at micromolar concentrations, this compound can also interact with nicotinic ACh receptors.
-
Direct G-protein activation: Evidence suggests that this compound's polyamine structure may allow it to directly interact with and activate pertussis toxin-sensitive G-proteins, leading to downstream signaling cascades such as phosphoinositide hydrolysis. This is a receptor-independent mechanism.[2][3][4]
Q3: Is the observed cell death due to apoptosis or necrosis?
A: The mode of cell death can be concentration-dependent. While direct studies on this compound-induced apoptosis are limited, the involvement of mitochondrial dysfunction—a common trigger for apoptosis—is suspected based on the mechanisms of similar compounds. At higher concentrations that induce significant cellular stress, a necrotic cell death pathway may also be activated. To differentiate between these, it is recommended to use assays like Annexin V/PI staining.
Q4: Can serum concentration in the culture media affect this compound's cytotoxicity?
A: Yes, the concentration of serum can influence the apparent activity and cytotoxicity of this compound. Serum proteins can bind to small molecules, potentially reducing the free concentration of this compound available to interact with cells. This may necessitate the use of higher concentrations in serum-containing media to achieve the desired M2 antagonism, which in turn could approach cytotoxic levels. Conversely, in serum-free or low-serum media, cells may be more sensitive to the cytotoxic effects due to a higher effective concentration of the compound. It is advisable to maintain a consistent serum concentration throughout your experiments and to consider adapting cells to lower serum conditions if cytotoxicity is a persistent issue.
Troubleshooting Guide: Minimizing this compound-Induced Cytotoxicity
This section provides a structured approach to troubleshooting and mitigating cytotoxicity in your experiments.
Issue 1: High levels of cell death observed even at low micromolar concentrations.
Potential Cause: Your cell line may be particularly sensitive to this compound.
Solutions:
-
Determine the Cytotoxic Threshold (IC50):
-
Action: Perform a comprehensive dose-response experiment using a wide range of this compound concentrations (e.g., 10 nM to 100 µM).
-
Rationale: This will establish the precise concentration at which cytotoxicity begins for your specific cell line, allowing you to work well below this threshold for your M2 antagonism studies.
-
Recommended Protocol: See Experimental Protocol 1: Determining IC50 using MTT Assay .
-
-
Optimize Exposure Time:
-
Action: Reduce the incubation time with this compound.
-
Rationale: Cytotoxicity is often a function of both concentration and duration of exposure. Shorter incubation times may be sufficient to achieve M2 receptor blockade without inducing significant cell death.
-
-
Consider Serum-Free Conditions Carefully:
-
Action: If using serum-free media, assess whether a low percentage of serum (e.g., 1-2%) can be tolerated without interfering with your assay.
-
Rationale: While serum-free conditions offer more defined experimental parameters, the absence of protective factors and binding proteins in serum can enhance the cytotoxic effects of compounds.
-
Issue 2: Inconsistent results or high variability between replicate wells.
Potential Cause: Uneven drug distribution or prolonged off-target effects after the intended experimental window.
Solutions:
-
Implement a Washout Procedure:
-
Action: After the desired treatment period, thoroughly wash the cells to remove any residual this compound.
-
Rationale: This ensures that the observed effects are limited to the intended treatment window and prevents continued off-target signaling that could lead to delayed cytotoxicity.
-
Recommended Protocol: See Experimental Protocol 4: this compound Washout Procedure .
-
-
Ensure Proper Solubilization and Mixing:
-
Action: Confirm that your this compound stock solution is fully dissolved and that it is mixed thoroughly into the culture medium before adding to the cells.
-
Rationale: Poorly dissolved or unevenly distributed compound can lead to localized high concentrations, causing variable cytotoxicity across your experimental plate.
-
Issue 3: Suspected off-target effects are confounding experimental results.
Potential Cause: At the concentration used, this compound is likely engaging in receptor-independent signaling.
Solutions:
-
Co-treatment with a G-protein Inhibitor:
-
Action: In pilot studies, co-treat cells with this compound and a broad-spectrum G-protein inhibitor like pertussis toxin (for Gi/o-coupled pathways).
-
Rationale: Since high concentrations of this compound can directly activate G-proteins, inhibiting this pathway can help isolate the M2 receptor-specific effects and may reduce cytotoxicity.[2][3][4]
-
-
Consider Co-treatment with an Antioxidant:
-
Action: Pre-incubate cells with an antioxidant such as N-acetylcysteine (NAC) or a mitochondria-targeted antioxidant like MitoQ before and during this compound treatment.
-
Rationale: If cytotoxicity is mediated by mitochondrial dysfunction and subsequent reactive oxygen species (ROS) production, antioxidant co-treatment may offer a protective effect.
-
-
Explore the Use of Lithium:
-
Action: As an exploratory measure, co-incubate with a low, non-toxic concentration of lithium chloride.
-
Rationale: There is some evidence suggesting lithium may act as an antidote to this compound toxicity, potentially through its effects on downstream signaling pathways like GSK-3 or by stabilizing mitochondrial function.[1][5][6] Further investigation is required to validate this in specific cell culture models.
-
Data Summary
The following table provides a summary of reported concentrations for this compound's M2 receptor antagonism versus those associated with off-target effects or cytotoxicity. Note that cytotoxic concentrations are highly cell-type dependent and the values below should be used as a general guide.
| Parameter | Concentration Range | Cell/Tissue Type | Reference |
| M2 Receptor Antagonism (pA2) | 7.74 - 7.93 | Guinea pig atria | [7] |
| M2 Receptor Antagonism (Ki) | ~8 nM | CHO cells expressing M2 | [2] |
| Stimulation of Phosphoinositide Hydrolysis | > 5 µM | Rat cerebrocortical cells | [8] |
| Direct G-protein Interaction (IC50 for GTPase inhibition) | 5 µM - 21 µM | Pig heart sarcolemma | [3][4] |
| Non-cytotoxic Histamine Release (EC50) | 20 µM | Rat peritoneal mast cells | [2] |
| General Cytotoxicity | High micromolar concentrations | Cardiomyoblasts | [1] |
Experimental Protocols
Here are detailed protocols for key experiments to assess and mitigate this compound-induced cytotoxicity.
Experimental Protocol 1: Determining IC50 using MTT Assay
This protocol measures cell viability by assessing mitochondrial metabolic activity.
Materials:
-
96-well cell culture plate
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.01, 0.1, 1, 10, 25, 50, 75, and 100 µM. Include a vehicle-only control.
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Experimental Protocol 2: Assessing Membrane Integrity with LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
96-well cell culture plate
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity for each this compound concentration.
Experimental Protocol 3: Differentiating Apoptosis and Necrosis using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plate
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with a cytotoxic concentration of this compound (determined from the IC50 assay) and a vehicle control.
-
After the desired incubation time, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry, differentiating the cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Experimental Protocol 4: this compound Washout Procedure
This protocol is designed to effectively remove this compound from the cell culture after treatment.
Procedure:
-
At the end of the this compound treatment period, carefully aspirate the medium from the culture vessel.
-
Gently wash the cell monolayer twice with pre-warmed, serum-free medium or PBS. For suspension cells, pellet the cells by centrifugation and resuspend in fresh, pre-warmed medium for each wash.
-
After the final wash, add fresh, pre-warmed complete culture medium.
-
The cells can now be incubated for further analysis or downstream applications.
-
To validate the effectiveness of the washout, the supernatant from the washed cells can be transferred to a fresh plate of untreated cells to ensure no residual cytotoxic activity is present.
Visualizing the Mechanisms and Workflows
Diagram 1: Proposed Mechanism of this compound-Induced Cytotoxicity
Caption: Proposed pathway for this compound-induced cytotoxicity at high concentrations.
Diagram 2: Experimental Workflow for Investigating and Mitigating Cytotoxicity
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The M2 muscarinic receptor antagonist this compound activates mast cells via pertussis toxin-sensitive G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of GTPase activity of Gi proteins and decreased agonist affinity at M2 muscarinic acetylcholine receptors by spermine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of GTPase activity of Gi proteins and decreased agonist affinity at M2 muscarinic acetylcholine receptors by spermine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytoprotective effect of lithium against spontaneous and induced apoptosis of lymphoid cell line MOLT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular actions and therapeutic potential of lithium in preclinical and clinical studies of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a cardioselective muscarinic antagonist, stimulates phosphoinositide hydrolysis in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Methoctramine Efficacy In Vivo
Welcome to the technical support center for methoctramine, a potent and selective M2 muscarinic receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vivo experimentation with this valuable tool. Here, we address common challenges and provide evidence-based solutions to ensure the scientific integrity and success of your research.
I. Foundational Knowledge: Understanding this compound's Mechanism and Selectivity
This compound is a polymethylene tetraamine that acts as a competitive antagonist at muscarinic acetylcholine receptors, with a marked preference for the M2 subtype.[1] At higher concentrations, it can also exhibit allosteric properties.[1] Its high affinity for the cardiac M2 receptors has made it a staple in cardiovascular research to probe the effects of parasympathetic blockade.[2][3][4] However, like any specific inhibitor, its efficacy in vivo is contingent on proper experimental design and execution.
Muscarinic Receptor Signaling and this compound's Point of Intervention
The M2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, primarily couples to Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP), and the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRK). This compound competitively binds to the M2 receptor, preventing acetylcholine from initiating these downstream effects.
Caption: this compound competitively antagonizes the M2 receptor.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address specific issues you may encounter during your in vivo experiments with this compound.
A. Issues Related to Efficacy and Dose-Response
Q1: I am not observing the expected physiological effect after administering this compound. What are the possible reasons?
A1: A lack of efficacy can stem from several factors, from drug preparation to experimental design. Let's break down the potential culprits:
-
Inadequate Dose: The most common reason for a lack of effect is an insufficient dose. The effective dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific physiological parameter being measured. For instance, a dose of 300 µg/kg (i.v.) has been shown to effectively block methacholine-induced bradycardia in rats.[5][6][7] However, higher doses of up to 1 mg/kg (i.v.) may be required in some contexts.[5][7] It is crucial to perform a dose-response study in your specific model to determine the optimal concentration.
-
Suboptimal Route of Administration: The bioavailability and pharmacokinetics of this compound are highly dependent on the route of administration. Intravenous (i.v.) injection provides immediate and complete bioavailability, while intraperitoneal (i.p.) administration can result in slower absorption and potential first-pass metabolism, which may necessitate higher doses.
-
Improper Drug Preparation and Storage: this compound tetrahydrochloride is water-soluble.[1] However, it is essential to ensure complete dissolution. For in vivo studies, sterile saline is a common vehicle.[8][9] If solubility is a concern, a small amount of a co-solvent like DMSO may be considered, but it is critical to keep the final DMSO concentration low to avoid toxicity.[8][9][10] Stock solutions of this compound tetrahydrochloride are stable for up to 6 months at -80°C and for 1 month at -20°C when stored sealed and away from moisture.[6]
-
Timing of Measurement: The onset and duration of this compound's effect will depend on its pharmacokinetic profile. Ensure that your physiological measurements are taken within the expected window of peak drug activity.
Q2: My dose-response curve for this compound is not behaving as expected (e.g., shallow slope, biphasic response). What could be the issue?
A2: Atypical dose-response curves can indicate complex pharmacology. Here are some potential explanations:
-
Off-Target Effects: While this compound is highly selective for M2 receptors, at higher concentrations, it can exhibit antagonist activity at other receptors, including nicotinic acetylcholine receptors.[11][12] This can lead to confounding effects, particularly in systems where both muscarinic and nicotinic receptors play a role, such as in the airways.[11][12] If you suspect off-target effects, consider using a lower dose of this compound in combination with a non-selective muscarinic antagonist like atropine to confirm the M2-mediated component of the response.
-
Allosteric Interactions: At high concentrations, this compound has been reported to have allosteric properties, which can complicate its interaction with the M2 receptor and lead to non-competitive antagonism.[1] This is more likely to be a factor in in vitro studies but could contribute to unexpected dose-response relationships in vivo.
-
Physiological Counter-Regulation: The biological system may have compensatory mechanisms that are activated at higher doses of M2 receptor blockade, leading to a plateau or even a reversal of the expected effect.
B. Issues Related to Selectivity and Off-Target Effects
Q3: I am observing effects that I don't believe are mediated by M2 receptors. How can I confirm the selectivity of this compound in my model?
A3: Demonstrating selectivity is key to interpreting your results correctly. Here are some strategies:
-
Use of Multiple Antagonists: Compare the effects of this compound with other muscarinic antagonists with different selectivity profiles. For example:
-
Atropine: A non-selective muscarinic antagonist. If atropine produces a similar or greater effect at a comparable dose, the response may not be exclusively M2-mediated.[2]
-
Pirenzepine: An M1-selective antagonist. If pirenzepine has no effect, it helps to rule out the involvement of M1 receptors.[13]
-
4-DAMP: An M3-selective antagonist. This can help to dissect the contribution of M3 receptors in your system.
-
-
Dose-Response Comparison: Establish full dose-response curves for this compound's effects on different physiological parameters. A significantly lower ED50 for the expected M2-mediated response compared to other observed effects would support its selectivity within that dose range.
-
Knockout Models: The gold standard for confirming the on-target effect of a drug is to use a genetic knockout model. If this compound has no effect in M2 receptor knockout animals, this provides strong evidence that its effects in wild-type animals are indeed M2-dependent.[14]
Q4: I am concerned about the potential nicotinic receptor blocking effects of this compound. At what concentrations does this become a problem?
A4: this compound's blockade of nicotinic receptors is generally observed at higher concentrations than those required for M2 receptor antagonism.[11][12] In in vitro preparations, nicotinic effects have been reported at concentrations of 1 µM and greater.[11][12] When translating this to in vivo doses, it is crucial to stay within the selective M2 antagonist dose range that you have established in your dose-response studies. If you must use higher doses, be aware of this potential off-target effect and consider including appropriate controls, such as co-administration with a nicotinic agonist, to dissect the pharmacology.
C. Practical Considerations for In Vivo Experiments
Q5: What is the best vehicle for administering this compound in vivo, and are there any stability concerns?
A5: For in vivo administration, this compound tetrahydrochloride can be dissolved in sterile, physiological (0.9%) saline.[8][9] It is important to ensure the pH of the final solution is compatible with your route of administration. While this compound itself is stable, the stability of solutions can be affected by storage conditions. It is recommended to prepare fresh solutions for each experiment or to store aliquots of a stock solution at -20°C or -80°C for short-term and long-term storage, respectively.[6] Avoid repeated freeze-thaw cycles.
Q6: Does this compound cross the blood-brain barrier (BBB)?
A6: The ability of this compound to cross the BBB is limited. Studies involving intracerebroventricular (i.c.v.) administration show that it can exert central effects when delivered directly to the brain.[13][15] However, when administered peripherally, its effects are predominantly observed in peripheral tissues. This is an important consideration when designing experiments to distinguish between central and peripheral M2 receptor functions. If central effects are desired, direct administration into the CNS is necessary.
III. Experimental Protocols: Validating M2 Receptor Blockade
A critical step in any in vivo study using this compound is to validate that the chosen dose effectively blocks M2 receptors in your experimental model. The following protocol outlines a common method for achieving this in a rodent model.
Protocol: In Vivo Validation of M2 Receptor Blockade in Anesthetized Rats
This protocol is adapted from established methods for assessing M2 and M3 receptor pharmacology in vivo.[13][16]
Objective: To confirm that a given dose of this compound blocks the bradycardic effect of a muscarinic agonist, a hallmark of cardiac M2 receptor activation.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Catheters for intravenous cannulation of the jugular and/or femoral vein and artery
-
Pressure transducer and data acquisition system for monitoring heart rate and blood pressure
-
This compound hydrochloride
-
Muscarinic agonist (e.g., methacholine or carbachol)
-
Heparinized saline
-
Surgical instruments
Procedure:
-
Anesthetize the rat according to your institutionally approved protocol.
-
Cannulate a vein (e.g., jugular or femoral) for drug administration and an artery (e.g., carotid or femoral) for monitoring blood pressure and heart rate.
-
Allow the animal to stabilize for at least 20-30 minutes after surgery until heart rate and blood pressure are stable.
-
Baseline Agonist Dose-Response: Administer increasing doses of the muscarinic agonist (e.g., methacholine) intravenously and record the resulting decrease in heart rate (bradycardia). Allow sufficient time between doses for the heart rate to return to baseline.
-
Administer this compound: Inject the chosen dose of this compound intravenously.
-
Post-Antagonist Agonist Dose-Response: After a suitable waiting period for this compound to take effect (e.g., 15-30 minutes), repeat the agonist dose-response curve.
-
Data Analysis: Compare the agonist dose-response curves before and after this compound administration. A significant rightward shift in the dose-response curve for the agonist's bradycardic effect indicates successful M2 receptor blockade.
Caption: Workflow for in vivo validation of M2 receptor blockade.
IV. Data Presentation: Comparative Selectivity of Muscarinic Antagonists
The following table provides a summary of the selectivity profiles of commonly used muscarinic antagonists to aid in experimental design and interpretation.
| Antagonist | Primary Selectivity | Notes |
| This compound | M2 | Highly selective for cardiac M2 receptors. May have off-target effects at nicotinic receptors at high concentrations.[11][12] |
| Atropine | Non-selective (M1-M5) | Used as a general muscarinic blockade control.[2] |
| Pirenzepine | M1 | Useful for dissecting M1-mediated effects.[13] |
| 4-DAMP | M3 | Helps in identifying M3 receptor involvement. |
| AF-DX 116 | M2 | Another M2-selective antagonist, can be used for comparison.[5][17] |
| Tripitramine | M2 | Reported to be more potent and selective than this compound in some studies.[18] |
V. Conclusion
This compound is a powerful tool for investigating the in vivo roles of M2 muscarinic receptors. However, its effective use requires a thorough understanding of its pharmacology and careful experimental design. By following the troubleshooting guidance and validation protocols outlined in this technical support center, researchers can enhance the reliability and reproducibility of their findings, ultimately advancing our understanding of muscarinic receptor signaling in health and disease.
VI. References
-
Doods, H. N., et al. (1991). Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine. Naunyn-Schmiedeberg's archives of pharmacology, 344(3), 305–307. [Link]
-
Melchiorre, C., et al. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. The Journal of pharmacology and experimental therapeutics, 243(1), 117–124. [Link]
-
Watson, N., et al. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British journal of pharmacology, 105(1), 107–112. [Link]
-
Wess, J., et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's archives of pharmacology, 338(3), 246–249. [Link]
-
Wess, J., et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's archives of pharmacology, 338(3), 246–249. [Link]
-
Watson, N., et al. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British journal of pharmacology, 105(1), 107–112. [Link]
-
Wong, S. K., et al. (2007). Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay. The Journal of pharmacology and experimental therapeutics, 320(1), 307–314. [Link]
-
Roffel, A. F., et al. (1990). Mode of antagonism of this compound, AF-DX 116 and hexahydrosiladifenidol in guinea-pig left atrium and ileum: comparison of Schild and resultant analysis. British journal of pharmacology, 100(3), 573–577. [Link]
-
Wikipedia. (2023, December 1). This compound. [Link]
-
Gomeza, J., et al. (1999). Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice. Proceedings of the National Academy of Sciences of the United States of America, 96(18), 10483–10488. [Link]
-
Gomeza, J., et al. (1999). Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice. Proceedings of the National Academy of Sciences of the United States of America, 96(18), 10483–10488. [Link]
-
Watson, N., et al. (1992). Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. British Journal of Pharmacology, 105(1), 107-112. [Link]
-
Jaiswal, N., et al. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European journal of pharmacology, 192(1), 63–70. [Link]
-
Melchiorre, C., et al. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. The Journal of pharmacology and experimental therapeutics, 243(1), 117–124. [Link]
-
Jakubík, J., et al. (2006). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular pharmacology, 70(2), 672–682. [Link]
-
Massi, M., et al. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. European journal of pharmacology, 163(2-3), 387–391. [Link]
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]
-
Abdel-Rahman, A. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 121-131. [Link]
-
Banks, W. A. (2019). The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. Current pharmaceutical design, 25(15), 1699–1706. [Link]
-
Patel, M. M., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Current neuropharmacology, 16(8), 1076–1092. [Link]
-
Michel, A. D., & Whiting, R. L. (1988). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. European journal of pharmacology, 145(1), 61–66. [Link]
-
Michel, A. D., & Whiting, R. L. (1988). This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes. European journal of pharmacology, 151(1), 1–9. [Link]
-
Bacanak, M., et al. (2018). Muscarinic M1 and M2 receptors, fasting and seizure development in animals. Clinical and Experimental Health Sciences, 8(4), 308-313. [Link]
-
Wess, J., et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's archives of pharmacology, 338(3), 246–249. [Link]
-
Ciolek, S. J., & Richelson, E. (1992). Different mechanisms of antagonism by this compound of two neuronal muscarinic receptor-mediated second messenger responses. Biochemical pharmacology, 44(4), 675–682. [Link]
-
Ninja Nerd. (2022, September 16). Autonomic Pharmacology | Muscarinic Antagonists [Video]. YouTube. [Link]
-
Le, L., et al. (2020). Stability of Methadone Hydrochloride for Injection in Saline Solution. The Canadian journal of hospital pharmacy, 73(2), 127–132. [Link]
-
Kim, E. D., & Kim, E. H. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (2025, August 7). Blood-brain barrier transporters and response to CNS-active drugs. [Link]
-
Patel, M. M., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Current neuropharmacology, 16(8), 1076–1092. [Link]
-
Zhang, Y., et al. (2014). Stability of i.v. admixture containing metoclopramide, diphenhydramine hydrochloride, and dexamethasone sodium phosphate in 0.9% sodium chloride injection. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 71(23), 2059–2062. [Link]
-
ResearchGate. (2016, July 20). Muscarinic receptor antagonist, subtype selectivity?[Link]
-
Abdel-Rahman, A. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 121-131. [Link]
-
Pratter, M. R., et al. (1998). Stability of methacholine chloride solutions under different storage conditions over a 9 month period. Chest, 113(6), 1588–1591. [Link]
-
ResearchGate. (2012, May 23). Intravenous injection of drug in DMSO solution. [Link]
-
Abdel-Rahman, A. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 121-131. [Link]
Sources
- 1. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective blockade in vivo of cardiac muscarinic M2 receptors by a polymethylene tetramine, BHC-9C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of antagonism of this compound, AF-DX 116 and hexahydrosiladifenidol in guinea-pig left atrium and ileum: comparison of Schild and resultant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methoctramine & Experimental pH
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Welcome to the technical support center. This guide is designed to provide you with an in-depth understanding of a critical, yet often overlooked, experimental variable: the impact of pH on the activity of Methoctramine. As a selective M2 muscarinic receptor antagonist, this compound's unique polyamine structure makes it particularly sensitive to changes in hydrogen ion concentration.[1] Understanding and controlling pH is not just a matter of procedural box-ticking; it is fundamental to achieving reproducible, accurate, and meaningful results.
This document moves beyond simple protocols to explain the 'why' behind the experimental choices you make. We will explore the causal relationships between pH, molecular charge, and binding affinity, providing you with the knowledge to troubleshoot effectively and optimize your assays with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is controlling pH so critical when working with this compound?
A: The significance of pH control stems directly from this compound's chemical structure. It is a polymethylene tetraamine, meaning it has four amine groups within its flexible backbone.[1] At physiological pH, these amine groups are positively charged.[2] This polycationic nature is crucial for its high-affinity interaction with the M2 muscarinic receptor.
The interaction is a two-part process:
-
The Ligand (this compound): The protonation state (and thus the positive charge) of each of the four amine groups is dictated by the surrounding pH. Fluctuations in pH will alter the overall charge and conformation of the this compound molecule, directly impacting its ability to fit into the receptor's binding pocket.
-
The Receptor (M2 Muscarinic): The receptor itself has amino acid residues within its binding sites that can be protonated or deprotonated. For optimal binding of antagonists, certain receptor residues must be in a deprotonated state.[3][4]
Therefore, pH affects both sides of the binding equation. Uncontrolled pH can lead to significant variability in binding affinity (Kd) or functional potency (IC50), resulting in inconsistent and unreliable data.
Q2: What is the optimal pH range for a this compound binding assay?
A: The optimal binding of many muscarinic antagonists, including the related compound methylscopolamine, is generally observed in a pH range of 7.0 to 10.0 .[5] Most standard receptor binding assays are performed at a physiological pH of 7.4 .
However, it's crucial to recognize that the binding characteristics can change outside this range. Below pH 7.0, the affinity of antagonists for muscarinic receptors tends to decrease.[5] This is likely due to the protonation of key amino acid residues in the receptor that are necessary for binding.[3][4] Conversely, at a very high pH (above 8.0), the receptor itself may undergo conformational changes that lead to a lower affinity state, even in the absence of regulatory proteins like GTP.[3][4]
Recommendation: Always start with a well-buffered solution at pH 7.4. If you suspect pH-related issues, a pH curve experiment (testing a range from ~6.5 to 8.5) can help you determine the optimal pH for your specific experimental system.
Q3: How does the pH of my stock solution affect my experiment?
A: While the final assay pH is paramount, the pH of your concentrated stock solution can also be a source of error. This compound is often supplied as a hydrochloride salt (e.g., this compound tetrahydrochloride), which can create an acidic solution when dissolved in a non-buffered solvent like water.
If you add a small volume of a highly acidic, unbuffered stock solution to your main assay buffer, it can locally or globally alter the final pH, especially if the buffering capacity of the assay medium is low.
Best Practice:
-
Dissolve this compound directly in your assay buffer (e.g., HEPES, PBS) at a high concentration.
-
If you must use water or another solvent like DMSO, prepare the stock at the highest feasible concentration to minimize the volume added to the final assay.
-
Always measure the pH of your final assay solution after all components, including the drug, have been added.
Troubleshooting Guide: pH-Related Issues
Problem 1: High Variability in IC50/Ki Values Across Experiments
You're running a series of competition binding assays, but the calculated IC50 and Ki values for this compound are inconsistent from day to day.
Root Cause Analysis: This is a classic symptom of inconsistent pH. The affinity of this compound for the M2 receptor is highly dependent on the charge distribution across both the ligand and the receptor, which is governed by pH.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent binding results.
Detailed Steps & Explanations:
-
Audit Your Buffer Preparation: Small errors in weighing salts for buffers like PBS can lead to deviations in final pH and ionic strength. Double-check your protocol and calculations.
-
Calibrate Your pH Meter Daily: A poorly calibrated pH meter is a primary source of error. Use at least two (preferably three) fresh calibration standards that bracket your target pH of 7.4 (e.g., pH 4.0, 7.0, 10.0). Crucially, perform the calibration at the same temperature as your assay, as the pH of many buffer systems is temperature-dependent.
-
Measure the Final Reaction pH: Do not assume the pH of your buffer stock is the pH of your experiment. The addition of membrane preparations, radioligands, and the drug itself can slightly alter the pH. Measure it in a mock-up of your final reaction volume.
-
Consider Temperature Effects: The pH of common buffers like Tris is highly sensitive to temperature changes. If you prepare your buffer at room temperature but run your assay at 37°C, the pH will drop significantly. Buffers like HEPES are less temperature-sensitive and are often a better choice.
Problem 2: this compound Activity is Lower Than Literature Values
You've followed a published protocol, but your measured affinity for this compound is significantly lower (i.e., higher Ki value) than reported.
Root Cause Analysis: Assuming other factors are constant, the most likely cause is an assay pH that is too low (e.g., below 7.0). At acidic pH, key residues in the muscarinic receptor's binding pocket become protonated, reducing the affinity for antagonists.[5]
Solution Protocol: pH Optimization Assay
This protocol will help you empirically determine the optimal pH for your system.
Objective: To measure the binding affinity of this compound at different pH values to identify the optimum for your specific assay conditions.
Materials:
-
Your M2 receptor source (e.g., cell membranes)
-
Radioligand (e.g., [³H]-NMS)
-
This compound
-
A "universal" buffer system or several buffers to cover the desired range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-8.5)
-
Scintillation fluid and counter
Methodology:
-
Buffer Preparation: Prepare a series of identical assay buffers, adjusting the pH of each to a different value (e.g., 6.5, 7.0, 7.4, 8.0, 8.5). Ensure all other salt concentrations are kept constant.
-
Assay Setup: For each pH value, set up a competition binding experiment. This will include tubes for:
-
Total binding (radioligand + membranes)
-
Non-specific binding (radioligand + membranes + high concentration of a non-labeled ligand like atropine)
-
Competition binding (radioligand + membranes + varying concentrations of this compound)
-
-
Incubation: Incubate all tubes under your standard assay conditions (e.g., 60 minutes at 25°C).
-
Termination & Analysis: Terminate the binding reaction (e.g., via rapid filtration), and quantify the bound radioactivity using liquid scintillation counting.
-
Data Interpretation: Calculate the specific binding at each pH. Plot the inhibition curves for this compound at each pH and determine the IC50 value. The pH that yields the lowest IC50 (and thus the highest pIC50 or affinity) is the optimum for your assay.
Data & Visualization Center
The Chemistry of pH-Dependence
Caption: Protonation states of this compound at different pH ranges.
Table 1: Buffer Selection Guide
Choosing the right buffer is critical for pH stability. Consider the buffer's pKa and its sensitivity to temperature.
| Buffer | pKa at 25°C | Useful pH Range | ΔpKa / °C | Comments |
| MES | 6.15 | 5.5 - 6.7 | -0.011 | Good for slightly acidic conditions. |
| PIPES | 6.80 | 6.1 - 7.5 | -0.0085 | Often used in cell culture media. |
| HEPES | 7.55 | 6.8 - 8.2 | -0.014 | Excellent choice. Low temperature dependence. |
| Tris | 8.10 | 7.5 - 9.0 | -0.031 | High temperature dependence. Use with caution. |
| CHES | 9.30 | 8.6 - 10.0 | -0.011 | Useful for assays requiring basic conditions. |
References
-
Wikipedia. this compound. [Link]
-
Waelbroeck, M., et al. (1983). Effect of pH on Binding of Agonists and Antagonists to Rat Heart Muscarinic Receptors. PubMed.[Link]
- Hulme, E. C., et al. (1990). Muscarinic receptor subtypes. Annual review of pharmacology and toxicology.
- Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of neurochemistry.
-
Ilien, B., et al. (1994). This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. PubMed.[Link]
-
Anwar-ul, H., et al. (1992). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. PubMed.[Link]
-
Melchiorre, C., et al. (1991). Design, synthesis, and biological activity of this compound-related tetraamines... PubMed.[Link]
-
Jakubík, J., et al. (2011). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. PubMed.[Link]
-
Gurwitz, D., et al. (1984). Effect of pH on muscarinic acetylcholine receptors from rat brainstem. PubMed.[Link]
-
Michel, A. D., et al. (1989). This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. PubMed.[Link]
-
D'Agostino, G., et al. (1993). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. PubMed.[Link]
-
Leff, J. A., et al. (1988). Effect of pH on the stability of methacholine chloride in solution. PubMed.[Link]
-
Waelbroeck, M., et al. (1983). Effect of pH on binding of agonists and antagonists to rat heart muscarinic receptors. National Center for Biotechnology Information.[Link]
-
D'Agostino, G., et al. (2023). Polyamine–Drug Conjugates: Do They Boost Drug Activity?. MDPI.[Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Polyamine–Drug Conjugates: Do They Boost Drug Activity? [mdpi.com]
- 3. Effect of pH on binding of agonists and antagonists to rat heart muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on binding of agonists and antagonists to rat heart muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH on muscarinic acetylcholine receptors from rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Washout of Methoctramine in Perfusion Systems
This guide is designed for researchers, scientists, and drug development professionals utilizing perfusion systems for pharmacological studies involving Methoctramine. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the principles governing complete drug washout. This will empower you to design robust experimental protocols, troubleshoot effectively, and ensure the integrity of your data.
Introduction: The Challenge of "Ghost" Ligands
Frequently Asked Questions (FAQs)
Q1: Why is a dedicated washout protocol for this compound necessary?
A: this compound, as a quaternary ammonium compound, possesses a positive charge which can lead to non-specific binding to negatively charged surfaces commonly found in perfusion systems, such as glass and certain plastics (e.g., polystyrene).[3][4][5] This adsorption can result in a slow and incomplete washout, leading to residual M2 receptor antagonism that can interfere with subsequent agonist or antagonist studies.
Q2: How long should I wash out this compound?
A: The ideal washout time is system-dependent and should be empirically determined. A general starting point for Langendorff-perfused hearts is a baseline washout of 15-20 minutes to remove metabolites, with a subsequent drug-specific washout that may be significantly longer.[1] For organ bath systems, a minimum of three successive washes is recommended, with each wash theoretically reducing the drug concentration by approximately 10-fold.[6] However, due to non-specific binding, a simple time-based approach is often insufficient. Validation, as described later in this guide, is crucial.
Q3: Can the composition of my perfusate affect this compound washout?
A: Absolutely. The presence of proteins like albumin in the perfusate can have a dual effect. On one hand, albumin can reduce the non-specific binding of drugs to the perfusion apparatus. On the other hand, it can act as a carrier, potentially prolonging the washout period as the drug slowly dissociates. The use of a buffered physiological salt solution is standard and can help minimize non-specific interactions compared to deionized water.[5]
Q4: How stable is this compound in my perfusion buffer?
A: While specific degradation kinetics for this compound in all physiological buffers are not extensively published, it is good practice to use freshly prepared solutions for each experiment. Related cholinergic compounds have shown pH-dependent stability, with increased degradation at higher pH.[7] Maintaining a physiological pH (typically 7.4) is therefore critical for the duration of your experiment.
Troubleshooting Guide: When Washout Fails
This section addresses common problems encountered during this compound washout and provides a systematic approach to their resolution.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Persistent Antagonism (Reduced response to agonist post-washout) | 1. Incomplete Washout: Insufficient wash duration or flow rate. 2. Non-Specific Binding: Adsorption of this compound to tubing, glassware, or the organ chamber. 3. Receptor Desensitization: Prolonged exposure to high concentrations of this compound may have altered receptor sensitivity (less common for antagonists). | 1. Extend Washout: Double the washout duration and/or increase the perfusion flow rate to enhance the diffusion gradient. 2. System Cleaning: Implement a rigorous cleaning protocol for your perfusion system between experiments (see below). Consider using alternative tubing materials with lower binding affinity. 3. Validate with Agonist Challenge: Perform a functional assay to confirm complete washout (see validation protocol below). |
| Baseline Instability Post-Washout | 1. Mechanical Disturbance: In organ bath systems, the physical process of washing can alter tissue tension.[8] 2. Temperature Fluctuations: Inadequate thermal regulation of the fresh perfusate. 3. pH Shift: The fresh perfusate may have a different pH than the solution in the bath. | 1. Gentle Washing: Introduce fresh buffer slowly and down the side of the organ bath to minimize tissue disturbance.[6] 2. Pre-warm Perfusate: Ensure the washout buffer is pre-warmed to the experimental temperature (e.g., 37°C). 3. pH equilibration: Confirm the pH of your washout buffer is identical to your experimental buffer and is properly gassed. |
| Experiment-to-Experiment Variability | 1. Inconsistent Washout Protocol: Variations in washout duration, volume, or technique. 2. System Contamination: Carry-over of this compound from a previous experiment. | 1. Standardize Protocol: Develop and adhere to a strict, written washout protocol. 2. Thorough System Cleaning: After each experiment involving this compound, flush the entire system with a detergent-based cleaning solution followed by copious amounts of distilled or deionized water. |
Experimental Protocols for Ensuring and Validating Complete Washout
Protocol 1: Rigorous Perfusion System Cleaning
Rationale: To minimize carry-over and non-specific binding, a thorough cleaning protocol is essential.
Steps:
-
Initial Rinse: Immediately following the experiment, flush the entire perfusion system with warm (37-40°C) distilled water for at least 15 minutes.
-
Detergent Wash: Fill the system with a compatible detergent solution (e.g., 1-2% Mucosol or equivalent). Circulate the detergent solution for 30-60 minutes.
-
Thorough Rinse: Flush the system with an ample volume of distilled or deionized water until all traces of the detergent are removed. A minimum of 3-5 complete volume changes is recommended.
-
Final Rinse: Perform a final rinse with your experimental buffer to re-equilibrate the system before the next experiment.
Protocol 2: Functional Validation of this compound Washout using Agonist Challenge
Rationale: The most reliable method to confirm the absence of residual antagonist activity is to challenge the tissue with a known agonist. A complete recovery of the agonist's effect to pre-antagonist levels indicates a successful washout.
Steps:
-
Establish a Stable Baseline: Equilibrate the tissue in the perfusion system until a stable baseline is achieved (e.g., heart rate, contractile force).
-
Pre-Washout Agonist Response: Administer a sub-maximal concentration of a relevant muscarinic agonist (e.g., acetylcholine, carbachol) and record the response.
-
Washout of Agonist: Wash out the agonist until the baseline is re-established.
-
Administer this compound: Introduce this compound at the desired concentration and for the intended duration of your experiment.
-
Proposed Washout Protocol: Implement your standardized washout protocol for this compound.
-
Post-Washout Agonist Challenge: Re-administer the same sub-maximal concentration of the muscarinic agonist.
-
Data Analysis: Compare the magnitude of the agonist response pre- and post-Methoctramine washout. A complete washout is indicated by a statistically insignificant difference between the two responses.
Visualization of Key Processes
Experimental Workflow for Washout Validation
Caption: Workflow for functional validation of this compound washout.
Troubleshooting Logic for Incomplete Washout
Caption: Troubleshooting flowchart for incomplete this compound washout.
Advanced Considerations: Quantitative Washout Analysis
For studies requiring the highest level of rigor, direct measurement of this compound in the perfusate effluent can provide quantitative confirmation of washout.
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like this compound in biological fluids.[9]
-
Procedure:
-
Collect samples of the perfusate effluent at various time points during the washout phase.
-
Develop and validate an LC-MS/MS method for the detection and quantification of this compound.
-
Analyze the collected samples to generate a washout curve.
-
-
Interpretation: A complete washout is achieved when the concentration of this compound in the effluent falls below the lower limit of quantification (LLOQ) of the analytical method.
This approach, while resource-intensive, provides definitive evidence of complete drug removal and is considered the gold standard for washout validation.
Conclusion
Ensuring the complete washout of this compound is not a trivial step but a critical component of methodologically sound pharmacological research. By understanding the physicochemical properties of this compound, implementing a robust and standardized washout protocol, and validating the completeness of the washout through functional challenges, researchers can have high confidence in the accuracy and reproducibility of their data. This guide provides the foundational knowledge and practical steps to achieve this critical experimental endpoint.
References
- Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle. Journal of Visualized Experiments.
-
Flowchart illustrating the workflow of the experimental design development and evaluation. EC: effective concentration, SSE stochastic simulation and estimation, PD: pharmacodynamic. ResearchGate. Available at: [Link].
-
Graphviz. Graphviz. Available at: [Link].
- A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. PubMed.
- A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine.
- Building diagrams using graphviz. Chad's Blog.
- Cardiac inotropic rebound effect after washout of acetylcholine is associated with electrophysiological heterogeneity in Langendorff-perfused rabbit heart. PubMed Central.
- 51 questions with answers in ORGAN BATH | Science topic.
- Effect of low-dose atropine on heart rate fluctuations during orthost
- Guide to Flowcharts in Graphviz. Sketchviz.
- Best practices for setting-up an isolated Langendorff heart prepar
- Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Journal of Visualized Experiments.
- What are the guidelines for atropine administr
- What's the longest time recommended for perfusing a heart on the Langendorff?
- Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part II–Oper
- Langendorff's isolated perfused r
- THE EFFECT OF ATROPINE UPON THE OUTPUT OF THE HEARTS OF NORMAL MEN. Cloudfront.net.
- A schematic diagram of experimental workflow.
- Atropine training - PALS Pharmacology video. ProPALS.
- Harmonization of LC-MS/MS Measurements of Plasma Free Normetanephrine, Metanephrine, and 3-Methoxytyramine. PubMed.
- Cardiovascular effects of atropine in postoperative cardiac patients receiving digoxin for ventricular dysfunction. PubMed.
- Measurement of Left Ventricular Performance in Langendorff Perfused Mouse Hearts.
- Tissue Organ B
- Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. Walsh Medical Media.
- Protocol for assessing myogenic tone and perfusion pressure in isol
- What's the longest time recommended for perfusing a heart on the Langendorff?
- Effect of pH on the stability of methacholine chloride in solution. PubMed.
Sources
- 1. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 2. propals.io [propals.io]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. diacomp.org [diacomp.org]
- 5. researchgate.net [researchgate.net]
- 6. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
Validation & Comparative
A Researcher's Guide to Validating the M2 Selectivity of Methoctramine
In the intricate world of muscarinic acetylcholine receptor (mAChR) pharmacology, the quest for subtype-selective ligands is paramount for both dissecting physiological processes and developing targeted therapeutics. Methoctramine, a polymethylene tetraamine, has long been recognized as a potent antagonist with a preference for the M2 muscarinic receptor.[1] This guide provides a comprehensive framework for researchers to independently validate the M2-selective profile of this compound. We will delve into the requisite experimental designs, compare its performance against other key muscarinic antagonists, and provide the technical rationale behind these well-established protocols.
The Imperative for M2 Selectivity
The five muscarinic receptor subtypes (M1-M5) exhibit distinct tissue distribution and couple to different intracellular signaling pathways, mediating a wide array of physiological functions. The M1, M3, and M5 subtypes primarily couple through Gq/11 proteins to activate phospholipase C, leading to inositol phosphate turnover and an increase in intracellular calcium.[2] Conversely, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2] Given these divergent pathways, subtype selectivity is a critical attribute for any pharmacological tool or therapeutic candidate to avoid off-target effects. For instance, while M2 receptors are predominantly found in the heart where they regulate cardiac rate and contractility, M3 receptors are crucial for smooth muscle contraction and glandular secretion.[3] Therefore, a non-selective antagonist could elicit a cascade of unintended physiological responses.
This guide will equip you with the methodologies to rigorously assess the binding affinity and functional potency of this compound across all five muscarinic receptor subtypes, thereby generating a comprehensive selectivity profile.
Deconstructing Selectivity: A Two-Pronged Approach
Validating the selectivity of a compound like this compound requires a dual approach: assessing its binding affinity at each receptor subtype and quantifying its functional antagonism in cell-based assays that reflect the native signaling of each receptor.
Quantifying Binding Affinity: Radioligand Binding Assays
The cornerstone of determining a compound's affinity for a receptor is the competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand that is known to bind to the target receptor. The resulting data allows for the calculation of the inhibitor constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.
To establish a comprehensive selectivity profile for this compound, it is essential to perform these assays on a panel of cell lines, each engineered to express a single human muscarinic receptor subtype (M1 through M5). Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for this purpose as they provide a clean and controlled system for expressing recombinant receptors.
| Antagonist | M1 | M2 | M3 | M4 | M5 |
| This compound | 6.6 - 7.0 | 7.9 - 8.2 | 6.5 - 6.9 | 7.3 - 7.7 | ~7.0 |
| Pirenzepine | 7.9 - 8.2 | 6.5 - 6.8 | 6.7 - 7.0 | 7.2 - 7.5 | 6.8 |
| 4-DAMP | 8.2 - 8.5 | 7.5 - 7.8 | 8.8 - 9.1 | 8.3 - 8.6 | 8.7 |
| Atropine | 8.9 - 9.2 | 8.9 - 9.2 | 8.9 - 9.2 | 8.9 - 9.2 | 8.9 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources for illustrative purposes.[4][5][6][7][8][9][10]
From the compiled data, this compound demonstrates a clear preference for the M2 receptor, with approximately 10-fold higher affinity for M2 over M1 and M3 receptors and a notable, though less pronounced, selectivity over M4.[11] In contrast, pirenzepine shows marked selectivity for the M1 receptor, while 4-DAMP exhibits a strong preference for the M3 subtype.[4][12][13] Atropine, a classical antagonist, shows high affinity across all subtypes, highlighting its non-selective nature.[9][14]
Assessing Functional Antagonism: Cell-Based Signaling Assays
While binding affinity is a crucial parameter, it does not always directly correlate with a compound's functional effect. Therefore, it is essential to perform functional assays to determine the potency of this compound in antagonizing agonist-induced signaling through each receptor subtype. The choice of assay is dictated by the G-protein coupling of the receptor.
-
For M1, M3, and M5 Receptors (Gq/11-coupled): Intracellular Calcium Mobilization Assay This assay measures the increase in intracellular calcium concentration following receptor activation by an agonist (e.g., carbachol). The antagonistic effect of this compound is quantified by its ability to inhibit this agonist-induced calcium flux.
-
For M2 and M4 Receptors (Gi/o-coupled): cAMP Inhibition Assay This assay measures the decrease in intracellular cAMP levels upon receptor activation. To facilitate measurement, adenylyl cyclase is typically stimulated with forskolin to generate a basal level of cAMP. The ability of an M2/M4 agonist to inhibit this forskolin-stimulated cAMP production is then assessed. The potency of this compound is determined by its ability to reverse the agonist-induced inhibition of cAMP accumulation.
| Antagonist | M1 | M2 | M3 | M4 | M5 |
| This compound | ~6.8 | 7.7 - 8.0 | ~6.5 | ~7.2 | N/A |
| Pirenzepine | 8.0 - 8.5 | ~6.6 | ~6.8 | N/A | N/A |
| 4-DAMP | ~8.4 | ~7.6 | 8.8 - 9.4 | N/A | N/A |
| Atropine | ~9.0 | ~9.0 | ~9.0 | ~9.0 | ~9.0 |
The functional data corroborates the binding data, demonstrating that this compound is a potent antagonist at the M2 receptor, with significantly lower potency at M1 and M3 receptors.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity, the following protocols are designed to be self-validating, incorporating appropriate controls and data analysis methods.
Protocol 1: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) to ~90% confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) to each well.
-
Add increasing concentrations of this compound (or other unlabeled antagonists) to the wells.
-
To determine non-specific binding, add a high concentration of a non-selective antagonist (e.g., atropine) to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assays
-
Cell Preparation:
-
Plate cells expressing the M1, M3, or M5 receptor in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Place the cell plate into a fluorescence microplate reader.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Add a fixed concentration of a muscarinic agonist (e.g., carbachol, typically the EC80 concentration) to stimulate the cells.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the pA2 value using the Schild analysis for competitive antagonists.
-
-
Cell Preparation:
-
Culture cells expressing the M2 or M4 receptor in a suitable assay plate.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound and incubate.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production, along with a fixed concentration of a muscarinic agonist (e.g., carbachol, EC80) to inhibit cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
The amount of cAMP produced is inversely proportional to the M2/M4 receptor activation.
-
Plot the cAMP levels as a function of the antagonist concentration to determine the IC50 value.
-
Calculate the pA2 value using the Schild analysis.
-
Conclusion
The experimental framework detailed in this guide provides a robust and reliable means to validate the M2-selective nature of this compound. By employing both radioligand binding assays to determine affinity (Ki) and functional cell-based assays to measure potency (pA2) across all five muscarinic receptor subtypes, researchers can generate a comprehensive and quantitative selectivity profile. The comparative data presented for pirenzepine, 4-DAMP, and atropine serves as a critical benchmark, contextualizing the selectivity of this compound within the broader landscape of muscarinic antagonists. Adherence to these rigorous methodologies will ensure the generation of high-quality, reproducible data, thereby reinforcing the scientific integrity of findings that rely on the M2-selective properties of this compound.
References
- Melchiorre, C., Angeli, P., Lambrecht, G., Mutschler, E., Picchio, M. T., & Wess, J. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. European Journal of Pharmacology, 144(2), 117-124.
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.
- Dörje, F., Wess, J., Lambrecht, G., Tacke, R., Mutschler, E., & Brann, M. R. (1991). Antagonist binding profiles of five cloned human muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 256(2), 727-733.
- Goyal, R. K. (1989). Muscarinic receptor subtypes. Physiology and clinical implications. The New England Journal of Medicine, 321(15), 1022-1029.
- Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733.
- Barlow, R. B., Berry, K. J., Glenton, P. A., Nikolau, N. M., & Soh, K. S. (1976). A comparison of the affinities of antagonists for muscarinic acetylcholine receptors in guinea-pig atrial pacemaker cells at 29 degrees C and in ileum at 29 degrees C and 37 degrees C. British Journal of Pharmacology, 58(4), 613–620.
- Doods, H. N., Mathy, M. J., Davidesko, D., van Charldorp, K. J., de Jonge, A., & van Zwieten, P. A. (1987). Selectivity of muscarinic antagonists in radioligand and in vivo experiments for the putative M1, M2 and M3 receptors. The Journal of Pharmacology and Experimental Therapeutics, 242(1), 257–262.
- Peralta, E. G., Ashkenazi, A., Winslow, J. W., Smith, D. H., Ramachandran, J., & Capon, D. J. (1987). Distinct primary structures, ligand-binding properties and tissue-specific expression of four human muscarinic acetylcholine receptors. The EMBO Journal, 6(13), 3923–3929.
- Gillard, M., Van der Perren, C., Moguilevsky, N., Massingham, R., & Chatelain, P. (1987). Binding characteristics of [3H]pirenzepine and [3H]quinuclidinyl benzilate to muscarinic cholinergic receptors in the rat brain. Journal of Neurochemistry, 49(1), 176-182.
- Eltze, M., Gmelin, G., Wess, J., Strohmann, C., Tacke, R., & Mutschler, E. (1988). Presynaptic M1- and postsynaptic M3-muscarinic receptors in the rabbit vas deferens: receptor classification by use of selective antagonists. European Journal of Pharmacology, 151(2), 205-221.
- Michel, A. D., Delmendo, R. E., Lopez, M., & Whiting, R. L. (1990). On the binding of [3H]-pirenzepine and [3H]-(-)-quinuclidinyl benzilate to muscarinic receptor subtypes. European Journal of Pharmacology, 182(2), 335-345.
- Lazareno, S., & Birdsall, N. J. (1993). Estimation of the affinities of antagonists for muscarinic receptor subtypes: problems of resolution in whole-cell binding studies. British Journal of Pharmacology, 109(4), 1120–1127.
- Richards, M. H. (1990). A comparison of the binding of [3H]pirenzepine and [3H]quinuclidinyl benzilate to muscarinic receptors in guinea-pig brain and heart. British Journal of Pharmacology, 100(3), 475–480.
- Watson, M., Roeske, W. R., & Yamamura, H. I. (1986). [3H]pirenzepine and (-)-[3H]quinuclidinyl benzilate binding to rat cerebral cortical and cardiac muscarinic cholinergic sites. II. Characterization and regulation of antagonist binding. The Journal of Pharmacology and Experimental Therapeutics, 237(2), 419–427.
-
Wikipedia. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pirenzepine. Retrieved January 22, 2026, from [Link]
- Ehlert, F. J., & Thomas, E. A. (1996). The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor. Life Sciences, 58(25), 2307–2314.
- van der Weide, H. J., de Jonge, A., van Amsterdam, F. T., de Boer, A. G., Breimer, D. D., & van Zwieten, P. A. (1987). In vivo characterization of vasodilating muscarinic-receptor subtypes in humans.
- Eglen, R. M., & Whiting, R. L. (1986). The action of 4-DAMP, a novel M2-muscarinic receptor antagonist, in the isolated paced rabbit atria. British Journal of Pharmacology, 89(4), 837–843.
- Miller, J. H., & Gibson, A. (1994). Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. British Journal of Pharmacology, 111(1), 207–214.
- Lambrecht, G., Friebe, T., Grimm, U., Wind-scheif, U., Moser, U., & Mutschler, E. (1993). 4-DAMP analogues: a new series of highly selective muscarinic M3 receptor antagonists. European Journal of Pharmacology, 242(2), 147-154.
- Muscarinic Receptor Agonists and Antagonists. (2001). Molecules, 6(3), 142-185.
- Micheletti, R., Montagna, E., & Giachetti, A. (1987). This compound, a selective antagonist of cardiac M2 muscarinic receptors. Life Sciences, 41(13), 1589-1595.
- Okazaki, M., Okamura, T., & Toda, N. (1993). Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies. The Journal of Pharmacology and Experimental Therapeutics, 264(3), 1367–1373.
- Gmelin, G., & Mutschler, E. (1986). Pirenzepine and 4-DAMP, two highly selective muscarinic antagonists. Trends in Pharmacological Sciences, 7(12), 478-482.
- Barlow, R. B., Caulfield, M. P., & Kitchen, R. (1986). The affinities of pirenzepine and other antagonists for muscarinic receptors in the guinea-pig atrium and ileum. British Journal of Pharmacology, 89(4), 845–850.
- Birdsall, N. J. M., Burgen, A. S. V., & Hulme, E. C. (1978). The binding of agonists to brain muscarinic receptors. Molecular Pharmacology, 14(5), 723-736.
- Mutschler, E., Gmelin, G., Moser, U., & Wess, J. (1989). Pirenzepine and 4-DAMP: a pharmacological and clinical overview. Life Sciences, 45(22), 2047-2054.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pirenzepine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 10. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Comparative Analysis of Methoctramine and Atropine on Cardiac Chronotropy
A Guide for Researchers in Pharmacology and Drug Development
This guide provides an in-depth, objective comparison of the pharmacological effects of methoctramine and atropine on heart rate. Synthesizing experimental data and mechanistic insights, we explore the nuances of their actions, guiding researchers in selecting the appropriate antagonist for their specific experimental or therapeutic goals.
Introduction: Differentiating Muscarinic Antagonists in Cardiovascular Research
At the heart of parasympathetic nervous system regulation of cardiac function lies the interaction between acetylcholine (ACh) and muscarinic receptors.[1][2] Antagonists of these receptors, such as atropine and this compound, are invaluable tools for both clinical intervention and fundamental research. While both drugs effectively increase heart rate by blocking this parasympathetic influence, their utility is defined by their receptor selectivity.
-
Atropine , derived from the plant Atropa belladonna, is a classical, non-selective muscarinic antagonist.[3][4] It competitively blocks M1, M2, and M3 receptors, leading to systemic effects beyond the heart.[4] Clinically, it is a first-line therapy for treating symptomatic bradycardia (an abnormally slow heart rate).[5][6][7]
-
This compound is a synthetic polymethylene tetraamine compound developed as a highly selective antagonist for the M2 muscarinic receptor subtype, which is the predominant subtype in the heart.[8][9][10] This cardioselectivity makes it an exceptional tool for research, allowing for the specific investigation of cardiac M2 receptor function without the confounding systemic effects of non-selective agents.[11][12]
This guide will dissect these differences, presenting the mechanistic basis, comparative experimental data, and detailed protocols to provide a comprehensive understanding for the research professional.
Mechanism of Action: A Tale of Two Blockades
The parasympathetic regulation of heart rate is primarily mediated by the vagus nerve, which releases acetylcholine (ACh) at the sinoatrial (SA) and atrioventricular (AV) nodes.[1] ACh binds to M2 muscarinic receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase and the activation of potassium channels.[13] The resulting hyperpolarization of pacemaker cells slows their rate of firing, thus decreasing the heart rate.[14]
Both atropine and this compound increase heart rate by competitively inhibiting the binding of ACh to these M2 receptors, thereby "releasing the brake" of parasympathetic tone and allowing the sympathetic influence to dominate.[5][8]
Atropine: The Non-Selective Antagonist
Atropine binds with similar affinity to M1, M2, and M3 muscarinic receptors found throughout the body.[4] Its effect on heart rate is due to its blockade of M2 receptors on the SA and AV nodes.[3] However, its concurrent blockade of M3 receptors in smooth muscle and secretory glands leads to a wide range of side effects, including dry mouth, blurred vision, urinary retention, and constipation.[6] A notable characteristic of atropine is its bimodal dose-response curve; very low doses (<0.5 mg in humans) can paradoxically cause a temporary slowing of the heart rate before the expected tachycardia occurs.[15][16] This is thought to be caused by a central vagal stimulatory effect or blockade of presynaptic M1 autoreceptors that normally inhibit ACh release.[15][16]
This compound: The Cardioselective Specialist
This compound exhibits a high preferential affinity for the M2 receptor subtype.[8][10] Studies have shown it to be 54 to 132-fold less potent at M3 receptors in the ileum compared to M2 receptors in the atria.[17] This selectivity allows it to potently increase heart rate by blocking cardiac M2 receptors with minimal impact on other organ systems that are primarily regulated by M1 or M3 receptors, such as the gastrointestinal tract and salivary glands.[11][12] This makes it a "cleaner" pharmacological tool for isolating cardiac effects in experimental settings.[10]
Comparative Experimental Data
Direct comparative studies highlight the functional consequences of the differing receptor selectivities of this compound and atropine. A key study in conscious dogs provides clear quantitative data.[11]
| Parameter | This compound | Atropine | Source |
| Primary Target | M2 Muscarinic Receptor | M1, M2, M3 Muscarinic Receptors | [4][8] |
| Animal Model | Conscious Dogs | Conscious Dogs | [11] |
| Dosage for 50% HR Increase | 35.1 +/- 5.3 µg/kg | 39.5 +/- 6.2 µg/kg | [11] |
| Effect on Intestinal Motility | No significant effect at tachycardic doses | 93 +/- 13.9% reduction at tachycardic doses | [11] |
| Effect on Bethanechol-induced Contractions | No inhibition | Dose-dependent inhibition | [11] |
| Clinical Use | Research Only | Symptomatic Bradycardia | [7][8] |
As the data illustrates, while both drugs are similarly potent in their ability to increase heart rate, only atropine produces profound effects on gastrointestinal motility at equivalent chronotropic doses.[11] This underscores this compound's cardioselectivity.
Experimental Protocol: In Vivo Comparison of Chronotropic Effects in a Rodent Model
To provide a self-validating system for comparing these antagonists, the following protocol outlines a robust in vivo methodology based on established practices.[10][18]
Objective:
To determine and compare the dose-response relationship of intravenously administered this compound and atropine on heart rate in an anesthetized rat model.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane or isoflurane)
-
Saline solution (0.9% NaCl)
-
This compound hydrochloride solution
-
Atropine sulfate solution
-
Heparinized saline
-
Surgical tools, catheters (for jugular vein and carotid artery)
-
Pressure transducer and amplifier
-
ECG electrodes and amplifier
-
Data acquisition system
Methodology:
-
Animal Preparation:
-
Anesthetize the rat and confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Cannulate the right jugular vein for intravenous drug administration.
-
Cannulate the left carotid artery and connect to a pressure transducer to monitor blood pressure and derive heart rate.
-
Insert subcutaneous needle electrodes for ECG recording (Lead II configuration).
-
Allow the animal to stabilize for at least 20 minutes to ensure baseline heart rate and blood pressure are steady.
-
-
Experimental Procedure (Crossover Design Recommended):
-
Record a stable 10-minute baseline period.
-
Administer an intravenous bolus of saline (vehicle control) and record for 15 minutes.
-
Administer cumulative, increasing doses of the first antagonist (e.g., this compound at 10, 30, 100, 300 µg/kg). Allow the heart rate to reach a steady state after each dose before administering the next.
-
After the final dose, allow for a washout period if feasible, or use separate groups of animals for each drug.
-
Repeat the procedure with the second antagonist (atropine) using a similar dose range.
-
-
Data Analysis:
-
Calculate the mean heart rate during the last 2 minutes of the baseline period and after each dose administration.
-
Express the change in heart rate (ΔHR) as a percentage of the baseline value.
-
Plot the ΔHR against the logarithm of the antagonist dose to generate dose-response curves.
-
Calculate the ED50 (the dose required to produce 50% of the maximal response) for each drug to compare potency.
-
Statistically compare the dose-response curves using appropriate methods (e.g., two-way ANOVA).
-
Conclusion and Future Directions
Both this compound and atropine are potent competitive antagonists at cardiac M2 muscarinic receptors, resulting in a dose-dependent increase in heart rate. The fundamental difference lies in their selectivity:
-
Atropine is a non-selective antagonist, making it a powerful clinical tool for systemic anticholinergic effects like reversing severe bradycardia, but its utility in research is hampered by off-target effects.
-
This compound is a highly M2-selective antagonist. This property makes it an invaluable research compound, enabling the precise dissection of M2 receptor-mediated pathways in the heart without the confounding variables introduced by blocking M1 and M3 receptors.
For the drug development professional, understanding this distinction is critical. While atropine serves as a benchmark non-selective compound, this compound and other selective antagonists are essential for validating the specific role of M2 receptors in novel therapeutic strategies for cardiovascular diseases. Future research may focus on developing M2-selective antagonists with pharmacokinetic profiles suitable for clinical use, potentially offering targeted chronotropic support without the systemic anticholinergic burden of atropine.
References
- Dr.Oracle (2025). How does atropine work and what are its uses in clinical settings, particularly for treating bradycardia? [Online].
- Healthline (2024). How Does Atropine Help People with Bradycardia? [Online].
- PubMed (n.d.). Effects of a selective and a nonselective muscarinic cholinergic antagonist on heart rate and intestinal motility in dogs. [Online].
- Wikipedia (n.d.). This compound. [Online].
- Summa Health (2021). ATROPINE. [Online].
- Lippincott NursingCenter (2022). Atropine Sulfate – How Does It Work? [Online].
- Patsnap Synapse (2024). What is the mechanism of Atropine Sulfate? [Online].
- ResearchGate (2025). Muscarinic Receptor Agonists and Antagonists: Effects on Cardiovascular Function. [Online].
- PubMed (n.d.). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. [Online].
- PubMed (n.d.). Muscarinic receptor agonists and antagonists: effects on cardiovascular function. [Online].
- PubMed (1991). Dose-response for atropine and heart rate in infants and children anesthetized with halothane and nitrous oxide. [Online].
- ResearchGate (n.d.). Dose‐response curve for heart rate vs. the dose of the... [Online].
- PubMed (1988). Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors. [Online].
- MedchemExpress.com (n.d.). This compound | M2 Muscarinic Receptor Antagonist. [Online].
- ResearchGate (2025). Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors. [Online].
- PubMed (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. [Online].
- PubMed (1975). Cardiac rate and rhythm changes with atropine and methscopolamine. [Online].
- PubMed (n.d.). Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay. [Online].
- American Physiological Society Journal (n.d.). Deficiency of M2 muscarinic acetylcholine receptors increases susceptibility of ventricular function to chronic adrenergic stress. [Online].
- YouTube (2022). Autonomic Pharmacology | Muscarinic Antagonists. [Online].
- Springer Nature Experiments (n.d.). Regulation of Heart Contractility by M2 and M3 Muscarinic Receptors: Functional Studies Using Muscarinic Receptor Knockout Mouse. [Online].
- PubMed (n.d.). Differential pharmacological effects of antimuscarinic drugs on heart rate: a randomized, placebo-controlled, double-blind, crossover study with tolterodine and darifenacin in healthy participants > or = 50 years. [Online].
- Dr.Oracle (2025). Can low dose atropine (anticholinergic medication) cause bradycardia (abnormally slow heart rate)? [Online].
- PubMed (n.d.). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. [Online].
- PubMed (n.d.). Chronotropic effects of atropine sulfate and methscopolamine bromide in normal subjects and patients undergoing cardiac catheterization. [Online].
- PubMed (n.d.). Effect of intravenous atropine and methylatropine on heart rate and secretion of saliva in man. [Online].
- PubMed (n.d.). Chronotropic and dromotropic effects of atropine and hyoscine methobromide in unanaesthetized dogs. [Online].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic receptor agonists and antagonists: effects on cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 4. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. How Does Atropine Help People with Bradycardia? [healthline.com]
- 7. summahealth.org [summahealth.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of a selective and a nonselective muscarinic cholinergic antagonist on heart rate and intestinal motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. youtube.com [youtube.com]
- 15. Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to M2-Selective Muscarinic Antagonists: Methoctramine in Focus
For researchers navigating the intricate landscape of cholinergic signaling, the selective antagonism of muscarinic acetylcholine receptor subtypes is a critical endeavor. The M2 muscarinic receptor (M2R), predominantly expressed in the heart and as a presynaptic autoreceptor, plays a pivotal role in regulating cardiac function and neurotransmitter release.[1][2] Consequently, the development and characterization of selective M2 antagonists are of paramount importance in both basic research and therapeutic discovery. This guide provides an in-depth comparison of Methoctramine with other notable M2-selective antagonists, offering experimental insights and methodologies to aid in the judicious selection of the optimal pharmacological tool for your research needs.
The M2 Muscarinic Receptor: A Key Regulator of Cardiac and Neuronal Function
The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[3][4] Upon activation by acetylcholine (ACh), the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The dissociated Gβγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a subsequent reduction in cellular excitability.[1] This signaling cascade is the cornerstone of the M2 receptor's physiological effects, most notably the negative chronotropic and inotropic effects in the heart, which result in a decreased heart rate and reduced atrial contractility.[1][5]
Caption: Simplified M2 muscarinic receptor signaling pathway.
This compound: A Potent and Cardioselective M2 Antagonist
This compound is a polymethylene tetraamine that has been extensively characterized as a potent and selective antagonist of the M2 muscarinic receptor.[6][7][8] Its cardioselectivity has made it a valuable tool for dissecting the physiological roles of M2 receptors in the cardiovascular system.[6][9] In vivo studies have demonstrated that this compound can effectively inhibit bradycardia induced by muscarinic agonists, with minimal effects on other muscarinic receptor-mediated functions at comparable doses.[6][9]
Comparative Analysis of M2 Selective Antagonists
While this compound is a cornerstone tool, several other compounds exhibit significant M2 selectivity. A direct comparison of their pharmacological profiles is essential for selecting the most appropriate antagonist for a given experimental paradigm. The primary competitors include AF-DX 116, AQ-RA 741, and Himbacine.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (Ki, nM) | M5 (Ki, nM) | M2/M1 Selectivity | M2/M3 Selectivity | Reference(s) |
| This compound | ~7.1 | ~8.1 | ~6.5 | - | - | ~10-fold | ~40-fold | [8][10][11] |
| AF-DX 116 | ~6.4 | ~7.2 | ~6.1 | 211 | 5130 | ~6-fold | ~13-fold | [10][12][13] |
| AQ-RA 741 | 7.7 | 8.3 | 6.82 | - | - | ~4-fold | ~30-fold | [14][15][16] |
| Himbacine | - | ~8.1 (KH) | - | - | - | - | - | [17][18] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Ki values for M4 and M5 for some compounds were reported in nM. Selectivity is calculated as the ratio of Ki values (or antilog of the difference in pKi values).
Key Insights from the Comparison:
-
Potency: AQ-RA 741 generally displays the highest affinity for the M2 receptor among the compared antagonists.[14][15][16]
-
Selectivity: this compound exhibits a notable selectivity for M2 over M3 receptors.[10][11] AQ-RA 741 also demonstrates significant M2 selectivity over both M1 and M3 subtypes.[14][15][16] Himbacine is also recognized as a high-affinity M2-selective ligand.[17]
-
Chemical Class: These antagonists belong to different chemical classes, which can influence their pharmacokinetic and pharmacodynamic properties. This compound is a polymethylene tetraamine,[8] while AF-DX 116 and AQ-RA 741 are tricyclic compounds.[12][15] Himbacine is an alkaloid.[18]
Experimental Validation: Methodologies for Assessing Antagonist Potency and Selectivity
To empirically determine and compare the potency and selectivity of M2 antagonists, two primary experimental approaches are indispensable: radioligand binding assays and functional assays.
Radioligand Binding Assay
This technique directly measures the affinity of a compound for a specific receptor. It involves competing the unlabeled antagonist (e.g., this compound) against a radiolabeled ligand that binds to the muscarinic receptors.
Sources
- 1. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AF-DX 116 | CAS:102394-31-0 | Selective M2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. rndsystems.com [rndsystems.com]
- 15. Cardioselectivity of AQ-RA 741, a novel tricyclic antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. Himbacine recognizes a high affinity subtype of M2 muscarinic cholinergic receptors in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Himbacine - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Cross-Validation of Methoctramine Binding Data with Functional Assays
For researchers, scientists, and drug development professionals, establishing a robust pharmacological profile for a compound is paramount. This guide provides an in-depth comparison of methodologies to cross-validate binding affinity and functional potency, using the selective M2 muscarinic antagonist, methoctramine, as a case study. We will delve into the causality behind experimental choices, ensuring a self-validating system for trustworthy and reproducible data.
The Imperative of Cross-Validation: Beyond Binding Affinity
In the realm of drug discovery, determining the binding affinity (Ki) of a ligand for its target receptor is a critical first step. It quantifies the strength of the interaction in a cell-free system. However, binding affinity alone does not paint the complete picture. A compound's true pharmacological character is revealed through its activity in a biological system, measured as its functional potency (e.g., pA2 or IC50).
Cross-validation of binding data with functional assays is not merely a confirmatory step; it is a fundamental pillar of rigorous pharmacological characterization. It establishes a crucial link between the molecular interaction at the receptor and the subsequent biological response. For a competitive antagonist like this compound, a strong correlation between its binding affinity (Ki) and its functional antagonist potency (pA2) is expected. Discrepancies between these values can unveil complex mechanisms of action, such as allosterism or insurmountable antagonism, providing deeper insights into the drug-receptor interaction.
Experimental Blueprint: A Tale of Two Assays
To comprehensively profile this compound's interaction with the M2 muscarinic acetylcholine receptor (M2R), we will employ two distinct yet complementary experimental approaches: a radioligand binding assay to determine its affinity (Ki) and a functional assay to ascertain its potency as an antagonist (pA2).
Unveiling Affinity: The Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[1] This technique directly measures the interaction between a radiolabeled ligand and the receptor, allowing for the determination of the dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of a competing unlabeled ligand, such as this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining this compound's Ki at the M2 receptor.
Detailed Protocol: [3H]-N-Methylscopolamine ([3H]-NMS) Competition Binding Assay
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M2 muscarinic receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend. Determine the protein concentration using a suitable method (e.g., BCA assay). Membranes can be stored at -80°C.
-
-
Competition Binding Assay:
-
In a 96-well plate, add in order: assay buffer, cell membranes (typically 10-20 µg of protein), a fixed concentration of [3H]-NMS (a non-selective muscarinic antagonist radioligand, typically at a concentration close to its Kd), and varying concentrations of this compound.
-
To determine non-specific binding, a separate set of wells should contain a saturating concentration of a non-labeled antagonist, such as atropine (e.g., 1 µM).
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: [3H]-NMS is a commonly used non-selective muscarinic antagonist radioligand.[3][4] Its antagonist nature simplifies the binding model as it does not induce receptor conformational changes associated with activation.
-
Cell Line: CHO-K1 cells are a standard choice for recombinant receptor expression as they provide a null background, lacking endogenous muscarinic receptors.[5]
-
Assay Buffer: The composition of the assay buffer is critical for maintaining receptor integrity and function. Tris-HCl is a common buffering agent, and the inclusion of divalent cations like Mg2+ can be important for receptor conformation and G-protein coupling, although for antagonist binding, their effect is often minimal.
Gauging Potency: The Functional Assay
Functional assays measure the biological response elicited by a ligand-receptor interaction. For an antagonist like this compound, its potency is determined by its ability to inhibit the response induced by an agonist. We will focus on a [35S]GTPγS binding assay, which measures an early event in G-protein activation.
M2 Receptor Signaling Pathway
Caption: M2 muscarinic receptor signaling cascade.
Experimental Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for determining this compound's pA2 via a [35S]GTPγS assay.
Detailed Protocol: [35S]GTPγS Binding Assay for M2 Receptor Antagonism
-
Membrane Preparation: Prepare membranes from CHO-K1 cells expressing the human M2 receptor as described for the radioligand binding assay.
-
Agonist Dose-Response:
-
First, perform a dose-response curve for a stable acetylcholine analog, such as carbachol, to determine its EC50 and Emax for stimulating [35S]GTPγS binding.
-
Incubate membranes with varying concentrations of carbachol in the presence of GDP (to ensure the G-protein is in its inactive state) and [35S]GTPγS.
-
-
Antagonist Assay (Schild Analysis):
-
Pre-incubate membranes with several fixed concentrations of this compound.
-
To each of these, add varying concentrations of carbachol and a fixed concentration of [35S]GTPγS.
-
Incubate to allow the reaction to proceed (e.g., 30-60 minutes at 30°C).
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Quantify the filter-bound radioactivity by scintillation counting.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, plot the carbachol dose-response curve and determine the EC50 value.
-
Calculate the dose-ratio (DR) for each this compound concentration: DR = EC50 of agonist in presence of antagonist / EC50 of agonist alone .
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.[6]
-
Perform a linear regression on the Schild plot. For a competitive antagonist, the slope should not be significantly different from 1. The x-intercept of the regression line is the pA2 value.[7] The pA2 is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.[7]
-
Causality Behind Experimental Choices:
-
[35S]GTPγS Assay: This assay is a direct measure of G-protein activation, an early and proximal event in the signaling cascade, making it less susceptible to signal amplification that can occur in downstream assays (like cAMP measurement).[8] This can reduce the impact of "receptor reserve".[9]
-
Schild Analysis: This is a rigorous method for quantifying competitive antagonism. A slope of unity on the Schild plot is a key indicator of competitive binding, meaning the agonist and antagonist are competing for the same binding site.[10][11]
-
Alternative Functional Assay - cAMP Inhibition: Since the M2 receptor is Gi-coupled, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[12] An alternative functional assay involves stimulating cells with forskolin (to raise basal cAMP levels) and then measuring the ability of a muscarinic agonist to inhibit this production. This compound's potency can then be determined by its ability to reverse this agonist-induced inhibition.[13][14][15]
Data Cross-Validation: Bridging Affinity and Potency
For a simple competitive antagonist, the pA2 value derived from a functional assay should theoretically be equal to the pKi value obtained from a binding assay.[16] The table below presents a synthesized comparison of reported values for this compound at the M2 receptor.
| Parameter | Assay Type | Value | Source Tissue/Cell Line | Reference |
| pKi | Radioligand Binding ([3H]-NMS) | ~7.7 - 8.0 | Guinea Pig Atria, Rat Heart | [17],[18] |
| pA2 | Functional (Organ Bath) | ~7.74 - 7.93 | Guinea Pig Atria | [17] |
| pA2 | Functional (Organ Bath) | ~7.8 | Guinea Pig Ileum (M2-like) | [19] |
The data generally show a good correlation between the pKi values from binding assays and the pA2 values from functional assays for this compound at the M2 receptor, supporting its classification as a competitive antagonist.
Interpreting the Data: When Values Align and When They Diverge
Strong Correlation: A close agreement between pKi and pA2 values, as is generally observed for this compound at M2 receptors, provides strong evidence for a simple, competitive mechanism of antagonism. This indicates that the affinity measured in a cell-free system accurately predicts the antagonist's potency in a functional cellular context.
Potential Discrepancies and Their Implications:
While this compound generally shows good agreement, it is crucial for a senior scientist to understand why discrepancies between binding affinity and functional potency can occur.
-
Receptor Reserve: In systems with a high receptor reserve (spare receptors), a maximal response can be achieved even when only a fraction of the receptors are occupied by an agonist.[9][20][21] This can lead to an underestimation of an antagonist's potency in functional assays, as a higher concentration of the antagonist is needed to overcome the potent effects of the agonist. The [35S]GTPγS binding assay, being more proximal to the receptor, often has a lower receptor reserve compared to more downstream signaling assays.[8]
-
Allosteric Effects: Some compounds can bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. Such allosteric modulators can alter the affinity or efficacy of the orthosteric ligand. At high concentrations, this compound has been shown to exhibit allosteric properties at muscarinic receptors, which could manifest as a deviation from simple competitive antagonism in functional assays.[18][22][23][24] This might be observed as a Schild plot slope that is not equal to unity.
-
Assay Conditions: Differences in buffer composition, temperature, and the presence of interacting proteins between binding and functional assays can influence ligand-receptor interactions and lead to varied results.
Conclusion: A Unified Pharmacological Profile
The cross-validation of this compound's binding affinity with its functional potency provides a robust and comprehensive understanding of its interaction with the M2 muscarinic receptor. By employing both radioligand binding assays to determine Ki and functional assays with Schild analysis to determine pA2, researchers can confidently classify this compound as a potent and selective competitive antagonist. This integrated approach, grounded in a thorough understanding of the underlying pharmacological principles and experimental nuances, is essential for the rigorous characterization of any drug candidate and forms the bedrock of sound drug development.
References
-
Jakubík, J., et al. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Fiveable. (n.d.). Receptor reserve Definition. Intro to Pharmacology Key Term. Available at: [Link]
-
Lee, N. H., & El-Fakahany, E. E. (1991). Allosteric interactions at the m1, m2 and m3 muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Giraldo, E., et al. (1988). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Tränkle, C., et al. (2010). Current Advances in Allosteric Modulation of Muscarinic Receptors. ACS Chemical Neuroscience. Available at: [Link]
-
Assay Guidance Manual. (2012). cAMP Measurement for Antagonists of a Gαi-Coupled Receptor. National Center for Biotechnology Information. Available at: [Link]
-
Tränkle, C., et al. (1998). Identification of a [3H]Ligand for the common allosteric site of muscarinic acetylcholine M2 receptors. Molecular Pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). Receptor antagonist. Available at: [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available at: [Link]
-
Moehle, M. S., et al. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Milicevic, J., et al. (2007). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Archives of Medical Research. Available at: [Link]
-
Ruffolo, R. R., Jr., & Nichols, A. J. (1988). The relationship of receptor reserve and agonist efficacy to the sensitivity of alpha-adrenoceptor-mediated vasopressor responses to inhibition by calcium channel antagonists. Annals of the New York Academy of Sciences. Available at: [Link]
-
Nials, A. T., et al. (1993). Influence of receptor reserve on β-adrenoceptor-mediated responses in human lung mast cells. British Journal of Pharmacology. Available at: [Link]
-
Nials, A. T., et al. (1993). Influence of receptor reserve on beta-adrenoceptor-mediated responses in human lung mast cells. British Journal of Pharmacology. Available at: [Link]
-
Steinfeld, T., & Williams, M. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). [3H]NMS displacement curves under a range of assay conditions. Available at: [Link]
-
Colquhoun, D. (2007). pA, a new scale for the measurement of drug antagonism. British Journal of Pharmacology. Available at: [Link]
-
Kawashima, K., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology. Available at: [Link]
-
Moro, O., et al. (1995). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Journal of Medicinal Chemistry. Available at: [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. Available at: [Link]
-
University of Medicine and Dentistry of New Jersey. (n.d.). Competitive Antagonism. Available at: [Link]
-
GenScript. (2020). Human Recombinant Muscarinic Acetylcholine Receptor M2 Stable Cell Line. Available at: [Link]
-
Eltze, M., et al. (1988). This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes. European Journal of Pharmacology. Available at: [Link]
-
Mistry, R., et al. (2023). Dualsteric and dual-acting modulation of muscarinic receptors by antagonist KH-5. bioRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Schild plots for determination of the potency of this compound. Available at: [Link]
-
Giraldo, E., et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
Lazareno, S., & Birdsall, N. J. (1993). Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations. British Journal of Pharmacology. Available at: [Link]
-
Wyllie, D. J., & Chen, P. E. (2007). Taking the Time to Study Competitive Antagonism. British Journal of Pharmacology. Available at: [Link]
-
YouTube. (2023). What Is pA2 and Why Does It Matter?. Available at: [Link]
-
Randáková, A., et al. (2019). Agonist-selective activation of individual G-proteins by muscarinic receptors. eLife. Available at: [Link]
-
ResearchGate. (n.d.). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available at: [Link]
-
Wyllie, D. J., & Chen, P. E. (2007). Taking The Time To Study Competitive Antagonism. British Journal of Pharmacology. Available at: [Link]
-
Jaiswal, N., & Malik, K. U. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European Journal of Pharmacology. Available at: [Link]
-
Deranged Physiology. (2023). Competitive and non-competitive antagonists. Available at: [Link]
-
Cagniano, R., et al. (1989). This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. European Journal of Pharmacology. Available at: [Link]
-
Motti, C., et al. (2018). Structure-Based Design and Discovery of New M2 Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Mackay, D. (1978). How should values of pA2 and affinity constants for pharmacological competitive antagonists be estimated?. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Eltze, M., et al. (1988). This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes. European Journal of Pharmacology. Available at: [Link]
-
University of Strathclyde. (n.d.). In vitro pharmacology: receptor antagonism. Available at: [Link]
-
Park, S., et al. (2002). NATURE AND FUNCTION OF THE SIGNALING COMPLEX FORMED BY THE M2 MUSCARINIC CHOLINERGIC RECEPTOR. Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Taking the time to study competitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 12. Figure 13. [cAMP Measurement for Antagonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of receptor reserve on β-adrenoceptor-mediated responses in human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influence of receptor reserve on beta-adrenoceptor-mediated responses in human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. experts.umn.edu [experts.umn.edu]
- 24. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Muscarinic Receptor Subtypes: A Comparative Analysis of Methoctramine and Pirenzepine Selectivity
In the intricate world of cholinergic signaling, the ability to selectively target specific muscarinic acetylcholine receptor (mAChR) subtypes is paramount for both fundamental research and therapeutic development. Among the pharmacologist's essential tools are the antagonists pirenzepine and methoctramine, which have become benchmarks for their preferential, albeit not exclusive, affinity for M1 and M2 receptors, respectively. This guide provides an in-depth, data-driven comparison of their selectivity profiles, outlines the rigorous experimental methodologies used to determine these properties, and contextualizes their use within the relevant signaling pathways.
The Muscarinic Receptor Landscape: Why Selectivity Matters
The mAChR family comprises five distinct G protein-coupled receptor (GPCR) subtypes (M1-M5), each with a unique tissue distribution and physiological role.[1] The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade, while M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[2][3]
-
M1 Receptors: Predominantly found in the central nervous system (CNS) and exocrine glands, M1 receptors are crucial for processes like learning, memory, and glandular secretion.[4][5]
-
M2 Receptors: Primarily located in the heart, where they regulate heart rate, and as presynaptic autoreceptors that inhibit further acetylcholine release.[4][6]
This differential function underscores the critical need for subtype-selective antagonists. A compound that can distinguish between M1 and M2 receptors allows researchers to dissect their individual roles in complex physiological systems and provides a foundation for developing drugs with targeted effects and fewer side effects. Pirenzepine was one of the first antagonists shown to pharmacologically distinguish between muscarinic receptor subtypes, paving the way for the classification of high-affinity (M1) and low-affinity (M2) sites.[5][7]
Head-to-Head Selectivity Profile: Pirenzepine vs. This compound
The selectivity of an antagonist is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The data presented below, derived from radioligand binding assays using cloned human muscarinic receptors, provides a clear quantitative comparison.
| Receptor Subtype | Pirenzepine (Ki, nM) | This compound (Ki, nM) | Primary G Protein |
| M1 | 16 - 23[8][9] | 1,500 - 2,500 | Gq/11 |
| M2 | 310 - 800[9] | 10 - 16 | Gi/o |
| M3 | 250 - 400 | 170 - 200[10] | Gq/11 |
| M4 | 49 - 100[8] | 40 - 60 | Gi/o |
| M5 | 150 - 250 | 1,000 - 1,800 | Gq/11 |
Analysis of Selectivity:
-
Pirenzepine demonstrates a clear preference for the M1 receptor , with a Ki value approximately 20- to 50-fold lower (higher affinity) than for the M2 receptor.[9] Its affinity for M3, M4, and M5 subtypes is intermediate to low, solidifying its status as a selective M1 antagonist.[8]
-
This compound exhibits pronounced selectivity for the M2 receptor , with a Ki value over 100-fold lower than for the M1 receptor.[11] It also shows high affinity for the M4 receptor, which is expected given their shared Gi/o coupling, but has significantly lower affinity for the Gq/11-coupled M1, M3, and M5 subtypes.[10][12]
This stark contrast in binding affinities makes pirenzepine and this compound invaluable as complementary tools. For instance, in a tissue expressing both M1 and M2 receptors, the differential effects of these two antagonists can help elucidate the function of each subtype.[13][14]
Experimental Validation: How Selectivity is Measured
The quantitative data presented above is the product of meticulous experimental work. Understanding these methodologies is crucial for interpreting the data and designing future experiments.
The gold standard for determining binding affinity is the competitive radioligand binding assay.[15] This technique measures the ability of an unlabeled antagonist (the "competitor," e.g., pirenzepine) to displace a radioactive ligand ("radioligand") that is known to bind to the receptor.
Step-by-Step Protocol for Competitive Binding Assay:
-
Preparation of Receptor Source: Membranes are prepared from cells (e.g., CHO or HEK293 cells) recombinantly expressing a single human muscarinic receptor subtype (e.g., M1). This ensures that the binding observed is specific to that subtype.
-
Incubation: The cell membranes are incubated in a buffered solution containing:
-
A fixed concentration of a non-selective, high-affinity radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
Varying concentrations of the unlabeled competitor drug (pirenzepine or this compound).
-
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25-37°C) for a sufficient duration to allow the binding reaction to reach equilibrium.
-
Separation: The crucial step is to separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved via rapid vacuum filtration through glass fiber filters, which trap the cell membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. This generates a sigmoidal competition curve. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve.
-
Conversion to Ki: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation , which accounts for the concentration and affinity of the radioligand used in the assay.
Causality and Controls: The use of a non-selective radioligand like [3H]NMS is a deliberate choice; it ensures that the displacement curve accurately reflects the competitor's affinity without being biased by the radioligand's own selectivity. Every assay must include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-radioactive antagonist like atropine) to ensure the data is valid.[16]
Caption: Workflow for a competitive radioligand binding assay.
While binding assays reveal affinity, functional assays measure the consequence of receptor binding—the actual inhibition of a cellular response.[17] For Gi/o-coupled receptors like M2, a common technique is the [35S]GTPγS binding assay.[18]
Principle of [35S]GTPγS Binding:
In the inactive state, the Gαi subunit is bound to GDP. When an agonist activates the M2 receptor, it catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to its activation.[19] The [35S]GTPγS assay uses a non-hydrolyzable GTP analog, [35S]GTPγS. When an agonist stimulates the receptor, [35S]GTPγS binds irreversibly to the Gαi subunit, and this accumulation of radioactivity can be measured as a direct indicator of receptor activation.[20] An antagonist, like this compound, will compete with the agonist and prevent this increase in [35S]GTPγS binding in a concentration-dependent manner. This allows for the determination of the antagonist's functional potency.
Underlying Signaling Pathways
The selectivity of these antagonists is only meaningful in the context of the distinct signaling pathways they modulate.
Pirenzepine's primary action is to block the Gq/11-mediated pathway. When acetylcholine (ACh) binds to the M1 receptor, the activated Gαq subunit stimulates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers calcium release from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses.[21] Pirenzepine prevents this entire sequence from occurring.
Caption: Pirenzepine blocks the Gq-mediated M1 signaling cascade.
This compound's selectivity for M2 receptors allows it to potently block the Gi/o-mediated pathway. Upon ACh binding, the activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Simultaneously, the dissociated Gβγ subunits can directly open G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and an inhibitory effect, which is the mechanism for slowing heart rate.[1][6]
Caption: this compound blocks Gi-mediated M2 signaling pathways.
Conclusion
Pirenzepine and this compound remain indispensable pharmacological tools due to their well-characterized and opposing selectivity for M1 and M2 muscarinic receptors. Pirenzepine's ~20-50-fold preference for M1 receptors allows for the targeted inhibition of Gq/11-mediated signaling, while this compound's >100-fold selectivity for M2 receptors provides a precise means to block Gi/o-coupled pathways. A thorough understanding of their quantitative binding affinities, the experimental methods used to derive them, and the signaling pathways they modulate is essential for any researcher aiming to accurately dissect the complex roles of muscarinic signaling in health and disease.
References
-
Chauhan, S. (2025). Schematic of M1 muscarinic receptor (M1R) signaling via the Gq protein pathway. ResearchGate. Available at: [Link]
-
Bymaster, F. P., & Felder, C. C. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. Available at: [Link]
-
Maeda, S., et al. (2019). Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes. Science, 364(6440), 552-557. Available at: [Link]
-
Kawabuchi, M., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 99(2), 224-9. Available at: [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Available at: [Link]
-
Eurofins Discovery. (n.d.). M3 Human Acetylcholine (Muscarinic) GPCR Binding Antagonist Radioligand LeadHunter Assay. Available at: [Link]
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor M2. Available at: [Link]
-
McBrien, M. A., et al. (2013). Myopia-Inhibiting Concentrations of Muscarinic Receptor Antagonists Block Activation of Alpha 2A-Adrenoceptors In Vitro. Investigative Ophthalmology & Visual Science, 54(1), 554-563. Available at: [Link]
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Available at: [Link]
-
Doležal, V. (2007). Regulation of Signal Transduction at M2 Muscarinic Receptor. Physiological Research, 56(Suppl. 3), S1-S10. Available at: [Link]
-
Kruse, A. C., et al. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560. Available at: [Link]
-
Avlani, V. A., et al. (2007). G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Molecular Pharmacology, 72(2), 403-13. Available at: [Link]
-
Monash University. (2007). G protein coupling and signaling pathway activation by M1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Monash University Research Repository. Available at: [Link]
-
Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life sciences, 74(4), 489-508. Available at: [Link]
-
Morcillo, M. A., et al. (1994). This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. Biochemical Pharmacology, 48(1), 191-5. Available at: [Link]
-
Ohno, M., et al. (1997). This compound moderately improves memory but pirenzepine disrupts performance in delayed non-matching to position test. European Journal of Pharmacology, 333(2-3), 129-34. Available at: [Link]
-
Myslivecek, J., et al. (2012). The detection of the non-M2 muscarinic receptor subtype in the rat heart atria and ventricles. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(11), 1085-1097. Available at: [Link]
-
Taylor, E. A., & Bylund, D. B. (2012). [35S]GTPgammaS binding in G protein-coupled receptor assays. Methods in Molecular Biology, 897, 143-52. Available at: [Link]
-
Joleil, F., et al. (1998). Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors. British Journal of Pharmacology, 125(5), 947-55. Available at: [Link]
-
Manual, A. G. (2012). GTPγS Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Finkel, A. S., & Fahn, S. (1986). The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes. Movement Disorders, 1(2), 161-8. Available at: [Link]
-
Bymaster, F. P., & Felder, C. C. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Available at: [Link]
-
Innoprot. (n.d.). CaNOMAD Muscarinic Acetylcholine Receptor M1 Cell Line. Available at: [Link]
-
Le, A., & Meseeha, M. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Antagonist affinity constants (log affinity constants or pK B values) for mammalian muscarinic receptors. Available at: [Link]
-
Wellstein, A., & Pitschner, H. F. (1988). Dose-response curves of pirenzepine in man in relation to M1- and M2-cholinoceptor occupancy. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(2), 207-10. Available at: [Link]
-
Petrov, K. A., et al. (2022). Balanced modulation of neuromuscular synaptic transmission via M1 and M2 muscarinic receptors during inhibition of cholinesterases. Scientific Reports, 12(1), 1699. Available at: [Link]
-
Mistry, R., & Challiss, R. A. J. (2012). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Methods in Molecular Biology, 897, 107-22. Available at: [Link]
-
Doods, H. N., et al. (1987). Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites. British Journal of Pharmacology, 91(1), 7-16. Available at: [Link]
-
Doods, H. N., et al. (1987). Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. British Journal of Pharmacology, 91(1), 7-16. Available at: [Link]
-
Gil, D. W., & Wolfe, B. B. (1985). Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase. The Journal of Pharmacology and Experimental Therapeutics, 232(3), 608-16. Available at: [Link]
-
Nabeshima, T., et al. (1989). Effects of selective muscarinic antagonists, pirenzepine and AF-DX 116, on passive avoidance tasks in mice. Psychopharmacology, 97(2), 235-9. Available at: [Link]
-
Reed, C. W., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science, 4(4), 1365-1378. Available at: [Link]
-
Waelbroeck, M., et al. (1990). Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain. Molecular Pharmacology, 38(2), 267-73. Available at: [Link]
-
Hammer, R., et al. (1980). Pirenzepine distinguishes between different subclasses of muscarinic receptors. Nature, 283(5742), 90-2. Available at: [Link]
-
Eltze, M., et al. (1993). Pharmacological Profile of Selective Muscarinic Receptor Antagonists on Guinea-Pig Ileal Smooth Muscle. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(4), 387-97. Available at: [Link]
-
Doods, H. N., et al. (1987). Selectivity of muscarinic antagonists in radioligand and in vivo experiments for the putative M1, M2 and M3 receptors. The Journal of pharmacology and experimental therapeutics, 242(1), 257-62. Available at: [Link]
-
Birdsall, N. J. M., & Lazareno, S. (2017). Muscarinic Receptor Agonists and Antagonists. Molecules, 22(7), 1149. Available at: [Link]
-
Howe, A. M., & Surmeier, D. J. (1995). Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride. British Journal of Pharmacology, 116(3), 2045-50. Available at: [Link]
Sources
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pirenzepine distinguishes between different subclasses of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 7. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound moderately improves memory but pirenzepine disrupts performance in delayed non-matching to position test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Balanced modulation of neuromuscular synaptic transmission via M1 and M2 muscarinic receptors during inhibition of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Competitive Antagonism of Methoctramine with Schild Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to quantitatively assess the competitive antagonism of Methoctramine. We will delve into the theoretical underpinnings of Schild analysis, provide a detailed experimental protocol, and compare this compound's performance against other key muscarinic antagonists, supported by experimental data.
The Principle of Competitive Antagonism and the Role of this compound
In pharmacology, competitive antagonism is a fundamental concept where an antagonist reversibly binds to the same receptor site as an agonist, preventing the agonist from eliciting its effect.[1] This inhibition can be overcome by increasing the concentration of the agonist. A key characteristic of a competitive antagonist is that it produces a parallel rightward shift in the agonist's concentration-response curve without depressing the maximum achievable response.[1][2]
This compound is a polymethylene tetraamine that functions as a muscarinic antagonist.[3] Its primary value as a pharmacological tool lies in its selectivity. It preferentially binds to the M2 muscarinic acetylcholine receptor subtype, which is predominantly found in the heart and on presynaptic terminals of parasympathetic nerves.[3][4] This selectivity allows researchers to dissect the specific roles of M2 receptors in complex physiological systems. To quantify the potency and confirm the competitive nature of this compound, the Schild analysis remains the gold standard.[5][6]
Visualizing Competitive Antagonism
The diagram below illustrates the dynamic equilibrium at a receptor site between an agonist and a competitive antagonist like this compound.
Caption: Agonist and antagonist compete for the same receptor binding site.
The Theoretical Framework: Understanding Schild Analysis
Developed by Sir Heinz Otto Schild, this method provides a robust way to quantify the affinity of a competitive antagonist.[7] It is a "null method," meaning it doesn't require knowledge of the complex signaling cascade that links receptor binding to the final biological response.[1]
The analysis is based on the dose-ratio (r) , which is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration that produces the same response in the absence of the antagonist.[8] For convenience, this is often calculated as the ratio of the EC₅₀ values.
The Schild equation describes the relationship between the dose-ratio and the antagonist's concentration ([B]) and its dissociation constant (K₈):
log(r - 1) = log[B] - log(K₈)
When plotted, this equation yields a straight line.[9]
-
The Y-axis is: log(dose ratio - 1)
-
The X-axis is: log [Antagonist Concentration]
The resulting Schild plot provides two critical pieces of information:
-
Slope: For a truly competitive antagonist, the slope of the regression line should not be significantly different from 1.0.[1][6] A slope other than one suggests a non-competitive or more complex interaction.
-
X-intercept (pA₂ Value): The point where the regression line crosses the x-axis (where y=0) gives the pA₂ value .[8] The pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the original response.[1][7] For a competitive antagonist with a Schild plot slope of 1.0, the pA₂ is theoretically equal to the pK₈ (the negative log of the antagonist's dissociation constant).[1]
Experimental Protocol: Performing a Schild Analysis for this compound
This protocol describes a functional organ bath experiment, a classic and reliable method for constructing agonist concentration-response curves and performing Schild analysis.
A. Materials and Preparations
-
Tissue: Guinea pig right atrium (for assessing negative chronotropic effects mediated by M2 receptors).
-
Agonist: Carbachol or Acetylcholine.
-
Antagonist: this compound tetrahydrochloride.[4]
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equipment: Isolated organ bath system, force-displacement transducer, data acquisition software for recording heart rate or contractile force.
B. Step-by-Step Methodology
-
Tissue Dissection and Mounting:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Rapidly dissect the heart and isolate the right atrium.
-
Mount the spontaneously beating atrium in an organ bath chamber containing pre-warmed, aerated Krebs-Henseleit solution under a resting tension of ~1.0 g.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes. During this time, replace the PSS in the bath every 15-20 minutes to wash out metabolites.
-
Causality Check: This stabilization period is crucial for the tissue to reach a steady physiological state, ensuring that subsequent responses are due to the applied drugs and not experimental artifacts.
-
-
Control Agonist Concentration-Response Curve (CRC):
-
Add the agonist (e.g., Carbachol) to the bath in a cumulative manner, increasing the concentration by approximately half-log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, etc.) until a maximal response (maximal decrease in heart rate) is achieved.
-
Record the steady-state response at each concentration.
-
Causality Check: A full CRC establishes the baseline potency (EC₅₀) and maximal effect of the agonist on the tissue, which is the reference against which all antagonist effects will be measured.
-
-
Washout and Recovery:
-
Perform repeated washes of the tissue with fresh PSS over a 30-45 minute period to ensure complete removal of the agonist and return of the heart rate to its baseline.
-
-
Antagonist Incubation:
-
Add the first, lowest concentration of this compound (e.g., 10 nM) to the bath.
-
Incubate the tissue with the antagonist for a set period (e.g., 30-60 minutes) to allow for equilibrium to be reached between the antagonist and the receptors.[1]
-
Causality Check: The pre-incubation step is a core assumption of the Schild analysis. It ensures that the antagonist's binding to the receptor has reached a steady state before the agonist is re-introduced.
-
-
Second Agonist CRC:
-
While the this compound remains in the bath, repeat the cumulative agonist CRC as described in step 3. You should observe that higher concentrations of the agonist are required to achieve the same effects.
-
-
Repeat for Multiple Antagonist Concentrations:
-
Repeat steps 4 through 6 using at least two more, progressively higher concentrations of this compound (e.g., 100 nM, 1 µM).
-
Causality Check: Using multiple antagonist concentrations is essential for constructing a valid Schild plot. A single antagonist concentration only allows for the calculation of an apparent pK₈ using the Gaddum equation and does not validate the assumption of competitive antagonism.[1]
-
C. Experimental Workflow Diagram
Caption: Step-by-step workflow for a Schild analysis experiment.
Data Analysis, Interpretation, and Comparison
A. Data Processing and Schild Plot Construction
-
Calculate EC₅₀ Values: For each agonist CRC (control and in the presence of each this compound concentration), use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value.
-
Calculate Dose Ratios (r): For each concentration of this compound used, calculate the dose ratio.[9] r = (EC₅₀ in presence of antagonist) / (EC₅₀ of control)
-
Transform Data: Calculate log(r - 1) for each dose ratio and log[this compound] for each antagonist concentration used.
-
Construct the Schild Plot: Plot log(r - 1) on the y-axis versus log[this compound] on the x-axis. Perform a linear regression on these points.
B. Interpreting the Plot
Caption: A classic Schild plot illustrating the slope and pA₂ intercept.
If the slope is near 1.0, you can confidently conclude that this compound is acting as a competitive antagonist in your system.[6] The pA₂ value provides a quantitative measure of its potency. A higher pA₂ value indicates a more potent antagonist.[7] For example, a pA₂ of 8.0 means that the K₈ is 10⁻⁸ M, or 10 nM.
C. Comparative Performance: this compound vs. Other Muscarinic Antagonists
The true power of Schild analysis is revealed when comparing the affinity of a single antagonist across different receptor subtypes or comparing different antagonists at the same receptor. The table below summarizes typical pK₈ / pA₂ values for this compound and other common muscarinic antagonists, demonstrating its selectivity profile.
| Antagonist | Primary Selectivity | pA₂ / pK₈ at M₁ Receptor | pA₂ / pK₈ at M₂ Receptor | pA₂ / pK₈ at M₃ Receptor |
| This compound | M₂ Selective | ~6.8[10] | ~8.0 [11] | ~6.2[10] |
| Atropine | Non-selective | ~8.9 | ~9.0 | ~9.2 |
| Pirenzepine | M₁ Selective | ~8.2 | ~6.9[10] | ~6.7 |
| 4-DAMP | M₃ Selective | ~8.1 | ~8.1[10] | ~9.2 [10] |
Data compiled from various pharmacological studies. Values are approximate and can vary based on the specific tissue and experimental conditions.
This data clearly illustrates this compound's value. It possesses over a 10-fold higher affinity for the M2 receptor compared to M1 and M3 subtypes, making it an excellent tool for isolating M2-mediated physiological responses.[10][12] In contrast, a non-selective antagonist like Atropine blocks all subtypes with high affinity, while Pirenzepine and 4-DAMP offer selectivity for M1 and M3 receptors, respectively.[10][13]
Trustworthiness and Self-Validation: Limitations and Considerations
For the Schild analysis to be valid, several assumptions must be met.[1] Deviations from the expected results can often illuminate more complex pharmacology.
-
Slope Significantly Different from 1.0: A slope less than 1.0 may indicate the presence of multiple receptor subtypes with different affinities for the antagonist or an insurmountable antagonism.[14] A slope greater than 1.0 is rare but could suggest cooperative effects.
-
Parallelism of Curves: If the agonist curves in the presence of the antagonist are not parallel to the control or if the maximum response is depressed, the antagonism is not purely competitive.
-
Equilibrium: It is critical to ensure both agonist and antagonist have reached equilibrium at the receptor. Insufficient incubation times can lead to an underestimation of antagonist potency.[5]
By rigorously adhering to the protocol and critically evaluating the resulting Schild plot against these theoretical criteria, the experiment becomes a self-validating system for characterizing competitive antagonism.
References
-
Title: In vitro pharmacology: receptor antagonism Source: Pharmacology Guide URL: [Link]
-
Title: Schild equation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Muscarinic antagonist - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: What Is pA2 and Why Does It Matter? Source: YouTube URL: [Link]
-
Title: Muscarinic Antagonists - StatPearls - NCBI Bookshelf Source: NIH National Library of Medicine URL: [Link]
-
Title: Pa2 determination | PPTX Source: Slideshare URL: [Link]
-
Title: The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology Source: YouTube URL: [Link]
-
Title: this compound - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Schild plots for determination of the potency of this compound (A and... Source: ResearchGate URL: [Link]
-
Title: this compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies Source: PubMed URL: [Link]
-
Title: Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist Source: Medicinski Arhiv URL: [Link]
-
Title: this compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle Source: PubMed URL: [Link]
-
Title: Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Taking The Time To Study Competitive Antagonism Source: NIH National Library of Medicine URL: [Link]
-
Title: Selectivity of this compound for muscarinic receptors in porcine cerebral arteries Source: PubMed URL: [Link]
-
Title: Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors Source: PubMed URL: [Link]
-
Title: Muscarinic Receptor Agonists and Antagonists Source: MDPI URL: [Link]
-
Title: Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells Source: NIH National Library of Medicine URL: [Link]
Sources
- 1. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 2. Schild equation - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. neuron.mefst.hr [neuron.mefst.hr]
- 6. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pa2 determination | PPTX [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Cardioselectivity of Methoctramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the in vivo cardioselectivity of methoctramine, a prominent M2 muscarinic receptor antagonist. By comparing its performance against other key muscarinic antagonists and detailing the experimental frameworks used for validation, this document serves as a technical resource for designing and interpreting studies on muscarinic pharmacology.
Introduction: The Quest for Muscarinic Receptor Selectivity
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the majority of the parasympathetic nervous system's effects.[1] Their wide distribution throughout the body—in the central nervous system, heart, smooth muscle, and exocrine glands—presents a significant challenge in drug development.[1] A non-selective muscarinic antagonist, such as atropine, while clinically useful, often produces a wide range of side effects, including dry mouth, blurred vision, and tachycardia.[1]
This has driven the search for subtype-selective antagonists. Of particular interest is the M2 receptor, which is the predominant subtype in the heart.[2][3] Activation of M2 receptors in the sinoatrial node by acetylcholine leads to a decrease in heart rate (bradycardia).[2][3] Therefore, a selective M2 antagonist could be valuable for treating conditions like bradycardia without causing the broad side effects associated with non-selective agents. This compound has been widely studied as a tool compound and potential therapeutic agent due to its reported high selectivity for these cardiac M2 receptors. This guide will critically evaluate the in vivo evidence supporting this claim.
Dueling Pathways: M2 vs. M3 Receptor Signaling
To understand cardioselectivity, one must first grasp the distinct signaling mechanisms of the M2 and M3 receptors, which are often the targets for assessing selectivity.
-
M2 Receptors (Cardiac): Primarily couple to Gαi/o proteins.[4][5] This coupling leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels. The overall effect in pacemaker cells is hyperpolarization and a slower rate of depolarization, resulting in bradycardia.[5]
-
M3 Receptors (Smooth Muscle & Glands): Primarily couple to Gαq/11 proteins.[4][5] This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, causing smooth muscle contraction (e.g., in the gut, bladder, and airways) and glandular secretion (e.g., salivation).[5][6]
The experimental validation of a cardioselective (M2-selective) drug hinges on its ability to block the M2-mediated cardiac effects at doses significantly lower than those required to block M3-mediated effects elsewhere.
Diagram: Muscarinic Receptor Signaling Pathways
The following diagram illustrates the divergent signaling cascades initiated by M2 and M3 receptor activation.
Caption: Divergent signaling of M2 and M3 muscarinic receptors.
In Vivo Validation: A Comparative Protocol
A robust in vivo experiment to determine cardioselectivity must be a self-validating system. This means it should simultaneously measure a clear M2-mediated response and a clear M3-mediated response in the same animal model. This allows for the calculation of a selectivity ratio, providing a quantitative measure of the drug's preference.
Principle of the Assay: The core principle is to compare the dose of an antagonist required to inhibit agonist-induced bradycardia (an M2 effect) with the dose required to inhibit agonist-induced salivation or intestinal motility (M3 effects).
Featured Antagonists for Comparison:
-
This compound: The M2-selective test agent.
-
Atropine: A non-selective antagonist, serving as a baseline control.
-
Darifenacin / 4-DAMP: Highly M3-selective antagonists, used as a counter-example to this compound.
-
Pirenzepine: An M1-selective antagonist, useful for confirming the M2/M3 nature of the observed effects.
Detailed Experimental Protocol (Anesthetized Rat Model):
This protocol is a synthesized example based on common methodologies in the field.[7][8][9]
-
Animal Preparation:
-
Male Wistar or Sprague-Dawley rats (250-350g) are anesthetized (e.g., with pentobarbitone sodium, i.p.). Anesthesia depth is monitored throughout.
-
The trachea is cannulated to ensure a clear airway. Body temperature is maintained at 37°C using a heating pad.
-
-
Instrumentation for Measurement:
-
The right jugular vein is cannulated for intravenous (i.v.) administration of agonists and antagonists.
-
The left carotid artery is cannulated and connected to a pressure transducer to continuously monitor blood pressure and heart rate (derived from the pressure wave).
-
For salivation measurement, a small, pre-weighed cotton ball is placed in the sublingual pocket for a set period (e.g., 2 minutes) following agonist administration. The change in weight provides a quantitative measure of saliva secreted.
-
-
Experimental Procedure:
-
Stabilization: Allow the animal to stabilize for at least 20 minutes after surgery.
-
Agonist Dose-Response: Administer a muscarinic agonist (e.g., methacholine or carbachol) i.v. at increasing doses to establish a baseline dose-response curve for both the bradycardic and salivatory effects. Select a submaximal dose of the agonist that produces a consistent and measurable response for the antagonism phase.
-
Antagonist Administration: Administer a single i.v. dose of the antagonist (e.g., this compound, atropine, or 4-DAMP).
-
Post-Antagonist Challenge: After a 10-15 minute equilibration period, re-challenge with the selected dose of the muscarinic agonist and measure the inhibited responses (heart rate and salivation).
-
Data Collection: Repeat this process with increasing doses of the antagonist to generate a full dose-response curve for the blockade of both the M2 and M3 effects.
-
-
Data Analysis:
-
Calculate the dose of each antagonist required to cause a 50% inhibition of the agonist's effect on heart rate (ID50-M2) and salivation (ID50-M3).
-
The selectivity ratio is then calculated as: Selectivity Ratio = ID50 (M3) / ID50 (M2) . A higher ratio indicates greater M2 selectivity.
-
Diagram: In Vivo Selectivity Validation Workflow
Caption: Workflow for in vivo assessment of muscarinic antagonist selectivity.
Comparative Data Analysis
The true measure of this compound's cardioselectivity comes from direct comparison with other agents. While specific ID50 values can vary between studies and animal models, the relative selectivity profile remains consistent.
One key study in conscious dogs compared the effects of this compound and atropine on heart rate (M2-mediated) and intestinal motility (M3-mediated).[10] It found that the dose of atropine required to increase heart rate by 50% also caused a 93% reduction in intestinal motility.[10] In stark contrast, this compound produced a similar dose-dependent increase in heart rate without significantly affecting intestinal motility at the tested doses.[10]
Another in vivo study in anesthetized rats showed that this compound at a dose of 300 µg/kg i.v. strongly inhibited methacholine-induced bradycardia (M2 effect) but did not significantly affect the depressor (vasodilation) action of methacholine, an M3-mediated effect.[7][11]
The table below synthesizes data from multiple in vitro and in vivo studies to provide a comparative overview of antagonist potencies (expressed as pA2 or pKi values, where a higher value indicates greater potency).
| Antagonist | M2 (Cardiac) Potency | M3 (Gland/Smooth Muscle) Potency | M2/M3 Selectivity Ratio (Potency) | In Vivo Profile |
| This compound | High (pA2 ~7.7-7.9)[12] | Low (pA2 ~5.8-6.2)[12][13] | ~50-130 fold [12] | Blocks bradycardia at doses that spare intestinal motility and salivation.[7][8][10] |
| Atropine | High (pA2 ~8.7-9.1)[14][15] | High (pA2 ~8.7-9.1)[14][15] | ~1 fold (Non-selective) | Blocks cardiac, glandular, and smooth muscle effects at similar doses.[10] |
| 4-DAMP | Moderate (pA2 ~8.0) | Very High (pA2 ~8.8-9.4)[14][15] | ~0.1 fold (M3-selective) | Potently inhibits salivation and smooth muscle contraction.[8] |
| Pirenzepine | Low (pA2 ~6.8)[15] | Low (pA2 ~6.8)[15] | ~1 fold (M1-selective) | Weak antagonist at both M2 and M3 mediated effects in vivo.[7][8] |
Note: pA2 values are negative logarithms of the molar concentration of an antagonist that produces a 2-fold shift in the agonist dose-response curve. A higher pA2 indicates higher affinity/potency. The selectivity ratio is calculated from the antilog of the difference in pA2 values.
Interpretation and Conclusion
The experimental evidence strongly supports the classification of this compound as a potent and highly selective M2 muscarinic receptor antagonist in vivo.
-
Expertise & Causality: The choice to use a dual-response model (e.g., heart rate vs. salivation) is critical because it provides an internal control. This design directly tests the hypothesis of selectivity within the same biological system, minimizing variability between animals. This compound's chemical structure is the basis for its selectivity, allowing it to differentiate between the allosteric and orthosteric binding sites of the M2 and M3 receptor subtypes.
-
Trustworthiness of Evidence: In vivo studies consistently demonstrate that this compound can functionally separate the cardiac (M2) and smooth muscle/glandular (M3) effects of muscarinic stimulation.[7][10] It effectively blocks agonist-induced bradycardia at doses that have little to no effect on salivation, vasodilation, or intestinal motility, which are hallmarks of M3 receptor activation.[7][8][10] This contrasts sharply with the non-selective profile of atropine, which blocks these effects indiscriminately.[10]
-
Authoritative Grounding: The high M2/M3 selectivity ratio, calculated from both in vitro pA2 values (~50-130 fold) and confirmed by in vivo dose-separation studies, establishes this compound as a reliable pharmacological tool for isolating M2 receptor function.[12]
For researchers, this high degree of cardioselectivity makes this compound an invaluable tool for dissecting the physiological roles of M2 receptors in complex systems, confident that observed effects at appropriate doses are not confounded by M1 or M3 receptor blockade. For drug development professionals, this compound serves as a benchmark compound for the development of new cardioselective muscarinic agents with improved therapeutic indices.
References
-
Evidence for cross-talk between M2 and M3 muscarinic acetylcholine receptors in the regulation of second messenger and extracellular signal-regulated kinase signalling pathways in Chinese hamster ovary cells. National Institutes of Health (NIH). Available at: [Link]
-
Ehlert, F. J. (2003). Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle. Life Sciences. Available at: [Link]
-
Three distinct muscarinic signalling pathways leading to transient... ResearchGate. Available at: [Link]
-
Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
-
Giraldo, E., et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
Doods, H. N., et al. (1987). Selectivity of muscarinic antagonists in radioligand and in vivo experiments for the putative M1, M2 and M3 receptors. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Unno, T., et al. (2005). M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice. British Journal of Pharmacology. Available at: [Link]
-
Hendrix, C. M., et al. (1997). Effects of a selective and a nonselective muscarinic cholinergic antagonist on heart rate and intestinal motility in dogs. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]
-
Melchiorre, C., et al. (1987). Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Kamasako, T., et al. Effects of Pilocarpine, a Muscarinic Receptor Agonist, on Contraction of the Pig and Human Urinary Bladder. Clinics in Surgery. Available at: [Link]
-
Jaiswal, N., et al. (1991). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. European Journal of Pharmacology. Available at: [Link]
-
Tobin, G., et al. (2002). Studies of muscarinic receptor subtypes in salivary gland function in anaesthetized rats. Autonomic & Autacoid Pharmacology. Available at: [Link]
-
Wang, Y., et al. (2002). [Experimental study of selective muscarinic receptor antagonists on attenuation of morphine tolerance and dependence in rats]. Sichuan Da Xue Xue Bao Yi Xue Ban. Available at: [Link]
-
Giraldo, E., et al. (1991). Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine. British Journal of Pharmacology. Available at: [Link]
-
Harvey, R. D. (2012). Muscarinic receptor agonists and antagonists: effects on cardiovascular function. Handbook of Experimental Pharmacology. Available at: [Link]
-
Muscarinic Receptor Agonists and Antagonists: Effects on Cardiovascular Function. ResearchGate. Available at: [Link]
-
Andersson, K. E., & Wein, A. J. (2004). Cardiac effects of muscarinic receptor antagonists used for voiding dysfunction. British Journal of Clinical Pharmacology. Available at: [Link]
-
Kerr, P. M., et al. (1996). Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. British Journal of Pharmacology. Available at: [Link]
-
Candia, O. A., et al. (2004). Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein. British Journal of Pharmacology. Available at: [Link]
-
Moshiree, B., & Prieto, J. (2023). Muscarinic Antagonists. StatPearls. Available at: [Link]
-
Doods, H. N., et al. (1987). Selectivity of muscarinic antagonists in radioligand and in vivo experiments for the putative M1, M2 and M3 receptors. Semantic Scholar. Available at: [Link]
-
Petrov, K. A., et al. (2021). Balanced modulation of neuromuscular synaptic transmission via M1 and M2 muscarinic receptors during inhibition of cholinesterases. Scientific Reports. Available at: [Link]
-
Iwatsuki, K., et al. (1991). Characterization of muscarinic receptors on rat pancreatic acini: pharmacological identification by secretory responses and binding studies. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Ten Berge, R. E., et al. (1993). Functional characterization of muscarinic receptors in murine airways. European Journal of Pharmacology. Available at: [Link]
-
Michel, A. D., & Whiting, R. L. (1988). This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes. European Journal of Pharmacology. Available at: [Link]
-
Eltze, M., et al. (1993). Pharmacological Profile of Selective Muscarinic Receptor Antagonists on Guinea-Pig Ileal Smooth Muscle. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
Sources
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic receptor agonists and antagonists: effects on cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for cross-talk between M2 and M3 muscarinic acetylcholine receptors in the regulation of second messenger and extracellular signal-regulated kinase signalling pathways in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of muscarinic receptor subtypes in salivary gland function in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Experimental study of selective muscarinic receptor antagonists on attenuation of morphine tolerance and dependence in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a selective and a nonselective muscarinic cholinergic antagonist on heart rate and intestinal motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicsinsurgery.com [clinicsinsurgery.com]
- 14. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 15. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methoctramine Potency Across Species: A Guide for Preclinical Research
This guide provides a detailed comparison of the potency of Methoctramine, a selective M2 muscarinic acetylcholine receptor (mAChR) antagonist, across various species. Understanding these species-specific differences is paramount for researchers in pharmacology and drug development to appropriately design preclinical studies, select suitable animal models, and interpret translational data accurately.
Introduction: The Significance of this compound and Species Variability
This compound is a cornerstone pharmacological tool used to investigate the physiological and pathophysiological roles of the M2 muscarinic receptor. As a competitive antagonist, its primary action is to block the effects of acetylcholine at M2 receptors, which are critically involved in regulating cardiac function, neurotransmission, and smooth muscle contraction.[1][2] However, the effectiveness of this compound—its potency—is not uniform across all biological systems. Subtle variations in receptor structure and pharmacology between species can lead to significant differences in binding affinity and functional antagonism. This guide synthesizes key experimental data to illuminate these differences, providing a robust framework for informed decision-making in research.
Mechanism of Action: The M2 Muscarinic Receptor Signaling Pathway
The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[3] Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] The βγ-subunit dimer can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRK), causing membrane hyperpolarization, a mechanism crucial for cardiac chronotropy.[5] this compound exerts its effect by binding to the orthosteric site on the M2 receptor, preventing acetylcholine from binding and initiating this cascade.[6]
Caption: M2 muscarinic receptor signaling pathway.
Comparative Potency of this compound: A Multi-Species Overview
The potency of an antagonist like this compound is typically quantified using several key parameters derived from in vitro experiments:
-
Ki (Inhibition Constant): Represents the concentration of the antagonist that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates higher binding affinity.
-
pA2 (Antagonist Affinity): The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[7] It is a measure of functional potency derived from Schild analysis.[8] A higher pA2 value signifies greater potency.
The following table summarizes published potency values for this compound across different species and tissues. It is crucial to note that experimental conditions (e.g., radioligand used, tissue preparation) can influence these values.
| Species | Tissue/Receptor | Assay Type | Parameter | Value | Selectivity Highlight | Reference |
| Guinea Pig | Right Atria (M2) | Functional | pA2 | 7.74 - 7.93 | Potent cardiac M2 antagonist | [2] |
| Guinea Pig | Ileum (M3 > M2) | Functional | pA2 | 5.81 - 6.20 | 54-132 fold lower potency than atria | [2] |
| Guinea Pig | Airways (M2) | Functional | - | Potent | Antagonizes prejunctional M2 receptors | [9][10] |
| Rat | Heart (M2) | In vivo | - | High Affinity | Selectively blocks cardiac M2 receptors | [1] |
| Rat | Ileum (M3 > M2) | Functional | pA2 | ~6.0 | Lower potency vs. cardiac tissue | [2] |
| Rat | Cerebral Cortex (M1) | Binding (Ki) | pKi | 6.8 | 16-fold selective for M2 (cardiac) over M1 | [11] |
| Rat | Submandibular Gland (M3) | Binding (Ki) | pKi | 6.2 | 158-fold selective for M2 (cardiac) over M3 | [11] |
| Bovine | Tracheal Smooth Muscle (M2) | Binding (Ki) | pKi | 8.00 | High affinity for airway M2 receptors | [12] |
| Porcine | Basilar Artery (M2) | Functional | - | High Affinity | Differentiates M2 from M3 in arteries | [13] |
| Porcine | Coronary Artery (M3) | Functional | - | Low Affinity | 257-fold lower affinity vs. basilar artery | [13] |
| Human | Detrusor Muscle (M2) | Functional | pA2 | ~6.0 | Low affinity vs. M3 antagonists | [14] |
Key Insights from the Data:
-
High M2 Selectivity: this compound consistently demonstrates high potency and selectivity for the M2 receptor subtype, particularly the cardiac M2 receptor, across all species studied.[1][2][11]
-
Species-Dependent Potency: While the trend of M2 selectivity holds, the absolute potency values can differ. For instance, functional studies in guinea pig atria yield pA2 values around 7.8, indicating high potency.[2]
-
Tissue-Dependent Differences: Within a single species, the potency of this compound can vary significantly between tissues, primarily reflecting the underlying muscarinic receptor subtype population. A pronounced drop in potency is observed in M3-rich tissues like the ileum and exocrine glands compared to M2-rich cardiac tissue.[2][11][15] This makes this compound an excellent tool for differentiating M2- versus M3-mediated functional responses.
Experimental Considerations and Protocols
Accurate determination of antagonist potency requires meticulous experimental design. Radioligand binding assays and functional organ bath experiments are the two most common approaches.
A. Radioligand Competition Binding Assay
This method directly measures the affinity of this compound for muscarinic receptors by assessing its ability to compete with a radiolabeled ligand.
Causality Behind Experimental Choices:
-
Radioligand Selection: A non-selective muscarinic antagonist like [³H]-N-methylscopolamine ([³H]-NMS) is often used to label the total muscarinic receptor population.[16][17] Its high affinity and low non-specific binding ensure a robust signal.
-
Membrane Preparation: Using membranes from cells expressing a single recombinant human receptor subtype (e.g., CHO-hM2) allows for precise, subtype-specific affinity determination, avoiding the confounding presence of mixed receptor populations in native tissues.
-
Equilibrium Conditions: Incubating for a sufficient duration at a stable temperature is critical to ensure the binding reaction reaches equilibrium, a prerequisite for accurate Ki calculation.
Caption: Workflow for a competitive radioligand binding assay.
B. Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is adapted for determining the Ki of this compound at human M2 receptors expressed in CHO cells.[18][19]
-
Membrane Preparation: Homogenize CHO-hM2 cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or 10 µM Atropine (for non-specific binding) or varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of [³H]-NMS (at a final concentration near its Kd, e.g., 1 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 90 minutes with gentle agitation to ensure equilibrium is reached.
-
Harvesting: Rapidly aspirate the contents of each well onto a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound [³H]-NMS.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the specific binding (as a percentage of total binding) against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]-NMS and Kd is its dissociation constant.
-
Discussion and Implications for Preclinical Modeling
The compiled data clearly indicates that while this compound is a reliable M2-selective antagonist across common preclinical species, its absolute potency can differ. A researcher studying the cardiac effects of M2 receptor blockade would find the guinea pig or rat to be suitable models, as this compound is highly potent in the cardiac tissues of these species.[1][2]
However, if the research goal is to investigate the role of M2 receptors in a system with a mixed M2/M3 population, such as airway smooth muscle or the bladder, careful dose selection is critical.[10][14] One must use concentrations of this compound that are sufficient to block M2 receptors but are below the threshold for significant M3 antagonism. The species- and tissue-specific data presented here are essential for making such informed calculations. For example, the ~100-fold selectivity for guinea pig atrial M2 over ileal M3 receptors provides a wide experimental window to achieve selective M2 blockade.[2]
Translational challenges may arise if there are significant potency differences between the chosen animal model and humans. While data on human tissues is more limited, the available information suggests that the M2/M3 selectivity profile of this compound is generally conserved.[14]
Conclusion
This compound remains an indispensable pharmacological tool for dissecting the function of M2 muscarinic receptors. Its high selectivity for M2 over other muscarinic subtypes is a consistent feature across rats, guinea pigs, pigs, and humans. However, researchers must remain cognizant of the quantitative differences in its potency in different species and tissues to ensure the selective targeting of M2 receptors and the accurate interpretation of experimental results. This guide provides the foundational data and experimental framework necessary to leverage the full potential of this compound in preclinical research.
References
-
Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. National Institutes of Health. [Link]
-
Schematic representation of signaling pathways downstream the M2... ResearchGate. [Link]
-
Muscarinic receptor signaling pathways. Gastrointestinal smooth muscle... ResearchGate. [Link]
-
Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. PubMed. [Link]
-
Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PubMed Central. [Link]
-
Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor. MDPI. [Link]
-
This compound selectively blocks cardiac muscarinic M2 receptors in vivo. PubMed. [Link]
-
Muscarinic acetylcholine receptor M2. Wikipedia. [Link]
-
Schild plots for determination of the potency of this compound (A and... ResearchGate. [Link]
-
In vitro muscarinic receptor radioligand-binding assays. PubMed. [Link]
-
Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine. PubMed. [Link]
-
This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle. PubMed. [Link]
-
This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes. PubMed. [Link]
-
Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. PubMed. [Link]
-
Identification of a [3H]Ligand for the common allosteric site of muscarinic acetylcholine M2 receptors. PubMed. [Link]
-
Selectivity of this compound for muscarinic receptors in porcine cerebral arteries. PubMed. [Link]
-
This compound, a selective M2 alpha muscarinic receptor antagonist, does not inhibit carbachol-induced drinking in the rat. PubMed. [Link]
-
Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Sciendo. [Link]
-
(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]
-
Pa2 determination. Slideshare. [Link]
-
Prejunctional muscarinic receptors on cholinergic nerves in guinea pig airways are of the M2 subtype. PubMed. [Link]
-
COMPARISON OF THE EFFECTS OF MUSCARINIC RECEPTOR ANTAGONISTS ON CARBACHOL-INDUCED CONTRACTION IN HUMAN DETRUSOR BETWEEN NORM. ICS. [Link]
-
Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. PubMed. [Link]
-
This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. PubMed. [Link]
-
In vivo characterization of vasodilating muscarinic-receptor subtypes in humans. Circulation Research. [Link]
Sources
- 1. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimuscarinic action of this compound, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 6. Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pa2 determination | PPTX [slideshare.net]
- 8. neuron.mefst.hr [neuron.mefst.hr]
- 9. Prejunctional muscarinic receptors on cholinergic nerves in guinea pig airways are of the M2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selectivity of this compound for muscarinic receptors in porcine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ics.org [ics.org]
- 15. This compound reveals heterogeneity of M2 muscarinic receptors in longitudinal ileal smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methoctramine's Selectivity Profile: A Comparative Guide for Researchers
In the landscape of muscarinic acetylcholine receptor research, the quest for subtype-selective antagonists is paramount for dissecting the physiological roles of individual receptor subtypes and for the development of targeted therapeutics. Methoctramine, a polymethylene tetraamine, has long been recognized as a cornerstone tool for its preferential antagonism of the M2 muscarinic receptor. This guide provides an in-depth analysis of this compound's selectivity profile, comparing its binding affinities across all five human muscarinic receptor subtypes. We will delve into the experimental methodologies used to determine this selectivity, offering detailed protocols and the scientific rationale behind them. Furthermore, we will compare this compound's profile with other notable M2-selective antagonists and explore the downstream signaling pathways affected by its receptor blockade.
The Significance of M2 Receptor Selectivity
Muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptors (M1-M5), mediate a vast array of physiological functions, from cardiac and smooth muscle contraction to neurotransmission in the central nervous system. The M2 receptor is predominantly expressed in the heart, where it mediates the negative chronotropic and inotropic effects of acetylcholine, and on presynaptic terminals of both the central and peripheral nervous systems, where it acts as an autoreceptor to inhibit further acetylcholine release. The ability to selectively block M2 receptors with agents like this compound has been instrumental in elucidating these functions and holds therapeutic potential for conditions such as bradycardia.
Comparative Binding Affinity Profile of Muscarinic Antagonists
The selectivity of a muscarinic antagonist is quantitatively defined by its binding affinity (Ki) for each receptor subtype. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other commonly used muscarinic antagonists for the five cloned human muscarinic receptor subtypes expressed in Chinese hamster ovary (CHO-K1) cells. This data, primarily derived from comprehensive studies by Buckley et al. (1989), allows for a direct comparison of their selectivity profiles under consistent experimental conditions.[1]
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M2 Selectivity (fold vs M1) | M2 Selectivity (fold vs M3) |
| This compound | 150 | 9.5 | 480 | 170 | 300 | 15.8 | 50.5 |
| AF-DX 116 | 450 | 90 | 1200 | 180 | 1500 | 5.0 | 13.3 |
| Himbacine | 18 | 2.5 | 30 | 4.5 | 20 | 7.2 | 12 |
| Pirenzepine | 20 | 400 | 300 | 50 | 250 | 0.05 | 0.07 |
| 4-DAMP | 5 | 50 | 2 | 5 | 3 | 0.1 | 25 |
| Atropine | 1.5 | 2.5 | 1.0 | 1.2 | 1.8 | 0.6 | 2.5 |
Data compiled from Buckley et al. (1989). Ki values represent the concentration of antagonist required to occupy 50% of the receptors.[1]
As the data illustrates, this compound exhibits a clear preference for the M2 receptor subtype, with approximately 16-fold higher affinity for M2 over M1 receptors and over 50-fold higher affinity for M2 over M3 receptors.[1] This profile establishes it as a highly valuable tool for distinguishing M2-mediated effects from those of other muscarinic subtypes. In comparison, while AF-DX 116 and himbacine also show M2 selectivity, this compound's profile, particularly its weaker affinity for the M3 subtype, offers a distinct advantage in certain experimental contexts.
Unraveling Selectivity: Experimental Methodologies
The determination of a compound's receptor selectivity profile relies on robust and validated experimental techniques. Radioligand binding assays and functional assays are the two primary methods employed.
Radioligand Binding Assays: A Direct Measure of Affinity
Radioligand binding assays directly quantify the interaction between a ligand (the antagonist) and the receptor. The most common approach is a competition binding assay, where a radiolabeled ligand with known affinity for the receptor is displaced by increasing concentrations of an unlabeled test compound (e.g., this compound).
Rationale: This protocol utilizes [³H]-NMS, a non-selective muscarinic antagonist, as the radioligand. Its displacement by this compound allows for the determination of this compound's affinity for each muscarinic receptor subtype expressed in a controlled cellular environment (CHO cells). The use of cloned human receptors ensures that the binding data is specific to each subtype.
Materials:
-
CHO cell membranes stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
[³H]-N-Methylscopolamine ([³H]-NMS) (Specific activity: ~80 Ci/mmol).
-
This compound tetrahydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen CHO cell membranes on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes in assay buffer to a final concentration that yields adequate signal-to-noise ratio (typically 10-50 µg protein per well).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 1 µM atropine in assay buffer.
-
Competition: 50 µL of varying concentrations of this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Add 50 µL of diluted [³H]-NMS to all wells. The concentration of [³H]-NMS should be close to its Kd for the receptor subtype being tested (typically 0.1-1 nM) to ensure sensitivity.
-
Add 100 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound [³H]-NMS.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding (counts in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-NMS binding).
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Physiological Response
Functional assays measure the physiological or biochemical response to receptor activation or blockade. For muscarinic antagonists, a common approach is to measure their ability to inhibit the effects of a muscarinic agonist on an isolated tissue preparation.
Rationale: The guinea pig atrium is a classic preparation for studying M2 muscarinic receptor function due to its high expression of this subtype, which mediates negative chronotropic (rate) and inotropic (force) effects. This assay determines the potency of this compound in antagonizing the effects of a muscarinic agonist on atrial contraction, providing a functional measure of its M2 receptor affinity.
Materials:
-
Guinea pig.
-
Physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂.
-
Muscarinic agonist (e.g., Carbachol).
-
This compound hydrochloride.
-
Organ bath system with temperature control (37°C) and aeration.
-
Isometric force transducer.
-
Data acquisition system.
Procedure:
-
Tissue Dissection: Humanely euthanize a guinea pig according to institutional guidelines. Rapidly excise the heart and place it in cold, oxygenated physiological salt solution. Dissect the left and right atria.
-
Mounting: Mount the atria in separate organ baths containing physiological salt solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with washes every 15 minutes.
-
Baseline Response: After equilibration, record a stable baseline of spontaneous contractions (right atrium) or electrically paced contractions (left atrium).
-
Control Agonist Concentration-Response Curve (CRC): Generate a cumulative concentration-response curve to a muscarinic agonist like carbachol. Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized. This will establish the baseline potency of the agonist.
-
Washout: Wash the tissues repeatedly with fresh physiological salt solution until the contractile force returns to the baseline level.
-
Antagonist Incubation: Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Second Agonist CRC: In the continued presence of this compound, generate a second cumulative concentration-response curve to carbachol. The curve should be shifted to the right, indicating competitive antagonism.
-
Repeat: Repeat steps 6-8 with increasing concentrations of this compound.
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist).
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
The x-intercept of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA₂ value is a measure of the antagonist's affinity for the receptor.
-
Muscarinic Receptor Signaling Pathways
This compound's selectivity for the M2 receptor translates to a preferential inhibition of the Gi/o signaling pathway. Understanding these pathways is crucial for interpreting the functional consequences of its use.
M2 and M4 Receptor Signaling (Gi/o-coupled)
M2 and M4 receptors couple to inhibitory G-proteins (Gi/o). Upon activation by acetylcholine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in cellular excitability, which is the primary mechanism for the negative chronotropic effect in the heart.
M1, M3, and M5 Receptor Signaling (Gq/11-coupled)
In contrast, M1, M3, and M5 receptors couple to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade typically leads to excitatory cellular responses, such as smooth muscle contraction and glandular secretion.
Off-Target Effects and Considerations
While this compound is highly selective for M2 receptors, it is crucial to acknowledge potential off-target effects, especially at higher concentrations. At micromolar concentrations, this compound can exhibit allosteric properties and may also interact with nicotinic acetylcholine receptors, which could lead to confounding results in some experimental systems.[2] Therefore, it is imperative to use the lowest effective concentration of this compound and to perform appropriate control experiments to validate the M2-selectivity of the observed effects.
Conclusion
This compound remains an indispensable pharmacological tool for researchers investigating the roles of muscarinic acetylcholine receptors. Its well-characterized selectivity profile, with a clear preference for the M2 subtype, allows for the targeted inhibition of this receptor in a variety of experimental models. By understanding the principles and protocols of binding and functional assays, and by being mindful of the underlying signaling pathways and potential off-target effects, researchers can confidently employ this compound to dissect the intricate contributions of the M2 muscarinic receptor to health and disease.
References
- Jakubík, J., et al. (2014). Molecular mechanisms of this compound binding and selectivity at muscarinic acetylcholine receptors. Molecular Pharmacology, 86(2), 180-192.
- Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology, 35(4), 469-476.
- Bolden, C., et al. (1992). Antagonism by antimuscarinic and neuroleptic compounds at the five cloned human muscarinic cholinergic receptors expressed in Chinese hamster ovary cells. Journal of Pharmacology and Experimental Therapeutics, 260(2), 576-580.
- Dörje, F., et al. (1991). Antagonist binding profiles of five cloned human muscarinic receptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 256(2), 727-733.
- Moriya, H., et al. (1999). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Life Sciences, 64(25), 2351-2358.
- Watson, N., et al. (1999). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 128(6), 1197-1206.
- Tadi, P., & Lui, F. (2023). Physiology, Muscarinic Receptor. In StatPearls.
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.
- Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy, Series B, 89(6), 226-256.
- Abrams, P., et al. (2006). Muscarinic receptors: their distribution and function in the bladder and the clinical consequences of pharmacological intervention. British Journal of Pharmacology, 148(5), 565-578.
- Eglen, R. M., et al. (1994). Selective inactivation of muscarinic M2 and M3 receptors in guinea-pig ileum and atria in vitro. British Journal of Pharmacology, 111(3), 833-839.
- Wess, J., et al. (1988). This compound selectively blocks cardiac muscarinic M2 receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(3), 246-249.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methoctramine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methoctramine, a potent and selective M2 muscarinic receptor antagonist.[1][2] As research professionals, our responsibility extends beyond the bench to ensure that the chemical tools we use are managed safely throughout their lifecycle, from acquisition to final disposal. Adherence to these procedures is paramount for protecting laboratory personnel, the wider community, and the environment. This document is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and waste disposal protocols mandated by your Environmental Health & Safety (EHS) department.
Part 1: Hazard Assessment & The Precautionary Principle
Understanding the hazard profile of a chemical is the first step in managing its waste. This compound, in its solid hydrate or hydrochloride salt form, presents a unique case. While it is a powerful bioactive molecule designed to interact with specific physiological pathways, it is not always classified as a hazardous substance under standard communication frameworks like the Globally Harmonized System (GHS).[3][4]
However, the absence of a formal hazard classification does not equate to an absence of risk. For research chemicals with known biological effects, we must operate under the Precautionary Principle . This principle dictates that all laboratory chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous by your institution's EHS office.[5] This approach minimizes risk and ensures regulatory compliance.
Several Safety Data Sheets (SDS) for this compound note that the substance is not subject to classification and is not listed on specific toxic chemical lists like SARA Section 313.[3][4] Despite this, one SDS assigns it a "Water hazard class 1 (Self-assessment): slightly hazardous for water," indicating that release into aquatic environments should be prevented.[3] Furthermore, its incompatibility with strong acids, alkalis, and oxidizing agents necessitates careful segregation to prevent hazardous reactions.[4]
| Property | Value / Observation | Source(s) |
| GHS Hazard Classification | Not a hazardous substance or mixture | [4] |
| SARA 313 Listing | Substance is not listed | [3][4] |
| OSHA Carcinogen | Substance is not listed | [3] |
| Aquatic Hazard | Water hazard class 1: slightly hazardous for water | [3] |
| Known Incompatibilities | Strong acids/alkalis, strong oxidising/reducing agents | [4] |
| Physical Form | Solid / Powder | [4] |
Part 2: Personnel Safety & Spill Management
Before handling this compound for any purpose, including disposal, ensuring the availability and proper use of Personal Protective Equipment (PPE) is mandatory. In the event of an accidental release, a swift and correct response can significantly mitigate exposure and contamination.
Required Personal Protective Equipment (PPE)
All handling and disposal procedures for this compound must be conducted while wearing appropriate PPE.
| Equipment | Purpose & Specification | Source(s) |
| Eye Protection | Safety goggles or glasses with side-shields to protect against dust and splashes. | [4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling. | [4][6] |
| Body Protection | A lab coat or impervious clothing to protect skin. | [4] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. For handling large quantities of powder or if dust generation is likely, work must be done in a fume hood or ventilated enclosure. | [4][7] |
Emergency Spill Protocol for Solid this compound
Accidental spills must be managed immediately to prevent dispersal. The following protocol is a general guideline; always follow your institution's specific spill response plan.[8]
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.[8]
-
Don PPE: If not already wearing it, put on all required PPE, including double gloves if available.
-
Contain the Spill: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne. Do not use a dry sweeping method, which can create dust.[8] If the powder is fine, it may be necessary to gently wet it with an appropriate solvent (like water, if compatible) before absorbing it.[8]
-
Clean the Area: Working from the outside in, carefully collect all contaminated absorbent material and any remaining powder using a scoop or dustpan.[9]
-
Decontaminate: Wipe the spill area with a detergent solution and then rinse with water. Some protocols may recommend a sequence of cleaning with a bleach solution followed by a neutralizer like sodium thiosulfate, and then a final detergent wash.[8] Consult your EHS guidelines for approved decontamination agents.
-
Package Waste: Place all contaminated materials (absorbent pads, gloves, scoop, etc.) into a designated hazardous waste container or a clearly labeled, sealable plastic bag.[8]
-
Final Steps: Remove PPE and dispose of it as contaminated waste. Wash hands thoroughly with soap and water. Report the spill to your laboratory supervisor and EHS department as required by your institution's policy.[10]
Part 3: The Core Disposal Workflow
The proper disposal of this compound waste is a systematic process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA).[11] The goal is to safely collect, store, and transfer the waste to a licensed disposal facility via your institution's EHS department. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [5][12]
This compound Waste Disposal Workflow
The following diagram outlines the decision-making process for managing different types of this compound waste streams.
Figure 1. Decision workflow for this compound waste.
Step-by-Step Disposal Protocol
-
Waste Minimization: The most effective disposal strategy begins with waste minimization. Order only the quantities of this compound required for your experiments and prepare solutions in volumes appropriate for the immediate task.[13]
-
Container Selection:
-
Solid Waste: Collect pure, unused this compound or contaminated solid debris (e.g., gloves, weigh boats, paper towels) in a durable, sealable container that is compatible with the chemical. A wide-mouth plastic jar with a screw-top lid is often suitable.[11]
-
Liquid Waste: Collect aqueous solutions containing this compound in a designated, leak-proof liquid waste container, typically a high-density polyethylene (HDPE) bottle with a secure screw cap.[11] Do not fill containers beyond 90% capacity to allow for expansion.[11]
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be properly labeled the moment the first piece of waste is added. The label must include the words "Hazardous Waste" and the full chemical name, "this compound."[13] For solutions, list all components and their approximate concentrations.
-
Segregation and Accumulation:
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[13][14]
-
Crucially, you must segregate this compound waste from incompatible chemicals.[14] Store it away from strong acids, bases, and oxidizing agents to prevent dangerous reactions.[4]
-
Keep waste containers securely closed at all times, except when adding waste.[13][14]
-
-
Requesting Disposal: Once a waste container is full, or when your project concludes, contact your institution's EHS department to schedule a hazardous waste pickup.[5] Do not move hazardous waste through public areas yourself; this must be done by trained EHS personnel.[5]
Part 4: Regulatory & Institutional Framework
The procedures outlined in this guide are based on regulations from two primary U.S. federal agencies:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA) , regulates all aspects of hazardous waste management, from generation to final disposal. Specific rules for academic laboratories (40 CFR Part 262, Subpart K) provide a framework that many university EHS departments follow.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard , mandates the creation of a Chemical Hygiene Plan (CHP) .[15][16] This plan, which is specific to your institution, must include policies and procedures for the safe handling and disposal of all laboratory chemicals.
Your primary resource and final authority on all waste disposal matters is your institution's EHS department. Always consult your CHP and EHS personnel with any questions.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Vanderbilt University Medical Center, Office of Clinical and Research Safety. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 107759, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
-
Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
National Center for Biotechnology Information. OSHA Laboratory Standard. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71308551, this compound (hydrochloride). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Wikipedia. This compound. Retrieved from [Link]
-
University of Nottingham. Decontamination procedures. Retrieved from [Link]
-
C&EN, Stereo Chemistry. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]
-
West Virginia University, Environmental Health & Safety. Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. Retrieved from [Link]
-
Michigan State University, Environmental Health & Safety. Spill and Cleaning Protocol. Retrieved from [Link]
-
Foley & Lardner LLP. EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
Duke University, Occupational and Environmental Safety Office. Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Cholinesterase Inhibitors: Part 4: The Cholinergic Toxidrome Section 3: Muscarinic Acetylcholine Receptors. Retrieved from [Link]
-
SlideShare. Decontamination after Inadvertent Release. Retrieved from [Link]
-
PubMed. Actions of this compound, a muscarinic M2 receptor antagonist, on muscarinic and nicotinic cholinoceptors in guinea-pig airways in vivo and in vitro. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. vumc.org [vumc.org]
- 6. msjc-keenan.newlook.safeschoolssds.com [msjc-keenan.newlook.safeschoolssds.com]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. acs.org [acs.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. osha.gov [osha.gov]
- 16. mastercontrol.com [mastercontrol.com]
Navigating the Handling of Methoctramine: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols
For the modern researcher navigating the complexities of drug development, the safe handling of potent chemical compounds is paramount. Methoctramine, a selective M2 muscarinic receptor antagonist, is a valuable tool in cardiovascular research, but its potent bioactivity necessitates a rigorous and well-understood safety protocol.[1][2][3][4] This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the safety of laboratory personnel and the integrity of research. We will move beyond simple checklists to explain the causality behind each safety measure, empowering you to build a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks of this compound
Before any handling procedures begin, a thorough understanding of the potential hazards is essential. While some supplier Safety Data Sheets (SDS) do not classify this compound as hazardous under the Globally Harmonized System (GHS), others indicate potential for significant irritation and harm.[5] Reports suggest it may be harmful if swallowed, may cause irritation to the skin, eyes, and upper respiratory tract, and could be harmful if absorbed through the skin.[6][7] One SDS even warns that it can cause severe skin burns and eye damage.[7] Furthermore, at high concentrations, this compound has been shown to have cytotoxic effects.[8]
Given these potential risks, a conservative approach to safety is warranted. All personnel should treat this compound as a potent compound with the potential for irritation and toxicity. The primary routes of exposure to be controlled are:
-
Inhalation: Especially when handling the powdered form.
-
Dermal (Skin) Contact: Through direct contact with the solid or solutions.
-
Ocular (Eye) Contact: From airborne particles or splashes.
-
Ingestion: Via contaminated hands or surfaces.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is the cornerstone of safe handling. This is not a one-size-fits-all scenario; the required level of protection depends on the specific procedure being performed. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task / Operation | Minimum PPE Requirement |
| Weighing and Aliquoting (Powder) | Disposable Gown, Double Gloves (Chemotherapy-rated), N95 Respirator, and Chemical Splash Goggles. |
| Solution Preparation | Disposable Gown, Chemical-resistant Gloves, and Chemical Splash Goggles. |
| General Laboratory Use (Solutions) | Laboratory Coat, Chemical-resistant Gloves, and Safety Glasses. |
| Spill Cleanup | Chemical-resistant Coveralls, Double Gloves (Chemotherapy-rated), N95 Respirator, and Chemical Splash Goggles. |
Hand Protection: The First Line of Defense
Gloves are a critical barrier against dermal exposure. Given that some hazardous drugs can permeate gloves, proper selection and use are vital.[9]
-
Glove Type: Due to a lack of specific permeation data for this compound, it is recommended to use chemotherapy-rated nitrile gloves.[5][10] These gloves are tested against a range of cytotoxic agents and offer a higher level of protection.
-
Double Gloving: When handling the powdered form of this compound or during spill cleanup, wearing two pairs of gloves is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves frequently, with recommendations typically ranging from every 30 to 60 minutes, and immediately if they become contaminated.[9] Powder-free gloves are preferred to prevent aerosolization of the compound.[9]
Body Protection: Shielding Against Contamination
-
Laboratory Coat vs. Gown: A standard laboratory coat is sufficient for working with dilute solutions of this compound. However, when handling the solid compound or preparing stock solutions, a disposable, solid-front gown with long sleeves and elastic cuffs is required to provide a more complete barrier.[10]
-
Material: Gowns should be made of a low-lint, non-permeable material.
Respiratory Protection: Preventing Inhalation
The powdered form of this compound poses a significant inhalation risk.
-
When to Use: A NIOSH-approved N95 respirator is mandatory when weighing or otherwise handling powdered this compound outside of a certified chemical fume hood or other containment device.[10]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested to ensure a protective seal.[10] Surgical masks are not a substitute as they do not protect the wearer from inhaling small particles.[10]
Eye and Face Protection: A Critical Shield
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn for all procedures involving this compound.
-
Chemical Splash Goggles: When there is a risk of splashes, such as during solution preparation or spill cleanup, chemical splash goggles that form a seal around the eyes are required.[6]
-
Face Shield: For procedures with a high risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Operational and Disposal Plans: A Step-by-Step Guide
Experimental Workflow for Safe Handling
The following workflow diagram illustrates the key decision points and safety measures for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
A. Preparation and Weighing of Powdered this compound:
-
Designated Area: Designate a specific area for handling powdered this compound, preferably within a certified chemical fume hood or a powder containment hood.
-
Don PPE: Before entering the designated area, don the appropriate PPE as outlined in the table above (disposable gown, N95 respirator, chemical splash goggles, and double nitrile gloves).
-
Weighing: Use a tared weigh boat or paper. Handle the container of this compound with care to avoid generating dust.
-
Post-Weighing: After weighing, carefully clean the spatula and any other utensils. Decontaminate the balance and surrounding surfaces with 70% ethanol.[11]
-
Doff PPE: Remove PPE in a designated area, being careful to avoid contaminating yourself. The outer gloves should be removed first, followed by the gown, goggles, and inner gloves. The respirator should be removed last after leaving the immediate work area.
B. Spill Response:
-
Evacuate and Alert: Alert others in the area and evacuate if necessary.
-
Don PPE: Don the appropriate spill cleanup PPE (chemical-resistant coveralls, double gloves, N95 respirator, and goggles).
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material.[11] For powder spills, gently cover with damp paper towels to avoid raising dust.
-
Clean: Carefully collect the absorbed material or damp paper towels and place them in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[11]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12] Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and paper towels, should be placed in a clearly labeled hazardous waste container.[12]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of in the regular trash or recycled, depending on institutional policies.[13]
Conclusion: Fostering a Culture of Safety
The safe handling of potent compounds like this compound is not merely a matter of following rules but of understanding the principles behind them. By implementing these detailed PPE and handling protocols, researchers can protect themselves and their colleagues while maintaining the highest standards of scientific integrity. This guide serves as a foundational document, but it is incumbent upon each laboratory to conduct its own risk assessments and to foster a culture where safety is a shared and paramount responsibility.
References
- MedChemExpress. (n.d.). This compound tetrahydrochloride Safety Data Sheet.
- MaestroGen Inc. (2022, January 13).
- MAK Chem. (n.d.).
- TCI Chemicals. (2025, June 12).
- MedchemExpress. (n.d.). This compound | M2 Muscarinic Receptor Antagonist.
- PubMed. (n.d.). This compound, a cardioselective muscarinic cholinergic antagonist, prevents fentanyl-induced bradycardia in the dog.
- MedChemExpress. (n.d.). This compound tetrahydrochloride | M2 Muscarinic Receptor Antagonist.
- PubMed. (n.d.). This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Cayman Chemical. (2024, October 18).
- Wikipedia. (n.d.). This compound.
- PubMed. (n.d.). This compound selectively blocks cardiac muscarinic M2 receptors in vivo.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- San Francisco Environment Department. (n.d.). MEDICINE DISPOSAL PRODUCTS.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
- Kinectrics. (n.d.). Personal Protective Equipment (PPE) Products.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a cardioselective muscarinic cholinergic antagonist, prevents fentanyl-induced bradycardia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. maestrogen.com [maestrogen.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. pppmag.com [pppmag.com]
- 10. gerpac.eu [gerpac.eu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
